Hyaluronate Decasaccharide
Description
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Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-,66+,67+,68+,69+,70+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGYLKSHPJKCDO-OOUJDVOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@@H]7[C@H]([C@@H](O[C@@H]([C@H]7O)CO)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H107N5O56 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1914.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hyaluronate Decasaccharide: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronan (HA), a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, plays a pivotal role in numerous biological processes, from tissue hydration and lubrication to cell signaling and migration.[1][2][3] The biological activities of HA are often size-dependent, with oligosaccharides of specific lengths demonstrating unique and potent effects compared to the high-molecular-weight polymer.[1] Among these, the hyaluronate decasaccharide (HA10), a ten-sugar unit fragment, has garnered significant scientific interest. Notably, HA10 can effectively compete with polymeric HA for binding to the CD44 receptor, a key interaction implicated in cancer and inflammation.[1][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and quantitative data for researchers in the field.
Methods of Production
The generation of this compound can be broadly categorized into two primary approaches: enzymatic digestion of polymeric HA and chemical synthesis.
Enzymatic Digestion
The most common method for producing hyaluronate oligosaccharides, including the decasaccharide, is the controlled enzymatic digestion of high-molecular-weight hyaluronic acid.[5][6] Testicular hyaluronidase (B3051955) is the enzyme typically employed for this purpose, as it cleaves the β(1-4) glycosidic bond between N-acetylglucosamine and glucuronic acid residues.
Experimental Protocol: Enzymatic Digestion of Hyaluronic Acid
-
Substrate Preparation: Dissolve high-molecular-weight hyaluronic acid in a suitable buffer (e.g., sodium acetate (B1210297) buffer with NaCl).
-
Enzyme Addition: Introduce testicular hyaluronidase to the HA solution. The optimal enzyme concentration and substrate-to-enzyme ratio should be determined empirically to control the size distribution of the resulting oligosaccharides.[7]
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically 37°C) for a specific duration. Shorter incubation times generally yield larger fragments, while longer incubations result in smaller oligosaccharides.[5] For instance, a 5-minute digestion can produce a range of oligomers from hexasaccharides (HA6) to those greater than 30-mers.[5]
-
Enzyme Inactivation: Terminate the digestion by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH.
-
Product Analysis: Initially, the digest can be analyzed by techniques like anion-exchange chromatography to assess the distribution of oligosaccharide sizes.[5]
Chemical Synthesis
While enzymatic digestion is a prevalent method, chemical synthesis offers the advantage of producing structurally precise and potentially modified decasaccharides.[1][8] The chemical synthesis of a hyaluronic acid decasaccharide has been successfully achieved using a pre-activation-based chemoselective glycosylation strategy.[1][8] This complex, multi-step process involves the assembly of monosaccharide or disaccharide building blocks.
A notable synthesis effort successfully constructed the decasaccharide backbone with an overall yield of 37% from disaccharide building blocks.[1][8] The fully deprotected HA decasaccharide was obtained in a 35% yield from the protected decasaccharide after N-acetylation, hydrogenation, and size-exclusion chromatography.[1]
Isolation and Purification
Following enzymatic digestion, the resulting mixture of hyaluronan oligosaccharides of varying lengths must be fractionated to isolate the decasaccharide. Chromatographic techniques are central to this purification process.
Chromatographic Methods
A combination of size-exclusion and anion-exchange chromatography is typically employed for the purification of HA oligomers.[5]
Experimental Protocol: Purification of this compound
-
Initial Fractionation (Size-Exclusion Chromatography):
-
Apply the enzymatic digest to a size-exclusion chromatography (SEC) column (e.g., Waters Protein PAK-125).[5]
-
Elute with an appropriate mobile phase (e.g., 0.2 M NaCl).
-
Collect fractions based on elution time, with larger oligosaccharides eluting earlier.
-
-
High-Resolution Separation (Anion-Exchange HPLC):
-
Pool the fractions from SEC containing the desired size range of oligosaccharides.
-
Inject the pooled sample onto a high-performance anion-exchange chromatography (HPLC) column.
-
Employ a salt gradient (e.g., a linear gradient of NaCl) to elute the oligosaccharides. The increasing negative charge of longer HA fragments results in their later elution.[5]
-
Collect the peak corresponding to the this compound.
-
Characterization and Structural Elucidation
Once isolated, the purity and structural integrity of the this compound must be confirmed using a suite of analytical techniques.
| Technique | Purpose | Typical Observations for this compound | Reference |
| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Determination of molecular weight and confirmation of oligosaccharide size. | Provides precise mass data corresponding to the chemical formula of the decasaccharide (C70H107N5O56), which has a molecular weight of approximately 1914.6 g/mol . | [5][6][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation, including confirmation of stereochemistry and glycosidic linkages. | ¹H and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that confirm the repeating disaccharide structure and the β-glycosidic linkages. | [1][6][10] |
| Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) | Sizing and purity assessment of oligosaccharides. | The decasaccharide will migrate as a distinct band, and its position can be compared to a ladder of HA oligosaccharide standards. | [5][6] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single, sharp peak on an appropriate HPLC column (e.g., anion-exchange) indicates high purity. | [6] |
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Molecular Weight | ~1914.6 g/mol | Mass Spectrometry | [9] |
| Overall Yield (from disaccharide building blocks) | 37% (for protected decasaccharide backbone) | Chemical Synthesis | [1][8][11] |
| Final Yield (fully deprotected) | 35% (from protected decasaccharide) | Chemical Synthesis | [1] |
| Scale of Production (from 200g HA) | Gram/mg-scale for various oligosaccharides | Enzymatic Digestion & Chromatography | [6] |
Visualizing Workflows and Pathways
Experimental Workflow for Production and Isolation
Caption: Enzymatic production, chromatographic purification, and analytical characterization of HA10.
This compound and CD44 Signaling
This compound is known to interact with the CD44 receptor, thereby influencing cellular signaling pathways. While the complete downstream cascade is complex and can be cell-type specific, a simplified representation of this interaction is shown below. The binding of HA oligosaccharides to CD44 can lead to the recruitment of intracellular signaling molecules and the activation of pathways involved in cell proliferation, migration, and inflammation.[1]
Caption: HA10 binding to CD44 initiates intracellular signaling cascades.
Conclusion
The study of this compound continues to be a promising area of research with potential applications in drug development and regenerative medicine.[12] The methods outlined in this guide for the production, isolation, and characterization of HA10 provide a solid foundation for researchers aiming to investigate its biological functions and therapeutic potential. The ability to produce well-defined and highly purified oligosaccharides is crucial for obtaining reliable and reproducible results in cell biological and structural studies.[5] Both enzymatic and chemical synthesis approaches offer valuable tools for accessing these important molecules, paving the way for a deeper understanding of the nuanced roles of hyaluronan in health and disease.
References
- 1. Chemical Synthesis of a Hyaluronic Acid Decasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Methods for isolating and analyzing physiological hyaluronan: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The journey of hyaluronan research in the Journal of Biological Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Large-scale preparation, purification, and characterization of hyaluronan oligosaccharides from 4-mers to 52-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hyaluronic acid decasaccharide | OH143206 | Biosynth [biosynth.com]
- 10. Characterization of enzymatically digested hyaluronic acid using NMR, Raman, IR, and UV-Vis spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
A Historical Perspective on Hyaluronan Oligosaccharide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronan (HA), a simple yet ubiquitous glycosaminoglycan, has transitioned from being considered a mere structural component of the extracellular matrix to a dynamic signaling molecule with profound effects on cellular behavior. This shift in understanding has been largely driven by research into its smaller fragments, the hyaluronan oligosaccharides (o-HA). This technical guide provides a comprehensive historical perspective on o-HA research, detailing key discoveries, experimental methodologies, and the elucidation of signaling pathways that have paved the way for current and future therapeutic applications.
Data Presentation: The Size-Dependent Dichotomy of Hyaluronan's Biological Functions
A central theme in hyaluronan research is the size-dependent nature of its biological activity. While high-molecular-weight HA (HMW-HA) is generally associated with tissue homeostasis and anti-inflammatory responses, o-HA fragments often elicit pro-inflammatory and pro-angiogenic signals. The following tables summarize key quantitative data from pivotal studies that have defined this functional dichotomy.
| HA Size | Cell Type | Concentration | Observed Effect | Reference |
| 4-25 disaccharides | Endothelial Cells | Not specified | Stimulation of angiogenesis in vivo. | [1] |
| 6-10 saccharide residues | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Promotion of HUVEC proliferation and angiogenesis in a CAM assay; increased VEGF mRNA levels. | [2] |
| 4-20-mer | Pig Endothelial Cells (PIEC) | Not specified | Significant increase in EC proliferation compared to high molecular weight HA. | [3] |
| 1 mDa | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Enhanced endothelial cell tube formation. | [4] |
Table 1: Pro-Angiogenic Effects of Hyaluronan Oligosaccharides
| HA Size | Cell Type | Concentration | Observed Effect | Reference |
| < 500 kDa (mixed sizes) | Macrophages | Not specified | Induction of inflammatory responses. | [5] |
| Oligosaccharides | Dendritic Cells | 25 µg/ml | Induction of TNF-α mRNA expression. | [1][6] |
| Tetrasaccharides (oligo-HA) | Mouse Alveolar Macrophage Cell Line (MH-S) | Not specified | Suppression of poly(I:C)-induced IL-6 and TNF-α release. | [3][5] |
| 10 µg/ml & 100 µg/ml | Human Macrophages (differentiated U937 cells) | 10 µg/ml & 100 µg/ml | Significant stimulation of TNF-α production. | [7] |
| Digest and 5 kDa | Macrophages | Not specified | Significantly enhanced secretion of TNF-α compared to untreated M(IL-4). | [8] |
Table 2: Immunomodulatory Effects of Hyaluronan Oligosaccharides
Experimental Protocols: Methodologies in Hyaluronan Oligosaccharide Research
The study of o-HA has been underpinned by the development of sophisticated techniques for their preparation and analysis. Below are detailed methodologies for key experiments frequently cited in the literature.
Protocol 1: Preparation of Specific-Sized Hyaluronan Oligosaccharides by Enzymatic Digestion
This protocol describes the generation of o-HA of defined lengths using enzymatic digestion followed by chromatographic separation.
Materials:
-
High-molecular-weight hyaluronan (medical grade)
-
Testicular hyaluronidase
-
Size exclusion chromatography column (e.g., Waters Protein PAK-125)
-
Anion-exchange chromatography column
-
Appropriate buffers and elution gradients
Procedure:
-
Enzymatic Digestion:
-
Dissolve polymeric HA in a suitable buffer.
-
Incubate with testicular hyaluronidase. The duration of the digestion is critical for the size of the resulting oligosaccharides; shorter incubation times (e.g., 5 minutes) yield larger fragments.[9]
-
Monitor the digestion process to achieve the desired size range.
-
-
Size Exclusion Chromatography (SEC):
-
Fractionate the digest using a size exclusion column to separate larger oligosaccharides from smaller ones and undigested polymer.[9]
-
Collect fractions containing the desired size range of o-HA.
-
-
Anion-Exchange Chromatography:
-
Characterization:
Protocol 2: Analysis of Hyaluronan Oligosaccharides by Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)
FACE is a sensitive method for the analysis and quantification of GAG-derived disaccharides and oligosaccharides.
Materials:
-
Hyaluronan oligosaccharide samples
-
2-aminoacridone (AMAC) fluorescent dye
-
Sodium cyanoborohydride
-
Polyacrylamide gel electrophoresis (PAGE) system
-
UV imaging system
Procedure:
-
Fluorophore Labeling:
-
Derivatize the reducing ends of the o-HA with the fluorescent reporter AMAC through a reductive amination reaction.[11]
-
This involves incubation with AMAC followed by reduction with sodium cyanoborohydride.
-
-
Polyacrylamide Gel Electrophoresis:
-
Imaging and Quantification:
-
Visualize the separated, fluorescently labeled o-HA bands using a UV imaging system.
-
Quantify the amount of o-HA in each band by densitometry, comparing to known standards.[11]
-
Protocol 3: Western Blot Analysis of Phospho-ERK1/2 Activation
This protocol details the detection of phosphorylated (activated) ERK1/2 in cells stimulated with o-HA, a key downstream signaling event.
Materials:
-
Cell lysates from control and o-HA-treated cells
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-ERK1/2
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in ice-cold RIPA buffer and collect the protein extract.
-
Determine the protein concentration of each sample using a BCA assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting for Phospho-ERK1/2:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[6][12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[12]
-
-
Stripping and Re-probing for Total ERK1/2:
-
Densitometry:
-
Quantify the band intensities for both phospho-ERK and total ERK for each sample using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal.[12]
-
Signaling Pathways of Hyaluronan Oligosaccharides
The biological effects of o-HA are mediated through their interaction with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). These interactions trigger complex intracellular signaling cascades that regulate a wide range of cellular processes.
CD44-Mediated Signaling
CD44 is the principal cell surface receptor for hyaluronan. The binding of o-HA to CD44 can initiate signaling through various pathways, including the activation of Rho family GTPases and the PI3K/Akt pathway.
The binding of hyaluronan oligosaccharides to CD44 can lead to the recruitment and activation of the guanine (B1146940) nucleotide exchange factor Vav2.[13][14] Vav2, in turn, activates the RhoGTPase Rac1.[13][15][16] Activated Rac1 then engages downstream effectors such as p21-activated kinase (PAK) and IQ-domain GTPase-activating protein 1 (IQGAP1) to promote cytoskeletal rearrangements, leading to increased cell migration and invasion.[13]
RHAMM-Mediated Signaling
RHAMM (CD168) is another key receptor for hyaluronan that plays a crucial role in cell motility. Unlike CD44, RHAMM lacks a transmembrane domain and often partners with other cell surface receptors to transduce signals.
The interaction of hyaluronan oligosaccharides with RHAMM, often in complex with growth factor receptors, can activate the Src family kinase c-Src.[17][18] This activation can lead to the stimulation of the Ras-Raf-MEK-ERK1/2 signaling cascade.[2][17] Activated ERK1/2 can then translocate to the nucleus to regulate the transcription of genes involved in cell motility.[2] Concurrently, c-Src can phosphorylate focal adhesion kinase (FAK), leading to focal adhesion turnover and enhanced cell motility.[2]
Conclusion
The journey of hyaluronan oligosaccharide research has been one of continuous discovery, revealing the profound and complex roles these molecules play in health and disease. From the initial observations of their pro-angiogenic and pro-inflammatory properties to the detailed elucidation of their receptor-mediated signaling pathways, the field has made remarkable progress. The experimental methodologies detailed in this guide have been instrumental in these advancements. As our understanding of the intricate signaling networks governed by o-HA continues to grow, so too will the opportunities for developing novel therapeutic strategies targeting a wide range of pathological conditions, from cancer to inflammatory diseases.
References
- 1. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of RHAMM in cancer: Exposing novel therapeutic vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyaluronic Acid Oligosaccharides Suppress TLR3-Dependent Cytokine Expression in a TLR4-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyaluronic Acid Promotes Angiogenesis by Inducing RHAMM-TGFβ Receptor Interaction via CD44-PKCδ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyaluronic acid induces tumour necrosis factor-alpha production by human macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Large-scale preparation, purification, and characterization of hyaluronan oligosaccharides from 4-mers to 52-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hyaluronan-mediated CD44 activation of RhoGTPase signaling and cytoskeleton function promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyaluronan promotes CD44v3-Vav2 interaction with Grb2-p185(HER2) and induces Rac1 and Ras signaling during ovarian tumor cell migration and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hyaluronic Acid (Ha) Binding to Cd44 Activates Rac1 and Induces Lamellipodia Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyaluronic acid (HA) binding to CD44 activates Rac1 and induces lamellipodia outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer [frontiersin.org]
- 17. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The role of RHAMM in cancer: Exposing novel therapeutic vulnerabilities [frontiersin.org]
An In-depth Technical Guide to the Chemical Structure and Conformation of Hyaluronate Decasaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronate (HA), a major glycosaminoglycan (GAG) in the extracellular matrix, plays a pivotal role in a multitude of physiological and pathological processes, including cell proliferation, migration, and inflammation. The biological activities of HA are often size-dependent, with oligosaccharides of specific lengths demonstrating unique signaling properties. This technical guide provides a comprehensive overview of the chemical structure and solution conformation of a hyaluronate decasaccharide (HA10), a ten-sugar unit oligosaccharide. Understanding the precise three-dimensional structure of HA10 is critical for elucidating its interactions with cellular receptors, such as CD44, and for the rational design of novel therapeutics targeting HA-mediated signaling pathways.
Chemical Structure
Hyaluronate is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc). These units are linked by alternating β-(1→3) and β-(1→4) glycosidic bonds. The chemical structure of a this compound, therefore, consists of five such repeating disaccharide units.
| Property | Value |
| Molecular Formula | C70H107N5O56 |
| Molecular Weight | ~1914.6 g/mol |
| Repeating Disaccharide | D-glucuronic acid and N-acetyl-D-glucosamine |
| Glycosidic Linkages | β-(1→3) and β-(1→4) |
Conformational Analysis
The three-dimensional conformation of this compound in solution is a dynamic and flexible structure. While long-chain hyaluronan can adopt helical structures in the solid state, in solution, oligosaccharides like HA10 exist as a distribution of conformers. The conformation is primarily defined by the dihedral angles of the glycosidic linkages, denoted as Φ (Phi) and Ψ (Psi).
Glycosidic Linkage Dihedral Angles
Studies combining Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have provided insights into the preferred dihedral angles for hyaluronan oligosaccharides. These angles dictate the relative orientation of the sugar rings and the overall shape of the molecule.
| Glycosidic Linkage | Dihedral Angle | Typical Value Range (degrees) |
| β-(1→3) (GlcA → GlcNAc) | Φ (O5-C1-O3-C3) | 50 - 70 |
| Ψ (C1-O3-C3-C2) | -100 to -80 | |
| β-(1→4) (GlcNAc → GlcA) | Φ (O5-C1-O4-C4) | 40 - 60 |
| Ψ (C1-O4-C4-C3) | -10 to 10 |
Note: These values represent the predominant conformations in solution and can fluctuate.
NMR Spectroscopy Data
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Internal Disaccharide Unit of Hyaluronate in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| GlcNAc | ||
| H1/C1 | ~4.5 | ~102 |
| H2/C2 | ~3.8 | ~56 |
| H3/C3 | ~3.7 | ~74 |
| H4/C4 | ~3.6 | ~83 |
| H5/C5 | ~3.5 | ~76 |
| H6/C6 | ~3.9, ~3.7 | ~61 |
| N-Acetyl CH₃ | ~2.0 | ~23 |
| N-Acetyl C=O | - | ~175 |
| GlcA | ||
| H1'/C1' | ~4.4 | ~104 |
| H2'/C2' | ~3.4 | ~74 |
| H3'/C3' | ~3.6 | ~75 |
| H4'/C4' | ~3.6 | ~81 |
| H5'/C5' | ~3.8 | ~76 |
| C6' (COO⁻) | - | ~177 |
Note: Chemical shifts can vary depending on the specific oligosaccharide, solvent, and experimental conditions. The terminal sugar residues will have slightly different chemical shifts.
Experimental Protocols
NMR Spectroscopy for Structural and Conformational Analysis
This protocol outlines the general steps for acquiring and analyzing NMR data for a this compound.
1.1. Sample Preparation: a. Dissolve 1-5 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%). b. Lyophilize the sample twice from D₂O to exchange all labile protons with deuterium. c. Redissolve the sample in 0.5 mL of fresh D₂O and transfer to a 5 mm NMR tube.
1.2. NMR Data Acquisition: a. Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and concentration. b. Acquire two-dimensional (2D) NMR spectra at a suitable temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:
- COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each sugar ring.
- TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system (i.e., a sugar residue).
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides information on inter-residue distances and conformation. A mixing time of 200-400 ms (B15284909) is typically used.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for sequencing the oligosaccharide.
1.3. Data Analysis: a. Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Assign the proton and carbon resonances for each sugar residue using the combination of 2D NMR spectra. c. Extract interproton distance restraints from the NOESY spectrum. d. Measure scalar coupling constants (³JHH) from the 1D ¹H or COSY spectra to determine the conformation of the pyranose rings. e. Use the NOE-derived distance restraints and dihedral angle information to generate a 3D structural model of the decasaccharide using molecular modeling software (e.g., AMBER, CHARMM).
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)
FACE is a sensitive method for the analysis and quantification of oligosaccharides.[1]
2.1. Enzymatic Digestion (for generating oligosaccharide ladders): a. Incubate high molecular weight hyaluronan with a specific hyaluronidase (B3051955) (e.g., bovine testicular hyaluronidase) at an optimized concentration and time to generate a mixture of oligosaccharides of varying lengths.
2.2. Fluorophore Labeling: a. To 1-10 µL of the oligosaccharide sample (containing pmol to nmol amounts), add 5 µL of 0.1 M 2-aminoacridone (B130535) (AMAC) in 15% acetic acid/DMSO. b. Add 5 µL of 1 M sodium cyanoborohydride (NaBH₃CN). c. Incubate the mixture at 37°C for 16 hours in the dark.
2.3. Polyacrylamide Gel Electrophoresis: a. Prepare a high-percentage polyacrylamide gel (e.g., 20-30%). b. Load the AMAC-labeled samples onto the gel. c. Run the electrophoresis at a constant voltage until the desired separation is achieved.
2.4. Visualization and Quantification: a. Visualize the fluorescently labeled oligosaccharides using a UV transilluminator or a gel documentation system with an appropriate filter. b. Quantify the bands by densitometry, comparing the intensity to known standards.
Biological Activity: this compound and CD44 Signaling
Hyaluronate oligosaccharides, including the decasaccharide, can act as signaling molecules by binding to cell surface receptors, most notably CD44. The binding of HA to CD44 can initiate a cascade of intracellular events that regulate cell behavior.
The interaction of hyaluronan with CD44 triggers the recruitment of adaptor proteins and the activation of several downstream signaling pathways. A key consequence is the activation of small GTPases of the Rho family, such as RhoA and Rac1.[2]
-
RhoA-mediated signaling: Activation of RhoA leads to the activation of Rho-associated kinase (ROK). ROK, in turn, can phosphorylate various substrates, leading to changes in the actin cytoskeleton, cell adhesion, and migration.
-
Rac1-mediated signaling: Rac1 activation can also influence the cytoskeleton and is often associated with cell protrusion and motility.
-
PI3K/AKT Pathway: The interaction of HA with CD44 can also activate the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is a central regulator of cell survival, growth, and proliferation.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, conformation, and biological signaling of this compound. The precise arrangement of its constituent monosaccharides and the resulting three-dimensional structure are fundamental to its interaction with cellular receptors and the subsequent initiation of signaling cascades. The experimental protocols outlined herein provide a framework for the detailed structural and functional characterization of this and other hyaluronan oligosaccharides. A deeper understanding of these molecular details is essential for the development of targeted therapies for a wide range of diseases where hyaluronan-mediated signaling is dysregulated.
References
- 1. Quantification of hyaluronan (HA) using a simplified fluorophore-assisted carbohydrate electrophoresis (FACE) procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Hyaluronan-Activated CD44 Signaling Promotes Keratinocyte Activities and Improves Abnormal Epidermal Functions - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies employed in the determination of the primary structure of a hyaluronate decasaccharide. Hyaluronan (HA), a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcUA) and N-acetyl-D-glucosamine (GlcNAc), plays critical roles in numerous biological processes. Understanding the precise sequence and linkage of its oligosaccharide fragments, such as the decasaccharide (a ten-sugar unit), is vital for structure-function relationship studies and the development of HA-based therapeutics.
The primary structure of a this compound consists of five repeating disaccharide units, [-β(1,4)-GlcUA-β(1,3)-GlcNAc-]₅. The analytical workflow to confirm this structure involves enzymatic depolymerization of high-molecular-weight HA, followed by chromatographic separation of the resulting oligosaccharides and detailed structural characterization using mass spectrometry and nuclear magnetic resonance spectroscopy.
Overall Analytical Workflow
The determination of the primary structure of a this compound is a multi-step process that begins with the controlled breakdown of the polymer and concludes with high-resolution spectroscopic analysis. Each step is crucial for obtaining an unambiguous structural assignment.
Caption: Overall workflow for this compound primary structure analysis.
Experimental Protocols
Detailed methodologies for the key experimental stages are outlined below.
The initial step involves the enzymatic cleavage of high-molecular-weight HA into a mixture of smaller oligosaccharides. Bovine testicular hyaluronidase (B3051955) is commonly used for this purpose as it hydrolyzes the β(1→4) glycosidic linkages.[1]
Protocol:
-
Dissolution: Dissolve high-molecular-weight sodium hyaluronate in a reaction buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, pH 5.2) to a final concentration of 5 mg/mL.
-
Enzyme Addition: Add bovine testicular hyaluronidase (E.C. 3.2.1.35) to the HA solution at a concentration of 10 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation. The duration can be adjusted to control the size distribution of the resulting oligosaccharide fragments.
-
Enzyme Inactivation: Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Filtration: Centrifuge the digest and filter the supernatant through a 0.22 µm filter to remove any precipitates.
Caption: Hyaluronidase hydrolyzes the β(1→4) linkage between GlcUA and GlcNAc.
The resulting mixture of oligosaccharides is first fractionated by size and then purified to isolate the decasaccharide.
Protocol:
-
Size-Exclusion Chromatography (SEC): Load the enzymatic digest onto an SEC column (e.g., Sephadex G-25 or Bio-Gel P-10) equilibrated with a volatile buffer like 0.1 M ammonium (B1175870) acetate. Elute the oligosaccharides and collect fractions. Monitor the eluate by UV absorbance at 232 nm (for lyase-digested unsaturated products) or by refractive index.
-
Fraction Analysis: Analyze the collected fractions using mass spectrometry to identify those containing the decasaccharide (expected mass ~1914 Da).
-
High-Performance Liquid Chromatography (HPLC): Pool the decasaccharide-rich fractions and concentrate them. Purify the decasaccharide using ion-pairing reversed-phase HPLC (IP-RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 5 mM tributylamine (B1682462) (TBA) in water, adjusted to pH 6.5 with acetic acid.
-
Mobile Phase B: 5 mM TBA in 50% acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 60 minutes.
-
Detection: UV at 210 nm.
-
-
Desalting: Collect the peak corresponding to the decasaccharide and remove the ion-pairing agent and salts using a volatile buffer system with SEC or by repeated lyophilization.
MS provides the exact molecular weight and sequence information through fragmentation analysis. Electrospray ionization (ESI) is a gentle ionization method well-suited for oligosaccharides.[2][3]
Protocol:
-
Sample Preparation: Dissolve the purified decasaccharide in a 50:50 acetonitrile:water solution to a concentration of ~10 pmol/µL.
-
Direct Infusion ESI-MS: Infuse the sample into an ESI-mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in negative ion mode.[3]
-
MS Scan: Acquire a full MS scan over a mass range of m/z 500-2500. Identify the molecular ions corresponding to the decasaccharide (e.g., [M-2H]²⁻, [M-3H]³⁻).
-
Tandem MS (MS/MS): Select the most abundant molecular ion (e.g., [M-3H]³⁻) for collision-induced dissociation (CID).
-
Fragmentation Analysis: Acquire the MS/MS spectrum. Identify the resulting B, C, Y, and Z fragment ions according to the Domon and Costello nomenclature to confirm the monosaccharide sequence and linkage pattern.[4][5] For HA, glycosidic cleavages are predominant.[4][6]
Caption: Tandem MS analysis relies on specific glycosidic bond cleavages.
NMR is the definitive method for determining glycosidic linkage positions (e.g., β(1→3) vs. β(1→4)) and anomeric configurations (α vs. β).[7][8]
Protocol:
-
Sample Preparation: Dissolve 2-5 mg of the purified, lyophilized decasaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%).
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum. The anomeric proton region (4.4-5.2 ppm) provides initial information on the number and type of sugar residues.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar ring.
-
TOCSY (Total Correlation Spectroscopy): To assign all protons belonging to a single monosaccharide spin system, starting from the anomeric proton.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, enabling ¹³C resonance assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for identifying the atoms involved in the glycosidic linkages (e.g., correlation from H1 of GlcUA to C3 of GlcNAc).
-
-
Data Analysis: Integrate the data from all NMR experiments to assign all ¹H and ¹³C chemical shifts and confirm the β(1→3) and β(1→4) linkages.
Data Presentation and Interpretation
Quantitative data from MS and NMR analyses are summarized for clear interpretation.
The molecular weight and fragmentation pattern confirm the composition and sequence. For a this compound (C₇₀H₁₀₇N₅O₅₆), the neutral monoisotopic mass is 1913.56 Da.
Table 1: Expected Molecular and Fragment Ions for this compound in Negative ESI-MS
| Ion Type | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M-H]⁻ | C₇₀H₁₀₆N₅O₅₆⁻ | 1912.55 | Singly charged molecular ion |
| [M-2H]²⁻ | C₇₀H₁₀₅N₅O₅₆²⁻ | 955.77 | Doubly charged molecular ion |
| [M-3H]³⁻ | C₇₀H₁₀₄N₅O₅₆³⁻ | 636.84 | Triply charged molecular ion |
| Y₈ | C₅₆H₈₅N₄O₄₅⁻ | 1533.43 | Fragment from cleavage, loss of one disaccharide |
| C₄ | C₂₈H₄₂N₂O₂₃⁻ | 758.22 | Fragment from cleavage, tetrasaccharide from non-reducing end |
| Y₄ | C₂₈H₄₃N₂O₂₃⁻ | 759.22 | Fragment from cleavage, tetrasaccharide from reducing end |
| C₂ | C₁₄H₂₁NO₁₂⁻ | 399.10 | Fragment from cleavage, disaccharide from non-reducing end |
Note: m/z values are for the monoisotopic mass and will vary based on charge state.
The chemical shifts of anomeric protons and carbons, along with inter-residue HMBC correlations, provide definitive proof of the primary structure.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Internal Disaccharide Units of Hyaluronan in D₂O
| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|---|
| →3)-β-D-GlcNAc-(1→ | H1 | ~4.55 | ~102.5 |
| H2 | ~3.85 | ~55.8 | |
| H3 | ~3.75 | ~82.5 | |
| H4 | ~3.55 | ~70.1 | |
| N-Acetyl (CH₃) | ~2.05 | ~22.9 | |
| →4)-β-D-GlcUA-(1→ | H1 | ~4.45 | ~104.1 |
| H2 | ~3.40 | ~74.5 | |
| H3 | ~3.60 | ~75.8 | |
| H4 | ~3.65 | ~80.9 |
| | C6 (COO⁻) | - | ~175.0 |
Note: Chemical shifts are approximate and can be influenced by solvent, temperature, and position within the oligosaccharide chain.[7][9] Key HMBC correlations would be observed between GlcUA H1 and GlcNAc C3, and between GlcNAc H1 and GlcUA C4.
Conclusion
The primary structure analysis of this compound is a rigorous process that combines enzymatic digestion, chromatographic purification, and high-resolution spectroscopic techniques. By systematically applying mass spectrometry and multi-dimensional NMR, researchers can unambiguously determine the monosaccharide composition, sequence, and glycosidic linkages. This detailed structural information is fundamental for advancing our understanding of the biological functions of hyaluronan and for the quality control of related biopharmaceutical products.
References
- 1. Characterizing the electrospray-ionization mass spectral fragmentation pattern of enzymatically derived hyaluronic acid oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-line separation and characterization of hyaluronan oligosaccharides derived from radical depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tandem MS can Distinguish Hyaluronic Acid from N-Acetylheparosan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyaluronan forms specific stable tertiary structures in aqueous solution: A 13C NMR study - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Molecular Weight of Hyaluronate Decasaccharide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary analytical techniques for determining the molecular weight of hyaluronate (HA) decasaccharide. Hyaluronan, a non-sulfated glycosaminoglycan, plays crucial roles in various biological processes, and its oligosaccharides, such as the decasaccharide, are of significant interest in research and drug development. Accurate molecular weight determination is fundamental for structure-activity relationship studies and quality control. This document details the experimental protocols for mass spectrometry, size-exclusion chromatography, and gel electrophoresis, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.
Overview of Analytical Techniques
The determination of the molecular weight of hyaluronate decasaccharide can be achieved through several powerful analytical methods. The most common and reliable techniques include:
-
Mass Spectrometry (MS): Particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), which provide direct and accurate mass measurements.[1][2][3][4] Tandem mass spectrometry (MS/MS) can further provide structural information.[4][5]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight distribution.[6][7][8][9][10][11][12] For accurate molecular weight determination of polysaccharides, coupling SEC with detectors like multi-angle laser light scattering (MALLS) is often preferred over conventional calibration with dextran (B179266) or pullulan standards.[6][8][13]
-
Gel Electrophoresis: Both Polyacrylamide Gel Electrophoresis (PAGE) and Agarose (B213101) Gel Electrophoresis are valuable techniques for separating and estimating the molecular weight of HA oligosaccharides.[6][14][15][16][17][18]
Quantitative Data: Molecular Weight of this compound
The theoretical molecular weight of a this compound (composed of 5 repeating disaccharide units of N-acetylglucosamine and glucuronic acid) can be calculated based on its chemical formula. Experimental values obtained from mass spectrometry provide a direct measurement.
| Parameter | Value | Source |
| Chemical Formula | C₇₀H₁₀₇N₅O₅₁ | Calculated |
| Theoretical Monoisotopic Mass | 1913.59 Da | Calculated |
| Theoretical Average Mass | 1914.59 Da | Calculated |
| Experimentally Observed Mass (MALDI-TOF MS) | Varies based on adducts (e.g., [M+Na]⁺) | [1][19] |
| Experimentally Observed Mass (ESI-MS) | Varies based on charge state (e.g., [M-nH]ⁿ⁻) | [2][5][20] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the molecular weight determination of this compound.
Mass Spectrometry: MALDI-TOF
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the direct determination of the molecular weight of oligosaccharides.[1]
Experimental Workflow for MALDI-TOF MS Analysis
Caption: Workflow for MALDI-TOF MS analysis of this compound.
Protocol:
-
Sample Preparation:
-
Enzymatic Digestion (for generating oligosaccharide mixtures): High molecular weight hyaluronan can be digested using hyaluronidase (B3051955) (e.g., from Streptomyces hyalurolyticus) to generate a mixture of oligosaccharides.[1]
-
Methyl Esterification: To improve sensitivity and obtain clearer spectra, the carboxyl groups of the glucuronate residues are often methyl-esterified using trimethylsilyl (B98337) diazomethane.[1] This modification enhances the analysis of HA oligosaccharides by MALDI-TOF MS.[1]
-
Purification: The sample is purified to remove salts and other contaminants that can interfere with the analysis.
-
-
Matrix Preparation and Sample Spotting:
-
A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or a co-matrix of 2,4,6-trihydroxyacetophenone with triammonium (B15348185) citrate, is prepared in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).[19]
-
The purified this compound sample is mixed with the matrix solution.
-
A small volume (typically 1 µL) of the mixture is spotted onto the MALDI target plate and allowed to air dry, forming co-crystals of the sample and matrix.
-
-
MALDI-TOF MS Analysis:
-
The target plate is introduced into the mass spectrometer.
-
A pulsed laser (e.g., a nitrogen laser at 337 nm) is fired at the sample spot, causing desorption and ionization of the analyte molecules.[1]
-
The generated ions are accelerated into a time-of-flight (TOF) mass analyzer.
-
The time it takes for the ions to travel through the flight tube to the detector is measured. This time is proportional to the square root of the mass-to-charge ratio (m/z).
-
The analysis can be performed in both positive and negative ion modes. For methyl-esterified HA oligosaccharides, the positive-ion detection mode, observing sodium adducts [M'+Na]⁺, is often superior.[1]
-
-
Data Analysis:
-
A mass spectrum is generated, plotting ion intensity versus m/z.
-
The molecular weight of the this compound is determined from the m/z of the observed ion peaks, taking into account the mass of any adducts (e.g., Na⁺) or modifications (e.g., methylation).
-
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size in solution.[7][9][10][11][12]
Experimental Workflow for SEC Analysis
Caption: Workflow for SEC analysis of this compound.
Protocol:
-
System Preparation:
-
An HPLC system equipped with a size-exclusion column suitable for the molecular weight range of the oligosaccharide is used.
-
The system is equilibrated with a suitable mobile phase, typically an aqueous buffer (e.g., 0.15 M aqueous NaCl solution).[8]
-
-
Sample Preparation:
-
The this compound sample is dissolved in the mobile phase.
-
The sample is filtered through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
-
Chromatographic Separation:
-
A defined volume of the sample is injected into the SEC system.
-
The sample is carried through the column by the mobile phase. Larger molecules, which are excluded from the pores of the stationary phase, elute first, while smaller molecules, which can penetrate the pores, elute later.
-
The eluting sample is monitored by one or more detectors, such as a refractive index (RI) detector, a UV detector, and/or a multi-angle laser light scattering (MALLS) detector.[6][8]
-
-
Data Analysis:
-
A chromatogram is generated, plotting detector response versus elution time.
-
For molecular weight determination using conventional SEC, a calibration curve is constructed by running a series of narrow molecular weight standards (e.g., pullulan or dextran, though specific HA standards are preferable) and plotting the logarithm of their molecular weights against their elution times.[13]
-
The molecular weight of the this compound is then interpolated from its elution time using the calibration curve.
-
When using a MALLS detector, the absolute molecular weight can be determined directly without the need for a calibration curve based on standards of a different polymer type.[6][8]
-
Polyacrylamide Gel Electrophoresis (PAGE)
Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique for separating small oligosaccharides.[14]
Experimental Workflow for PAGE Analysis
Caption: Workflow for PAGE analysis of this compound.
Protocol:
-
Gel Preparation:
-
A polyacrylamide gel of an appropriate concentration is cast. For small oligosaccharides, a high percentage gel may be required. Mini-slab gels can provide rapid separation.[14]
-
-
Sample Preparation:
-
The this compound sample is mixed with a loading buffer containing a tracking dye (e.g., bromophenol blue) and a density agent (e.g., glycerol (B35011) or sucrose) to facilitate loading into the gel wells.
-
-
Electrophoresis:
-
The gel is placed in an electrophoresis apparatus filled with a suitable running buffer (e.g., Tris-Borate-EDTA).
-
The samples and a set of appropriate molecular weight standards (hyaluronan oligosaccharide ladder) are loaded into the wells.
-
A voltage is applied across the gel, causing the negatively charged hyaluronate molecules to migrate towards the anode. The migration distance is inversely proportional to the logarithm of the molecular weight.
-
-
Staining and Visualization:
-
After electrophoresis, the gel is stained to visualize the separated oligosaccharide bands. A highly sensitive method involves a combined Alcian blue and silver staining protocol.[14]
-
The gel is first incubated in a solution of Alcian blue, followed by silver staining to enhance the visibility of the bands.
-
-
Data Analysis:
-
The migration distances of the standard and sample bands are measured.
-
A standard curve is generated by plotting the logarithm of the molecular weight of the standards against their migration distances.
-
The molecular weight of the this compound is estimated by interpolating its migration distance on the standard curve.
-
Conclusion
The determination of the molecular weight of this compound is a critical step in its characterization for research and pharmaceutical applications. Mass spectrometry, particularly MALDI-TOF MS, offers direct and precise mass measurement. Size-exclusion chromatography provides information on molecular weight distribution and can yield absolute molecular weight when coupled with advanced detectors like MALLS. Gel electrophoresis serves as a valuable, accessible method for molecular weight estimation. The choice of technique will depend on the specific requirements of the study, including the need for high accuracy, structural information, or high-throughput analysis. For comprehensive characterization, a combination of these methods is often employed.
References
- 1. Matrix assisted laser desorption ionization-time of flight mass spectrometry analysis of hyaluronan oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the electrospray-ionization mass spectral fragmentation pattern of enzymatically derived hyaluronic acid oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of hyaluronan and its derivatives using chromatographic and mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem MS can Distinguish Hyaluronic Acid from N-Acetylheparosan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Determine Hyaluronic Acid Molecular Weight Using Gel Electrophoresis - Echelon Biosciences [echelon-inc.com]
- 7. lcms.cz [lcms.cz]
- 8. uef.sav.sk [uef.sav.sk]
- 9. mdpi.com [mdpi.com]
- 10. Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detailed characterization of hyaluronan using aqueous size exclusion chromatography with triple detection and multiangle light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tvst.arvojournals.org [tvst.arvojournals.org]
- 13. Molecular weight determination of hyaluronic acid by gel filtration chromatography coupled to matrix-assisted laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microanalysis of hyaluronan oligosaccharides by polyacrylamide gel electrophoresis and its application to assay of hyaluronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echelon-inc.com [echelon-inc.com]
- 16. An agarose gel electrophoretic method for analysis of hyaluronan molecular weight distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods for Hyaluronan Molecular Mass Determination by Agarose Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. On-line HPLC/ESI-MS separation and characterization of hyaluronan oligosaccharides from 2-mers to 40-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Hyaluronate Decasaccharide: A Technical Guide
Introduction
Hyaluronan (HA), a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, is a fundamental component of the extracellular matrix in vertebrates. Its biological functions are intimately linked to its molecular weight, which can range from large polymers (>1 MDa) to small oligosaccharides. Among these, the hyaluronate decasaccharide (HA10), a 10-sugar fragment, has garnered significant scientific interest. It is large enough to interact with cell surface receptors like CD44, yet small enough to exhibit distinct signaling properties compared to its high-molecular-weight counterpart. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering researchers and drug development professionals a comprehensive resource on its characterization, preparation, and behavior.
Core Physicochemical Properties
The distinct behavior of this compound in biological and chemical systems is dictated by its fundamental physicochemical properties. These characteristics are summarized in the table below and detailed in the subsequent sections.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value / Description | Citations |
| Molecular Formula | C70H107N5O56 | |
| Molecular Weight | ~1914.6 g/mol | |
| Structure | Linear oligosaccharide of five repeating disaccharide units (D-glucuronic acid and N-acetyl-D-glucosamine). | |
| Appearance | White to off-white crystalline powder. | |
| Charge (at pH 7) | Polyanionic, with five negatively charged carboxyl groups. | |
| pKa (Carboxyl Group) | Approximately 2.9. | |
| Solubility | Soluble in water and physiological saline; insoluble in most aprotic organic solvents. | |
| Purity (Commercial) | Typically ≥ 95% as determined by HPLC. | |
| Storage Conditions | Recommended storage at or below -4°C. |
Molecular Structure and Weight
This compound consists of five repeating disaccharide units of β-(1,4)-D-glucuronic acid and β-(1,3)-N-acetyl-D-glucosamine. Its molecular formula is C70H107N5O56, corresponding to a molecular weight of approximately 1914.6 g/mol . The precise mass is a critical parameter for its identification via mass spectrometry.
Charge and Acidity
The presence of a carboxyl group on each of the five glucuronic acid residues gives the decasaccharide a strong polyanionic character at physiological pH. The pKa of these carboxyl groups is approximately 2.9, meaning they are fully deprotonated and negatively charged under most biological conditions. This high charge density is crucial for its interaction with water, ions, and positively charged domains of proteins.
Size and Conformation
Solubility and Viscosity
This compound is readily soluble in water and aqueous saline solutions. Its solubility is influenced by temperature and pH, with optimal solubility in neutral or slightly acidic conditions. In contrast to polymeric HA, solutions of the decasaccharide do not exhibit significant viscosity and behave similarly to the solvent due to the short chain length and lack of intermolecular entanglement. It is generally insoluble in aprotic organic solvents like ethanol (B145695) and methanol.
Spectroscopic Profile
-
UV Absorbance : Decasaccharides produced via enzymatic digestion with hyaluronate lyase possess an unsaturated uronic acid residue at the non-reducing end. This C4-C5 double bond results in a characteristic strong UV absorbance at 232 nm, which is commonly used for detection and quantification during chromatographic separation.
-
Infrared (IR) Spectroscopy : The IR spectrum of HA shows characteristic strong O-H and N-H stretching bands around 3280 cm⁻¹ and prominent peaks for asymmetric (~1604 cm⁻¹) and symmetric (~1405 cm⁻¹) stretching of the carboxylate (-COO⁻) group.
-
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are definitive methods for confirming the chemical structure, glycosidic linkages, and purity of the decasaccharide.
Thermal Stability
In the solid state, hyaluronan is most stable at neutral pH, with an activation energy for depolymerization of 127 kJ/mol. This suggests that the degradation mechanism in the solid state is similar to hydrolysis. In aqueous solutions, thermal degradation is dependent on temperature and time, with studies on polymeric HA showing a gradual decrease in molecular weight at temperatures from 25-100°C.
Experimental Protocols and Workflows
The preparation and characterization of pure this compound require a multi-step process involving controlled depolymerization of high-molecular-weight HA followed by rigorous purification and analysis.
General Workflow
The overall process for generating and verifying this compound is depicted below. The primary route involves enzymatic digestion, which yields a mixture of oligosaccharides that must then be separated.
Preparation Methodologies
A. Enzymatic Digestion This is the most common method for producing HA oligosaccharides. It relies on the partial digestion of high-molecular-weight HA using an endoglycosidase.
-
Principle: Testicular hyaluronidase (EC 3.2.1.35) cleaves the β-(1,4)-glycosidic linkages in the HA polymer backbone. By controlling the digestion time, temperature, and enzyme-to-substrate ratio, a mixture of oligosaccharides of various lengths can be generated.
-
Protocol Outline:
-
Substrate Preparation: Dissolve high-molecular-weight sodium hyaluronate in a suitable buffer (e.g., sodium acetate (B1210297) buffer at pH 6.0).
-
Enzymatic Reaction: Add a defined amount of hyaluronidase (e.g., 3.0 U/mg of substrate) to the HA solution. Incubate the mixture at 37°C.
-
Time Course: The duration of the incubation is critical. Short digestion times (e.g., 5 minutes) yield larger fragments, while longer times (e.g., 60-120 minutes) produce a higher proportion of smaller oligosaccharides like tetra- and hexasaccharides.
-
Reaction Termination: Stop the reaction by boiling the sample for several minutes to denature the enzyme.
-
Post-Processing: The resulting digest, a complex mixture of even-numbered HA oligosaccharides, is then ready for purification.
-
B. Chemical Synthesis While more complex, chemical synthesis allows for the creation of highly defined HA structures that may not be accessible through enzymatic methods.
-
Principle: The synthesis involves a stepwise assembly of protected monosaccharide or disaccharide building blocks using a chemoselective glycosylation strategy. This requires careful planning of protecting groups to control stereochemistry and ensure that only the desired hydroxyl groups react.
-
Strategy Overview:
-
Building Block Preparation: Synthesize activated glycosyl donors and acceptors from D-glucose and D-glucosamine precursors with appropriate protecting groups (e.g., trichloroacetyl for nitrogen).
-
Glycosylation: Sequentially couple the building blocks. For the decasaccharide, disaccharide units are often coupled to build the 10-sugar backbone.
-
Deprotection: In the final step, all protecting groups are removed under specific conditions (e.g., mild basic conditions) to yield the final, fully deprotected this compound.
-
Purification and Characterization Protocols
Following preparation, the target decasaccharide must be isolated and its identity confirmed.
Table 2: Key Experimental Characterization Methods
| Technique | Purpose |
| Anion-Exchange HPLC | High-resolution separation of oligosaccharides based on the number of negatively charged carboxyl groups. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume, useful for initial fractionation. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Precise mass determination and confirmation of molecular formula. |
| MALDI-TOF Mass Spectrometry | Alternative mass determination, often used for corroborating data. |
| NMR Spectroscopy (¹H, ¹³C) | Unambiguous structural elucidation and confirmation of glycosidic linkages. |
A. Anion-Exchange High-Performance Liquid Chromatography (HPLC)
-
Principle: Oligosaccharides are separated based on their net negative charge. Since each disaccharide unit adds one carboxyl group, longer fragments have a higher charge and bind more strongly to the anion-exchange column, requiring a higher salt concentration to elute.
-
Protocol Outline:
-
Column: A strong anion-exchange column (e.g., ProPac PA1) is used.
-
Mobile Phase: A gradient elution is employed. The gradient is typically formed by increasing the concentration of a salt solution (e.g., sodium chloride or ammonium (B1175870) bicarbonate) over time.
-
Detection: Elution is monitored by UV absorbance at 210-232 nm.
-
Fraction Collection: Fractions corresponding to the decasaccharide peak are collected for further analysis.
-
B. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Principle: ESI-MS is a soft ionization technique ideal for analyzing polar, non-volatile molecules like oligosaccharides. It allows for precise mass determination from a solution. It can be coupled directly with HPLC (LC-MS) for online analysis.
-
Protocol Outline:
-
Sample Preparation: The purified decasaccharide fraction is dissolved in a suitable solvent, typically a water/acetonitrile mixture.
-
Ionization: The sample is analyzed in negative ion mode, which detects the deprotonated molecular ions.
-
Mass Analysis: For a decasaccharide, multiple charge states are expected. Oligomers in the 6-10mer range predominantly form doubly charged ions [M-2H]²⁻, though other charge states can be observed. The mass spectrometer detects the mass-to-charge (m/z) ratio, from which the molecular weight can be calculated.
-
Fragmentation Control: It is critical to use a low cone voltage during ESI to prevent in-source fragmentation, which can artificially generate odd-numbered oligomers and lead to misinterpretation of the sample's composition.
-
Biological Interactions and Significance
The specific size of the this compound allows it to engage in biologically significant interactions that differ from both smaller fragments and larger polymers. Its primary role in research is as a tool to probe the function of HA-binding proteins (hyaladherins), particularly the cell surface receptor CD44.
Receptor Binding and Displacement
Studies have shown that while a hexasaccharide is the minimum size required for CD44 binding, a decasaccharide or larger is necessary to effectively compete with and displace high-molecular-weight HA from the receptor. This competitive interaction is a key mechanism by which HA oligosaccharides can modulate cell signaling.
This displacement can alter downstream signaling pathways that regulate cell adhesion, migration, and proliferation. The ability to produce pure, well-characterized this compound is therefore essential for researchers investigating the nuanced, size-dependent roles of hyaluronan in physiology and pathology.
Hyaluronate decasaccharide mechanism of action in cell signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronan (HA), a major glycosaminoglycan of the extracellular matrix, plays a pivotal role in a multitude of cellular processes, including proliferation, migration, and inflammation. The biological functions of HA are critically dependent on its molecular weight. While high-molecular-weight HA (HMW-HA) is generally associated with tissue homeostasis and anti-inflammatory responses, its breakdown into smaller fragments, such as oligosaccharides and low-molecular-weight HA (LMW-HA), including decasaccharides, can trigger potent pro-inflammatory and pro-angiogenic signaling cascades.[1][2][3] This guide provides an in-depth technical overview of the mechanisms by which hyaluronate decasaccharides and other small HA fragments modulate cell signaling, with a focus on their interactions with key cell surface receptors and the subsequent downstream pathways.
Core Signaling Mechanisms
Hyaluronate decasaccharides and other oligosaccharides primarily exert their effects by binding to and activating specific cell surface receptors, namely CD44, Toll-like receptor 4 (TLR4), and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[4][5] This interaction initiates a cascade of intracellular events that ultimately dictate the cellular response.
CD44-Mediated Signaling
CD44 is a major cell surface receptor for HA.[6] The binding of hyaluronate oligosaccharides to CD44 can lead to receptor clustering and the activation of several downstream signaling pathways.[6][7] Evidence suggests that a decasaccharide is a sufficiently large HA fragment to effectively compete with polymeric HA for CD44 binding, thereby initiating signaling events.[8][9]
Key downstream pathways activated by HA-CD44 interaction include:
-
Ras/Raf/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation and survival.[6][[“]] Activation of ERK1/2 (extracellular signal-regulated kinase 1/2) is a common downstream event following oHA-CD44 binding.[2][6]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.[11][12] HA-CD44 interaction can lead to the activation of PI3K (phosphoinositide 3-kinase) and subsequent phosphorylation of Akt.[11][13]
-
RhoGTPase Signaling: The binding of HA to CD44 can activate RhoGTPases such as RhoA and Rac1, which are involved in regulating the actin cytoskeleton, cell migration, and adhesion.[11][13]
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TLR4-Mediated Signaling
Toll-like receptor 4, a key component of the innate immune system, has been identified as a receptor for small HA fragments.[8][14] The interaction of hyaluronate oligosaccharides with TLR4 can trigger pro-inflammatory responses, particularly in immune cells like dendritic cells and macrophages.[8][15][16]
The canonical TLR4 signaling pathway involves:
-
MyD88-Dependent Pathway: The binding of oHA to TLR4 leads to the recruitment of the adaptor protein MyD88.[14][17] This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB (nuclear factor-kappa B) and MAPKs (mitogen-activated protein kinases) such as p38 and JNK.[8][14][17]
-
NF-κB and MAPK Activation: The activation of NF-κB and MAPKs results in the transcription and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][16][17]
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// Edges HA_deca -> TLR4 [color="#5F6368"]; TLR4 -> MyD88 [color="#EA4335"]; MyD88 -> IRAK [color="#EA4335"]; IRAK -> TRAF6 [color="#EA4335"]; TRAF6 -> MAPK [color="#34A853"]; TRAF6 -> NFkB [color="#34A853"]; MAPK -> Cytokines [color="#34A853"]; NFkB -> Cytokines [color="#34A853"]; } TLR4-mediated signaling pathway.
RHAMM-Mediated Signaling
The Receptor for Hyaluronan-Mediated Motility (RHAMM) is another important receptor for HA that is involved in regulating cell motility and proliferation.[5][18] RHAMM can be localized on the cell surface, in the cytoplasm, and in the nucleus, and its interaction with HA can activate signaling pathways that promote cell migration.[18] RHAMM often cooperates with CD44 to mediate HA-induced signaling.[[“]][18]
Downstream effectors of RHAMM signaling include:
-
ERK1/2 and FAK: LMW-HA binding to RHAMM can lead to the activation of FAK (Focal Adhesion Kinase) and ERK1/2, which are critical for cell adhesion and migration.[19]
-
c-Src: The interaction of HA with RHAMM can also induce the activation of the proto-oncogene c-Src.[19]
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// Edges HA_deca -> RHAMM [color="#5F6368"]; RHAMM -> cSrc [color="#EA4335"]; cSrc -> FAK [color="#34A853"]; cSrc -> ERK [color="#34A853"]; FAK -> Cell_Motility [color="#34A853"]; ERK -> Cell_Motility [color="#34A853"]; } RHAMM-mediated signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of hyaluronate oligosaccharides on cell signaling and function.
| Parameter | Cell Type | HA Size/Concentration | Observed Effect | Reference |
| ERK1/2 Phosphorylation | HK-2 and BT-549 cells | oHA (125 µg/ml) | Significant increase in phospho-ERK1/2 | [6] |
| Human vascular SMCs | LMW-HA | Efficient activation of ERKs | [2] | |
| Dendritic cells | sHA (50 µg/ml) | Rapid phosphorylation of p42/44 MAPK within 1-2 hours | [14] | |
| Cell Migration | Keratinocytes | LMW-HA (~18 kDa) | Significantly enhanced migration | [20] |
| Keratinocytes | MMW-HA (100-300 kDa) at 0.2% | Significant increase in wound closure | [6] | |
| Cytokine Production | Human monocyte-derived DCs | sHA | TNF-α production blocked by anti-TLR-4 mAb | [8] |
| Mouse macrophages | LMW HA (100 µg/ml) | Potent activation of cPLA2α and eicosanoid production | [17] | |
| Receptor Binding | Various cell types | oHA (20-38 sugars) | Increased binding avidity to CD44, suggesting divalent binding | [21] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of hyaluronate decasaccharide on cell signaling.
In Vitro Scratch Wound Assay
This assay is used to assess cell migration.
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that allows them to reach 70-80% confluence within 24 hours.[22]
-
Serum Starvation (Optional): To synchronize cell cycles, serum-starve the cells for 2-4 hours before creating the wound.[20]
-
Creating the Wound: Once the cells are confluent, use a sterile 1 µl or 200 µl pipette tip to make a straight scratch across the cell monolayer.[6][17][22]
-
Washing: Gently wash the monolayer with phosphate-buffered saline (PBS) to remove detached cells and debris.[6][20]
-
Treatment: Add fresh medium containing the desired concentration of this compound or control vehicle. Commonly used concentrations range from 50 µg/mL to 0.2%.[6][17]
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[22]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure. ImageJ software is commonly used for this analysis.[17]
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// Edges Seed_Cells -> Scratch [color="#5F6368"]; Scratch -> Wash [color="#5F6368"]; Wash -> Treat [color="#5F6368"]; Treat -> Image [color="#5F6368"]; Image -> Analyze [color="#5F6368"]; } In vitro scratch wound assay workflow.
Western Blotting for Phospho-ERK1/2
This technique is used to detect the activation of the ERK signaling pathway.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 5-30 minutes).[6]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (typically 10-20 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[23]
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., at a 1:1000 - 1:2000 dilution) overnight at 4°C.[24][25]
-
Washing: Wash the membrane three to four times with TBST for 5-10 minutes each.[5][24]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 - 1:10,000 dilution) for 1 hour at room temperature.[24]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[23][25]
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// Edges Cell_Treatment -> Lysis [color="#5F6368"]; Lysis -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Transfer [color="#5F6368"]; Transfer -> Blocking [color="#5F6368"]; Blocking -> Primary_Ab [color="#5F6368"]; Primary_Ab -> Secondary_Ab [color="#5F6368"]; Secondary_Ab -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; } Western blot for phospho-ERK workflow.
Receptor Blocking/Inhibition Assays
To confirm the involvement of a specific receptor, blocking antibodies or chemical inhibitors are used.
-
CD44 Inhibition: Cells can be pre-treated with a neutralizing anti-CD44 monoclonal antibody (e.g., 2-10 µg/ml) for a period (e.g., 24 hours) before stimulation with this compound.[8][11] The effect on downstream signaling or cellular responses is then assessed.
-
TLR4 Inhibition: Specific inhibitors of the TLR4 signaling pathway, such as TAK-242, can be used to pre-treat cells before HA stimulation.[26] The concentration and pre-incubation time will depend on the specific inhibitor and cell type.
Conclusion
Hyaluronate decasaccharides and other small HA fragments are potent signaling molecules that can significantly impact cellular behavior. Their ability to activate distinct signaling pathways through receptors like CD44, TLR4, and RHAMM underscores their importance in both physiological and pathological processes. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting conditions such as cancer, inflammation, and aberrant wound healing. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working in this dynamic field.
References
- 1. Study of hyaluronan-binding proteins and receptors using iodinated hyaluronan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Activation of ERK and Rac Mediates the Proliferative and Anti-proliferative Effects of Hyaluronan and CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Hyaluronan Fragments Improve Wound Healing on In Vitro Cutaneous Model through P2X7 Purinoreceptor Basal Activation: Role of Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of CD44 [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Inhibition of CD44 induces apoptosis, inflammation, and matrix metalloproteinase expression in tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Anti-CD44 Variant 4 Monoclonal Antibody C44Mab-108 for Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Hyaluronan-Activated CD44 Signaling Promotes Keratinocyte Activities and Improves Abnormal Epidermal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyaluronan Regulates Cell Behavior: A Potential Niche Matrix for Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Hyaluronic Acid on the Differentiation of Mesenchymal Stem Cells into Mature Type II Pneumocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Hyaluronic Acid 35 kDa on an In Vitro Model of Preterm Small Intestinal Injury and Healing using Enteroid-derived Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What are CD44 inhibitors and how do they work? [synapse.patsnap.com]
- 20. clyte.tech [clyte.tech]
- 21. researchgate.net [researchgate.net]
- 22. med.virginia.edu [med.virginia.edu]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hyaluronate Decasaccharide in Extracellular Matrix Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyaluronan (HA), a major glycosaminoglycan of the extracellular matrix (ECM), is a key regulator of cellular behavior and tissue homeostasis. The biological functions of HA are exquisitely dependent on its molecular weight, with smaller fragments, such as hyaluronate decasaccharide (HA10), often eliciting distinct and potent signaling events compared to the high-molecular-weight polymer. This technical guide provides an in-depth exploration of the role of this compound in the ECM, focusing on its interactions with cell surface receptors, the subsequent activation of intracellular signaling cascades, and its influence on critical cellular processes such as proliferation, migration, and angiogenesis. Detailed experimental protocols for the preparation and analysis of HA oligosaccharides, as well as for key cellular assays, are provided. Furthermore, this guide presents a visual representation of the complex signaling pathways mediated by HA10 through meticulously constructed diagrams.
Introduction: The Size-Dependent Dichotomy of Hyaluronan Function
Hyaluronan is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[1] While high-molecular-weight hyaluronan (HMW-HA) is generally associated with tissue integrity, hydration, and anti-inflammatory properties, its breakdown into smaller fragments, including oligosaccharides like the decasaccharide, can trigger a cascade of cellular responses.[2][3] These smaller HA fragments are often generated at sites of tissue injury, inflammation, or tumorigenesis and act as potent signaling molecules.[4] The decasaccharide, a 10-sugar unit of HA, has been identified as a critical minimum size for several biological activities, including the inhibition of HMW-HA incorporation into the ECM and the initiation of specific intracellular signaling pathways.[5]
Interaction of this compound with Cell Surface Receptors
This compound exerts its effects primarily through interactions with specific cell surface receptors, most notably CD44, the Receptor for Hyaluronan-Mediated Motility (RHAMM), and Toll-like Receptor 4 (TLR4).[2][6]
CD44: The Principal Hyaluronan Receptor
RHAMM (CD168): A Key Player in Cell Motility
RHAMM is another important receptor for HA that is critically involved in cell motility.[8][14] Unlike CD44, RHAMM can be found on the cell surface, in the cytoplasm, and in the nucleus.[15] The interaction of HA oligosaccharides with RHAMM has been shown to be a potent stimulus for endothelial cell proliferation and migration, key events in angiogenesis.[16] There is evidence of crosstalk between CD44 and RHAMM, where they can form complexes to modulate intracellular signaling.[9][17]
Toll-like Receptor 4 (TLR4): A Link to Innate Immunity
TLR4, a key receptor in the innate immune system, has been identified as a receptor for small HA fragments.[5][18] The activation of TLR4 by HA oligosaccharides can trigger pro-inflammatory signaling pathways, leading to the production of inflammatory cytokines.[5][18][[“]] This interaction highlights the role of HA degradation products as danger-associated molecular patterns (DAMPs) that can alert the immune system to tissue injury.
Downstream Signaling Pathways Activated by this compound
The binding of this compound to its receptors initiates a complex network of intracellular signaling pathways that ultimately regulate gene expression and cellular behavior.
The ERK1/2 MAP Kinase Pathway
A common downstream target of both CD44 and RHAMM activation by HA oligosaccharides is the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[15][20] Activation of this pathway is crucial for cell proliferation and migration. The binding of HA can lead to the recruitment of adaptor proteins and the activation of upstream kinases such as Src, which in turn activates the Ras-Raf-MEK-ERK cascade.[15]
The NF-κB Signaling Pathway
The interaction of hyaluronate oligosaccharides with TLR4 can lead to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][21] This pathway is a central regulator of inflammation. Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it induces the transcription of pro-inflammatory genes.[21]
Biological Effects of this compound
The activation of the aforementioned signaling pathways by this compound translates into a range of biological effects that are critical in both physiological and pathological processes.
Angiogenesis
Hyaluronan oligosaccharides, including the decasaccharide, have been shown to be potent inducers of angiogenesis, the formation of new blood vessels.[8][22] They stimulate the proliferation and migration of endothelial cells, essential steps in the angiogenic process.[22] This pro-angiogenic effect is in stark contrast to the anti-angiogenic properties of HMW-HA.[23]
Cell Migration and Wound Healing
By activating signaling pathways that regulate the cytoskeleton and cell adhesion, this compound can promote cell migration.[24] This is particularly relevant in the context of wound healing, where the migration of fibroblasts and keratinocytes is essential for tissue repair.[25]
Inflammation
As previously mentioned, small HA fragments can act as pro-inflammatory signals by activating TLR4 and the NF-κB pathway.[18][21] This leads to the production of inflammatory cytokines and the recruitment of immune cells to the site of injury or infection.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, the following table summarizes key findings for hyaluronan oligosaccharides in a similar size range.
| Parameter | Value | Receptor/Cell Type | Biological Effect | Reference |
| Binding Affinity (Kd) | 125 µM | CD44 (HA-binding domain) | Receptor Binding | [12] |
| Minimum Binding Size | 6-mer | CD44 | Receptor Binding | [11] |
| Minimum Size for High-Affinity Binding | 10-mer | Aggrecan | ECM Interaction | [26] |
| Optimal Concentration | ~0.5 - 2 µg/mL | Bovine Microvascular Endothelial Cells | Angiogenesis (Tube Formation) | |
| Effective Concentration | 10 µg/mL | Endothelial Cells | Cell Proliferation | [16] |
Experimental Protocols
Preparation of Hyaluronan Oligosaccharides
Objective: To generate hyaluronan oligosaccharides of defined sizes from high-molecular-weight hyaluronan through enzymatic digestion and chromatographic separation.
Materials:
-
High-molecular-weight sodium hyaluronate
-
Bovine testicular hyaluronidase (B3051955)
-
Digestion Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.3)
-
Anion-exchange chromatography column (e.g., DEAE-Sephacel)
-
Size-exclusion chromatography column (e.g., Bio-Gel P-10)
-
Elution buffers for chromatography (e.g., increasing concentrations of NaCl or ammonium (B1175870) bicarbonate)
-
Spectrophotometer or fraction collector with UV detector
Protocol:
-
Dissolve HMW-HA in digestion buffer to a final concentration of 1-5 mg/mL.
-
Add bovine testicular hyaluronidase to the HA solution (enzyme-to-substrate ratio to be optimized for desired fragment size distribution, e.g., 1:1000 w/w).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-24 hours). The duration of digestion will influence the size of the resulting oligosaccharides.
-
Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Separate the resulting HA oligosaccharides by anion-exchange chromatography using a salt gradient for elution.
-
Collect fractions and analyze the size of the oligosaccharides using techniques such as polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography.
-
Pool fractions containing the desired oligosaccharide size (e.g., decasaccharide).
-
Desalt the pooled fractions and lyophilize to obtain the purified hyaluronan oligosaccharides.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the pro-angiogenic potential of this compound by measuring the formation of capillary-like structures by endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
96-well culture plates
-
Endothelial cell growth medium
-
This compound solution
-
Microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C.
-
Harvest endothelial cells and resuspend them in serum-free medium containing the desired concentration of this compound or control vehicle.
-
Seed the endothelial cells onto the solidified basement membrane extract at a density of 1-2 x 10^4 cells per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using image analysis software.
Conclusion
This compound is a potent signaling molecule within the extracellular matrix, exerting a wide range of biological effects that are often distinct from its high-molecular-weight counterpart. Through its interactions with key receptors such as CD44, RHAMM, and TLR4, it activates intracellular signaling cascades that regulate fundamental cellular processes including angiogenesis, migration, and inflammation. A deeper understanding of the mechanisms of action of this compound is crucial for the development of novel therapeutic strategies targeting diseases where ECM dynamics are dysregulated, such as cancer, chronic inflammatory conditions, and non-healing wounds. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. Targeting inflammatory macrophages with hyaluronan tetrasaccharide: effects on fibroblast collagen degradation and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyaluronan in human acute and chronic dermal wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. informcompoundingpharmacy.com.au [informcompoundingpharmacy.com.au]
- 5. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer [frontiersin.org]
- 10. The High and Low Molecular Weight Forms of Hyaluronan Have Distinct Effects on CD44 Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and syntheses of hyaluronan oligosaccharide conjugates as inhibitors of CD44-Hyaluronan binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyaluronan binding by cell surface CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Design and Synthesis of Hyaluronan:RHAMM Interaction Inhibitors" by Emily Rodrigues [ir.lib.uwo.ca]
- 15. Angiogenic oligosaccharides of hyaluronan induce multiple signaling pathways affecting vascular endothelial cell mitogenic and wound healing responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Co-localization and crosstalk between CD44 and RHAMM depend on hyaluronan presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oligosaccharides of Hyaluronan activate dendritic cells via toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. researchgate.net [researchgate.net]
- 21. Hyaluronan fragments activate an NF-kappa B/I-kappa B alpha autoregulatory loop in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of hyaluronate and its oligosaccharides on endothelial cell proliferation and monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Early-response gene signalling is induced by angiogenic oligosaccharides of hyaluronan in endothelial cells. Inhibition by non-angiogenic, high-molecular-weight hyaluronan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The role of hyaluronan in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Impact of structurally modifying hyaluronic acid on CD44 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Hyaluronate Decasaccharide Interaction with Cell Surface Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between hyaluronate decasaccharide (HA10) and its primary cell surface receptors, CD44 and Toll-like receptor 4 (TLR4). This document outlines the quantitative binding characteristics, detailed experimental methodologies for studying these interactions, and the subsequent intracellular signaling pathways.
Introduction
Hyaluronan (HA), a linear glycosaminoglycan, is a major component of the extracellular matrix. Its biological functions are critically dependent on its molecular weight. While high-molecular-weight HA is generally associated with tissue homeostasis and anti-inflammatory responses, its degradation into smaller fragments, including oligosaccharides like the decasaccharide (HA10), can trigger distinct signaling events. These smaller HA fragments are recognized as damage-associated molecular patterns (DAMPs), initiating inflammatory and cellular activation processes primarily through interactions with the cell surface receptors CD44 and TLR4.[1][2] Understanding the precise nature of these interactions is crucial for developing therapeutics targeting inflammation, cancer, and other pathologies where HA signaling is dysregulated.
Cell Surface Receptors for this compound
CD44
CD44 is a transmembrane glycoprotein (B1211001) that serves as the principal receptor for hyaluronan.[3] The binding of HA to CD44 is mediated by the N-terminal Link module homology domain.[4] The interaction is size-dependent, with a minimum of a hexasaccharide (HA6) being required for binding.[5][6] this compound can effectively compete with high-molecular-weight HA for binding to CD44.[5] This interaction is crucial for various cellular processes, including cell adhesion, migration, and proliferation.[3]
Toll-like Receptor 4 (TLR4)
Toll-like receptor 4, a key pattern recognition receptor of the innate immune system, is also recognized as a receptor for small HA fragments.[1][7] Oligosaccharides of HA ranging from 4 to 16 saccharide units can activate dendritic cells and other immune cells via TLR4, often in a complex with CD44.[1][7][8] This interaction triggers pro-inflammatory signaling cascades, leading to the production of cytokines and chemokines.[9][10]
Quantitative Analysis of this compound-Receptor Interactions
Precise quantitative data for the binding of this compound to its receptors is essential for understanding the potency and mechanism of action. While specific dissociation constants (Kd) for HA10 are not abundantly reported, data from closely related oligosaccharides provide valuable insights.
| Ligand | Receptor | Method | Affinity Constant | Reference |
| Hyaluronan Octasaccharide (HA8) | CD44 (Hyaluronan Binding Domain) | Crystallography | Kd = 125 µM | [11] |
| Hyaluronan Octasaccharide (HA8) | CD44 | Competitive ELISA | IC50 = 168 µM | [11] |
| Hyaluronan Hexasaccharide (HA6) | CD44 | Competitive ELISA | IC50 = 213 µM | [11] |
Note: To date, specific Kd values for the interaction of this compound with TLR4 have not been extensively documented in the literature. The interaction is often characterized by the functional cellular responses it elicits.
Signaling Pathways
The binding of this compound to CD44 and TLR4 initiates distinct and overlapping intracellular signaling cascades.
CD44-Mediated Signaling
Upon binding of HA10, CD44 can undergo clustering and conformational changes, leading to the recruitment of intracellular adaptor proteins and the activation of downstream signaling pathways. This can influence cell migration and proliferation.
Caption: CD44 Signaling Pathway
TLR4-Mediated Signaling
The interaction of HA10 with TLR4, often in concert with CD44, triggers a pro-inflammatory response characteristic of innate immune activation. This pathway involves the recruitment of adaptor molecules like MyD88 and the subsequent activation of transcription factors such as NF-κB.
References
- 1. Frontiers | Nonmicrobial Activation of TLRs Controls Intestinal Growth, Wound Repair, and Radioprotection [frontiersin.org]
- 2. The High and Low Molecular Weight Forms of Hyaluronan Have Distinct Effects on CD44 Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of structurally modifying hyaluronic acid on CD44 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyaluronan binding properties of a CD44 chimera containing the link module of TSG-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small hyaluronan oligosaccharides induce inflammation by engaging both toll-like-4 and CD44 receptors in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. Design and syntheses of hyaluronan oligosaccharide conjugates as inhibitors of CD44-Hyaluronan binding - PMC [pmc.ncbi.nlm.nih.gov]
Hyaluronate Decasaccharide as a Signaling Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronan (HA), a major component of the extracellular matrix, is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[1] While high-molecular-weight HA is associated with tissue hydration, lubrication, and structural integrity, its smaller fragments, known as hyaluronan oligosaccharides (o-HA), exhibit distinct and potent biological activities.[2] Among these, the hyaluronate decasaccharide (HA-10) has emerged as a significant signaling molecule, capable of modulating crucial cellular processes such as cell proliferation, migration, angiogenesis, and inflammation.[2][3] This technical guide provides an in-depth overview of the signaling capabilities of this compound, focusing on its interaction with key cell surface receptors, the downstream signaling cascades it triggers, and the associated cellular responses. Detailed experimental protocols for studying these phenomena are also provided to facilitate further research and drug development efforts in this area.
Core Signaling Pathways
This compound primarily exerts its signaling effects through two key cell surface receptors: CD44 and Toll-like receptor 4 (TLR4). The engagement of these receptors initiates distinct downstream signaling cascades that culminate in a variety of cellular responses.
CD44-Mediated Signaling
CD44 is a transmembrane glycoprotein (B1211001) that serves as the principal receptor for HA.[4] The binding of a this compound is significant as it represents a size sufficient to effectively compete with high-molecular-weight HA for CD44 binding, thereby initiating a signaling cascade rather than a purely adhesive interaction.[5] This interaction can lead to the activation of several intracellular signaling pathways, including:
-
Src Family Kinases, Focal Adhesion Kinase (FAK), and Extracellular Signal-Regulated Kinase (ERK1/2): Upon o-HA binding, CD44 can initiate the tyrosine phosphorylation of Src, FAK, and ERK1/2. This cascade is implicated in mediating o-HA-induced cell proliferation and tube formation in endothelial cells, key events in angiogenesis.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is often associated with cell survival and proliferation. In some contexts, o-HA has been shown to suppress the PI3K/Akt pathway, leading to apoptosis in certain tumor cells.[6]
-
RhoGTPase Signaling: HA-CD44 interaction can activate RhoGTPases such as RhoA, Rac1, and Cdc42, which are critical regulators of the actin cytoskeleton, cell motility, and invasion.
Toll-like Receptor 4 (TLR4)-Mediated Signaling
In addition to CD44, low molecular weight fragments of HA, including decasaccharides, can act as endogenous ligands for TLR4, a key receptor in the innate immune system.[7][8] This interaction is particularly relevant in the context of inflammation and immune cell activation. The binding of o-HA to TLR4 can trigger:
-
MyD88-Dependent Pathway: This canonical TLR4 signaling pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of IRAK kinases.
-
MAPK and NF-κB Activation: Downstream of MyD88, this pathway leads to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and p42/44 (ERK1/2), and the nuclear translocation of the transcription factor NF-κB.[7] This results in the production of pro-inflammatory cytokines like TNF-α.[5][7]
Data Presentation
The following tables summarize the available quantitative data for the interaction and cellular effects of hyaluronan oligosaccharides, with a focus on decasaccharides where data is available.
| Parameter | Analyte | Receptor/Cell Line | Value | Reference |
| IC50 | This compound (HA-10) | CD44 | 32 µM | |
| Kd | Hyaluronan Octasaccharide (HA8) | CD44 | 125 µM | [9] |
| Effective Concentration | Oligosaccharides of Hyaluronan (o-HA) | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µg/mL (for proliferation and tube formation) | |
| Effective Concentration | Small Hyaluronan Fragments (sHA) | Human Monocyte-Derived Dendritic Cells | 30 µg/mL (for TNF-α production) | [5] |
| Effective Concentration | Small Hyaluronan Fragments (sHA) | Murine Bone Marrow-Derived Dendritic Cells | 20-50 µg/mL (for maturation) | [5] |
Table 1: Binding Affinities and Effective Concentrations of Hyaluronan Oligosaccharides. This table provides a summary of the concentrations at which hyaluronan oligosaccharides have been shown to elicit biological responses and their binding affinities to CD44.
| Cellular Process | Cell Type | Effect of o-HA/Decasaccharide | Key Signaling Molecules | Reference(s) |
| Angiogenesis | Endothelial Cells | Induction of proliferation and tube formation | CD44, Src, FAK, ERK1/2 | |
| Inflammation | Dendritic Cells, Macrophages | Maturation and pro-inflammatory cytokine production (e.g., TNF-α) | TLR4, MyD88, p38 MAPK, NF-κB | [5][7][8] |
| Cell Proliferation | Endothelial Cells | Stimulation | CD44, ERK1/2 | |
| Tumor Cell Apoptosis | Lymphoma Cell Lines | Induction of apoptosis | Suppression of PI3K/Akt | [6] |
Table 2: Cellular Responses to Hyaluronan Oligosaccharide Signaling. This table outlines the key cellular processes modulated by hyaluronan oligosaccharides and the primary signaling pathways involved.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the signaling functions of this compound.
Competitive ELISA for CD44 Binding
This protocol is designed to determine the inhibitory concentration (IC50) of this compound in competing with a labeled HA polymer for binding to the CD44 receptor.
Materials:
-
Recombinant human CD44 HABD/IgGFc chimera
-
Anti-human IgG antibody
-
96-well ELISA plates
-
Biotinylated high-molecular-weight hyaluronan (biotin-HA)
-
This compound (HA-10) standards
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat the 96-well plate with anti-human IgG antibody at a concentration of 1-10 µg/mL in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 200 µL of blocking buffer per well for 1-2 hours at room temperature.
-
CD44 Immobilization: Wash the plate three times. Add 100 µL of CD44-Fc chimera (e.g., 1 µg/mL in blocking buffer) to each well and incubate for 1-2 hours at room temperature.
-
Competition: Wash the plate three times. Prepare serial dilutions of this compound. In a separate plate or tubes, pre-incubate the HA-10 dilutions with a fixed concentration of biotin-HA for 30 minutes.
-
Binding: Add 100 µL of the pre-incubated HA-10/biotin-HA mixture to the CD44-coated wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the HA-10 concentration and determine the IC50 value.
Matrigel Tube Formation Assay
This assay assesses the pro-angiogenic potential of this compound by measuring its ability to induce the formation of capillary-like structures by endothelial cells.
Materials:
-
Matrigel Basement Membrane Matrix
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Serum-free basal medium
-
This compound
-
24-well or 96-well plates
-
Calcein AM (for visualization)
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 24-well or 96-well plate with a thin layer of Matrigel (e.g., 250 µL for a 24-well plate). Ensure the entire surface is covered.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in serum-free basal medium containing the desired concentration of this compound (e.g., 10 µg/mL) or a vehicle control. Seed the cells onto the solidified Matrigel (e.g., 5 x 10⁴ cells per well in a 24-well plate).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification:
-
Examine the formation of tube-like structures using a phase-contrast microscope at regular intervals.
-
For quantitative analysis, the cells can be labeled with Calcein AM (a fluorescent dye for live cells).
-
Capture images from several random fields for each condition.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Western Blot for MAPK (ERK1/2) Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 in response to this compound treatment, indicating the activation of the MAPK signaling pathway.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells (e.g., HUVECs or dendritic cells) and grow to sub-confluency. Starve the cells in serum-free medium for several hours before treatment. Treat the cells with various concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry: Quantify the band intensities using image analysis software. Express the level of p-ERK1/2 as a ratio to t-ERK1/2.[10]
siRNA-mediated Knockdown of CD44
This protocol describes how to specifically reduce the expression of CD44 in cells to confirm its role in this compound-mediated signaling.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
CD44-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed the endothelial cells the day before transfection to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the CD44 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the medium from the cells and wash with PBS.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells at 37°C for 4-6 hours.
-
-
Medium Change: After the incubation period, replace the transfection medium with fresh complete growth medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours to allow for CD44 knockdown. The efficiency of knockdown can be confirmed by Western blot or qRT-PCR for CD44 expression. The functional consequences of CD44 knockdown can then be assessed using assays such as the Matrigel tube formation assay in the presence of this compound.
Mandatory Visualizations
Signaling Pathway Diagrams
Figure 1: CD44-mediated signaling pathway initiated by this compound.
Figure 2: TLR4-mediated signaling pathway activated by this compound.
Experimental Workflow Diagrams
Figure 3: Workflow for a competitive ELISA to measure HA-10 binding to CD44.
Figure 4: Workflow for the Matrigel tube formation assay.
Conclusion
This compound is a potent signaling molecule that plays a critical role in various physiological and pathological processes. Its ability to engage with both CD44 and TLR4 receptors allows it to modulate a diverse range of cellular activities, from angiogenesis and cell proliferation to inflammation and immune responses. Understanding the intricate signaling pathways activated by this compound is crucial for the development of novel therapeutic strategies targeting these processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating molecule. As research in this field continues to evolve, a deeper understanding of the size-dependent effects of hyaluronan oligosaccharides will undoubtedly open up new avenues for the treatment of a wide array of diseases.
References
- 1. Design and syntheses of hyaluronan oligosaccharide conjugates as inhibitors of CD44-Hyaluronan binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis induced by degradation products of hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hyaluronan oligosaccharides induce cell death through PI3-K/Akt pathway independently of NF-kappaB transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Oligosaccharide Stimulates and Stabilizes Angiogenesis: Structure–Function Relationships and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of structurally modifying hyaluronic acid on CD44 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed Characterization of ERK1 and ERK2 Phosphorylation | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - Western blot analysis of effect of GrK on ERK1/2 and p38 MAPK phosphorylation. - Public Library of Science - Figshare [plos.figshare.com]
Native Sources of Hyaluronate Decasaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronan (HA), a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, is a ubiquitous and essential component of the extracellular matrix (ECM) in vertebrates.[1] Its biological functions are critically dependent on its molecular weight, ranging from high-molecular-weight polymers that contribute to tissue hydration and viscoelasticity, to low-molecular-weight fragments and oligosaccharides that act as signaling molecules in various cellular processes.[1][2] Among these, hyaluronate decasaccharide (a ten-sugar oligosaccharide) has garnered significant interest for its distinct biological activities, including its role in cell signaling pathways. This technical guide provides an in-depth overview of the native sources of this compound, methodologies for its analysis, and its role in key signaling cascades.
While high-molecular-weight hyaluronan is abundant in native tissues, the presence and concentration of specific low-molecular-weight fragments like the decasaccharide are not as readily quantified and are often transient products of HA metabolism.[1] In healthy tissues, HA exists predominantly as a high-molecular-mass polymer, with an average molecular mass of approximately 1,000–8,000 kDa.[1] During physiological and pathological processes such as inflammation and tissue remodeling, this high-molecular-weight HA can be catabolized by hyaluronidases and reactive oxygen species into smaller fragments, including oligosaccharides.[2]
Quantitative Data on Hyaluronan in Native Tissues
Direct quantitative data on the native concentration of this compound in biological tissues is scarce in the current scientific literature. Research has predominantly focused on the concentration of total hyaluronan. The table below summarizes the reported concentrations of total HA in various human tissues, which are the primary native sources from which decasaccharides would be derived through catabolism.
| Tissue/Fluid | Concentration of Total Hyaluronan | Citation(s) |
| Synovial Fluid (Knee Joint) | Approximately 2–3 mg/mL | [1][3] |
| Skin (Dermis) | Approximately 400–500 μg/g wet tissue weight | [1] |
| Vitreous Body of the Eye | Approximately 200 μg/mL | [1] |
| Umbilical Cord | High concentrations | [4] |
| Articular Cartilage | Approximately 500–2500 μg/g | [1] |
| Blood Serum | 10–100 ng/mL | [1] |
It is important to note that the concentrations of low-molecular-weight HA, including decasaccharides, are expected to be significantly lower than the total HA concentrations and are likely to fluctuate based on the metabolic state of the tissue.
Experimental Protocols
The study of this compound often involves its generation from high-molecular-weight HA through enzymatic digestion, followed by purification and quantification.
Protocol 1: Enzymatic Digestion of High-Molecular-Weight Hyaluronan to Generate Oligosaccharides
This protocol describes the controlled depolymerization of high-molecular-mass HA using hyaluronidase (B3051955) to produce a mixture of oligosaccharides, including decasaccharides.
Materials:
-
High-molecular-weight sodium hyaluronate
-
Bovine testicular hyaluronidase (EC 3.2.1.35)
-
Phosphate buffered saline (PBS), pH 7.4
-
Centrifugal filters (e.g., 3 kDa molecular weight cut-off)
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a solution of high-molecular-weight sodium hyaluronate in PBS at a concentration of 1 mg/mL.
-
Dissolve bovine testicular hyaluronidase in PBS to a final concentration of 10 TRU/mL (Turbidity Reducing Units).
-
Add the hyaluronidase solution to the hyaluronan solution at a ratio of 10 TRU of enzyme per 1 mg of HA.
-
Incubate the reaction mixture at 37°C. The incubation time will determine the size distribution of the resulting oligosaccharides. For a broad range of oligosaccharides, an incubation time of 20 minutes to several hours can be tested.
-
Stop the enzymatic reaction by heating the mixture at 100°C for 5 minutes.
-
Centrifuge the sample to remove the denatured enzyme.
-
The supernatant containing the mixture of hyaluronan oligosaccharides can be further purified and analyzed.
Protocol 2: Separation and Quantification of this compound using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)
This method allows for the separation, identification, and quantification of individual hyaluronan oligosaccharides from a mixture.[4][5]
Materials:
-
Oligosaccharide mixture from Protocol 1
-
Reversed-phase C18 HPLC column
-
Mobile Phase A: Aqueous solution of a volatile ion-pairing agent (e.g., tributylamine) and a buffer (e.g., ammonium (B1175870) acetate)
-
Mobile Phase B: Acetonitrile with the same ion-pairing agent and buffer
-
HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS)
-
Hyaluronan oligosaccharide standards (if available)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of Mobile Phase A).
-
Inject the oligosaccharide mixture onto the column.
-
Elute the oligosaccharides using a gradient of increasing Mobile Phase B. This will separate the oligosaccharides based on their size and charge.
-
The eluent is directly introduced into the ESI-MS for detection. The mass spectrometer can be operated in negative ion mode to detect the deprotonated oligosaccharide molecules.
-
Identify the decasaccharide based on its mass-to-charge ratio (m/z).
-
Quantify the decasaccharide by integrating the peak area from the chromatogram and comparing it to a standard curve generated with known concentrations of a decasaccharide standard, or through relative quantification if a standard is unavailable.[6]
Signaling Pathways and Visualizations
Hyaluronate oligosaccharides, including decasaccharides, are known to activate specific signaling pathways, primarily through the cell surface receptors CD44 and Toll-like receptor 4 (TLR4). These interactions can trigger inflammatory responses and other cellular processes.
CD44-Mediated Signaling
The binding of hyaluronan fragments to the CD44 receptor can initiate a signaling cascade involving RhoGTPases and the PI3K/AKT pathway, which are implicated in cell survival, growth, and migration.
TLR4-Mediated Signaling
Low-molecular-weight hyaluronan fragments can act as endogenous ligands for TLR4, triggering a pro-inflammatory signaling cascade that involves the activation of NF-κB and MAP kinases.[3][7]
Experimental Workflow
The following diagram outlines a typical experimental workflow for the analysis of this compound from a biological tissue sample.
Conclusion
This compound is a biologically active oligosaccharide derived from the catabolism of high-molecular-weight hyaluronan in native tissues. While its precise endogenous concentrations are not well-documented, its roles in significant signaling pathways, such as those mediated by CD44 and TLR4, underscore its importance in cellular communication and inflammatory processes. The experimental protocols provided herein offer a framework for the generation and analysis of hyaluronan oligosaccharides, enabling further research into their specific functions and potential as therapeutic targets. Future studies focusing on the in situ quantification of native this compound will be crucial for a more complete understanding of its physiological and pathological roles.
References
- 1. The Content and Size of Hyaluronan in Biological Fluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyaluronan and Hyaluronan Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyaluronan and synovial joint: function, distribution and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyaluronic Acid: Molecular Mechanisms and Therapeutic Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hyaluronan – A Functional and Structural Sweet Spot in the Tissue Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Hyaluronan and its Fragments for Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Abstract
Hyaluronan (HA), a simple yet vital glycosaminoglycan, plays a multifaceted role in cellular biology and pathology. Its functions are intrinsically linked to its molecular weight, which is tightly regulated by the balance between its biosynthesis and degradation. High-molecular-weight HA is a key structural component of the extracellular matrix, while its smaller fragments are potent signaling molecules, particularly in the context of inflammation and immunity. This technical guide provides a comprehensive overview of the hyaluronan biosynthesis pathway, the generation of its fragments, and their subsequent signaling cascades. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of hyaluronan metabolism and its therapeutic potential. This document includes detailed experimental protocols for key assays, quantitative data for enzymatic activities, and visual diagrams of the core biological pathways.
The Core Biosynthesis Pathway of Hyaluronan
Hyaluronan is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcUA) and N-acetyl-D-glucosamine (GlcNAc). Unlike other glycosaminoglycans, which are synthesized in the Golgi apparatus, hyaluronan is synthesized at the inner face of the plasma membrane by a family of integral membrane proteins called hyaluronan synthases (HAS).[1] The nascent HA chain is then extruded into the extracellular space.
The biosynthesis of hyaluronan is dependent on the cellular availability of two precursor molecules: UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc). These precursors are synthesized from glucose through distinct metabolic pathways.
Hyaluronan Synthase (HAS) Isoforms
In mammals, there are three main hyaluronan synthase isoforms, each with distinct enzymatic properties and expression patterns:
-
HAS1: Generally exhibits the lowest rate of synthesis and is often associated with inflammatory conditions.[1]
-
HAS2: Considered the primary hyaluronan synthase in most tissues, responsible for the synthesis of high-molecular-weight hyaluronan. Its expression is essential for embryonic development.[1]
-
HAS3: Produces hyaluronan of a lower molecular weight compared to HAS2 and has a higher turnover rate.[2]
The differential expression and activity of these isoforms contribute to the diversity of hyaluronan's biological functions.
Quantitative Data: Hyaluronan Synthase Kinetics
The kinetic properties of the HAS isoforms vary, influencing both the rate of hyaluronan synthesis and the size of the resulting polymer. HAS2 generally displays the highest affinity for its substrates.[3]
| Enzyme | Substrate | Apparent Km (µM) | Reference |
| Human HAS1 | UDP-GlcUA | ~50-100 | [4] |
| UDP-GlcNAc | ~100-200 | [4] | |
| Human HAS2 | UDP-GlcUA | ~20-40 | [3] |
| UDP-GlcNAc | ~50-70 | [3] | |
| Human HAS3 | UDP-GlcUA | ~30-60 | [2] |
| UDP-GlcNAc | ~70-120 | [2] |
Note: Km values can vary depending on the experimental conditions and the source of the enzyme preparation.
Generation of Hyaluronan Fragments
High-molecular-weight hyaluronan can be degraded into smaller fragments of varying sizes. This process can occur through enzymatic degradation by hyaluronidases or non-enzymatically through the action of reactive oxygen species (ROS).
Enzymatic Degradation
Hyaluronidases are a family of enzymes that cleave the β-1,4-glycosidic bonds of hyaluronan. In mammals, there are several hyaluronidases, with HYAL1 and HYAL2 being the most studied. HYAL2 is thought to be primarily responsible for the initial breakdown of high-molecular-weight HA at the cell surface into intermediate-sized fragments, which are then further degraded into smaller oligosaccharides by HYAL1 within lysosomes.
Non-Enzymatic Degradation
In conditions of oxidative stress, such as inflammation and tissue injury, reactive oxygen species can directly attack the hyaluronan polymer, leading to its fragmentation. This non-enzymatic degradation results in a heterogeneous population of hyaluronan fragments.
Biological Activities and Signaling Pathways of Hyaluronan Fragments
The biological effects of hyaluronan are highly dependent on its molecular weight. While high-molecular-weight HA is generally considered to be anti-inflammatory and immunosuppressive, its low-molecular-weight fragments are potent pro-inflammatory signaling molecules.[5] These fragments can act as "danger signals" or damage-associated molecular patterns (DAMPs), alerting the immune system to tissue injury.
Signaling through Toll-Like Receptor 2 (TLR2)
Low-molecular-weight hyaluronan fragments have been shown to activate the innate immune response through Toll-like receptor 2 (TLR2).[6][7] This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[6]
Signaling through CD44
CD44 is the principal cell surface receptor for hyaluronan. The binding of hyaluronan fragments to CD44 can trigger a variety of cellular responses, including cell adhesion, migration, and proliferation.[8][9] The signaling pathways activated by the HA-CD44 interaction are complex and can involve the Rho family of GTPases and the PI3K/Akt pathway.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of hyaluronan biosynthesis and its fragments.
Quantification of Hyaluronan by ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of hyaluronan in biological samples.
Materials:
-
96-well microplate coated with hyaluronan binding protein (HABP)
-
Hyaluronan standards
-
Biotinylated HABP
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of hyaluronan standards in assay buffer. Dilute biological samples as needed in assay buffer.
-
Competitive Binding: Add a fixed amount of biotinylated HABP to all wells. Then, add standards and samples to the appropriate wells. Incubate for 2 hours at room temperature. During this incubation, the hyaluronan in the standards and samples will compete with the plate-bound HA for binding to the biotinylated HABP.
-
Washing: Aspirate the contents of the wells and wash three times with wash buffer.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of hyaluronan in the sample.[12][13][14][15]
Analysis of Hyaluronan Fragment Size by Agarose (B213101) Gel Electrophoresis
This protocol outlines a method for separating and visualizing hyaluronan fragments based on their size using agarose gel electrophoresis.
Materials:
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Loading buffer (containing a tracking dye and a density agent like glycerol)
-
Hyaluronan molecular weight standards
-
Staining solution (e.g., Stains-All or Alcian Blue)
-
Destaining solution
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Gel Preparation: Prepare a 0.5-1.5% agarose gel in TAE or TBE buffer, depending on the expected size range of the fragments.[16][17]
-
Sample Preparation: Mix hyaluronan samples with loading buffer.
-
Electrophoresis: Load the samples and molecular weight standards into the wells of the gel. Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.[16]
-
Staining: After electrophoresis, stain the gel with Stains-All or Alcian Blue solution overnight in the dark.[17]
-
Destaining: Destain the gel with an appropriate destaining solution until the hyaluronan bands are clearly visible against a clear background.
-
Visualization and Analysis: Visualize the gel using a gel imaging system. The molecular weight of the hyaluronan fragments can be estimated by comparing their migration distance to that of the standards.[16][17]
Measurement of Hyaluronan Synthase (HAS) Activity
This protocol describes a radiometric assay to measure the activity of hyaluronan synthase in cell lysates or purified enzyme preparations.
Materials:
-
Reaction buffer (containing a buffer such as HEPES, MgCl₂, and DTT)
-
UDP-GlcNAc
-
Radiolabeled UDP-[¹⁴C]GlcUA
-
Cell lysate or purified HAS enzyme
-
Whatman 3MM chromatography paper
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, UDP-GlcNAc, and the cell lysate or purified HAS enzyme.
-
Initiation of Reaction: Start the reaction by adding radiolabeled UDP-[¹⁴C]GlcUA. Incubate at 37°C for a defined period (e.g., 1 hour).[18]
-
Termination of Reaction: Stop the reaction by adding a solution of 2% SDS.[18]
-
Separation of Product: Spot the reaction mixture onto a strip of Whatman 3MM chromatography paper.
-
Chromatography: Perform descending paper chromatography using a solvent system of ethanol (B145695) and ammonium (B1175870) acetate (B1210297) to separate the high-molecular-weight radiolabeled hyaluronan product from the unincorporated radiolabeled precursor.[18]
-
Quantification: Cut out the origin of the chromatogram containing the synthesized hyaluronan. Place it in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the HAS activity.[18]
Measurement of Hyaluronidase (B3051955) Activity
This protocol describes a turbidimetric assay to measure the activity of hyaluronidase.
Materials:
-
Hyaluronic acid substrate solution
-
Enzyme solution (containing hyaluronidase)
-
Acidic albumin solution
-
Spectrophotometer
Procedure:
-
Substrate Incubation: Incubate the hyaluronic acid substrate solution at 37°C.
-
Enzyme Reaction: Add the hyaluronidase-containing sample to the substrate solution and incubate for a specific time (e.g., 30 minutes) at 37°C. The enzyme will depolymerize the hyaluronic acid.[19]
-
Termination and Turbidity Development: Stop the reaction by adding an acidic albumin solution. The albumin will precipitate the remaining undigested high-molecular-weight hyaluronic acid, creating turbidity.[19][20]
-
Measurement: Measure the absorbance of the solution at 600 nm. The absorbance is inversely proportional to the hyaluronidase activity, as higher enzyme activity results in less undigested hyaluronic acid and therefore lower turbidity.[20]
Conclusion
The biosynthesis of hyaluronan and the generation of its fragments are tightly regulated processes with profound implications for cell biology and disease. Understanding these pathways and the signaling cascades they initiate is crucial for the development of novel therapeutic strategies targeting a wide range of conditions, including inflammatory diseases, cancer, and fibrosis. The technical guidance and detailed protocols provided in this document are intended to facilitate further research in this exciting and rapidly evolving field.
References
- 1. Hyaluronan synthase - Wikipedia [en.wikipedia.org]
- 2. Three isoforms of mammalian hyaluronan synthases have distinct enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hyaluronan Synthase 1: A Mysterious Enzyme with Unexpected Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of cell-growth-phase-related variations in hyaluronate synthase activity of isolated plasma-membrane fractions of cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyaluronan fragments act as an endogenous danger signal by engaging TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Hyaluronan-Activated CD44 Signaling Promotes Keratinocyte Activities and Improves Abnormal Epidermal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyaluronan-mediated CD44 activation of RhoGTPase signaling and cytoskeleton function promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Human Hyaluronan (HA) Elisa Kit – AFG Scientific [afgsci.com]
- 15. Hyaluronic Acid ELISA Kit (ab287799) is not available | Abcam [abcam.com]
- 16. echelon-inc.com [echelon-inc.com]
- 17. An agarose gel electrophoretic method for analysis of hyaluronan molecular weight distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme assay of hyaluronan synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Hyaluronidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 20. biopioneer.com.tw [biopioneer.com.tw]
A Technical Guide to the Enzymatic Degradation of Hyaluronic Acid for Decasaccharide Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic degradation of hyaluronic acid (HA) to produce decasaccharides (HA10), an oligosaccharide of significant interest in biomedical research and drug development. This document details the enzymatic processes, experimental protocols, analytical methods for characterization, and the biological context of HA decasaccharides.
Introduction to Hyaluronic Acid and its Fragments
Hyaluronic acid is a naturally occurring, high molecular weight glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[1] Found abundantly in the extracellular matrix, synovial fluid, and various other tissues, HA plays crucial roles in tissue hydration, lubrication, and cellular processes.[1][2]
The biological activity of hyaluronic acid is highly dependent on its molecular weight. While high-molecular-weight HA is generally associated with anti-inflammatory and immunosuppressive properties, its smaller fragments, known as oligosaccharides, can elicit distinct and potent biological responses.[1] Decasaccharides, in particular, have been shown to be effective angiogenic factors, promoting the proliferation of endothelial cells and inducing angiogenesis.[3] These fragments often act as signaling molecules, interacting with cell surface receptors like CD44 and Toll-like Receptors (TLRs) to modulate cellular behavior.[4][5]
Enzymatic Degradation of Hyaluronic Acid
The controlled depolymerization of high-molecular-weight HA into specific oligosaccharides is achieved through the action of hyaluronidases. These enzymes cleave the β-1,4-glycosidic bonds within the HA polymer.[6] The source of the hyaluronidase (B3051955) and the reaction conditions are critical factors that determine the size distribution of the resulting oligosaccharide fragments.
Several types of hyaluronidases are commonly used, with testicular hyaluronidase being a frequent choice for generating a range of oligosaccharides.[4] The enzymatic activity is influenced by pH and temperature, with most hyaluronidases exhibiting optimal activity around 37°C and in a slightly acidic to neutral pH range.[6]
Experimental Protocols
Enzymatic Digestion of Hyaluronic Acid to Generate Decasaccharides
This protocol is synthesized from established methodologies for the controlled enzymatic digestion of HA. The key to generating a higher yield of decasaccharides lies in the careful control of the digestion time.
Materials:
-
High-molecular-weight hyaluronic acid (sodium salt)
-
Ovine or Bovine Testicular Hyaluronidase
-
Digestion Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.2
-
Anion-exchange HPLC column
-
Ammonium (B1175870) hydrogen carbonate buffers for HPLC
-
Deionized water
Procedure:
-
Substrate Preparation: Dissolve hyaluronic acid in the digestion buffer to a final concentration of 3.33 mg/mL. Incubate the solution at 37°C for 30 minutes to allow for complete dissolution and temperature equilibration.[4]
-
Enzyme Preparation: Prepare a stock solution of testicular hyaluronidase in the digestion buffer. The precise concentration will need to be optimized, but a starting point is approximately 1,100 units per 10 mg of HA.[4]
-
Enzymatic Reaction: Initiate the digestion by adding the hyaluronidase solution to the pre-incubated hyaluronic acid solution. Maintain the reaction at 37°C.[4]
-
Monitoring the Digestion: To obtain a high proportion of decasaccharides, the reaction progress must be monitored over time. At various time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.[4] The reaction can be stopped by heating the aliquot in a boiling water bath for 10-15 minutes.
-
Analysis of Digestion Products: Analyze the size distribution of the HA oligosaccharides in the quenched aliquots using anion-exchange HPLC. This will allow for the determination of the optimal digestion time to maximize the yield of decasaccharides.[4]
-
Scale-up and Termination: Once the optimal digestion time is determined, perform a larger scale reaction and terminate it at the predetermined time by heat inactivation.
Purification of Hyaluronic Acid Decasaccharides
Materials:
-
Enzymatic digest of hyaluronic acid
-
Size-exclusion chromatography (SEC) column
-
Anion-exchange chromatography (AEC) column
-
Appropriate buffers for chromatography
Procedure:
-
Initial Separation by Size-Exclusion Chromatography (SEC): The terminated enzymatic digest can be first fractionated using a size-exclusion chromatography column to separate the smaller oligosaccharides from any remaining larger fragments and the enzyme.
-
High-Resolution Separation by Anion-Exchange Chromatography (AEC): Pool the fractions containing the smaller oligosaccharides and further separate them using an anion-exchange HPLC column. A shallow gradient of an appropriate salt (e.g., ammonium hydrogen carbonate) is used to elute the oligosaccharides based on their increasing negative charge, which correlates with their size.[4]
-
Fraction Collection and Analysis: Collect the fractions corresponding to the decasaccharide peak, as identified by comparison to oligosaccharide standards or through subsequent characterization.
-
Desalting: Desalt the purified decasaccharide fractions by lyophilization to remove the volatile ammonium hydrogen carbonate buffer.
Characterization of Hyaluronic Acid Decasaccharides
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the purification and analysis of HA oligosaccharides. Anion-exchange and size-exclusion chromatography are the most common modes used.[5][7]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the purified decasaccharides.[8][9] Tandem MS (MS/MS) can be used to determine the sequence of the oligosaccharide.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure and purity of the decasaccharides.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the enzymatic degradation of hyaluronic acid and the analysis of the resulting oligosaccharides.
Table 1: Reaction Conditions for Enzymatic Digestion of Hyaluronic Acid
| Parameter | Value | Reference |
| Substrate (HA) Concentration | 3.33 mg/mL | [4] |
| Enzyme | Ovine Testicular Hyaluronidase | [4] |
| Enzyme Concentration | ~1,100 Units per 10 mg HA | [4] |
| Buffer | 0.1 M Sodium Acetate, 0.15 M NaCl | [4] |
| pH | 5.2 | [4] |
| Temperature | 37°C | [4] |
| Incubation Time | Variable (requires optimization) | [4] |
Table 2: HPLC Conditions for Oligosaccharide Analysis
| Parameter | Description | Reference |
| Column | Anion-Exchange (e.g., Waters PAK DEAE-5PW) | [4] |
| Mobile Phase A | 5.0 mM Ammonium Hydrogen Carbonate | [4] |
| Mobile Phase B | High concentration of Ammonium Hydrogen Carbonate | [4] |
| Gradient | A gradient from low to high concentration of Mobile Phase B | [4] |
| Flow Rate | 1 mL/min | [4] |
| Detection | UV at 205 nm | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to hyaluronic acid decasaccharides.
Caption: Experimental workflow for the enzymatic production and purification of hyaluronic acid decasaccharides.
Caption: Simplified signaling pathway of hyaluronic acid decasaccharides via cell surface receptors.
References
- 1. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative analysis of hyaluronic acid by high-performance liquid chromatography of streptomyces hyaluronidase digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tandem MS can Distinguish Hyaluronic Acid from N-Acetylheparosan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix assisted laser desorption ionization-time of flight mass spectrometry analysis of hyaluronan oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and inhibitory activity on hyaluronidase of fully O-sulfated hyaluro-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-optica.it [bio-optica.it]
Methodological & Application
Chemical Synthesis of Hyaluronate Decasaccharide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyaluronate (HA), a glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, plays a crucial role in various biological processes, with its function being highly dependent on its molecular weight. Well-defined hyaluronate oligosaccharides are invaluable tools for investigating these structure-activity relationships. This document provides a detailed protocol for the chemical synthesis of a hyaluronate decasaccharide, based on the pre-activation based chemoselective glycosylation strategy. This approach utilizes disaccharide building blocks to construct the oligosaccharide chain, offering an efficient route to this complex molecule. The synthesis involves the preparation of key monosaccharide and disaccharide intermediates, an iterative glycosylation process, and a final global deprotection and purification sequence. The overall yield for the protected decasaccharide backbone is approximately 37% from the disaccharide building blocks.[1][2][3][4]
Introduction
Hyaluronic acid is a linear polysaccharide involved in a myriad of biological functions, including cell migration, angiogenesis, and tumor invasion.[5] The biological activities of HA are intricately linked to the length of the carbohydrate chain.[5] While high molecular weight HA is known to be anti-angiogenic, smaller oligosaccharide fragments can promote angiogenesis.[1][5] To dissect the specific roles of different sized HA fragments, access to structurally defined oligosaccharides is essential. Chemical synthesis provides a powerful tool to obtain these molecules with high purity and defined structures.
Two primary strategies have been employed for the synthesis of HA oligosaccharides: the pre-glycosylation oxidation strategy, which uses glucuronic acid building blocks directly, and the post-glycosylation oxidation approach, where glucose moieties are assembled first and then oxidized to glucuronic acid.[2][5] The latter is often favored due to the higher reactivity of glucose donors compared to glucuronic acid donors.[1] This protocol details a successful approach for the synthesis of a this compound using a pre-activation based glycosylation method with disaccharide synthons.[1][2][3][4]
Synthetic Strategy Overview
The synthesis of the this compound is accomplished through a convergent strategy utilizing key monosaccharide and disaccharide building blocks. The overall workflow can be summarized in the following stages:
-
Synthesis of Monosaccharide Building Blocks: Preparation of appropriately protected glucuronic acid and glucosamine (B1671600) derivatives.
-
Assembly of Disaccharide Building Blocks: Coupling of the monosaccharide units to form key disaccharide donor and acceptor molecules.
-
Iterative Glycosylation: Stepwise elongation of the oligosaccharide chain using a pre-activation based glycosylation protocol.
-
Global Deprotection: Removal of all protecting groups from the fully assembled decasaccharide backbone.
-
Purification: Isolation of the final this compound.
A schematic of this workflow is presented below.
Caption: Overall workflow for the chemical synthesis of this compound.
Experimental Protocols
Synthesis of Disaccharide Building Blocks
The successful synthesis of the decasaccharide relies on the preparation of key disaccharide building blocks. A representative procedure for the synthesis of a disaccharide donor is outlined below. The nitrogen of the glucosamine units is protected with a trichloroacetyl (TCA) group.[1][2][3][4]
-
General Procedure for Disaccharide Synthesis:
-
A solution of a protected glucuronic acid donor (1.0 equiv.) and a protected glucosamine acceptor (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under an argon atmosphere.
-
A promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added dropwise. The addition of TMSOTf is crucial to suppress the formation of trichloromethyl oxazoline (B21484) side products.[1][2][3][4]
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the addition of triethylamine.
-
The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the protected disaccharide.
-
Iterative Glycosylation via Pre-activation
The elongation of the oligosaccharide chain is achieved through a pre-activation based glycosylation strategy.[6][7][8] This method involves activating the glycosyl donor before the addition of the acceptor, which can lead to higher yields and stereoselectivity.
-
General Procedure for Pre-activation Based Glycosylation:
-
A mixture of the glycosyl donor (e.g., a disaccharide thioglycoside, 1.0 equiv.) and freshly activated 4 Å molecular sieves in anhydrous diethyl ether is stirred for 1 hour at room temperature and then cooled to -65 °C.
-
A solution of silver triflate (AgOTf) in diethyl ether is added, followed by the addition of p-toluenesulfenyl chloride (p-TolSCl).
-
The mixture is stirred for 5-10 minutes until the donor is completely consumed as judged by TLC.
-
A solution of the glycosyl acceptor (0.9 equiv.) and a hindered base such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) in DCM is then added.
-
The reaction is allowed to proceed for 90 minutes, then warmed to 0 °C for 15 minutes to decompose any excess activated donor, and then cooled back to -65 °C for the next iteration if performing a one-pot synthesis.[1]
-
The reaction mixture is filtered, concentrated, and the product is purified by silica gel chromatography.
-
Global Deprotection
The final step in the synthesis is the removal of all protecting groups to yield the native this compound. This typically involves a two-step process to remove silyl (B83357) ethers and then the base-labile protecting groups.
-
Step 1: Removal of tert-butyldimethylsilyl (TBS) groups: [9]
-
The protected decasaccharide is dissolved in pyridine (B92270) in a plastic flask and cooled to 0 °C.
-
A solution of 65-70% HF·pyridine is added, and the solution is stirred for 24 hours.
-
The reaction is diluted with ethyl acetate (B1210297) and washed with 10% aqueous CuSO4 solution.
-
The organic layer is further washed with a saturated aqueous solution of NaHCO3, dried over Na2SO4, and concentrated. The product is purified by silica gel chromatography.
-
-
Step 2: Removal of Base-Labile Protecting Groups (Acyl and TCA groups): [9]
-
The product from the previous step is dissolved in a mixture of methanol (B129727) and water.
-
A mild basic condition is employed by the portion-wise addition of potassium hydroxide (B78521) (20 equivalents) over 48 hours to avoid epimerization.[9]
-
The progress of the reaction can be monitored by 1H NMR.[1][2][3][4]
-
Upon completion, the reaction mixture is neutralized with an acidic resin, filtered, and the filtrate is concentrated.
-
Purification of the Final Product
The crude deprotected decasaccharide is purified to obtain the final product with high purity.
-
Purification by Size-Exclusion Chromatography:
-
The crude product is dissolved in a suitable buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate).
-
The solution is applied to a size-exclusion chromatography column (e.g., Sephadex G-25).
-
The column is eluted with the same buffer, and fractions are collected.
-
Fractions containing the desired decasaccharide are identified by an appropriate analytical method (e.g., HPLC, mass spectrometry), pooled, and lyophilized to yield the pure this compound.
-
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of the this compound.
| Reaction Step | Product | Reported Yield | Reference |
| Assembly of Disaccharide Building Blocks | Protected Disaccharide | 48-80% | [7] |
| Tetrasaccharide Synthesis | Protected Tetrasaccharide | 55% | [7] |
| Hexasaccharide Synthesis | Protected Hexasaccharide | 40% | [7] |
| Decasaccharide Synthesis | Protected Decasaccharide | 10% (in the final coupling step) | [7] |
| Overall Synthesis | Protected Decasaccharide | 37% (from disaccharide building blocks) | [1][2][3][4] |
| TBS Deprotection | Decasaccharide with free hydroxyls | 79% | [9] |
Biological Context and Signaling Pathway
Hyaluronan oligosaccharides of different sizes can elicit distinct biological responses by interacting with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[10][11] The binding of HA oligosaccharides to these receptors can trigger a variety of intracellular signaling cascades that regulate cell proliferation, migration, and angiogenesis.[10][12] A simplified representation of this signaling is shown below.
References
- 1. Highly Efficient Syntheses of Hyaluronic Acid Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijirmps.org [ijirmps.org]
- 5. daneshyari.com [daneshyari.com]
- 6. In situ preactivation strategies for the expeditious synthesis of oligosaccharides: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu.eg [bu.edu.eg]
- 9. Chemical Synthesis of a Hyaluronic Acid Decasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyaluronan: molecular size-dependent signaling and biological functions in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyaluronic Acid: Molecular Mechanisms and Therapeutic Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Enzymatic Synthesis of Hyaluronate Decasaccharide: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of hyaluronate decasaccharide (HA10), a specific oligosaccharide of hyaluronic acid (HA) with significant biological activities. These methods are intended for researchers, scientists, and drug development professionals investigating the roles of defined-length hyaluronan oligosaccharides in various physiological and pathological processes. Two primary enzymatic strategies are presented: controlled enzymatic degradation of high-molecular-weight HA and de novo synthesis using engineered hyaluronan synthases.
Introduction
Hyaluronan, a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine, plays a crucial role in the extracellular matrix. The biological functions of HA are highly dependent on its molecular weight. While high-molecular-weight HA is generally associated with space-filling, anti-angiogenic, and immunosuppressive properties, smaller fragments, including decasaccharides, have been shown to be involved in signaling events that modulate processes such as angiogenesis, inflammation, and cell migration.[1][2] The availability of pure, structurally defined hyaluronan oligosaccharides is therefore critical for advancing research in these areas. Enzymatic synthesis offers a powerful approach to produce these molecules with high specificity and purity.
Methods for Enzymatic Synthesis of this compound
Two principal enzymatic methods for producing this compound are detailed below:
-
Controlled Depolymerization of High-Molecular-Weight Hyaluronan: This "top-down" approach utilizes enzymes that cleave high-molecular-weight HA into smaller fragments. By controlling the reaction conditions, a mixture of oligosaccharides is produced, from which the desired decasaccharide can be purified.
-
De Novo Synthesis using Hyaluronan Synthases: This "bottom-up" approach employs hyaluronan synthase enzymes to build the oligosaccharide chain in a controlled, stepwise manner from activated sugar precursors.
Method 1: Controlled Depolymerization using Hyaluronidase (B3051955)
This method involves the enzymatic digestion of high-molecular-weight hyaluronic acid using either mammalian testicular hyaluronidase or bacterial hyaluronate lyase, followed by purification of the resulting oligosaccharide mixture to isolate the decasaccharide.
Application Notes:
-
Enzyme Selection:
-
Bovine Testicular Hyaluronidase (BTH): This enzyme is an endo-β-N-acetyl-D-hexosaminidase that hydrolyzes the β-1,4-glycosidic linkages in HA, yielding a mixture of even-numbered oligosaccharides with N-acetylglucosamine at the reducing end.[3][4] BTH also exhibits transglycosylation activity, which can influence the product distribution.[5]
-
Bacterial Hyaluronate Lyase: These enzymes, for example from Streptococcus or Bacillus species, act via a β-elimination mechanism to cleave the β-1,4-glycosidic bond, producing unsaturated oligosaccharides.[6][7][8] The final products are typically disaccharides.[6] By controlling the reaction time, larger oligosaccharides can be obtained.
-
-
Purification: The product of the enzymatic digestion is a heterogeneous mixture of oligosaccharides. Purification is a critical step to obtain a monodisperse preparation of decasaccharide. A two-step chromatographic procedure is typically employed:
-
Size-Exclusion Chromatography (SEC): This step provides an initial separation of the oligosaccharides based on their size.[9][10]
-
Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC): This technique separates the oligosaccharides based on their charge, which is proportional to their size, providing high-resolution separation of individual oligomers.[3][9]
-
-
Characterization: The purity and identity of the purified decasaccharide should be confirmed by techniques such as mass spectrometry (ESI-MS or MALDI-TOF MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Experimental Protocol: Synthesis of HA10 using Bovine Testicular Hyaluronidase
1. Enzymatic Digestion of High-Molecular-Weight HA:
-
Materials:
-
High-molecular-weight hyaluronic acid (sodium salt)
-
Bovine Testicular Hyaluronidase (BTH), Type I-S (e.g., from Sigma-Aldrich)[11]
-
Digestion Buffer: 50 mM sodium acetate (B1210297) buffer, pH 4.5, containing 150 mM NaCl.[2]
-
-
Procedure:
-
Dissolve high-molecular-weight HA in the digestion buffer to a final concentration of 10 mg/mL.
-
Add BTH to the HA solution to a final concentration of 1 mg/mL (approximately 500 National Formulary units/mL).[2]
-
Incubate the reaction mixture at 37°C. The incubation time is a critical parameter that determines the size distribution of the resulting oligosaccharides. For the generation of smaller oligosaccharides including decasaccharides, an incubation time of up to 48 hours can be used.[2] For larger fragments, a shorter digestion time of around 5 minutes may be optimal.[9] It is recommended to perform a time-course experiment to optimize the yield of the desired decasaccharide.
-
Terminate the reaction by boiling the mixture for 5-10 minutes to inactivate the enzyme.[2]
-
2. Purification of this compound:
-
Step 1: Size-Exclusion Chromatography (SEC):
-
Column: Bio-Gel P-6 or similar size-exclusion media.
-
Eluent: 0.2 M ammonium (B1175870) acetate, pH 6.9.[10]
-
Procedure:
-
Equilibrate the SEC column with the eluent.
-
Load the enzyme-inactivated digest onto the column.
-
Elute the oligosaccharides with the eluent and collect fractions.
-
Analyze the fractions by anion-exchange HPLC to identify those enriched in the decasaccharide.[9]
-
Pool the fractions containing the highest concentration of HA10.
-
-
-
Step 2: Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC):
-
Column: A suitable anion-exchange column, such as a YMC-Pack PA-G column.
-
Mobile Phase: A salt gradient is used for elution. For example, a linear gradient of sodium chloride in a sodium acetate buffer.
-
Procedure:
-
Equilibrate the anion-exchange column with the starting buffer.
-
Inject the pooled fractions from the SEC step.
-
Elute the oligosaccharides using a programmed salt gradient.
-
Collect the peak corresponding to the this compound. The identity of the peak can be confirmed by running standards or by subsequent mass spectrometric analysis.
-
Desalt the purified HA10 fraction by SEC on a Bio-Gel P-2 column or by dialysis.
-
-
3. Characterization:
-
Confirm the molecular weight of the purified product using ESI-MS or MALDI-TOF MS.
-
Verify the structure and purity using 1H and 13C NMR spectroscopy.[3]
Quantitative Data Summary (Hyaluronidase Method)
| Parameter | Value/Range | Reference |
| Enzymatic Digestion | ||
| Substrate (HA) Concentration | 10 mg/mL | [2] |
| Enzyme (BTH) Concentration | 1 mg/mL (~500 NF units/mL) | [2] |
| Buffer | 50 mM Sodium Acetate, 150 mM NaCl, pH 4.5 | [2] |
| Temperature | 37°C | [2] |
| Incubation Time | 5 min - 48 hours (optimization required) | [2][9] |
| Purification | ||
| SEC Eluent | 0.2 M Ammonium Acetate, pH 6.9 | [10] |
| AE-HPLC | Salt Gradient Elution | [9] |
| Yield | Gram/mg-scale from 200g of starting HA | [3] |
Note: The yield of a specific oligosaccharide like decasaccharide is dependent on the optimization of the digestion time and the efficiency of the purification steps.
Method 2: De Novo Synthesis using Engineered Hyaluronan Synthase
This method utilizes mutant forms of Pasteurella multocida hyaluronan synthase (pmHAS) that act as single-action glycosyltransferases. By immobilizing these enzymes in separate reactors, a hyaluronan chain can be elongated in a stepwise and controlled manner to achieve a monodisperse product of a specific length, such as a decasaccharide.[12][13]
Application Notes:
-
Enzyme System: The wild-type pmHAS is a polymerizing enzyme. Through mutagenesis, two single-action enzymes are created: a glucuronic acid transferase and an N-acetylglucosamine transferase.[12]
-
Immobilized Enzyme Reactors: The two mutant enzymes are purified and immobilized on a solid support (e.g., agarose (B213101) beads). The synthesis is performed by alternately passing the growing oligosaccharide chain through the two enzyme reactors.[12][13]
-
Stepwise Elongation: The synthesis starts with an acceptor molecule (e.g., a hyaluronan tetrasaccharide, HA4). In the first reactor, a glucuronic acid is added from UDP-glucuronic acid (UDP-GlcA). The resulting HA5 is then passed to the second reactor where an N-acetylglucosamine is added from UDP-N-acetylglucosamine (UDP-GlcNAc) to form HA6. This cycle is repeated until the desired length (HA10) is achieved.[12][14]
-
Advantages: This method produces extremely pure, monodisperse oligosaccharides without the need for intermediate purification steps.[12] It also allows for the synthesis of oligosaccharides with an odd number of sugar units.
Experimental Protocol: Stepwise Synthesis of HA10 using Immobilized pmHAS Mutants
1. Preparation of Immobilized Enzyme Reactors:
-
Express and purify the two mutant pmHAS enzymes (glucuronic acid transferase and N-acetylglucosamine transferase).
-
Immobilize each enzyme separately onto a solid support, such as NHS-activated agarose beads, following the manufacturer's instructions.
-
Pack each type of immobilized enzyme into a separate column to create the two enzyme reactors.
2. Stepwise Synthesis of HA10:
-
Starting Material: Purified hyaluronan nonasaccharide (HA9) or alternatively, build up from a smaller oligosaccharide like HA4. Assuming the synthesis starts from HA9 with a terminal GlcNAc residue.
-
Reaction Buffer: A suitable buffer, for example, 50 mM Tris-HCl, pH 7.2, containing 20 mM MgCl2 and 1 M NaCl.
-
Synthesis Cycle:
-
Step 1 (Addition of Glucuronic Acid):
-
Dissolve the starting HA9 acceptor in the reaction buffer.
-
Add UDP-GlcA to the solution.
-
Pass the solution through the immobilized glucuronic acid transferase reactor.
-
The product will be this compound (HA10).
-
-
Product Recovery:
-
The eluate from the reactor contains the HA10 product, unreacted UDP-GlcA, and UDP byproduct.
-
The product can be purified from the sugar nucleotides by size-exclusion chromatography or other suitable methods if necessary, though the method is designed to minimize the need for intermediate purification.[12]
-
-
3. Characterization:
-
Confirm the molecular weight and monodispersity of the final HA10 product using ESI-MS or MALDI-TOF MS.
-
Verify the structure using NMR spectroscopy.
Quantitative Data Summary (Hyaluronan Synthase Method)
| Parameter | Description | Reference |
| Enzymes | Mutant single-action pmHAS (GlcA- and GlcNAc-transferases) | [12] |
| Support | Immobilized on solid support (e.g., agarose beads) | [12] |
| Synthesis Strategy | Stepwise elongation in alternating enzyme reactors | [12][13] |
| Substrates | Acceptor oligosaccharide (e.g., HA9) and UDP-sugars (UDP-GlcA) | [14] |
| Product Purity | Monodisperse oligosaccharides of a single length | [12] |
| Yield | Amenable to producing milligram quantities | [14] |
Visualization of Workflows and Signaling Pathways
Diagram of Enzymatic Synthesis Workflows
Caption: Workflows for the enzymatic synthesis of this compound.
Diagram of this compound-Mediated CD44 Signaling
This compound has been shown to bind to the cell surface receptor CD44, initiating intracellular signaling cascades that regulate cellular processes like angiogenesis and cell migration.[1][15][16]
Caption: CD44-mediated signaling pathway activated by hyaluronate oligosaccharides.
References
- 1. Chemical Synthesis of a Hyaluronic Acid Decasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Large-scale preparation, purification, and characterization of hyaluronan oligosaccharides from 4-mers to 52-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbrt.pl [jbrt.pl]
- 5. Kinetic and mechanistic studies with bovine testicular hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-dimensional Structures of Hyaluronate Lyases from Streptococcus Species and Their Mechanism of Hyaluronan Degradation [glycoforum.gr.jp]
- 7. A Novel Hyaluronidase Produced by Bacillus sp. A50 | PLOS One [journals.plos.org]
- 8. Hyaluronate Lyase - Creative Enzymes [creative-enzymes.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of the Digestibility of Sulfated Hyaluronans by Bovine Testicular Hyaluronidase: A UV Spectroscopic and Mass Spectrometric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid chemoenzymatic synthesis of monodisperse hyaluronan oligosaccharides with immobilized enzyme reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemoenzymatic synthesis with the Pasteurella hyaluronan synthase; production of a multitude of defined authentic, derivatized, and analog polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD44 mediates oligosaccharides of hyaluronan-induced proliferation, tube formation and signal transduction in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oligosaccharides of hyaluronan induce angiogenesis through distinct CD44 and RHAMM-mediated signalling pathways involving Cdc2 and gamma-adducin - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Hyaluronan Oligosaccharides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of hyaluronan (HA) oligosaccharides. This methodology offers a robust and efficient route to obtaining structurally well-defined HA fragments, which are crucial for investigating their diverse biological roles and for the development of novel therapeutics.
Introduction
Hyaluronan is a linear glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc). The biological functions of HA are highly dependent on its molecular weight. While high-molecular-weight HA is generally associated with anti-inflammatory and immunosuppressive properties, smaller oligosaccharide fragments can exhibit pro-inflammatory and pro-angiogenic activities. The precise chemical synthesis of HA oligosaccharides is therefore essential to dissect their structure-activity relationships and to harness their therapeutic potential.
Automated solid-phase synthesis has emerged as a powerful technique for the efficient and controlled assembly of HA oligosaccharides.[1][2][3][4] This approach involves the sequential addition of monosaccharide or disaccharide building blocks to a growing chain anchored to a solid support, followed by cleavage and deprotection to yield the desired oligosaccharide.[5][6][7][8]
Experimental Protocols
Overview of the Solid-Phase Synthesis Cycle
The automated solid-phase synthesis of hyaluronan oligosaccharides follows a cyclical process, as illustrated in the workflow diagram below. Each cycle extends the oligosaccharide chain by one monosaccharide or disaccharide unit and consists of three main steps: deprotection, glycosylation (coupling), and capping.
Caption: Automated Solid-Phase Synthesis Workflow for Hyaluronan Oligosaccharides.
Materials and Reagents
The following table summarizes the key materials and reagents required for the solid-phase synthesis of hyaluronan oligosaccharides.
| Component | Description | Typical Supplier |
| Solid Support | Merrifield resin or other suitable solid support with an appropriate linker (e.g., butenediol linker).[5] | Sigma-Aldrich, Novabiochem |
| Building Blocks | Orthogonally protected GlcNAc and GlcA monosaccharides or a disaccharide building block (e.g., GlcN-GlcA).[3][4] | Custom synthesis or specialized suppliers |
| Protecting Groups | Temporary: Levulinoyl (Lev), Fluorenylmethyloxycarbonyl (Fmoc).[6] Permanent: Benzoyl (Bz), Benzyl (Bn). Special: Di-tert-butylsilylidene (DTBS) for diol protection.[3][5] | --- |
| Coupling Activator | N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).[9] | Sigma-Aldrich, Acros Organics |
| Deprotection Reagents | Lev removal: Hydrazine acetate (B1210297) in pyridine (B92270)/acetic acid.[5] Fmoc removal: Piperidine in DMF.[6] | Sigma-Aldrich |
| Capping Reagent | Acetic anhydride (B1165640) in pyridine or with a catalyst like DMAP. | Sigma-Aldrich |
| Cleavage Cocktail | Trifluoroacetic acid (TFA)-based cocktails (e.g., TFA/CH₂Cl₂/THF/H₂O).[9] | Sigma-Aldrich |
| Solvents | Dichloromethane (DCM), Dichloromethane/Tetrahydrofuran (DCM/THF), N,N-Dimethylformamide (DMF), Pyridine, Acetic Acid. | Fisher Scientific, VWR |
Detailed Protocols
The following protocols are based on established methods for the automated solid-phase synthesis of hyaluronan oligosaccharides.[3][5][9]
3.1 Resin Preparation and First Monomer Loading
-
Swell the Merrifield resin in DCM in a reaction vessel.
-
Wash the resin extensively with DCM.
-
Couple the first orthogonally protected glucosamine (B1671600) building block to the resin using appropriate activation chemistry. This step is typically performed manually before initiating the automated synthesis cycles.
3.2 Automated Synthesis Cycle
The following steps are performed in an automated synthesizer for each elongation cycle.
| Step | Procedure | Reagents and Conditions | Time |
| 1. Deprotection | Removal of the temporary protecting group (e.g., Levulinoyl group) to expose the hydroxyl group for the next coupling reaction. | 0.5 M Hydrazine acetate in Pyridine/Acetic Acid (3:2) | 30 min |
| 2. Washing | Thoroughly wash the resin to remove deprotection reagents and byproducts. | DMF, DCM | 10 min |
| 3. Coupling | Addition of the next protected building block (e.g., GlcN-GlcA disaccharide donor) with an activator. | Building block (3-5 equiv.), NIS (2 equiv.), TfOH (0.2 equiv.) in DCM/THF | 1-2 hours |
| 4. Washing | Remove excess building block and activator. | DCM | 10 min |
| 5. Capping | Acetylate any unreacted hydroxyl groups to prevent the formation of deletion sequences. | Acetic anhydride/Pyridine (1:2) or Ac₂O/DMAP in DCM | 30 min |
| 6. Washing | Final wash to prepare for the next cycle. | DCM, DMF | 10 min |
3.3 Cleavage and Global Deprotection
-
After the final synthesis cycle, wash the resin thoroughly with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail to release the protected oligosaccharide from the solid support and remove the permanent protecting groups.
-
A typical cleavage cocktail consists of a mixture of TFA, water, and scavengers (e.g., triisopropylsilane) to prevent side reactions. The exact composition and reaction time depend on the protecting groups used. For example, a mixture of TFA/CH₂Cl₂/THF/H₂O (5:4:1:0.2) can be used.[9]
-
The cleavage is typically performed at room temperature for 1-4 hours.
3.4 Purification and Characterization
-
After cleavage, the crude oligosaccharide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.
-
The crude product is purified by high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column or size-exclusion chromatography.[10][11][12][13]
-
The purity and identity of the synthesized hyaluronan oligosaccharides are confirmed by:
Hyaluronan-CD44 Signaling Pathway
Hyaluronan oligosaccharides exert many of their biological effects by binding to cell surface receptors, with CD44 being one of the most prominent.[1][14][15] The interaction between HA and CD44 can trigger a variety of intracellular signaling cascades that regulate cell proliferation, migration, and survival.[2][16][17][18][19]
Caption: Simplified Hyaluronan-CD44 Signaling Cascade.
Binding of hyaluronan to CD44 can lead to the recruitment of Src kinases and the activation of downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation and migration.[1][16] Concurrently, CD44 can interact with cytoskeletal linker proteins like ankyrin and ERM proteins, leading to the activation of RhoGTPases (e.g., Rac1 and RhoA).[17][18] This results in the reorganization of the actin cytoskeleton, which is crucial for cell motility. Furthermore, the PI3K/Akt pathway can be activated, promoting cell survival.[16][17] The specific signaling outcomes can be influenced by the size of the hyaluronan oligosaccharide.[14]
Conclusion
The solid-phase synthesis of hyaluronan oligosaccharides provides a powerful tool for obtaining well-defined fragments for biological and pharmaceutical research. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in this field. Understanding the synthesis of these molecules and their interactions with cellular signaling pathways, such as the HA-CD44 axis, is critical for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer and inflammatory disorders.
References
- 1. Hyaluronan Regulates Cell Behavior: A Potential Niche Matrix for Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Automated solid-phase synthesis of hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Large-scale preparation, purification, and characterization of hyaluronan oligosaccharides from 4-mers to 52-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On-line HPLC/ESI-MS separation and characterization of hyaluronan oligosaccharides from 2-mers to 40-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hyaluronan: molecular size-dependent signaling and biological functions in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Hyaluronan-mediated CD44 activation of RhoGTPase signaling and cytoskeleton function promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Hyaluronate Decasaccharide by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronan (HA), a naturally occurring glycosaminoglycan, plays a crucial role in various biological processes, including cell signaling, wound healing, and tissue regeneration. The biological activity of HA is often dependent on its molecular weight, with oligosaccharides of specific sizes demonstrating unique physiological effects. The hyaluronate decasaccharide (HA10), a ten-sugar unit of HA, has garnered significant interest for its potential therapeutic applications. However, obtaining highly purified HA10 is essential for accurate biological studies and potential clinical use. This document provides detailed application notes and protocols for the purification of this compound using chromatographic techniques.
Overview of Purification Strategy
The purification of this compound typically involves a multi-step process. The general workflow begins with the enzymatic digestion of high-molecular-weight HA to generate a mixture of oligosaccharides of varying lengths. This is followed by one or more chromatographic steps to separate the decasaccharide from other fragments. Anion-exchange chromatography (AEC) and size-exclusion chromatography (SEC) are the most common and effective methods for this purpose.
Experimental Protocols
Protocol 1: Generation of Hyaluronan Oligosaccharides by Enzymatic Digestion
This protocol describes the partial digestion of high-molecular-weight hyaluronan using testicular hyaluronidase (B3051955) to produce a mixture of oligosaccharides.
Materials:
-
High-molecular-weight hyaluronan (HA)
-
Bovine or ovine testicular hyaluronidase
-
Phosphate (B84403) buffer (100 mM, pH 5.3) containing 150 mM NaCl
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Prepare a solution of high-molecular-weight HA in the phosphate buffer. The concentration may vary, but a starting point of 20 mg/mL can be used.[1]
-
Add testicular hyaluronidase to the HA solution. The enzyme-to-substrate ratio will influence the size distribution of the resulting oligosaccharides; optimization may be required. A typical starting point is 1 unit of enzyme per mg of HA.
-
Incubate the reaction mixture at 37°C. The incubation time is a critical parameter that determines the final size of the HA fragments. Shorter incubation times (e.g., 5-60 minutes) will yield larger oligosaccharides, while longer incubations will produce smaller fragments.[2] To obtain a good yield of decasaccharides, incubation times between 6 and 40 hours have been reported.[1]
-
Stop the enzymatic reaction by heating the mixture to 100°C for 10-20 minutes to denature the enzyme.[1]
-
Centrifuge the digest at high speed (e.g., 10,000 x g) for 30 minutes to remove any precipitated protein.[1]
-
Collect the supernatant containing the mixture of hyaluronan oligosaccharides. This mixture is now ready for chromatographic purification.
Protocol 2: Purification of this compound by Anion-Exchange Chromatography (AEC)
Anion-exchange chromatography separates molecules based on their net negative charge. Since the negative charge of hyaluronan oligosaccharides increases with their size, AEC is a powerful technique for their separation.
Materials:
-
Anion-exchange HPLC column (e.g., YMC NH2, Bio-Gel P-6)[1][2]
-
Mobile Phase A: Deionized water or a low concentration buffer (e.g., 16 mM NaH2PO4)[1]
-
Mobile Phase B: High salt buffer (e.g., 800 mM NaH2PO4 or ammonium (B1175870) bicarbonate)[1][2]
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the anion-exchange column with Mobile Phase A.
-
Inject the hyaluronan oligosaccharide mixture onto the column.
-
Elute the bound oligosaccharides using a linear gradient of increasing salt concentration (from Mobile Phase A to Mobile Phase B). A 60-minute linear gradient has been shown to be effective.[1]
-
Monitor the elution profile at a wavelength of 210 nm.[1][2]
-
Collect the fractions corresponding to the different peaks. The decasaccharide will elute at a specific salt concentration, which can be identified by running standards or by subsequent analysis of the collected fractions.
-
Analyze the collected fractions for purity and size confirmation using techniques such as mass spectrometry (MS) or fluorophore-assisted carbohydrate electrophoresis (FACE).[2][3]
Protocol 3: Purification of this compound by Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography separates molecules based on their hydrodynamic volume. This technique can be used as an initial purification step to fractionate the oligosaccharide mixture or as a final polishing step.
Materials:
-
Size-exclusion chromatography column (e.g., Bio-Gel P-10, Superose 6)[4][5]
-
Mobile Phase: A buffered saline solution (e.g., 0.2 M ammonium acetate, pH 6.9 or 0.1 M Na2SO4)[2][6]
-
HPLC or FPLC system with a refractive index (RI) or UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject the hyaluronan oligosaccharide mixture onto the column.
-
Elute the sample with the mobile phase. Larger molecules will elute first, followed by smaller molecules.
-
Monitor the elution profile using an RI or UV detector.
-
Collect fractions based on the elution volume.
-
Pool the fractions containing the decasaccharide and analyze for purity.
Data Presentation
The success of the purification can be quantified by assessing the purity and yield of the decasaccharide. The following tables summarize representative data from the literature.
Table 1: Anion-Exchange Chromatography Performance
| Parameter | Value | Reference |
| Column | YMC NH2 (4 x 250 mm) | [1] |
| Mobile Phase A | 16 mM NaH2PO4 | [1] |
| Mobile Phase B | 800 mM NaH2PO4 | [1] |
| Gradient | 60-minute linear gradient | [1] |
| Flow Rate | 1 ml/min | [1] |
| Detection | 210 nm | [1] |
| Purity of HA10 | >93% | [7] |
Table 2: Size-Exclusion Chromatography Performance
| Parameter | Value | Reference |
| Column | Bio-Gel P-10 | [4] |
| Mobile Phase | 0.2 M ammonium acetate, pH 6.9 | [2] |
| Detection | UV or Refractive Index | |
| Purity of HA10 | >95% (after further purification) | [6] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: General workflow for this compound purification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Large-scale preparation, purification, and characterization of hyaluronan oligosaccharides from 4-mers to 52-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of hyaluronan oligosaccharides for angiogenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Current Strategies for Extraction and Purification of Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, and Inhibition of Hyaluronic Acid Oligosaccharides in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes: Size-Exclusion Chromatography for Hyaluronate Decasaccharide Analysis
Introduction
Hyaluronan (HA), a naturally occurring polysaccharide, is a key component of the extracellular matrix and has widespread applications in the pharmaceutical, cosmetic, and food industries. The biological activity of HA is often dependent on its molecular weight, with low molecular weight oligosaccharides, such as decasaccharides (HA10), exhibiting distinct physiological effects compared to high molecular weight polymers. Consequently, accurate and reliable analytical methods for the characterization of specific HA oligosaccharides are crucial for research, development, and quality control. Size-exclusion chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic volume, making it an ideal method for the analysis and purification of hyaluronate decasaccharide.
Principle of Size-Exclusion Chromatography
Size-exclusion chromatography separates molecules in solution based on their size. The stationary phase consists of porous beads with a specific pore size distribution. Larger molecules that are excluded from the pores travel through the column with the mobile phase and elute first. Smaller molecules, like this compound, can diffuse into the pores of the stationary phase, resulting in a longer path length and later elution. This differential elution allows for the separation of molecules based on their molecular size.
Key Considerations for this compound Analysis
Several factors are critical for the successful SEC analysis of this compound:
-
Column Selection: The choice of the SEC column is paramount and depends on the molecular weight range of the analytes. For a decasaccharide, which has a relatively low molecular weight (approximately 2 kDa), a column with a small pore size is required to achieve adequate resolution from other small molecules and larger oligosaccharides.
-
Mobile Phase Composition: The mobile phase should be optimized to prevent interactions between the analyte and the stationary phase, which can lead to peak tailing and inaccurate molecular weight estimation.[1] Typically, aqueous buffers with a controlled pH and ionic strength are used.
-
Detection: Hyaluronan lacks a strong chromophore, making UV detection challenging. However, it can be detected at low wavelengths (around 205-214 nm).[2][3] Refractive index (RI) detection is a more universal method for detecting polysaccharides and is often preferred. For accurate molecular weight determination without the need for specific standards, Multi-Angle Light Scattering (MALS) detectors can be coupled with the SEC system.[4]
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using size-exclusion chromatography.
Materials and Equipment
-
This compound standard
-
High-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a refractive index (RI) or UV detector.
-
SEC column suitable for oligosaccharide analysis (e.g., TSKgel SuperOligoPW or similar)[5][6]
-
Mobile phase components (e.g., sodium phosphate, sodium chloride, ammonium (B1175870) acetate)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation
-
Prepare a stock solution of the this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Gently agitate the solution until the standard is completely dissolved. Avoid vigorous vortexing to prevent shear degradation of any potential larger molecular weight contaminants.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 to 0.5 mg/mL.
-
Filter all sample and standard solutions through a 0.22 µm syringe filter before transferring them to autosampler vials.
Chromatographic Conditions
The following table outlines a typical set of chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | TSKgel SuperOligoPW (e.g., 6.0 mm I.D. x 15 cm)[5][6] |
| Mobile Phase | 0.1 M Sodium Phosphate Buffer, pH 6.8 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Refractive Index (RI) or UV (210 nm)[2] |
| Run Time | 30 minutes |
Data Analysis
-
Integrate the peak corresponding to the this compound in the chromatograms of the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of the this compound in the unknown sample using the calibration curve.
-
The retention time of the peak can be used for qualitative identification of the decasaccharide by comparing it to the retention time of the standard.
Data Presentation
The following tables summarize representative quantitative data for the SEC analysis of a mixture of hyaluronan oligosaccharides, including the decasaccharide (HA10).
Table 1: Representative Retention Times for Hyaluronan Oligosaccharides
| Oligosaccharide | Degree of Polymerization (dp) | Approximate Molecular Weight (Da) | Retention Time (min) |
| Tetrasaccharide | 4 | 794 | 22.5 |
| Hexasaccharide | 6 | 1191 | 20.8 |
| Octasaccharide | 8 | 1588 | 19.5 |
| Decasaccharide | 10 | 1985 | 18.7 |
| Dodecasaccharide | 12 | 2382 | 18.1 |
Note: Retention times are illustrative and can vary depending on the specific column, system, and experimental conditions.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 3500 |
| Relative Standard Deviation (RSD) of Retention Time | < 1% | 0.3% |
| Relative Standard Deviation (RSD) of Peak Area | < 2% | 0.8% |
Mandatory Visualization
Caption: Experimental workflow for the SEC analysis of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. academic.oup.com [academic.oup.com]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. SEC-MALLS ANALYSIS OF HYALURONAN SIZE DISTRIBUTIONS MADE BY MEMBRANE-BOUND HYALURONAN SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. chromatographyonline.com [chromatographyonline.com]
Characterization of Hyaluronate Decasaccharide Using Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyaluronan (HA), a linear glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc), plays a crucial role in various biological processes. The biological activity of HA is often dependent on its molecular weight, with oligosaccharides of specific sizes exhibiting unique signaling properties. Hyaluronate decasaccharide (HA10), a ten-sugar unit oligosaccharide, is of significant interest in research and drug development due to its involvement in angiogenesis, inflammation, and cell signaling. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural characterization of these complex oligosaccharides in solution. This document provides a comprehensive guide to the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Data Presentation
The structural elucidation of this compound by NMR spectroscopy relies on the precise measurement of chemical shifts (δ) and coupling constants (J). These parameters provide information about the chemical environment of each proton and carbon atom within the molecule, allowing for the assignment of all resonances and the determination of the oligosaccharide's conformation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Internal Disaccharide Unit of this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| GlcNAc | ||
| H1 | ~4.55 | ~102.5 |
| H2 | ~3.85 | ~56.0 |
| H3 | ~3.70 | ~75.0 |
| H4 | ~3.55 | ~83.0 |
| H5 | ~3.45 | ~77.0 |
| H6a, H6b | ~3.80, ~3.90 | ~61.5 |
| N-Acetyl CH₃ | ~2.05 | ~23.0 |
| N-Acetyl C=O | - | ~175.0 |
| GlcA | ||
| H1' | ~4.45 | ~104.0 |
| H2' | ~3.40 | ~74.0 |
| H3' | ~3.60 | ~76.0 |
| H4' | ~3.50 | ~81.0 |
| H5' | ~3.75 | ~77.0 |
| C6' (COO⁻) | - | ~176.0 |
Note: Chemical shifts are approximate and can vary depending on experimental conditions such as temperature, pH, and solvent. The terminal sugar residues will exhibit slightly different chemical shifts due to end-effects. Complete assignment requires a combination of 1D and 2D NMR experiments.
Experimental Protocols
A systematic approach involving several NMR experiments is necessary for the unambiguous characterization of this compound.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Lyophilization (Optional but Recommended): Freeze the sample and lyophilize to remove any residual H₂O. Repeat this step 2-3 times to ensure complete H/D exchange of labile protons (e.g., -OH, -NH).
-
Final Dissolution: Dissolve the lyophilized sample in 0.5 mL of fresh D₂O (99.96%).
-
pH Adjustment: Adjust the pD of the sample to a desired value (typically around 6.0-7.0) using dilute NaOD or DCl. The pD can be estimated from the pH meter reading using the equation pD = pH + 0.4.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥ 600 MHz for ¹H) to achieve optimal resolution.
-
¹H NMR (Proton):
-
Purpose: Provides an overview of all proton signals in the molecule.
-
Experiment: Standard 1D proton experiment with water suppression (e.g., presaturation or Watergate).
-
Key Parameters: Sufficient number of scans for good signal-to-noise ratio, spectral width covering the expected proton chemical shift range (~0-10 ppm).
-
-
¹³C NMR (Carbon):
-
Purpose: Provides information on all carbon atoms.
-
Experiment: 1D carbon experiment with proton decoupling.
-
Key Parameters: Long acquisition time and a sufficient number of scans due to the low natural abundance and sensitivity of ¹³C.
-
-
2D TOCSY (Total Correlation Spectroscopy): [1]
-
Purpose: Correlates all protons within a single spin system (i.e., all protons within a single sugar residue).[1]
-
Experiment: TOCSY experiment with a mixing time of 80-120 ms (B15284909) to allow for magnetization transfer throughout the entire spin system of each monosaccharide.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): [3]
-
Purpose: Correlates protons directly attached to carbon atoms (one-bond ¹H-¹³C correlation).[3]
-
Experiment: Edited HSQC is particularly useful as it provides information on the multiplicity of the carbon (CH, CH₂, CH₃).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): [3]
-
Purpose: Identifies long-range correlations between protons and carbons (typically 2-4 bonds). This is crucial for sequencing the oligosaccharide by observing correlations across the glycosidic linkages.[3]
-
Experiment: Standard HMBC pulse sequence.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: Identifies protons that are close in space (through-space correlations), providing information about the three-dimensional structure and conformation of the oligosaccharide.
-
Experiment: NOESY or ROESY experiment with an appropriate mixing time.
-
Mandatory Visualizations
Logical Workflow for NMR Data Analysis
Caption: Workflow for the structural elucidation of this compound using NMR.
This compound Structure and Key HMBC Correlations
Caption: Key HMBC correlations for sequencing this compound.
References
Application Note: ESI-MS Analysis of Hyaluronate Decasaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronic acid (HA), a non-sulfated glycosaminoglycan, plays a crucial role in various biological processes, including cell proliferation, migration, and signaling. The biological activity of HA is often dependent on its molecular weight, with smaller oligosaccharide fragments exhibiting distinct functions compared to the high-molecular-weight polymer. Therefore, the detailed structural characterization of HA oligosaccharides is of significant interest in biomedical research and drug development. Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful analytical technique for the sensitive and detailed structural elucidation of these molecules. This application note provides a comprehensive protocol for the ESI-MS analysis of a hyaluronate decasaccharide (a 10-mer), including sample preparation, instrumental analysis, and data interpretation.
Experimental Protocols
Preparation of this compound via Enzymatic Digestion
This protocol describes the generation of hyaluronan oligosaccharides from high-molecular-weight HA using testicular hyaluronidase (B3051955).
Materials:
-
High-molecular-weight hyaluronic acid (sodium salt)
-
Bovine or ovine testicular hyaluronidase (EC 3.2.1.35)
-
Digestion Buffer: 100 mM Sodium Acetate (B1210297), 150 mM Sodium Chloride, pH 5.2-5.3
-
Phosphate (B84403) Buffer: 300 mM Sodium Phosphate, pH 5.35
-
Ultrapure water
Procedure:
-
HA Solution Preparation: Dissolve hyaluronic acid in the digestion buffer to a final concentration of 3-5 mg/mL.[1] For a 200 g scale preparation, dissolve 200 g of HA in 10 L of 100 mM phosphate buffer (pH 5.3) containing 150 mM sodium chloride.[1]
-
Enzyme Addition: Add testicular hyaluronidase to the HA solution. The enzyme-to-substrate ratio can be varied to control the extent of digestion and the resulting oligosaccharide size distribution. A common starting point is approximately 10-20 units of enzyme per mg of HA.
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time will determine the size of the resulting oligosaccharides. Shorter incubation times (e.g., 5-60 minutes) will yield larger fragments, while longer incubations (up to 40 hours) will produce smaller oligosaccharides.[1] The reaction can be monitored by analyzing aliquots at different time points.
-
Reaction Termination: Stop the enzymatic digestion by heating the solution in a boiling water bath for 10-20 minutes.[1]
-
Purification (Optional but Recommended): The resulting mixture of oligosaccharides can be fractionated by size-exclusion chromatography or anion-exchange chromatography to isolate the decasaccharide fraction.[1]
-
Lyophilization: Lyophilize the purified decasaccharide fraction to obtain a powdered sample.
Sample Preparation for ESI-MS Analysis
Proper sample preparation is critical for obtaining high-quality ESI-MS data.
Materials:
-
Lyophilized this compound
-
Solvent: A mixture of ultrapure water and a volatile organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A 50:50 (v/v) water:acetonitrile mixture is a good starting point.
-
Volatile salt (optional): Ammonium (B1175870) acetate or ammonium formate (B1220265) can be added at a low concentration (e.g., 1-10 mM) to improve ionization and reduce sodium adduction.
Procedure:
-
Dissolution: Dissolve the lyophilized this compound in the chosen solvent to a final concentration of approximately 1-10 µg/mL.
-
Filtration (if necessary): If any particulate matter is visible, filter the sample through a 0.2 µm syringe filter to prevent clogging of the ESI needle.
-
Transfer: Transfer the sample to an appropriate autosampler vial for analysis.
ESI-MS and MS/MS Analysis
The following are typical instrument parameters for the analysis of hyaluronate oligosaccharides in negative ion mode. These may need to be optimized for your specific instrument.
Table 1: Example ESI-MS Instrument Parameters
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 150°C |
| Desolvation Temperature | 300 - 400°C |
| Desolvation Gas Flow | 500 - 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | m/z 100 - 2500 |
| Collision Gas (for MS/MS) | Argon |
| Collision Energy (for MS/MS) | 20 - 50 eV (can be ramped) |
Note: The cone voltage should be carefully optimized, as high voltages can induce in-source fragmentation of the oligosaccharides.[2]
Data Presentation
Table 2: Theoretical and Observed m/z Values for this compound
A this compound consists of five repeating disaccharide units of N-acetylglucosamine and glucuronic acid. Its chemical formula is C70H107N5O56, with a monoisotopic mass of 1905.59 Da. In negative ion ESI-MS, it is commonly observed as multiply charged ions.
| Ion | Charge State (z) | Theoretical m/z | Observed m/z* |
| [M-2H]2- | -2 | 951.80 | 952.3 |
| [M-3H]3- | -3 | 634.20 | 634.5 |
| [M-4H]4- | -4 | 475.90 | 476.1 |
Observed m/z values are examples and may vary slightly depending on instrument calibration and resolution.
Table 3: MS/MS Fragmentation of this compound ([M-3H]3- precursor ion)
Tandem mass spectrometry (MS/MS) of the this compound provides structural information through the observation of characteristic fragment ions. The fragmentation typically occurs at the glycosidic bonds, leading to B, C, and Y-type ions according to the Domon and Costello nomenclature. Cross-ring cleavages are generally not observed for hyaluronan oligosaccharides.
| Fragment Ion | Proposed Structure | Theoretical m/z |
| B2 | Disaccharide | 378.12 |
| Y8 | Octasaccharide | 1526.47 |
| B3 | Trisaccharide | 554.17 |
| Y7 | Heptasaccharide | 1350.42 |
| B4 | Tetrasaccharide | 757.22 |
| Y6 | Hexasaccharide | 1136.35 |
| C4 | Tetrasaccharide | 775.23 |
| B5 | Pentasaccharide | 933.28 |
| Y5 | Pentasaccharide | 959.30 |
| B6 | Hexasaccharide | 1136.35 |
| C6 | Hexasaccharide | 1154.36 |
| Y4 | Tetrasaccharide | 757.22 |
| B7 | Heptasaccharide | 1312.41 |
| Y3 | Trisaccharide | 581.17 |
| B8 | Octasaccharide | 1515.46 |
| C8 | Octasaccharide | 1533.47 |
| Y2 | Disaccharide | 378.12 |
Note: The observed m/z values for fragment ions will depend on their charge state.
Visualizations
Caption: Experimental workflow for ESI-MS analysis of this compound.
Caption: Fragmentation pathway of this compound in negative ion ESI-MS/MS.
References
Application Note: Analysis of Hyaluronan Oligosaccharides by MALDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronan (HA), a major glycosaminoglycan in the extracellular matrix, plays a crucial role in various biological processes, including tissue architecture maintenance, cell signaling, and motility.[1] The biological functions of HA are often dependent on its molecular weight, with smaller hyaluronan oligosaccharides (o-HA) exhibiting distinct activities compared to the high-molecular-weight polymer. These activities include roles in morphogenesis, inflammation, wound healing, and cancer metastasis.[1] Therefore, the precise characterization of o-HA mixtures is critical for understanding their structure-activity relationships and for the development of HA-based therapeutics.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for determining the molecular weight and dispersity of o-HA mixtures.[1] It offers high speed and sensitivity for analyzing complex biological samples.[2] This application note provides detailed protocols for the preparation and analysis of hyaluronan oligosaccharides using MALDI-TOF MS and illustrates its application in elucidating o-HA-mediated signaling pathways.
Principle of MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules. The analyte is co-crystallized with a large molar excess of a matrix compound on a target plate.[3] A pulsed laser irradiates the sample spot, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecules into the gas phase.[2][4] The analyte molecules become ionized, typically acquiring a single charge.[4] An electric field accelerates these ions into a field-free flight tube. The time it takes for an ion to travel the length of the tube to the detector is measured. Since all ions are given the same kinetic energy, their velocity and, consequently, their time-of-flight, is dependent on their mass-to-charge ratio (m/z).[4] Lighter ions travel faster and arrive at the detector first, allowing for the determination of the molecular masses of the components in the sample.
Experimental Workflow for HA Oligosaccharide Analysis
The general workflow for analyzing hyaluronan oligosaccharides by MALDI-TOF MS involves enzymatic digestion of high-molecular-weight HA, optional derivatization to improve sensitivity and quantification, followed by mass spectrometric analysis.
Caption: General workflow for HA analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of HA Oligosaccharides by Enzymatic Digestion
This protocol describes the depolymerization of high-molecular-weight HA using bacterial hyaluronidase (B3051955) to generate a mixture of oligosaccharides.[1]
-
Reagents:
-
Hyaluronan sodium salt (e.g., average molecular weight 20,000)
-
Bacterial hyaluronidase (e.g., from Streptomyces hyalurolyticus)
-
Appropriate buffer (refer to enzyme supplier's recommendation, e.g., acetate (B1210297) buffer)
-
-
Procedure:
-
Dissolve hyaluronan in the buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Add hyaluronidase to the HA solution. The enzyme-to-substrate ratio will determine the extent of digestion and the resulting size distribution of oligosaccharides. A typical starting point is 1 unit of enzyme per mg of HA.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
The incubation time can be varied to control the size of the resulting oligosaccharides. For example, an 18-hour digestion can produce a broad range of fragments.[1]
-
Terminate the reaction by heating the sample (e.g., 100°C for 5-10 minutes) to denature the enzyme.
-
The resulting mixture of HA oligosaccharides can be purified or used directly for analysis.
-
Protocol 2: Methyl Esterification of HA Oligosaccharides (for Enhanced Quantitative Analysis)
Modification of the carboxyl groups of the glucuronate residues to methyl esters can significantly enhance detection sensitivity in MALDI-TOF MS.[1]
-
Reagents:
-
HA oligosaccharide mixture from Protocol 1
-
Trimethylsilyl diazomethane (B1218177) (TMS-diazomethane), 2.0 M in hexanes
-
Toluene
-
Acetic acid
-
-
Procedure:
-
Dissolve the dried HA oligosaccharide sample in a mixture of methanol and toluene.
-
Add TMS-diazomethane solution dropwise while stirring. A yellow color should persist, indicating an excess of the reagent.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.
-
Evaporate the solvents under a stream of nitrogen. The resulting methyl-esterified HA oligosaccharides are ready for MALDI-TOF MS analysis.
-
Protocol 3: MALDI-TOF MS Sample Preparation and Analysis
This protocol details the sample spotting and instrument settings for analyzing HA oligosaccharides. The choice of matrix is critical for successful analysis.
-
Matrix Selection and Preparation:
-
Several matrices have been successfully used for HA oligosaccharide analysis. The choice can depend on the specific instrumentation and whether derivatization was performed.[5][6]
-
α-Cyano-4-hydroxycinnamic acid (CHCA): A good general-purpose matrix. Prepare a saturated solution in TA33 buffer (33% acetonitrile (B52724), 0.1% trifluoroacetic acid in water).[1][7]
-
2,4,6-trihydroxyacetophenone (THAP) with triammonium (B15348185) citrate (B86180): This co-matrix system provides high-quality spectra. Prepare a 20 mg/mL solution of THAP in ethanol (B145695) and a 20 mM aqueous solution of triammonium citrate. Mix equal volumes just before use.[5]
-
6-aza-2-thiothymine (ATT): Effective for acidic oligosaccharides. Prepare a 10 mg/mL solution in a 1:1 (v/v) mixture of acetonitrile and 20 mM ammonium (B1175870) citrate.[8]
-
-
Sample Spotting (Dried Droplet Method):
-
Prepare the analyte solution by dissolving the HA oligosaccharides (native or derivatized) in a solvent mixture like acetonitrile/0.1% trifluoroacetic acid (1:2, v/v) to a concentration of approximately 1-10 pmol/µL.[1][3]
-
Mix the analyte solution and the matrix solution in a 1:1 to 1:10 ratio (v/v).[3]
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.[9]
-
Allow the spot to air-dry completely, allowing the analyte and matrix to co-crystallize.[3]
-
-
Instrument Settings and Data Acquisition:
-
Mass analysis can be carried out in both positive and negative ion modes. The negative ion mode is often preferred for native acidic oligosaccharides, detecting the [M-H]⁻ species.[5] The positive ion mode is suitable for derivatized or salt-adducted species ([M+Na]⁺, [M+K]⁺).[5]
-
Utilize reflectron mode for higher mass accuracy and resolution.[5]
-
Calibrate the instrument using standards that bracket the expected mass range of the HA oligosaccharides.
-
Acquire spectra by rastering the laser over the sample spot to find areas with optimal signal intensity.
-
Data Presentation and Quantitative Analysis
While MALDI-TOF MS is excellent for qualitative analysis, quantification can be challenging due to variations in the ionization efficiency of different-sized oligosaccharides.[1] Derivatization, as described in Protocol 2, helps to normalize this response. For rigorous quantification, coupling with techniques like High-Performance Thin-Layer Chromatography (HPTLC) has been validated.[10]
| Matrix | Typical Preparation | Ion Mode | Advantages/Notes |
| CHCA | Saturated solution in 30% ACN, 0.1% TFA[1] | Positive/Negative | Good for methyl-esterified HA oligosaccharides; provides simple spectra.[1] |
| THAP / Ammonium Citrate | 20 mg/mL THAP in EtOH + 20 mM aq. ammonium citrate (1:1 v/v)[5] | Positive/Negative | Generates high-quality spectra for native oligosaccharides.[5][6] |
| 6-aza-2-thiothymine (ATT) | 10 mg/mL in 50% ACN, 20 mM ammonium citrate[8] | Negative | High sensitivity for acidic oligosaccharides.[6] |
| 2,5-DHB | 20 mg/mL in 30% ACN, 0.1% TFA[9] | Positive/Negative | Commonly used for glycans, but may not provide optimal signals for HA.[5][9] |
| Table 1: Comparison of Common Matrices for HA Oligosaccharide Analysis. |
| Parameter | Setting | Purpose |
| Ionization Mode | Negative or Positive Linear/Reflectron[1] | Negative mode is optimal for native acidic HA; positive mode for derivatized or salt adducts. Reflectron improves resolution. |
| Laser | Nitrogen Laser (337 nm)[1] | Standard for MALDI instruments. |
| Mass Range | 0 - 10,000 Da[5] | Covers the expected range for oligosaccharides from tetrasaccharides to ~34-mers.[1][5] |
| Calibration | External or internal standards | Ensures high mass accuracy. |
| Table 2: Typical MALDI-TOF MS Instrument Parameters. |
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPTLC-MS | 7-19 pmol per band | 37-71 pmol per band | [10] |
| MALDI-TOF with THAP matrix | < 50 fmol | - | [6] |
| MALDI-TOF with ATT matrix | < 50 fmol | - | [6] |
| Table 3: Reported Performance Characteristics for Oligosaccharide Analysis. |
Application: Elucidating Hyaluronan-Mediated Signaling Pathways
Small hyaluronan oligosaccharides are known to act as signaling molecules by interacting with cell surface receptors like CD44, RHAMM, and Toll-like receptors (TLRs).[11][12][13] MALDI-TOF MS is invaluable in these studies for characterizing the specific sizes of o-HA that elicit a biological response.
TLR-4 Signaling in Dendritic Cells
o-HA can activate dendritic cells through the TLR-4 receptor complex, initiating an inflammatory response. This pathway involves the adaptor protein MyD88, the kinase IRAK, and leads to the activation of MAPKs and the transcription factor NF-κB.[12]
References
- 1. Matrix assisted laser desorption ionization-time of flight mass spectrometry analysis of hyaluronan oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. youtube.com [youtube.com]
- 4. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of acidic oligosaccharides and glycopeptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. Chemical modification of hyaluronan oligosaccharides differentially modulates hyaluronan–hyaladherin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. Qualitative and quantitative analysis of hyaluronan oligosaccharides with high performance thin layer chromatography using reagent-free derivatization on amino-modified silica and electrospray ionization-quadrupole time-of-flight mass spectrometry coupling on normal phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyaluronan oligosaccharide treatment of chondrocytes stimulates expression of both HAS-2 and MMP-3, but by different signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Hyaluronan oligosaccharides are potential stimulators to angiogenesis via RHAMM mediated signal pathway in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Hyaluronate Decasaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronic acid (HA), a non-sulfated glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, plays a crucial role in various biological processes, including cell signaling, tissue hydration, and joint lubrication. The biological activity of HA is often dependent on its molecular weight, with smaller oligosaccharides, such as decasaccharides (a ten-sugar unit, or dp10), demonstrating unique physiological functions. Accurate and robust analytical methods are therefore essential for the characterization and quantification of these specific HA fragments in research and pharmaceutical development.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of hyaluronate oligosaccharides. This document provides detailed application notes and protocols for various HPLC-based methods for the analysis of hyaluronate decasaccharides, including ion-pair reversed-phase chromatography, size-exclusion chromatography, and methods involving fluorescent labeling for enhanced sensitivity.
Sample Preparation: Enzymatic Digestion of Hyaluronic Acid
To analyze hyaluronate decasaccharides, high-molecular-weight HA must first be depolymerized into smaller oligosaccharide fragments. Enzymatic digestion is the most common method to achieve this.
Protocol 1: Hyaluronidase (B3051955) Digestion
This protocol outlines the digestion of HA using hyaluronidase from Streptomyces hyalurolyticus, which cleaves the β-1,4-glycosidic linkages and introduces a C4-C5 double bond at the non-reducing end of the resulting oligosaccharide. This double bond has a characteristic UV absorbance at 232 nm, which is often used for detection.[1]
Materials:
-
Hyaluronic acid sodium salt
-
Hyaluronidase from Streptomyces hyalurolyticus
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.0)
-
Incubator or water bath at 37°C
-
Centrifugal filters (e.g., 3 kDa MWCO) for enzyme removal (optional)
-
HPLC-grade water
Procedure:
-
Prepare HA Solution: Dissolve the high-molecular-weight hyaluronic acid in the phosphate buffer to a known concentration (e.g., 1-5 mg/mL).
-
Enzyme Reconstitution: Reconstitute the lyophilized hyaluronidase in the same buffer to a suitable concentration (e.g., 1 TRU/mL).
-
Digestion: Add the hyaluronidase solution to the HA solution. The enzyme-to-substrate ratio may need to be optimized, but a common starting point is 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time will determine the size distribution of the resulting oligosaccharides. For decasaccharides, this may range from a few hours to overnight. Time-course experiments are recommended for optimization.
-
Termination of Reaction: Stop the digestion by heating the sample at 100°C for 5-10 minutes to denature the enzyme.
-
Enzyme Removal (Optional): If necessary, the enzyme can be removed by ultrafiltration using a centrifugal filter with a molecular weight cutoff that retains the enzyme but allows the oligosaccharides to pass through.
-
Sample Filtration: Prior to HPLC analysis, filter the digested sample through a 0.22 µm syringe filter to remove any particulates.[2]
HPLC Methodologies for Hyaluronate Decasaccharide Analysis
Ion-Pair Reversed-Phase HPLC (IP-RPLC)
IP-RPLC is a widely used technique for the separation of charged molecules like HA oligosaccharides on a non-polar stationary phase. An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, allowing for its retention on a reversed-phase column.
Protocol 2: IP-RPLC with UV Detection
This method is suitable for the quantification of HA oligosaccharides generated by enzymatic digestion, utilizing their UV absorbance at 232 nm.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
Reagents:
-
Mobile Phase A: Aqueous solution of an ion-pairing agent (e.g., 5 mM tetrabutylammonium (B224687) phosphate).[1]
-
Mobile Phase B: Acetonitrile or methanol.
-
Adjust the pH of the aqueous mobile phase as needed (e.g., with phosphoric acid).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 5 mM Tetrabutylammonium Phosphate (aqueous) |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 5% to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | 232 nm |
| Injection Volume | 10-20 µL |
Protocol 3: IP-RPLC with Mass Spectrometry (MS) Detection
For structural confirmation and enhanced sensitivity, HPLC can be coupled with an electrospray ionization mass spectrometer (ESI-MS). A volatile ion-pairing agent is required.
Instrumentation:
-
LC-MS system (HPLC coupled to an ESI-MS).
-
Reversed-phase C18 column.
Reagents:
-
Mobile Phase A: Aqueous solution of a volatile ion-pairing agent (e.g., 15 mM tributylamine (B1682462) (TBA) adjusted to pH 6.5 with acetic acid).[3][4]
-
Mobile Phase B: Acetonitrile or methanol.
Chromatographic and MS Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 150 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 15 mM Tributylamine in water, pH 6.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of decasaccharides |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30°C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Mass Range | m/z 500-2500 |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 30 V[4] |
| Desolvation Temp. | 400°C[4] |
Quantitative Data Summary for IP-RPLC
| Analyte | Method | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HA Oligosaccharides | IP-RPLC-UV | 0.5 µg | Not specified | [1] |
| AMAC-labeled Disaccharides | RP-HPLC-ESI-MS | Not specified | 3 - 500 ng | [5] |
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. It is particularly useful for determining the molecular weight distribution of HA, but can also be used for quantification.
Protocol 4: SEC with UV Detection
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Size-exclusion column (e.g., BioSep SEC S2000).[6]
Reagents:
-
Mobile Phase: 0.05 M potassium dihydrogen phosphate, pH adjusted to 7.0 with potassium hydroxide.[6]
Chromatographic Conditions:
| Parameter | Value |
| Column | BioSep SEC S2000, 300 mm × 7.8 mm[6] |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate, pH 7.0[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 25°C[6] |
| Detection Wavelength | 205 nm[6] |
| Injection Volume | 10 µL[6] |
Quantitative Data Summary for SEC-HPLC
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Sodium Hyaluronate | SEC-UV | 12 mg/L | 42 mg/L | 100 - 1000 mg/L | [7][8] |
Fluorescent Labeling for Enhanced Sensitivity
For applications requiring high sensitivity, HA oligosaccharides can be derivatized with a fluorescent tag prior to HPLC analysis. This is particularly useful when UV absorbance is low or when analyzing samples with complex matrices.
Protocol 5: 2-Aminoacridone (B130535) (AMAC) Derivatization
Procedure:
-
Sample Preparation: Lyophilize the HA oligosaccharide sample in a microcentrifuge tube.
-
Derivatization: Add a solution of AMAC in acetic acid/dimethyl sulfoxide (B87167) (DMSO) to the dried sample.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Reduction: Add aqueous sodium cyanoborohydride and incubate at 45°C for 4-5 hours.
-
Cleanup: The labeled sample can be used directly or purified if necessary.
The AMAC-labeled oligosaccharides can then be analyzed by reversed-phase HPLC with fluorescence detection (Excitation: ~425 nm, Emission: ~520 nm).[9]
Method Selection Guide
Choosing the appropriate HPLC method depends on the specific analytical goal.
References
- 1. Quantitation of hyaluronic acid in tissues by ion-pair reverse-phase high-performance liquid chromatography of oligosaccharide cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. On-line HPLC/ESI-MS separation and characterization of hyaluronan oligosaccharides from 2-mers to 40-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography and on-line mass spectrometry detection for the analysis of chondroitin sulfates/hyaluronan disaccharides derivatized with 2-aminoacridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of sodium hyaluronate in pharmaceutical formulations by HPLC–UV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Quantifying Hyaluronate Decasaccharide in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of hyaluronate decasaccharide (HA10) in various biological samples. Three common analytical techniques are covered: Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Hyaluronan (HA), a major glycosaminoglycan in the extracellular matrix, plays a crucial role in numerous physiological and pathological processes. The biological functions of HA are highly dependent on its molecular weight. Low molecular weight HA, including oligosaccharides like decasaccharides, can exhibit distinct biological activities compared to high molecular weight HA, often mediating signaling pathways involved in inflammation, angiogenesis, and cell proliferation.[1][2] Accurate quantification of specific HA oligosaccharides, such as decasaccharides, in biological matrices is therefore essential for understanding their roles in health and disease and for the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize reported concentrations of hyaluronan in various human biological fluids. It is important to note that these values often represent the total HA concentration, and the specific concentration of decasaccharide may vary depending on the physiological or pathological state.
Table 1: Hyaluronan Concentration in Human Synovial Fluid
| Condition | Mean HA Concentration (mg/mL) | Molecular Weight Range | Reference(s) |
| Normal | 2.0 - 4.0[3] | High molecular weight (>1,000 kDa) | [4][5] |
| Osteoarthritis (OA) | Variable (often decreased) | Shift to lower molecular weight | [4] |
| Rheumatoid Arthritis (RA) | Variable (often decreased) | Broad distribution, lower average molecular weight | [6] |
Table 2: Hyaluronan Concentration in Human Serum/Plasma
| Condition | Mean HA Concentration (ng/mL) | Molecular Weight Range | Reference(s) |
| Healthy Adult | 10 - 100[7] | Predominantly low molecular weight (100-300 kDa) | [7] |
| Liver Cirrhosis | Elevated | Not specified | [7] |
| Rheumatoid Arthritis (RA) | Elevated | Not specified | [7] |
Experimental Protocols
Sample Preparation for Hyaluronan Analysis
A critical first step for accurate quantification is the effective isolation and preparation of HA from complex biological matrices. The following is a general workflow applicable to various sample types, with specific modifications for synovial fluid and tissue homogenates.
General Workflow for Sample Preparation
Caption: General workflow for preparing biological samples for hyaluronan analysis.
Protocol for Synovial Fluid:
-
Enzymatic Pre-treatment: To reduce viscosity, treat synovial fluid with hyaluronidase (B3051955).[8]
-
Protease Digestion: Incubate the sample with a broad-spectrum protease such as Proteinase K to degrade proteins.
-
Deproteination: Precipitate remaining proteins using trichloroacetic acid (TCA) or perform a phenol-chloroform extraction.
-
Ethanol (B145695) Precipitation: Precipitate HA from the aqueous phase by adding cold ethanol.
-
Wash and Resuspend: Wash the HA pellet with ethanol and resuspend in an appropriate buffer for subsequent analysis.
Protocol for Tissue Homogenates:
-
Homogenization: Homogenize the tissue sample in a suitable buffer on ice.
-
Protease Digestion: Incubate the homogenate with Proteinase K.
-
Deproteination and Precipitation: Follow steps 3-5 as described for synovial fluid.
Method 1: Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)
FACE is a sensitive method for the analysis of oligosaccharides.[9] It involves the enzymatic digestion of HA into smaller fragments, fluorescent labeling of these fragments, and their separation by high-resolution polyacrylamide gel electrophoresis.[10][11]
Experimental Workflow for FACE
Caption: Experimental workflow for FACE analysis of hyaluronan oligosaccharides.
Detailed Protocol:
-
Enzymatic Digestion:
-
Incubate the purified HA sample with a specific hyaluronidase (e.g., from Streptomyces hyalurolyticus) that generates oligosaccharides with defined sizes. To obtain decasaccharides, partial digestion may be required, followed by purification of the desired fragment.
-
-
Fluorophore Labeling:
-
To the dried oligosaccharide sample, add a solution of a fluorescent tag such as 2-aminoacridone (B130535) (AMAC) in a solution of acetic acid and dimethyl sulfoxide.
-
Incubate at room temperature.
-
Add a reducing agent, such as sodium cyanoborohydride, and incubate to covalently link the fluorophore to the reducing end of the oligosaccharide.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a high-percentage polyacrylamide gel.
-
Load the labeled samples and appropriate standards (including a labeled HA decasaccharide standard).
-
Run the gel at a constant voltage until adequate separation is achieved.
-
-
Detection and Quantification:
-
Visualize the fluorescently labeled oligosaccharides in the gel using a UV transilluminator or a gel imaging system.
-
Quantify the intensity of the bands corresponding to the decasaccharide by densitometry, using the standard curve generated from the known concentrations of the HA decasaccharide standard.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of specific oligosaccharides in complex mixtures.[12][13]
Experimental Workflow for LC-MS/MS
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Detailed Protocol:
-
Enzymatic Digestion and Internal Standard Spiking:
-
Digest the purified HA sample with hyaluronidase to generate a mixture of oligosaccharides containing the decasaccharide.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled HA disaccharide, which can be used for relative quantification of the digest products). For absolute quantification, a labeled decasaccharide standard is ideal.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a reversed-phase LC column (e.g., C18).
-
Use a gradient elution with a mobile phase containing an ion-pairing agent to achieve separation of the HA oligosaccharides.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Introduce the eluent from the LC into an electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor-to-product ion transitions for both the native HA decasaccharide and the stable isotope-labeled internal standard.
-
-
Quantification:
-
Calculate the concentration of the HA decasaccharide in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the HA decasaccharide standard.
-
Method 3: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a high-throughput method for quantifying HA.[14] This assay relies on the competition between the HA in the sample and a labeled HA for binding to a limited number of HA-binding protein sites.[15][16]
Experimental Workflow for Competitive ELISA
Caption: Workflow for competitive ELISA for hyaluronan quantification.
Detailed Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with an HA-binding protein (e.g., aggrecan or a recombinant HA-binding protein).
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).
-
-
Competitive Reaction:
-
Add the HA-containing samples or standards to the wells.
-
Immediately add a fixed amount of biotinylated HA decasaccharide to each well.
-
Incubate to allow for competition between the sample/standard HA and the biotinylated HA for binding to the coated HA-binding protein.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated HA captured on the plate.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The HRP will catalyze a color change.
-
-
Measurement and Quantification:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal intensity is inversely proportional to the concentration of HA in the sample. Calculate the concentration of HA decasaccharide in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathways of this compound
Hyaluronan oligosaccharides, including decasaccharides, can act as signaling molecules by interacting with cell surface receptors such as CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[1][17][18] This interaction can trigger various downstream signaling cascades that regulate cellular processes like proliferation, migration, and inflammation.[19]
HA Decasaccharide Signaling Pathway
References
- 1. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Hyaluronan concentration and size distribution in human knee synovial fluid: variations with age and cartilage degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actaorthop.org [actaorthop.org]
- 6. Concentration and molecular weight of sodium hyaluronate in synovial fluid from patients with rheumatoid arthritis and other arthropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Content and Size of Hyaluronan in Biological Fluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel methods for the preparation and characterization of hyaluronan oligosaccharides of defined length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorophore-assisted carbohydrate electrophoresis (FACE) of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of hyaluronan (HA) using a simplified fluorophore-assisted carbohydrate electrophoresis (FACE) procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An ELISA plate-based assay for hyaluronan using biotinylated proteoglycan G1 domain (HA-binding region) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Oligosaccharides of hyaluronan induce angiogenesis through distinct CD44 and RHAMM-mediated signalling pathways involving Cdc2 and gamma-adducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The hyaluronan receptors CD44 and Rhamm (CD168) form complexes with ERK1,2 that sustain high basal motility in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cell Culture Assays Using Hyaluronate Decasaccharide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro cell culture assays utilizing hyaluronate decasaccharide (HA10). The information is intended to guide researchers in studying the biological effects of HA10 on cellular processes such as angiogenesis, wound healing, proliferation, and inflammation.
Overview of this compound in Cell Culture
Hyaluronan (HA), a major component of the extracellular matrix, plays a crucial role in numerous biological processes, including cell signaling, migration, and proliferation. The biological activity of HA is highly dependent on its molecular weight. While high-molecular-weight HA is generally associated with tissue integrity and homeostasis, its smaller fragments, such as decasaccharides (HA10), can elicit distinct cellular responses. In vitro studies have shown that HA oligosaccharides, including HA10, can stimulate angiogenesis, promote cell migration, and modulate inflammatory responses, often through interactions with cell surface receptors like CD44 and Toll-like Receptor 4 (TLR4).[1][2][3][4][5] These properties make HA10 a subject of interest for therapeutic applications in tissue regeneration and cancer research.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro assays investigating the effects of hyaluronate oligosaccharides.
| Table 1: Angiogenesis Assays | |||
| Assay | Cell Type | HA Oligosaccharide Concentration | Observed Effect |
| HUVEC Proliferation (MTT Assay) | Human Umbilical Vein Endothelial Cells (HUVEC) | o-HA10 (this compound) | Effective promotion of proliferation.[1] |
| VEGF mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | o-HA10 (this compound) | Increased VEGF mRNA levels.[1] |
| Endothelial Cell Invasion Assay | Bovine Microvascular Endothelial Cells | 0.5 - 2 µg/mL (Optimal) | Induction of invasion into a 3D collagen gel and formation of capillary-like tubes.[6] |
| Synergistic Effect with VEGF | Bovine Microvascular Endothelial Cells | 0.5 - 2 µg/mL | Synergistic induction of in vitro angiogenic response with VEGF (30 ng/mL).[6] |
| Table 2: Wound Healing and Cell Migration Assays | |||
| Assay | Cell Type | HA Oligosaccharide Concentration | Observed Effect |
| Scratch Wound Healing Assay | Human Keratinocytes | 0.2% Medium Molecular Weight HA | Increased wound closure.[7] |
| Tumor Cell Motility | CD44-expressing tumor cells | Not specified for decasaccharide, but smaller than 36 kDa HA enhanced motility. | Promotion of tumor cell motility.[3] |
| Scratch Assay | Mesenchymal Stem Cells (MSCs) and Endothelial Colony Forming Cells (ECFCs) | Not specified | Supported cell migration.[8] |
| Table 3: Cell Proliferation and Viability Assays | |||
| Assay | Cell Type | HA Oligosaccharide Concentration | Observed Effect |
| MTT Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | o-HA10 | Effectively promoted proliferation.[1] |
| MTT Assay | L-929 mouse fibroblast cell line | Not specified for decasaccharide | High molecular weight HA showed a linear increase in cell activity over 7 days.[9] Some studies with other HA forms on different cell types showed decreased viability.[10] |
| CFSE Staining | Human Tenocytes | Not specified for decasaccharide | High and low molecular weight HA increased viability and proliferation.[11] |
| Table 4: Anti-Inflammatory and Immune Response Assays | |||
| Assay | Cell Type | HA Oligosaccharide Concentration | Observed Effect |
| Dendritic Cell (DC) Activation | Human and Murine DCs | 30 µg/mL sHA (small HA) | Induced DC maturation.[2] |
| TNF-α Production | Human Dendritic Cells | Not specified | sHA-mediated TNF-α production.[2] |
| Kupffer Cell Activation | Murine Kupffer Cells | Not specified | HA fragments activated Kupffer cells to release pro-inflammatory cytokines.[12] |
Experimental Protocols
Angiogenesis Assay (HUVEC Proliferation)
This protocol is based on the MTT assay to measure the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in response to this compound.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
This compound (HA10)
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Culture HUVECs in EGM. Once confluent, detach cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of EGM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare various concentrations of HA10 in EGM. After 24 hours, replace the medium in each well with 100 µL of the HA10-containing medium. Include a control group with fresh medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Wound Healing (Scratch) Assay
This protocol describes a method to assess the effect of this compound on cell migration.[7][13]
Materials:
-
Adherent cell line of interest (e.g., keratinocytes, fibroblasts)
-
Complete culture medium
-
Serum-free culture medium
-
This compound (HA10)
-
6-well or 12-well cell culture plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and culture until they form a confluent monolayer.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours. This step helps to minimize cell proliferation effects.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh serum-free medium containing the desired concentration of HA10. Include a control well with serum-free medium only.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same marked areas at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Anti-Inflammatory Assay (Cytokine Measurement)
This protocol outlines the assessment of the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines like TNF-α from immune cells.[2][12]
Materials:
-
Immune cells (e.g., dendritic cells, macrophages)
-
Appropriate cell culture medium
-
This compound (HA10)
-
Lipopolysaccharide (LPS) as a pro-inflammatory stimulus
-
24-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
Protocol:
-
Cell Seeding: Seed immune cells into a 24-well plate at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of HA10 for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus like LPS to the wells (except for the negative control).
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the HA10-treated groups to the LPS-only control group to determine the anti-inflammatory effect.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound primarily exerts its effects through interactions with cell surface receptors, notably CD44 and TLR4.
Caption: HA10 signaling through CD44 and TLR4 receptors.
Experimental Workflows
Caption: Workflow for the HUVEC proliferation assay.
Caption: Workflow for the in vitro wound healing assay.
References
- 1. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyaluronan oligosaccharides induce CD44 cleavage and promote cell migration in CD44-expressing tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyaluronan: molecular size-dependent signaling and biological functions in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effect of hyaluronan oligosaccharides and vascular endothelial growth factor on angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyaluronan Fragments Improve Wound Healing on In Vitro Cutaneous Model through P2X7 Purinoreceptor Basal Activation: Role of Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hyaluronic Acid Facilitates Angiogenesis of Endothelial Colony Forming Cell Combining With Mesenchymal Stem Cell via CD44/ MicroRNA-139-5p Pathway [frontiersin.org]
- 9. In vitro Cytotoxicity Evaluation of Flowable Hyaluronic Acid–Acellular Stromal Vascular Fraction (HA–aSVF) Mixture for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of cytotoxicity of hyaluronic acid as an extracellular matrix on OFCOL II cells by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyaluronic acid increases tendon derived cell viability and proliferation in vitro: comparative study of two different hyaluronic acid preparations by molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyaluronic acid fragments evoke Kupffer cells via TLR4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADCIS Applications: Examples: Scratch Wound Healing Assay - Quantification of healing [adcis.net]
Application Notes and Protocols for Angiogenesis Assays with Hyaluronate Decasaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronan (HA), a major component of the extracellular matrix, plays a dual role in the regulation of angiogenesis, with its effect being largely dependent on its molecular weight. While high-molecular-weight HA is generally considered anti-angiogenic, its breakdown products, particularly small oligosaccharides, have been shown to promote new blood vessel formation. Among these, hyaluronate decasaccharide (o-HA10), a 10-mer of the repeating disaccharide unit of HA, has been identified as an effective pro-angiogenic factor.[1] These application notes provide detailed protocols for key in vitro and in vivo angiogenesis assays to study the effects of this compound, along with expected quantitative outcomes and insights into the underlying signaling pathways.
The pro-angiogenic activity of hyaluronate oligosaccharides is mediated primarily through their interaction with cell surface receptors on endothelial cells, principally CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[2] Binding of o-HA10 to these receptors triggers a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, and tube formation—key events in the angiogenic process.
Data Presentation
The following tables summarize the quantitative data on the pro-angiogenic effects of hyaluronate oligosaccharides, with a focus on decasaccharides where data is available.
Table 1: Effect of Hyaluronate Oligosaccharides on Endothelial Cell Proliferation
| Assay Type | Cell Line | Hyaluronan Oligosaccharide (Size) | Concentration | Result | Reference |
| MTT Assay | HUVEC | o-HA6, o-HA8, o-HA10 | Not specified | Effective promotion of proliferation | [1] |
| MTT Assay | HUVEC | o-HA4 | Not specified | No significant effect | [1] |
| Cell Counting | Pig Endothelial Cells (PIEC) | o-HA (4-20 mer) | Not specified | Significant increase in proliferation | [3] |
Table 2: Effect of Hyaluronate Oligosaccharides on In Vivo and Ex Ovo Angiogenesis
| Assay Type | Model | Hyaluronan Oligosaccharide (Size) | Concentration | Measured Parameter | Result | Reference |
| CAM Assay | Chick Embryo | o-HA6, o-HA8, o-HA10 | Not specified | Angiogenesis Induction | Effective induction of angiogenesis | [1] |
| CAM Assay | Chick Embryo | o-HA4 | Not specified | Angiogenesis Induction | No significant effect | [1] |
| Rat Skin | Adult Male Rats | o-HA (angiogenic oligosaccharides) | Not specified | Blood Vessel Number | Significant increase in mean number of blood vessels/mm skin length | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Angiogenesis
The binding of this compound to its primary receptors, CD44 and RHAMM, on the surface of endothelial cells initiates a complex network of downstream signaling pathways. This ultimately leads to gene expression changes that promote cell proliferation, migration, and the formation of new blood vessels. The diagram below illustrates a simplified model of this signaling cascade.
References
- 1. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of hyaluronan oligosaccharides for angiogenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of angiogenic oligosaccharides of hyaluronan increases blood vessel numbers in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays with Hyaluronate Decasaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronan (HA), a major glycosaminoglycan of the extracellular matrix (ECM), plays a pivotal role in numerous biological processes, including cell proliferation, adhesion, migration, and inflammation.[1][2] The biological functions of HA are critically dependent on its molecular weight. High-molecular-weight HA (HMW-HA) is generally associated with tissue homeostasis and has anti-inflammatory and anti-angiogenic properties.[3][4] In contrast, low-molecular-weight HA (LMW-HA) and HA oligosaccharides, such as decasaccharides (a 10-sugar unit), are often generated during tissue injury and inflammation. These smaller fragments can actively signal to cells, promoting migration, invasion, and angiogenesis, which are key processes in cancer progression and metastasis.[4][5][6]
HA oligosaccharides exert their effects primarily by interacting with cell surface receptors, most notably CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[3][7][8] This binding initiates complex intracellular signaling cascades that ultimately lead to cytoskeletal reorganization and enhanced cell motility.[7][9] For instance, studies have shown that HA fragments ranging from 6-mers to 14-mers can induce the cleavage of CD44 and promote tumor cell motility.[10] Specifically, HA decasaccharides have been reported to reduce proliferation, motility, and invasion in breast cancer cells.[5]
These application notes provide detailed protocols for two standard in vitro methods—the Scratch (Wound Healing) Assay and the Transwell Assay—to investigate the effects of hyaluronate decasaccharide on cell migration and invasion.
Signaling Pathways in HA-Mediated Cell Migration
The interaction of hyaluronate oligosaccharides with their receptors, CD44 and RHAMM, triggers a cascade of downstream signaling events. These pathways converge on the regulation of the actin cytoskeleton, which is essential for cell movement. Key signaling molecules involved include RhoGTPases (like RhoA and Rac1), Phosphoinositide 3-kinase (PI3K), Akt, and Extracellular signal-regulated kinases (ERK1/2).[7][11][12] Activation of these pathways leads to changes in cell adhesion, membrane ruffling, and the formation of migratory protrusions.[9][12]
Summary of this compound Effects
The functional outcomes of treating cells with hyaluronate fragments are highly context-dependent, varying with cell type, HA concentration, and the specific assay used. The table below summarizes reported effects relevant to HA oligosaccharides.
| HA Fragment Size | Cell Type | Assay | Observed Effect | Citation |
| Decasaccharides | Breast Tumor Cells | Motility & Invasion Assays | Reduced motility and invasion. | [5] |
| 6-mers to 14-mers | Tumor Cells | Motility Assay | Promoted tumor cell motility. | [10] |
| LMW-HA (general) | Fibrosarcoma Cells | Adhesion Assay | Increased cell adhesion in a RHAMM-dependent manner. | [11] |
| LMW-HA (general) | Pancreatic Cancer Cells | Transwell Migration | Significantly increased cell migration. | [13] |
| LMW-HA (general) | Breast Cancer Cells | Migration & Invasion | Facilitated cancer cell migration and invasion. | [13] |
| HMW-HA | Breast Cancer Cells | Migration Assay | Impaired cell migration. | [5] |
Experimental Protocols
Scratch (Wound Healing) Assay
This assay is a straightforward and widely used method to study collective cell migration in two dimensions. It mimics the migration of cells into a wound or gap.[14]
Methodology:
-
Cell Seeding:
-
Seed cells into a 12- or 24-well plate at a density that will form a 95-100% confluent monolayer within 24-48 hours.[14] Ensure even distribution across the well.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Creating the Scratch:
-
Once the monolayer is confluent, gently remove the culture medium.
-
Using a sterile P200 pipette tip, make a straight scratch down the center of the well.[14][15] Apply consistent pressure to ensure the scratch width is uniform. A perpendicular scratch can be made to create a cross, providing more defined wound edges for analysis.[15]
-
-
Washing and Treatment:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) or serum-free medium to remove dislodged cells and debris.
-
Aspirate the wash solution and add fresh culture medium. For migration studies, it is advisable to use a low-serum medium (e.g., 1-2.5% FBS) to minimize cell proliferation.[16]
-
Add this compound to the treatment wells at the desired final concentrations. Include a vehicle-only control group.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the "Time 0" measurement.[15] Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Return the plate to the incubator.
-
Acquire images at regular intervals (e.g., 8, 12, 24, 48 hours) depending on the migration speed of the cell line.[15]
-
Quantify the rate of cell migration by measuring the area of the cell-free gap at each time point using software like ImageJ.[17] Calculate the percentage of wound closure relative to the Time 0 area.
-
Transwell Migration and Invasion Assays
Transwell assays, also known as Boyden chamber assays, are used to assess the chemotactic and invasive potential of cells. Cells migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to migrate.[18][19]
Methodology:
-
Preparation of Inserts:
-
Rehydrate Transwell inserts (typically with an 8 µm pore size membrane) in serum-free medium.
-
For Invasion Assays: Thaw Matrigel™ or another basement membrane extract on ice. Dilute it with cold, serum-free medium and coat the apical side of the insert membrane.[19] Incubate for at least 1 hour at 37°C to allow it to gel.
-
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay to reduce background migration and increase sensitivity to chemoattractants.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of approximately 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Place the prepared Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10-20% FBS) to the lower chamber.[18]
-
Add the cell suspension to the upper chamber (the insert).
-
Add this compound to either the upper or lower chamber, depending on whether you are testing its effect on random migration or chemotaxis. Include a vehicle-only control.
-
-
Incubation and Staining:
-
Incubate the plate for a period appropriate for the cell type (typically 12-48 hours) at 37°C.[18]
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[20]
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a solution such as 0.1% Crystal Violet or Toluidine Blue.[20]
-
-
Quantification:
-
After staining, wash the inserts to remove excess stain and allow them to air dry.
-
Use a light microscope to image the bottom of the membrane.
-
Count the number of stained cells in several (e.g., 4-5) random microscopic fields. The average cell count per field is used to represent the migration or invasion potential.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Differing Roles of Hyaluronan Molecular Weight on Cancer Cell Behavior and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyaluronan in the Cancer Cells Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles for hyaluronidase in cancer metastasis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyaluronic Acid Interacting Molecules Mediated Crosstalk between Cancer Cells and Microenvironment from Primary Tumour to Distant Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyaluronic Acid, CD44 and RHAMM regulate myoblast behavior during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer | Semantic Scholar [semanticscholar.org]
- 9. Hyaluronan-mediated CD44 activation of RhoGTPase signaling and cytoskeleton function promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyaluronan oligosaccharides induce CD44 cleavage and promote cell migration in CD44-expressing tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Receptor for Hyaluronic Acid-mediated Motility (RHAMM) in Low Molecular Weight Hyaluronan (LMWHA)-mediated Fibrosarcoma Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyaluronan Regulates Cell Behavior: A Potential Niche Matrix for Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. med.virginia.edu [med.virginia.edu]
- 16. ADCIS Applications: Examples: Scratch Wound Healing Assay - Quantification of healing [adcis.net]
- 17. Effect of Hyaluronic Acid 35 kDa on an In Vitro Model of Preterm Small Intestinal Injury and Healing using Enteroid-derived Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hyaluronic acid enhances cell migration and invasion via the YAP1/TAZ-RHAMM axis in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Effect of Hyaluronic Acid on the Invasiveness of Malignant Glioma Cells : Comparison of Invasion Potential at Hyaluronic Acid Hydrogel and Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. corning.com [corning.com]
Application Notes and Protocols: Hyaluronate Decasaccharide for 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronic acid (HA), a major component of the extracellular matrix (ECM), plays a pivotal role in regulating cell behavior.[1] Its influence, however, is critically dependent on its molecular weight. While high-molecular-weight hyaluronic acid (HMW-HA) is generally associated with tissue homeostasis and has anti-angiogenic and anti-inflammatory properties, its smaller fragments, known as hyaluronate oligosaccharides (o-HA), including decasaccharides, can actively promote cellular processes like proliferation, migration, and angiogenesis.[2] These fragments are generated during tissue injury and inflammation and act as signaling molecules.[3] This document provides detailed protocols and application notes for the use of hyaluronate decasaccharide and other oligosaccharides in creating physiologically relevant 3D cell culture models for research and drug development.
Applications in 3D Cell Culture
Hyaluronate oligosaccharides are valuable tools for developing advanced 3D cell culture models that more accurately mimic the dynamic and complex microenvironment of tissues in both healthy and diseased states.
-
Angiogenesis Research: O-HA fragments of 3 to 16 disaccharides in length have been shown to stimulate angiogenesis and the proliferation of endothelial cells.[2] This makes them ideal for inclusion in 3D models to study the formation of new blood vessels, a critical process in development, wound healing, and cancer.
-
Cancer Biology: In the tumor microenvironment, the ECM is often remodeled, leading to an increase in HA fragments.[4] Soluble low-molecular-weight HA (LMW-HA) can promote the proliferation of cancer cells in a CD44-dependent manner, while immobilized LMW-HA can enhance cell invasion.[5] Therefore, incorporating hyaluronate oligosaccharides into 3D cancer models can help to study tumor progression, invasion, and metastasis, as well as to screen for anti-cancer therapeutics.
-
Tissue Engineering and Regenerative Medicine: Hyaluronate oligosaccharides can influence the differentiation of stem cells. For instance, in chondrogenesis, the concentration of HA can impact the expression of key genes like SOX9 and type II collagen.[6][7] By tuning the concentration of o-HA in 3D scaffolds, it is possible to create microenvironments that promote the regeneration of specific tissues like cartilage.
Mechanism of Action: Signaling Pathways
Hyaluronate oligosaccharides exert their effects primarily through interactions with cell surface receptors, most notably CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[8][9]
Binding of o-HA to these receptors can initiate a cascade of intracellular signaling events. For example, in endothelial cells, o-HA binding to CD44 can lead to the phosphorylation of Src, FAK (Focal Adhesion Kinase), and ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2), ultimately promoting cell proliferation and tube formation.[10] Both CD44 and RHAMM are implicated in o-HA-induced angiogenesis, mediating distinct signaling pathways.[11] The activation of these pathways can influence gene expression, cytoskeletal organization, and cell-matrix interactions, driving the observed cellular responses.
Figure 1: Simplified signaling pathway of hyaluronate oligosaccharide-induced cell proliferation and angiogenesis via the CD44 receptor.
Data Presentation
Table 1: Effects of Hyaluronate Oligosaccharides on Cellular Behavior in 3D Models
| Application | Cell Type | 3D Model | o-HA Concentration | Observed Effect | Citation(s) |
| Angiogenesis | Bovine Microvascular Endothelial Cells | Collagen Gel | ~0.5 - 2 µg/mL | Induction of invasion and capillary-like tube formation. | [12] |
| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Matrigel | 10 µg/mL | Promoted proliferation and tube formation. | [10] |
| Cancer Biology | Melanoma Cells (CD44+) | Collagen Matrix | Not specified (LMW-HA) | Promoted cell proliferation (soluble form) and enhanced invasion (immobilized form). | [5] |
| Chondrogenesis | Human Mesenchymal Stem Cells (hMSCs) & Chondrocytes | Collagen Hydrogel | 1% (w/v) | Positive effect on SOX9 expression. | [6] |
Table 2: Gene Expression Changes in Response to Hyaluronate in 3D Culture
| Cell Type | 3D Model | HA Concentration | Gene | Change in Expression | Citation(s) |
| Bovine Articular Chondrocytes | Collagen Sponge | 2% (w/w) | Type II Collagen | 4-fold increase | [7] |
| Bovine Articular Chondrocytes | Collagen Sponge | 2% (w/w) | Aggrecan | 2-fold increase | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified (o-HA) | VEGF | Increased mRNA levels | [13] |
| Human Mesenchymal Stem Cells (hMSCs) | HA Hydrogel | Not specified | SOX9, Type II Collagen, Aggrecan | Upregulation | [14] |
Experimental Protocols
Protocol 1: Preparation of Hyaluronate Oligosaccharides
This protocol describes the enzymatic digestion of high-molecular-weight hyaluronic acid to generate oligosaccharides, including decasaccharides.
Materials:
-
High-molecular-weight (HMW) hyaluronic acid (e.g., Healon 5)
-
Bovine testis hyaluronidase (B3051955)
-
0.3 M Sodium phosphate (B84403) buffer, pH 5.3
-
Bio Gel P10 column (or other suitable size-exclusion chromatography column)
-
Spectrophotometer or plate reader for fraction analysis
Procedure:
-
Dissolve HMW HA in 0.3 M sodium phosphate buffer (pH 5.3) to a final concentration of 5 mg/mL.
-
Sonicate the solution to ensure complete dissolution.
-
Add bovine testis hyaluronidase to a final concentration of 200 U/mL.
-
Incubate the mixture at 37°C for 6 hours.[8]
-
Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Separate the resulting HA fragments by size-exclusion chromatography on a Bio Gel P10 column.
-
Collect fractions (e.g., 3 mL each) and analyze for saccharide content (e.g., using a carbazole (B46965) assay).
-
Pool fractions containing the desired oligosaccharide sizes (e.g., 6 to 12 disaccharide units).[8]
-
Lyophilize the pooled fractions to obtain the purified hyaluronate oligosaccharides.
-
Reconstitute in a sterile physiological buffer for use in cell culture experiments.
Protocol 2: 3D Endothelial Cell Angiogenesis Assay
This protocol details how to assess the angiogenic potential of this compound using a 3D collagen gel assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Type I Collagen solution (acid-solubilized)
-
Reconstitution buffer (e.g., 10x PBS, 1N NaOH)
-
This compound solution (sterile)
-
24-well culture plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Culture HUVECs to sub-confluence in standard 2D culture flasks.
-
Prepare the 3D collagen gel solution on ice. For example, for 1 mL of a 2 mg/mL collagen gel, mix 800 µL of Type I collagen with 100 µL of 10x PBS and neutralize with ~20 µL of 1N NaOH.
-
Add the this compound to the collagen solution at the desired final concentration (e.g., 0.5-2 µg/mL).[12]
-
Harvest HUVECs and resuspend them in a small volume of medium.
-
Gently mix the HUVEC suspension with the neutralized collagen-decasaccharide solution to achieve the desired cell density.
-
Pipette the cell-collagen mixture into the wells of a 24-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
After polymerization, add endothelial cell growth medium to each well.
-
Culture the 3D constructs at 37°C in a 5% CO2 incubator for several days.
-
Monitor the formation of capillary-like tubes daily using an inverted microscope.
-
Quantify angiogenesis by measuring tube length, number of junctions, and network area using image analysis software.
References
- 1. Hyaluronic Acid Hydrogel Kits for 3D Cell Culture Environments [pharma-industry-review.com]
- 2. The effect of hyaluronate and its oligosaccharides on endothelial cell proliferation and monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The use of hyaluronic acid in a 3D biomimetic scaffold supports spheroid formation and the culture of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular weight specific impact of soluble and immobilized hyaluronan on CD44 expressing melanoma cells in 3D collagen matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyaluronic acid facilitates chondrogenesis and matrix deposition of human adipose derived mesenchymal stem cells and human chondrocytes co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of hyaluronan on engineered articular cartilage extracellular matrix gene expression in 3-dimensional collagen scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyaluronic acid fragments enhance the inflammatory and catabolic response in human intervertebral disc cells through modulation of toll-like receptor 2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyaluronan Regulates Cell Behavior: A Potential Niche Matrix for Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD44 mediates oligosaccharides of hyaluronan-induced proliferation, tube formation and signal transduction in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oligosaccharides of hyaluronan induce angiogenesis through distinct CD44 and RHAMM-mediated signalling pathways involving Cdc2 and gamma-adducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic effect of hyaluronan oligosaccharides and vascular endothelial growth factor on angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Three-Dimensional Hyaluronic Acid Microenvironments on Mesenchymal Stem Cell Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Drug Delivery Applications of Hyaluronate Decasaccharide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, methodologies, and potential applications of hyaluronate decasaccharide in the field of targeted drug delivery. The protocols and data presented are based on established scientific literature and are intended to guide researchers in the development of novel therapeutic strategies.
Introduction
Hyaluronan (HA), a naturally occurring glycosaminoglycan, has garnered significant attention as a biomaterial for drug delivery due to its biocompatibility, biodegradability, and non-immunogenicity.[1][2][3] A key feature of HA in oncology is its ability to specifically bind to the CD44 receptor, which is overexpressed on the surface of many cancer cells.[4][5][6] The affinity of HA for CD44 is dependent on its molecular weight, with smaller oligosaccharide fragments demonstrating distinct biological activities.[5][7] Notably, studies have indicated that hyaluronan oligomers of ten monosaccharides (decasaccharide) or more exhibit strong binding to CD44-overexpressing cells, leading to enhanced internalization.[1] This makes this compound a promising targeting moiety for the delivery of therapeutic agents to cancer cells.[1]
These notes will detail the application of this compound in targeted drug delivery, focusing on its use in conjugating with therapeutic agents and lipids for the formation of targeted delivery vehicles.
Key Applications
The primary application of this compound in drug delivery is as a targeting ligand to enhance the delivery of therapeutics to CD44-expressing cells, particularly in cancer therapy.[4][5]
-
Targeted Drug Delivery: this compound can be conjugated to various anticancer drugs. This conjugation aims to increase the local concentration of the drug at the tumor site, thereby enhancing its efficacy and reducing systemic toxicity.[3][8]
-
Targeted Nanocarrier Functionalization: this compound-lipid conjugates can be synthesized and incorporated into the lipid bilayer of nanocarriers such as liposomes or micelles.[1][9] These functionalized nanocarriers can then encapsulate a variety of therapeutic agents, directing them to CD44-positive cancer cells.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the application of hyaluronate oligosaccharides in drug delivery, providing a basis for the expected performance of decasaccharide-based systems.
Table 1: CD44 Binding Affinity of Hyaluronan Oligosaccharides
| Oligosaccharide Size | Binding to CD44-expressing cells | Internalization | Reference |
| < 10 monosaccharides | Weak | Low | [1] |
| ≥ 10 monosaccharides (Decasaccharide) | Strong | High | [1] |
Table 2: Characteristics of a Doxorubicin-Hyaluronan Conjugate
| Parameter | Value | Reference |
| Drug Loading (Doxorubicin) | 5-15% (w/w) | [10] |
| In vivo outcome | Delayed tumor progression (~10 weeks) | [10] |
Experimental Protocols
The following are detailed protocols for key experiments related to the development and evaluation of this compound drug delivery systems.
Protocol 1: Chemoenzymatic Synthesis of this compound-Lipid Conjugates
This protocol is adapted from a method for producing moderately sized hyaluronan oligosaccharide-lipid conjugates and can be optimized for the production of decasaccharide conjugates.[1][9]
Materials:
-
High molecular weight hyaluronic acid (HA)
-
Diphytanoyl glycerophosphatidylethanolamine (DiPhPE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Bovine testicular hyaluronidase (B3051955)
-
Dialysis tubing (1 kDa MWCO)
-
Organic solvents (e.g., formamide, DMSO)
-
Buffer solutions (e.g., MES buffer, PBS)
Procedure:
-
Activation of HA: Dissolve high molecular weight HA in a suitable buffer (e.g., MES buffer). Add EDC and NHS to activate the carboxylic acid groups of the glucuronic acid residues.
-
Conjugation with Lipid: Add the DiPhPE lipid to the activated HA solution. Allow the reaction to proceed for a specified time (e.g., 24-48 hours) at room temperature with gentle stirring.
-
Purification of HA-Lipid Conjugate: Dialyze the reaction mixture against a series of buffer and water changes to remove unreacted reagents. Lyophilize the purified HA-lipid conjugate.
-
Enzymatic Digestion: Dissolve the HA-lipid conjugate in a suitable buffer for hyaluronidase activity (e.g., acetate (B1210297) buffer, pH 5.2). Add bovine testicular hyaluronidase and incubate at 37°C. The duration of digestion will determine the final size of the oligosaccharide-lipid conjugates. This step requires careful optimization and monitoring to obtain a high yield of the decasaccharide fraction.
-
Purification of Decasaccharide-Lipid Conjugates: The resulting oligosaccharide-lipid conjugates can be purified and size-fractionated using techniques such as size-exclusion chromatography (SEC) or anion-exchange chromatography to isolate the decasaccharide-lipid conjugate fraction.
Protocol 2: In Vitro Evaluation of Cellular Uptake
This protocol describes how to assess the targeting efficacy of this compound-functionalized drug carriers.
Materials:
-
CD44-positive cancer cell line (e.g., MDA-MB-231)
-
CD44-negative cell line (e.g., NIH-3T3)
-
Fluorescently labeled this compound conjugate or nanocarrier
-
Cell culture medium and supplements
-
Confocal microscope or flow cytometer
-
Free hyaluronic acid (for competition assay)
Procedure:
-
Cell Culture: Culture the CD44-positive and CD44-negative cells in appropriate media until they reach a suitable confluency for the experiment.
-
Incubation with Conjugates: Treat the cells with the fluorescently labeled this compound conjugate or nanocarrier at a predetermined concentration for a specific time period (e.g., 4 hours).
-
Competition Assay: For the competition assay, pre-incubate a set of CD44-positive cells with an excess of free high molecular weight hyaluronic acid for 1-2 hours before adding the fluorescently labeled conjugate. This will block the CD44 receptors and demonstrate receptor-specific uptake.
-
Washing and Fixation: After incubation, wash the cells thoroughly with PBS to remove any unbound conjugates. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Visualization and Quantification:
-
Confocal Microscopy: Mount the fixed cells on slides and visualize the cellular uptake of the fluorescent conjugate using a confocal microscope.
-
Flow Cytometry: For a quantitative analysis, detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Visualizations
Diagram 1: CD44-Mediated Endocytosis of a this compound-Drug Conjugate
Caption: CD44 receptor-mediated endocytosis of a drug conjugate.
Diagram 2: Experimental Workflow for Developing a this compound-Targeted Nanocarrier
Caption: Workflow for targeted nanocarrier development.
References
- 1. Chemoenzymatic Synthesis of Oligohyaluronan–Lipid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyaluronic Acid in Drug Delivery Systems -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 3. Hyaluronic Acid: A Review of the Drug Delivery Capabilities of This Naturally Occurring Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Hyaluronic Acid Family for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in hyaluronic acid-decorated nanocarriers for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD44 is the principal cell surface receptor for hyaluronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The High and Low Molecular Weight Forms of Hyaluronan Have Distinct Effects on CD44 Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyaluronic Acid-Based Theranostic Nanomedicines for Targeted Cancer Therapy [mdpi.com]
- 9. Chemoenzymatic synthesis of oligohyaluronan-lipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Hyaluronate Decasaccharide in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronate (HA), a naturally occurring glycosaminoglycan, is a key component of the extracellular matrix (ECM) and plays a pivotal role in regulating cell behavior, including proliferation, migration, and differentiation. The biological activity of HA is highly dependent on its molecular weight. While high-molecular-weight HA is generally associated with tissue homeostasis and has anti-inflammatory properties, its smaller fragments, such as oligosaccharides, have been shown to actively promote tissue regeneration processes.
Hyaluronate decasaccharide, a low-molecular-weight fragment of HA, has emerged as a promising bioactive molecule for the functionalization of tissue engineering scaffolds. Its defined size allows for more precise control over cellular responses compared to polydisperse low-molecular-weight HA. These application notes provide an overview of the utility of this compound in tissue engineering, along with detailed protocols for its incorporation into scaffolds and the subsequent analysis of cellular responses.
Mechanism of Action
This compound primarily exerts its biological effects by interacting with specific cell surface receptors, most notably CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[1] This binding initiates a cascade of intracellular signaling events that modulate gene expression and ultimately influence cell fate.
-
Promotion of Angiogenesis: Oligosaccharides of hyaluronan have been shown to induce angiogenesis, a critical process in the vascularization of engineered tissues.[2][3]
-
Stimulation of Cell Proliferation and Migration: By activating signaling pathways such as ERK1/2, hyaluronate oligosaccharides can enhance the proliferation and migration of various cell types, including endothelial cells and chondrocytes, which is essential for populating the scaffold and forming new tissue.[3][4][5]
-
Modulation of Inflammation: Low-molecular-weight HA fragments can be pro-inflammatory, which can be beneficial in the initial stages of wound healing by recruiting immune cells to the site of injury.[6]
Data Presentation: Quantitative Effects of Hyaluronate on Cell Behavior
The following tables summarize the quantitative effects of hyaluronate on cell proliferation, providing a basis for determining optimal concentrations for scaffold functionalization. While specific data for decasaccharide is limited, the data for low-molecular-weight HA and oligosaccharides offer a strong starting point.
| Cell Type | Hyaluronate Concentration | Effect on Proliferation | Reference |
| Human Chondrocytes | 100 µg/ml | Noticeable increase in cell proliferation as measured by BrdU incorporation. | [7] |
| Human Chondrocytes | 500 µg/ml | Slight depression in proliferation compared to 100 µg/ml. | [7] |
| Human Chondrocytes | 100 µM and 500 µM | Improved chondrocyte viability and proliferation for up to 72 hours in a 3D-based culture model. In the 3D evaluation, 500 µM HA was more effective in maintaining the diameter of chondrospheres after 7 days. | [8] |
| Rabbit Chondrocytes | 0.1 mg/ml | Eight-fold increase in cell counts after 4 weeks in collagen gel culture compared to pre-culture values, which was 1.5-fold more than the control group. | [5] |
| Endothelial Cells | 10 µg/ml | Strong stimulation of endothelial cell proliferation compared with high molecular weight HA. | [4] |
Experimental Protocols
Protocol 1: Fabrication of a this compound-Functionalized Collagen Scaffold
This protocol describes the preparation of a porous collagen scaffold functionalized with this compound using a freeze-drying technique and covalent immobilization.
Materials:
-
Type I Collagen from bovine Achilles tendon
-
This compound with a terminal amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Acetic acid
-
Deionized water
-
Freeze-dryer
Procedure:
-
Collagen Solution Preparation: Dissolve Type I collagen in 0.1 M acetic acid to a final concentration of 1% (w/v). Stir overnight at 4°C to ensure complete dissolution.
-
Activation of this compound:
-
Dissolve the amine-terminated this compound in MES buffer (pH 5.5).
-
Add a 5-fold molar excess of EDC and NHS to the decasaccharide solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups on the decasaccharide.
-
-
Covalent Immobilization:
-
Slowly add the activated this compound solution to the collagen solution under constant stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Scaffold Fabrication:
-
Pour the resulting solution into a mold of the desired shape and size.
-
Freeze the solution at -80°C for at least 4 hours.
-
Lyophilize the frozen solution for 48 hours to create a porous scaffold.
-
-
Crosslinking and Sterilization:
-
Crosslink the scaffold using a solution of EDC/NHS in ethanol (B145695) to enhance its mechanical stability.[9]
-
Wash the scaffold extensively with deionized water to remove any unreacted crosslinkers.
-
Sterilize the scaffold using ethylene (B1197577) oxide or gamma irradiation.
-
Protocol 2: Cell Seeding on Functionalized Scaffolds
This protocol outlines a static seeding method for populating the functionalized scaffold with cells.
Materials:
-
This compound-functionalized scaffold
-
Cell suspension (e.g., chondrocytes, mesenchymal stem cells) at a concentration of 1 x 10^6 cells/mL
-
Cell culture medium
-
Sterile non-treated cell culture plate
-
Sterile forceps and pipette
Procedure:
-
Place the sterile scaffold into a well of a non-treated cell culture plate using sterile forceps.
-
Slowly pipette the cell suspension onto the top surface of the scaffold, ensuring the entire surface is covered. The volume should be sufficient to saturate the scaffold without excess pooling in the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 hours to allow for initial cell attachment.
-
After the initial attachment period, carefully add pre-warmed cell culture medium to the well to fully immerse the scaffold.
-
Change the medium every 2-3 days.
Protocol 3: Quantitative Analysis of Gene Expression by RT-qPCR
This protocol provides a general workflow for analyzing the expression of key genes related to cell proliferation and differentiation within the 3D scaffold.
Materials:
-
Cell-seeded scaffold
-
TRIzol reagent or other RNA extraction kit suitable for 3D cultures
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., Ki-67 for proliferation, SOX9 and Collagen type II for chondrogenesis) and reference genes.
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the cell-seeded scaffold at the desired time point.
-
Homogenize the scaffold in TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol. It may be necessary to pool multiple scaffolds to obtain sufficient RNA yield.[10]
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Visualizations
The interaction of this compound with its receptors, CD44 and RHAMM, triggers downstream signaling cascades that are crucial for its biological effects.
HA-CD44 Signaling Pathway
Binding of hyaluronate oligosaccharides to CD44 can lead to the activation of several downstream pathways, including the RhoGTPase and PI3K/Akt pathways, which are involved in cell migration, survival, and proliferation.[13]
Caption: HA-CD44 signaling cascade.
HA-RHAMM Signaling Pathway
The interaction of hyaluronate with RHAMM is particularly important for mediating cell motility. This pathway often involves the activation of the ERK1/2 MAP kinase cascade.[14]
References
- 1. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligosaccharides of hyaluronan induce angiogenesis through distinct CD44 and RHAMM-mediated signalling pathways involving Cdc2 and gamma-adducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD44 mediates oligosaccharides of hyaluronan-induced proliferation, tube formation and signal transduction in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyaluronan oligosaccharides are potential stimulators to angiogenesis via RHAMM mediated signal pathway in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyaluronic acid enhances proliferation and chondroitin sulfate synthesis in cultured chondrocytes embedded in collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of hyaluronic acid on the morphology and proliferation of human chondrocytes in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyaluronic Acid In Vitro Response: Viability and Proliferation Profile of Human Chondrocytes in 3D-Based Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inventia.life [inventia.life]
- 11. Determination and validation of reference gene stability for qPCR analysis in polysaccharide hydrogel-based 3D chondrocytes and mesenchymal stem cell cultural models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of gene expression analysis in engineered tissue : determination of proper reference gene for quantitative real-time PCR in 3-d scaffold systems. [dr.ntu.edu.sg]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Hyaluronate Decasaccharide in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent and biotin (B1667282) labeling of hyaluronate decasaccharide (HA10), a ten-sugar oligosaccharide of hyaluronic acid. Labeled HA10 is a valuable tool for various imaging studies, enabling the investigation of its binding to cell surface receptors like CD44, its role in cellular signaling, and its potential as a targeting moiety for drug delivery systems.
Introduction to this compound Labeling
Hyaluronate (HA), a major component of the extracellular matrix, plays a crucial role in various biological processes, including cell proliferation, migration, and signaling. The biological activities of HA are often dependent on its molecular weight, with smaller fragments like decasaccharides exhibiting unique signaling properties. To visualize and track HA10 in biological systems, it can be covalently modified with imaging probes such as fluorescent dyes or biotin.
The selection of a labeling strategy depends on the specific application. Fluorescent labeling allows for direct visualization using techniques like fluorescence microscopy and flow cytometry. Biotinylation enables indirect detection with high sensitivity using streptavidin-conjugated probes, making it suitable for various assays, including western blotting and enzyme-linked immunosorbent assays (ELISAs).
Quantitative Data Summary
The efficiency of labeling reactions can be influenced by several factors, including the reaction chemistry, the ratio of reactants, and the intrinsic properties of the hyaluronate oligosaccharide. The following table summarizes typical quantitative data for the labeling of hyaluronate oligosaccharides. While specific data for decasaccharides is limited, the provided values for smaller oligosaccharides and general HA serve as a reasonable estimate.
| Labeling Method | Labeling Agent | Typical Degree of Substitution (DoS) | Typical Labeling Efficiency (%) | Key Characterization Methods |
| Fluorescent Labeling | Fluorescein (B123965) isothiocyanate (FITC) | 1-5 mol %[1][2] | 80-95% | UV-Vis Spectroscopy, HPLC, Mass Spectrometry |
| 2-Aminobenzoic acid (2-AA) | ~100% (at reducing end)[3] | High | MALDI-TOF MS, Fluorophore-assisted carbohydrate electrophoresis (FACE)[3] | |
| Rhodamine B isothiocyanate (RBITC) | 1-5 mol % | 75-90% | UV-Vis Spectroscopy, HPLC, Mass Spectrometry | |
| Biotinylation | Biotin-hydrazide | Variable, can be controlled by reactant ratios | 70-90% | HABA assay, SDS-PAGE with streptavidin blot, Mass Spectrometry |
Note: The Degree of Substitution (DoS) refers to the percentage of repeating disaccharide units that are labeled. For labeling at the reducing end, the DoS is effectively 100% for the entire molecule. Labeling efficiency refers to the percentage of the initial labeling agent that is successfully conjugated to the oligosaccharide.
Signaling Pathway of Hyaluronan-CD44 Interaction
Hyaluronan oligosaccharides, including decasaccharides, are known to interact with the cell surface receptor CD44, triggering a cascade of intracellular signaling events that regulate various cellular functions. The binding of HA to CD44 can lead to the activation of Rho GTPases (such as RhoA and Rac1) and the PI3K/Akt pathway, influencing cell migration, proliferation, and survival.[4][5]
HA-CD44 Signaling Cascade
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with FITC
This protocol describes the labeling of the carboxyl groups of this compound with fluorescein isothiocyanate (FITC).
Materials:
-
This compound (HA10)
-
Fluorescein isothiocyanate (FITC)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Dialysis membrane (MWCO 1 kDa)
-
Lyophilizer
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolution of HA10: Dissolve 10 mg of this compound in 2 mL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Activation of Carboxyl Groups: In a separate tube, dissolve 5 mg of EDC and 3 mg of NHS in 1 mL of anhydrous DMF. Add this solution dropwise to the HA10 solution while stirring. Allow the reaction to proceed for 2 hours at room temperature.
-
FITC Conjugation: Dissolve 5 mg of FITC in 1 mL of anhydrous DMF. Add the FITC solution to the activated HA10 solution. Wrap the reaction vessel in aluminum foil to protect it from light and stir overnight at 4°C.
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (1 kDa MWCO) and dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted FITC and coupling reagents.
-
Alternatively, for smaller volumes, purify the labeled HA10 using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with deionized water. Collect the fractions containing the fluorescently labeled product.
-
-
Lyophilization: Freeze-dry the purified, labeled HA10 to obtain a solid powder.
-
Characterization:
-
UV-Vis Spectroscopy: Determine the degree of substitution by measuring the absorbance at 495 nm (for FITC) and 210 nm (for the amide bond of HA).
-
HPLC: Analyze the purity of the labeled product using a size-exclusion or reversed-phase HPLC column with a fluorescence detector.
-
Mass Spectrometry (MALDI-TOF): Confirm the successful conjugation and determine the molecular weight of the labeled decasaccharide.[3][6]
-
Protocol 2: Biotinylation of this compound
This protocol describes the biotinylation of the reducing end of this compound using biotin-hydrazide.[7]
Materials:
-
This compound (HA10)
-
Biotin-hydrazide
-
Sodium cyanoborohydride (NaCNBH₃)
-
0.1 M Sodium acetate (B1210297) buffer (pH 5.5)
-
Anion exchange chromatography column
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve 10 mg of this compound in 1 mL of 0.1 M sodium acetate buffer (pH 5.5).
-
Biotinylation Reaction: Add a 10-fold molar excess of biotin-hydrazide to the HA10 solution. Stir to dissolve.
-
Reductive Amination: Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture. Incubate the reaction at 50°C for 48 hours.
-
Purification:
-
Purify the biotinylated HA10 by anion exchange chromatography to remove unreacted biotin-hydrazide and other reagents. Elute with a salt gradient (e.g., 0-2 M NaCl).
-
Monitor the fractions for the presence of biotinylated HA10 using a dot blot with streptavidin-HRP or by mass spectrometry.
-
-
Desalting and Lyophilization: Desalt the purified fractions using a desalting column or dialysis and then lyophilize to obtain a solid powder.
-
Characterization:
-
HABA Assay: Quantify the amount of incorporated biotin.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the successful biotinylation and determine the molecular weight of the product.
-
SDS-PAGE and Western Blot: Confirm the ability of the biotinylated HA10 to bind to streptavidin by running a sample on a gel, transferring to a membrane, and probing with streptavidin-HRP.
-
Experimental Workflows
Workflow for Fluorescent Labeling and Imaging
The following diagram illustrates the general workflow for fluorescently labeling this compound and its application in cell imaging studies.
Fluorescent Labeling and Imaging Workflow
Workflow for Biotinylation and Detection
This diagram outlines the workflow for biotinylating this compound and its subsequent use in detection assays.
Biotinylation and Detection Workflow
These protocols and workflows provide a comprehensive guide for researchers to successfully label this compound for a variety of imaging and detection applications. Careful execution of these methods will enable the generation of high-quality labeled probes for advancing research in glycobiology and drug development.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. chondrex.com [chondrex.com]
- 3. Preparation and application of biologically active fluorescent hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics [apb.tbzmed.ac.ir]
- 5. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycosylation Reactions in Decasaccharide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the complex art of decasaccharide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of glycosylation reactions for the assembly of long-chain oligosaccharides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic planning and execution of decasaccharide synthesis.
Q1: What is the most effective strategy for synthesizing a decasaccharide: linear or convergent (block) synthesis?
For the synthesis of a complex oligosaccharide like a decasaccharide, a convergent or block synthesis strategy is generally superior to a linear approach.[1][2][3]
-
Linear Synthesis: Involves the sequential addition of monosaccharide units one at a time. The overall yield drops significantly with each step. For example, if each glycosylation step has an 80% yield, a linear synthesis of a decasaccharide (9 steps) would result in a theoretical overall yield of approximately 13.4%.
-
Convergent Synthesis: Involves the initial synthesis of smaller oligosaccharide fragments (e.g., disaccharides or trisaccharides) which are then coupled together. This approach significantly improves the overall yield.[1] For instance, coupling two pentasaccharide fragments, each synthesized with a good yield, can lead to a much higher overall yield for the final decasaccharide. A [2+2] convergent strategy has been successfully used in the synthesis of complex oligosaccharides like gangliosides.[4]
Yield Comparison of Synthesis Strategies:
| Synthesis Strategy | Description | Typical Yield per Step | Theoretical Overall Yield for a Decasaccharide (9 steps) |
| Linear Synthesis | Sequential addition of single monosaccharide units. | 80% | ~13.4% |
| Convergent (Block) Synthesis | Coupling of pre-synthesized oligosaccharide fragments. | 80% (for fragment synthesis and final coupling) | Significantly higher (e.g., coupling two pentasaccharides could be around 64% for the final step, with higher overall yields). |
Q2: How do I choose an appropriate protecting group strategy for a decasaccharide synthesis?
A well-designed, orthogonal protecting group strategy is critical for the successful synthesis of a decasaccharide.[5][6] This involves using a variety of protecting groups that can be selectively removed under different reaction conditions without affecting other groups.[5][7]
Key Considerations for Protecting Groups:
-
Permanent Protecting Groups: These remain throughout the synthesis and are removed at the final deprotection stage. Benzyl (B1604629) (Bn) ethers are commonly used due to their stability under a wide range of conditions and their removal by catalytic hydrogenation.[8][9]
-
Temporary Protecting Groups: These are removed at intermediate stages to allow for chain elongation at specific positions. Examples include:
-
Levulinoyl (Lev) ester: Removed with hydrazine (B178648) hydrate.
-
Fluorenylmethyloxycarbonyl (Fmoc): Removed with a mild base like piperidine.
-
Silyl ethers (e.g., TBS, TBDPS): Removed with fluoride (B91410) ions (e.g., TBAF).[10]
-
-
Participating Groups: Acyl-type protecting groups (e.g., benzoyl (Bz), acetyl (Ac)) at the C-2 position can direct the stereochemical outcome of a glycosylation to favor the formation of 1,2-trans-glycosidic linkages.
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl (Bn)) at the C-2 position do not direct the stereochemistry and are often used when 1,2-cis-glycosidic linkages are desired.
Q3: What are the main challenges in purifying a protected decasaccharide?
The purification of large, protected oligosaccharides is a significant bottleneck in their synthesis.[1] Key challenges include:
-
High Molecular Weight and Low Polarity: Fully protected decasaccharides are large, often greasy molecules with low solubility in common chromatography solvents.
-
Co-elution of Byproducts: The structural similarity between the desired product and any side products (e.g., anomers, deletion sequences) makes chromatographic separation difficult.
-
Multiple Chromatographic Steps: Purification often requires multiple rounds of flash column chromatography or the use of high-performance liquid chromatography (HPLC).[11] Reversed-phase HPLC is often a logical choice for these hydrophobic molecules.[11]
Q4: How can I overcome challenges in the NMR characterization of a decasaccharide?
The primary challenge in the NMR characterization of decasaccharides is peak overlap , especially in the proton (¹H) NMR spectrum where many sugar ring protons resonate in a narrow region (typically 3.2-4.5 ppm).[12][13]
Strategies to Overcome Peak Overlap:
-
2D NMR Spectroscopy: Techniques like COSY, TOCSY, HSQC, and HMBC are essential for assigning individual proton and carbon signals by revealing correlations between them.
-
Paramagnetic Probes: The introduction of a paramagnetic center can help to resolve degenerate NMR chemical shifts.[12]
-
Selective 1D TOCSY/NOESY: These experiments can be used to selectively excite a specific proton and observe its correlations, helping to trace out individual spin systems within the overlapped region.
-
Higher Field Magnets: Using higher field NMR spectrometers (e.g., 800 MHz or higher) can improve spectral dispersion and reduce overlap.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during decasaccharide synthesis.
| Problem | Possible Causes | Recommended Solutions |
| Low yield in late-stage glycosylation (e.g., coupling of two pentasaccharides) | Steric Hindrance: The large size of the oligosaccharide acceptor can sterically hinder the approach of the glycosyl donor.[14] Low Reactivity of the Acceptor: The hydroxyl group of a large oligosaccharide may be less nucleophilic. Decomposition: The complex starting materials may be unstable under the reaction conditions. | - Use a more reactive glycosyl donor (e.g., a glycosyl triflate generated in situ).[15] - Optimize the promoter and reaction conditions (e.g., higher temperature, use of molecular sieves).[15] - Increase the concentration of the reactants.[16] - Screen different solvents to improve solubility and reactivity.[15] |
| Formation of undesired anomer (e.g., α- instead of β-glycoside) | Incorrect Protecting Group Strategy: Lack of a participating group at the C-2 position of the donor when a 1,2-trans linkage is desired. Reaction Conditions: Solvent and temperature can significantly influence the stereochemical outcome. Ethereal solvents tend to favor α-glycosides, while nitrile solvents can promote the formation of β-glycosides. | - For 1,2-trans linkages, use a participating group (e.g., acetyl, benzoyl) at the C-2 position of the donor. - For 1,2-cis linkages, use a non-participating group (e.g., benzyl) at C-2 and carefully optimize the solvent and temperature. - Consider intramolecular aglycon delivery (IAD) strategies for challenging 1,2-cis linkages. |
| Incomplete reaction or recovery of starting materials | Inactive Promoter: The Lewis acid or other promoter may have degraded due to moisture. Poor Solubility: The donor or acceptor may not be fully dissolved in the reaction solvent. Insufficient Equivalents of Donor/Promoter: The stoichiometry of the reaction may not be optimal. | - Use freshly opened or properly stored promoters. - Screen a range of anhydrous solvents to find one with good solubility for both the donor and acceptor. - Perform a small-scale optimization study to determine the optimal stoichiometry of the reactants. |
| Formation of orthoester byproduct | Presence of a participating group at C-2 and a less reactive acceptor. This is a common side reaction in glycosylations with C-2 acylated donors. | - Use a more nucleophilic acceptor if possible. - Modify the reaction conditions, such as using a different promoter system or lowering the temperature. - The orthoester can sometimes be converted to the desired glycoside under acidic conditions. |
| Difficulty in final global deprotection | Incomplete Removal of Protecting Groups: Steric hindrance in the fully assembled decasaccharide can make some protecting groups difficult to access and remove. Side Reactions: The conditions for removing one type of protecting group may affect another, or the glycosidic linkages themselves. | - For benzyl groups, use a high-pressure hydrogenation setup or consider Birch reduction for stubborn groups. - For acyl groups, ensure sufficient reaction time and appropriate temperature for saponification. - Carefully plan the orthogonal protecting group strategy to ensure that the deprotection conditions are compatible with the final oligosaccharide.[17] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments in decasaccharide synthesis.
Protocol 1: Convergent [5+5] Glycosylation for Decasaccharide Synthesis
This protocol describes a general procedure for the block synthesis of a decasaccharide by coupling two pentasaccharide fragments.
Materials:
-
Pentasaccharide glycosyl donor (e.g., a thioglycoside or trichloroacetimidate)
-
Pentasaccharide glycosyl acceptor with a single free hydroxyl group
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated 4 Å molecular sieves
-
Promoter system (e.g., N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) for a thioglycoside donor)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the pentasaccharide acceptor (1.0 eq) and activated 4 Å molecular sieves.
-
Place the flask under an inert atmosphere and add anhydrous DCM.
-
In a separate flame-dried flask, dissolve the pentasaccharide donor (1.2 eq) in anhydrous DCM.
-
Cool both flasks to the desired starting temperature (e.g., -40 °C).
-
To the acceptor solution, add NIS (1.5 eq).
-
Slowly add a solution of TfOH (0.2 eq) in anhydrous DCM to the acceptor mixture.
-
After stirring for 5-10 minutes, add the donor solution dropwise via cannula.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with triethylamine.
-
Filter the reaction mixture through Celite and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or HPLC.
Protocol 2: Global Deprotection of a Fully Benzylated and Acylated Decasaccharide
This protocol outlines a two-step procedure for the complete removal of benzyl and acetyl/benzoyl protecting groups.
Step 1: Saponification of Acyl Groups
-
Dissolve the protected decasaccharide in a mixture of methanol (B129727) and DCM.
-
Add a solution of sodium methoxide (B1231860) in methanol (e.g., 0.5 M) until the pH is basic.
-
Stir the reaction at room temperature and monitor by TLC until all acyl groups are removed.
-
Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+).
-
Filter and concentrate the solution to obtain the partially deprotected decasaccharide.
Step 2: Hydrogenolysis of Benzyl Groups
-
Dissolve the product from Step 1 in a suitable solvent system (e.g., a mixture of methanol, water, and acetic acid).
-
Add Palladium on carbon (Pd/C, 10% w/w) as the catalyst.
-
Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature until all benzyl groups are removed (monitor by TLC or NMR).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The fully deprotected decasaccharide can be purified by size-exclusion chromatography (e.g., Sephadex G-25).
Section 4: Visualizations
This section provides diagrams to illustrate key concepts in decasaccharide synthesis.
Caption: Comparison of Linear vs. Convergent Decasaccharide Synthesis.
Caption: Troubleshooting Workflow for Low Glycosylation Yield.
References
- 1. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 2. pediaa.com [pediaa.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis of a Hyaluronic Acid Decasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Reagent Controlled Glycosylations for the Assembly of Well-Defined Pel Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protecting group principles suited to late stage functionalization and global deprotection in oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Hyaluronate Decasaccharide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of hyaluronate decasaccharide, with a focus on improving yield.
Troubleshooting Guide
Issue 1: Low Glycosylation Yield in Decasaccharide Assembly
Symptoms:
-
Low yield of the desired decasaccharide product after coupling reactions.[1]
-
Recovery of a significant amount of unreacted acceptor.[1]
-
Formation of a major side-product, identified as a trichloromethyl oxazoline (B21484) derivative.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Key Considerations |
| Side-Reaction (Oxazoline Formation) | Add a Lewis acid co-promoter, such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), to the reaction mixture.[1][2][3] | TMSOTf has been shown to suppress the formation of the trichloromethyl oxazoline side-product, significantly enhancing the glycosylation yield.[1] A 2nd generation glycosylation protocol omitting TTBP may also be beneficial.[1] |
| Suboptimal Building Blocks | Utilize disaccharide building blocks instead of attempting a stepwise monosaccharide addition for a large oligomer.[1][3] | Synthesizing the decasaccharide backbone from pre-assembled disaccharide donors and acceptors can improve overall yield and efficiency.[1] |
| Protecting Group Strategy | Employ the trichloroacetyl (TCA) group as the nitrogen protecting group for the glucosamine (B1671600) units.[1][2][3] | The TCA group is effective for achieving high glycosylation yields, especially when its neighboring group participation is modulated.[1] |
| Steric Hindrance | As the oligosaccharide chain elongates, steric hindrance can become a significant issue. Optimize the stoichiometry of donor to acceptor and consider a pre-activation based chemoselective glycosylation strategy.[1][4] | Pre-activation of the glycosyl donor before the addition of the acceptor can improve reaction efficiency, especially with less reactive acceptors.[5] |
Experimental Protocol: Optimized Glycosylation with TMSOTf
This protocol is adapted from literature describing a successful decasaccharide synthesis.[1]
-
Co-evaporate the glycosyl donor (e.g., tetrasaccharide donor) and glycosyl acceptor (e.g., hexasaccharide acceptor) with toluene (B28343) (3x) and dry under high vacuum for at least 2 hours.
-
Dissolve the dried donor and acceptor in a mixture of CH₂Cl₂/Et₂O (1:1) at -78 °C under an argon atmosphere.
-
Add powdered 4 Å molecular sieves.
-
In a separate flask, pre-activate the reaction by adding Ph₂SO (diphenyl sulfoxide) and Tf₂O (triflic anhydride) to a solution of the glycosyl donor in CH₂Cl₂ at -78 °C.
-
To the main reaction flask containing the donor and acceptor, add TMSOTf (trimethylsilyl trifluoromethanesulfonate).
-
Slowly add the pre-activated donor solution to the acceptor solution via cannula.
-
Stir the reaction mixture at -40 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with Et₃N (triethylamine).
-
Filter the mixture through Celite, and concentrate the filtrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired decasaccharide.
Issue 2: Difficulties in Deprotection of the Final Decasaccharide
Symptoms:
-
Incomplete removal of protecting groups (e.g., acyl groups like benzoyl and acetyl).[1]
-
Degradation of the oligosaccharide backbone during deprotection.[1]
-
Complex mixture of partially deprotected products, making purification challenging.[6]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Key Considerations |
| Harsh Deprotection Conditions | Employ a combination of mild basic conditions for the removal of base-labile protecting groups.[1][2][3] | A two-step deprotection using NaOMe in MeOH followed by LiOH in THF/H₂O can be effective.[1] |
| Incomplete Reaction | Carefully monitor the deprotection progress using ¹H-NMR spectroscopy.[1][3] | This allows for precise determination of the reaction endpoint and prevents over or under-reaction.[1] |
| Challenging Protecting Groups | The choice of protecting groups during the synthesis design is critical. For example, removal of multiple p-methoxybenzyl (PMB) groups with DDQ oxidation proved problematic in one decasaccharide attempt.[1] | A successful strategy involved using base-labile groups like acetyl (Ac) and benzoyl (Bz) esters, and a trichloroacetyl (TCA) for the amino group, which can be removed under controlled basic conditions.[1] |
Experimental Protocol: Two-Step Mild Basic Deprotection
This protocol is a general guide based on successful deprotection strategies for complex hyaluronan oligosaccharides.[1]
-
Step 1: Removal of Acyl Groups:
-
Dissolve the protected decasaccharide in a mixture of CH₂Cl₂ and MeOH.
-
Cool the solution to 0 °C.
-
Add a solution of NaOMe in MeOH dropwise.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H⁺) resin.
-
Filter the resin and concentrate the filtrate.
-
-
Step 2: Saponification of Methyl Esters and TCA group removal:
-
Dissolve the product from Step 1 in a mixture of THF and H₂O.
-
Add an aqueous solution of LiOH.
-
Stir the reaction at room temperature and monitor by ¹H-NMR until all ester and TCA groups are cleaved.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin.
-
Filter and concentrate the solution.
-
Purify the fully deprotected this compound using size-exclusion chromatography (e.g., Sephadex G-25).
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in the glycosylation step to form the decasaccharide?
A1: Based on published research, the suppression of the trichloromethyl oxazoline side-product formation is crucial.[1] This is most effectively achieved by adding TMSOTf as a co-promoter during the glycosylation reaction.[1][2][3] In one study, the addition of TMSOTf increased the yield of the final coupling step from a mere 10% to 77%.[1]
Q2: Why is it preferable to use disaccharide building blocks for synthesizing a decasaccharide?
A2: Assembling a large oligosaccharide like a decasaccharide is challenging due to increased difficulties in both glycosylation and deprotection.[1][2][3][7] Using pre-synthesized disaccharide building blocks reduces the number of glycosylation steps required on the main, larger backbone, which can lead to a higher overall yield.[1] Conditions optimized for smaller hexasaccharide syntheses often do not directly translate to decasaccharide synthesis, making a modular disaccharide approach more reliable.[1]
Q3: What are the key considerations for the protecting group strategy in this compound synthesis?
A3: A successful strategy must address three key factors: 1) stereochemical control (1,2-trans glycosidic linkages), 2) the introduction of the glucuronic acid moiety, and 3) the choice of protecting group for the glucosamine nitrogen.[1] The use of benzoyl (Bz) groups can facilitate the formation of the desired 1,2-trans linkages.[1] The trichloroacetyl (TCA) group is an effective nitrogen protecting group that promotes high glycosylation yields.[1][2][3] Finally, the overall protecting group scheme must allow for selective removal in the final deprotection steps without degrading the target molecule.[6]
Q4: What purification methods are recommended for the final this compound product?
A4: After deprotection, the final product is typically purified using size-exclusion chromatography (e.g., on a Sephadex G-25 or similar column) to remove salts and any smaller impurities.[1] For intermediate protected oligosaccharides, purification is almost always performed using silica gel column chromatography.[2] High-performance liquid chromatography (HPLC), particularly anion-exchange HPLC, can also be used for the purification and characterization of hyaluronan oligomers.[8][9]
Data Summary
Table 1: Impact of TMSOTf on Glycosylation Yields in Decasaccharide Synthesis [1]
| Coupling Reaction | Conditions without TMSOTf (Yield %) | Conditions with TMSOTf (Yield %) |
| Tetrasaccharide + Disaccharide → Hexasaccharide | 40% | Not Reported |
| Tetrasaccharide + Hexasaccharide → Decasaccharide | 10% | 77% |
| Overall Backbone Assembly Yield | Not directly comparable | 37% |
Visualizations
Caption: Troubleshooting logic for low glycosylation yield.
Caption: Experimental workflow for decasaccharide synthesis.
References
- 1. Chemical Synthesis of a Hyaluronic Acid Decasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Syntheses of Hyaluronic Acid Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Large-scale preparation, purification, and characterization of hyaluronan oligosaccharides from 4-mers to 52-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hyaluronate Decasaccharide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the chemical synthesis of hyaluronate decasaccharides.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product observed during the chemical synthesis of hyaluronate decasaccharides?
A1: The most frequently encountered side product is a trichloromethyl oxazoline (B21484) derivative.[1][2][3] This occurs when using a trichloroacetyl (TCA) group as the nitrogen-protecting group for the glucosamine (B1671600) units. The formation of this oxazoline becomes more pronounced as the oligosaccharide chain is elongated.[1]
Q2: How can the formation of the trichloromethyl oxazoline side product be minimized?
A2: The addition of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to the reaction mixture is a critical step to suppress the formation of the trichloromethyl oxazoline side product.[1][2][3] TMSOTf helps to shift the equilibrium away from the oxazoline and towards the desired glycosylation product.[3]
Q3: Are there other protecting groups that can be used to avoid oxazoline formation?
A3: While the trichloroacetyl (TCA) group is commonly used, its participation can lead to the oxazoline side product.[1] Other nitrogen protecting groups like phthalimido (Phth) have been utilized in hyaluronic acid synthesis to help ensure the formation of the desired 1,2-trans glycosidic linkages, although these may present their own deprotection challenges.[1][3]
Q4: Besides oxazoline formation, what other challenges might be encountered during hyaluronate decasaccharide synthesis?
A4: The assembly of large oligosaccharides like a decasaccharide is inherently challenging.[1][2][3] Key difficulties include:
-
Stereochemical control during glycosylation to ensure the correct anomeric configuration.[1][3]
-
The introduction of the glucuronic acid moiety , which can be a less reactive building block.[3]
-
Difficulties in the deprotection of other protecting groups, such as the p-methoxybenzyl (PMB) groups, which can be problematic to remove in larger oligosaccharides.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of hyaluronate decasaccharides.
Issue 1: Low Yield of the Desired Decasaccharide and a High Percentage of an Identified Side Product.
-
Symptom: NMR analysis of the crude reaction mixture shows a significant amount of a byproduct, identified as the trichloromethyl oxazoline derivative, and a correspondingly low yield of the target decasaccharide.
-
Probable Cause: Neighboring group participation by the trichloroacetyl (TCA) protecting group on the glucosamine donor, leading to the formation of a stable oxazoline ring instead of the desired glycosidic bond. This issue is exacerbated in later-stage glycosylations of longer oligosaccharide chains.[1]
-
Solution:
-
Addition of TMSOTf: Introduce trimethylsilyl trifluoromethanesulfonate (TMSOTf) as an additive in the glycosylation reaction. This Lewis acid promotes the formation of an oxazolinium ion, which is more reactive towards the glycosyl acceptor than the neutral oxazoline, thereby favoring the desired glycosylation pathway.[3]
-
Optimization of Stoichiometry and Reaction Conditions: Carefully optimize the equivalents of the glycosyl donor, acceptor, and TMSOTf. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Issue 2: Stalled or Failed Glycosylation Reaction with Recovery of Starting Materials.
-
Symptom: The reaction fails to proceed, and the glycosyl acceptor is recovered unchanged, while the donor is converted quantitatively to the oxazoline side product.[1]
-
Probable Cause: The reaction conditions are not sufficiently activating for the glycosylation to occur, and the formation of the oxazoline is the dominant pathway.
-
Solution:
-
Pre-activation Protocol: Employ a pre-activation based chemoselective glycosylation strategy.[1][2][3] This involves activating the glycosyl donor before the addition of the acceptor.
-
Increase TMSOTf Concentration: Experiment with increasing the molar equivalents of TMSOTf to further suppress oxazoline formation.
-
Solvent and Temperature Optimization: Investigate the effect of different solvent systems and reaction temperatures, as these can influence the rates of both the desired reaction and side reactions.
-
Data Presentation
Table 1: Effect of TMSOTf on Glycosylation Yield and Oxazoline Formation
| Glycosylation Step | Without TMSOTf (Yield of Desired Product) | With TMSOTf (Yield of Desired Product) | Yield of Oxazoline By-product (With TMSOTf) |
| Donor + Acceptor -> Tetrasaccharide | No desired product | 55% | 40% |
| Tetrasaccharide Donor + Disaccharide Acceptor -> Hexasaccharide | Not reported | 40% | 50% |
| Tetrasaccharide Donor + Hexasaccharide Acceptor -> Decasaccharide | Not reported | 10% | 85% |
Data is based on the findings reported by Lu et al. (2009).[1]
Experimental Protocols
Protocol for Suppression of Trichloromethyl Oxazoline Formation in a Glycosylation Reaction
This protocol is adapted from the chemical synthesis of a hyaluronic acid decasaccharide as described by Lu et al. (2009).[1][2]
-
Materials:
-
Glycosyl donor (with TCA protecting group)
-
Glycosyl acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
Dry the glycosyl donor and acceptor under high vacuum for several hours before use.
-
To a solution of the glycosyl donor (1.25 equivalents) and glycosyl acceptor (1.0 equivalent) in anhydrous DCM at -78 °C under an argon atmosphere, add freshly activated 4 Å molecular sieves.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add TMSOTf (0.25 equivalents) to the reaction mixture.
-
Allow the reaction to warm to the optimal temperature (e.g., -40 °C) and stir for the required time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to isolate the desired oligosaccharide.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Formation of the trichloromethyl oxazoline side product.
Caption: Troubleshooting workflow for low glycosylation yield.
References
Technical Support Center: Overcoming Solubility Issues of Hyaluronate Decasaccharide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hyaluronate decasaccharide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a low molecular weight fragment of hyaluronic acid (HA), a naturally occurring polysaccharide. It consists of ten repeating disaccharide units. Its solubility is crucial for a wide range of biomedical applications, including in dermatology, ophthalmology, orthopedics, wound healing, and as a carrier for targeted drug delivery.[1] Proper dissolution is essential for ensuring its bioavailability, efficacy, and consistent results in research and clinical applications.
Q2: What are the primary factors that influence the solubility of this compound?
A2: The solubility of hyaluronate and its oligosaccharides is influenced by several factors:
-
Molecular Weight: Lower molecular weight hyaluronic acid, such as the decasaccharide, generally has better water solubility compared to high molecular weight HA.[2]
-
Solvent Type: Hyaluronate is highly soluble in water and saline solutions.[2] Its solubility is moderate in glycerin and very low in organic solvents like ethanol, methanol, and acetone.[2][3]
-
pH: A neutral or slightly acidic pH range of 5.5-7.5 is ideal for dissolving hyaluronate.[2]
-
Temperature: Generally, solubility increases with higher temperatures, with an optimal range of 20-40°C for dissolution in water.[2] However, temperatures above 60°C should be avoided to prevent degradation.
-
Stirring: Continuous and appropriate stirring is crucial for complete dissolution and to prevent clumping.[2][4]
Q3: My this compound solution appears cloudy. What could be the cause?
A3: Cloudiness or the presence of flocculent matter in your solution can be caused by a few factors:
-
Water Quality: Using tap water or some mineral waters can introduce calcium and magnesium ions, which can form insoluble salts with hyaluronate.[4] Some mineral waters may also have a high pH (>8) which can disrupt the structural integrity of the molecule.[4] It is recommended to use distilled, deionized, or reverse osmosis water.
-
Incomplete Dissolution: The powder may not be fully dissolved. Ensure adequate stirring time and technique.
-
Contamination: The product or solvent may be contaminated. Ensure you are using high-purity reagents and clean labware.
Q4: I'm observing clumping when I add the this compound powder to the solvent. How can I prevent this?
A4: Clumping occurs when the outer surface of the powder hydrates and forms a gel-like layer, preventing the solvent from reaching the inner powder.[4] To prevent this, use the "reverse dissolution method":
-
Add the appropriate volume of solvent to your container first.
-
Slowly sift or sprinkle the this compound powder onto the surface of the solvent while continuously stirring.[4]
-
Avoid pouring the entire amount of powder at once.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Powder is not dissolving or dissolving very slowly | - Inadequate stirring- Low temperature- Incorrect solvent- High concentration | - Use a magnetic stirrer at a moderate speed (500-800 rpm). For small volumes, stir with a glass rod in a figure-eight motion.[4]- Gently warm the solvent to 25-40°C.[4]- Ensure you are using a suitable solvent such as purified water or a buffered saline solution (e.g., PBS).- Prepare a more dilute solution. For concentrations above 1%, a gel-like consistency may form.[4] |
| Solution has inconsistent viscosity | - Inhomogeneous mixing- Degradation of the oligosaccharide- Variation in the degree of modification (if using a derivative) | - Ensure the solution is stirred until fully homogeneous. Overnight mixing with vigorous stirring is often necessary for higher molecular weight HA, and while decasaccharides dissolve more readily, ensuring complete dissolution is key. - Avoid high temperatures (above 60°C) and extreme pH values which can lead to degradation. - If using a modified decasaccharide, ensure the reaction has gone to completion and the product is homogeneous. |
| Precipitate forms after initial dissolution | - Change in temperature- Change in pH- Use of an inappropriate co-solvent | - Maintain a stable temperature. If the solution was heated to dissolve, allow it to cool to room temperature slowly.- Ensure the pH of the final solution is maintained within the optimal range (5.5-7.5).[2]- Avoid adding organic solvents in which hyaluronate is insoluble. |
Quantitative Data on Solubility
The solubility of low molecular weight hyaluronic acid, including decasaccharides, is significantly higher than that of high molecular weight hyaluronic acid. The following table summarizes the available quantitative data.
| Solvent | Temperature | pH | Solubility |
| Water | 20-40°C | 5.5-7.5 | Up to 50 mg/mL (5 g/100 mL) for low molecular weight HA[5] |
| Glycerin | 30-40°C | 5.5-7.5 | Moderately soluble[2] |
| Ethanol, Methanol, Acetone | Room Temperature | Neutral | Insoluble or very low solubility[2][3] |
| Phosphate-Buffered Saline (PBS) | Room Temperature | ~7.4 | Soluble |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound (10 mg/mL) in Purified Water
Materials:
-
This compound powder
-
Purified water (distilled, deionized, or reverse osmosis)
-
Sterile container (e.g., conical tube or beaker)
-
Magnetic stirrer and stir bar or vortex mixer
-
Sterile filter (0.22 µm) if for cell culture use
Procedure:
-
Preparation of Solvent: Dispense the desired volume of purified water into the sterile container. For example, for 10 mL of a 10 mg/mL solution, use 10 mL of water. If preparing a solution for cell culture, use sterile, cell culture-grade water.
-
Weighing of this compound: Accurately weigh the required amount of this compound powder. For a 10 mg/mL solution in 10 mL, weigh 100 mg.
-
Dissolution:
-
Place the container with the water on a magnetic stirrer and add a sterile stir bar.
-
Begin stirring at a moderate speed (e.g., 500 rpm).
-
Slowly and carefully add the weighed this compound powder to the vortex of the stirring water. This gradual addition is crucial to prevent clumping.
-
Continue stirring at room temperature until the powder is completely dissolved. This may take from 20 minutes to a few hours. Visually inspect the solution against a dark background to ensure no undissolved particles remain.
-
-
Sterilization (if required): For applications such as cell culture, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the solution at the recommended temperature, typically 2-8°C, unless otherwise specified by the manufacturer.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Signaling pathways activated by hyaluronan oligosaccharides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. stanfordchem.com [stanfordchem.com]
- 3. WO2018186720A1 - Method for preparing low molecular weight hyaluronic acid - Google Patents [patents.google.com]
- 4. Common Issues in Dissolving Sodium Hyaluronate Powder - Hyaluronic Acid Supplier [hyaluronicacidsupplier.com]
- 5. contipro.com [contipro.com]
Technical Support Center: Hyaluronate Decasaccharide Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of hyaluronate decasaccharide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of my this compound solution?
A1: this compound in solution is susceptible to three main degradation pathways:
-
Enzymatic Degradation: Hyaluronidases are enzymes that specifically cleave the β-1,4-glycosidic bonds of hyaluronan and its oligosaccharides.[1][2][3] Contamination with these enzymes, even at trace levels, can rapidly degrade your sample.
-
Oxidative Degradation: Reactive Oxygen Species (ROS), such as hydroxyl radicals (•OH), can cause random chain scission of the hyaluronate molecule.[4][5][6] This process can be initiated by the presence of transition metals (like Cu²⁺), ascorbic acid, or hydrogen peroxide.[4][5][7]
-
Physico-chemical Degradation: Extreme pH and high temperatures can lead to the hydrolysis of the glycosidic linkages, resulting in the breakdown of the decasaccharide.[8][9][10][11] Exposure to UV light can also contribute to degradation.[12]
Q2: What is the optimal pH range for maintaining the stability of a this compound solution?
A2: The ideal pH range for hyaluronate solutions is between 5.0 and 8.0.[8] Within this range, the molecule maintains its stability and water-binding properties.[8] More specifically, a pH range of 6-8 is often cited as crucial for ensuring stability and preventing hydrolysis.[9] Deviations outside of this range, into acidic or alkaline conditions, can lead to chain breakage.[9][13]
Q3: What is the recommended storage temperature for my this compound solution?
A3: For long-term stability, it is recommended to store this compound solutions at refrigerated temperatures, ideally between 2°C and 8°C (36°F and 46°F).[8][12] Short-term storage at room temperature (up to 25°C or 77°F) may be acceptable, but prolonged exposure to higher temperatures will accelerate degradation.[9][12] Avoid freezing the solution, as the formation of ice crystals can damage the molecular structure.[8][14]
Q4: Can I use tap water to prepare my this compound solution?
A4: It is strongly recommended to use high-quality, purified water, such as distilled or deionized water, to prepare your solution.[15] Tap water may contain impurities and microbial contaminants, including potential sources of hyaluronidases, which can degrade the decasaccharide. For biological applications, using a sterile phosphate-buffered saline (PBS) solution is also a suitable option to maintain a stable pH.[15][16]
Q5: Are there any additives I can use to enhance the stability of my solution?
A5: Yes, several additives can help stabilize your this compound solution:
-
Antioxidants: To mitigate oxidative degradation, you can add antioxidants such as vitamin E or ascorbic acid (in the absence of transition metals) to the formulation.[17]
-
Chelating Agents: To prevent metal-ion-catalyzed oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any trace metal contaminants.
-
Preservatives: For long-term storage, especially for multi-use solutions, adding a broad-spectrum, water-soluble preservative can prevent microbial growth, which could be a source of degrading enzymes.[18]
-
Stabilizers: Certain molecules, like trehalose, have been shown to improve resistance to enzymatic degradation by hyaluronidase (B3051955).[19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of viscosity or change in expected molecular weight. | Enzymatic Degradation: Possible contamination with hyaluronidases. | - Ensure all glassware and reagents are sterile. - Use freshly prepared, high-purity water or buffer. - Consider adding a hyaluronidase inhibitor if contamination is suspected. |
| Oxidative Degradation: Presence of reactive oxygen species (ROS). | - Prepare solutions in an oxygen-depleted environment (e.g., by bubbling with inert gas).[16] - Add a chelating agent (e.g., EDTA) to sequester metal ions. - Incorporate an antioxidant into your solution.[17] | |
| Incorrect pH: The solution pH is outside the optimal range of 5.0-8.0. | - Measure and adjust the pH of your solution using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer).[8][9][11] | |
| High Temperature Exposure: The solution was exposed to elevated temperatures during preparation or storage. | - Prepare the solution at room temperature or below, avoiding heat. - Store the solution at the recommended 2°C to 8°C.[8][12] | |
| Solution appears cloudy or has particulate matter. | Microbial Contamination: Growth of bacteria or fungi in the solution. | - Prepare the solution under sterile conditions. - Filter-sterilize the final solution through a 0.22 µm filter. - Add a suitable preservative for long-term storage.[18] |
| Precipitation: The decasaccharide may be coming out of solution. | - Ensure the concentration is not above its solubility limit in the chosen solvent. - Confirm the pH is within the optimal range, as extreme pH can affect solubility.[17] | |
| Inconsistent experimental results between batches. | Variability in Preparation Protocol: Inconsistent dissolution times or methods. | - Standardize the dissolution procedure, allowing sufficient time for complete hydration, which can take several hours or even overnight.[20] - Use gentle, consistent agitation to avoid shear-induced degradation.[16] |
| Degradation During Handling: Exposure to light or air. | - Store solutions in amber vials or protect them from light.[8][12] - Minimize headspace in the storage container or purge with an inert gas to reduce exposure to oxygen.[16] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution
Objective: To prepare a sterile 1% (w/v) this compound solution in phosphate-buffered saline (PBS) for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile 10x Phosphate-Buffered Saline (PBS)
-
Sterile 50 mL conical tubes
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile biological safety cabinet, weigh the desired amount of this compound powder. For a 10 mL solution, weigh 100 mg.
-
Aseptically add the powder to a sterile 50 mL conical tube containing a sterile magnetic stir bar.
-
Add 9 mL of sterile, deionized water to the tube.
-
Add 1 mL of sterile 10x PBS to achieve a final concentration of 1x PBS.
-
Cap the tube loosely and place it on a magnetic stir plate set to a low speed (e.g., <150 rpm) to avoid shear stress.[16]
-
Allow the solution to stir at room temperature. Complete dissolution may take several hours. For high molecular weight hyaluronan, overnight stirring is sometimes necessary.[20]
-
Once fully dissolved, the solution should be clear and viscous.
-
Aseptically draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile container.
-
Store the final solution at 2-8°C, protected from light.[8][12]
Protocol 2: Monitoring this compound Degradation by Size Exclusion Chromatography (SEC)
Objective: To assess the stability of a this compound solution over time under specific storage conditions.
Materials:
-
Prepared this compound solution
-
Size Exclusion Chromatography (SEC) system equipped with a suitable column for oligosaccharide separation
-
Refractive Index (RI) detector
-
Mobile phase (e.g., PBS)
-
This compound standard of known molecular weight
Procedure:
-
Establish a baseline by running a freshly prepared this compound solution on the SEC system.
-
Record the retention time and peak characteristics of the decasaccharide standard.
-
Aliquot the this compound solution into separate sterile tubes for each time point to be tested (e.g., 0, 24, 48, 72 hours).
-
Store the aliquots under the desired experimental conditions (e.g., 37°C to simulate physiological conditions).
-
At each time point, inject a sample onto the SEC system.
-
Monitor the chromatogram for any shifts in retention time to lower molecular weight species (appearing as later-eluting peaks).
-
Quantify the peak area of the intact decasaccharide and any degradation products to determine the rate of degradation.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for preventing this compound degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A comprehensive review on microbial hyaluronan-degrading enzymes: from virulence factors to biotechnological tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uef.sav.sk [uef.sav.sk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uef.sav.sk [uef.sav.sk]
- 7. mdpi.com [mdpi.com]
- 8. stanfordchem.com [stanfordchem.com]
- 9. stanfordchem.com [stanfordchem.com]
- 10. Thermal degradation and stability of sodium hyaluronate in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. guanjiebio.com [guanjiebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Packaging and Storage Best Practices for Hyaluronic Acid_Cactus Botanics [cactusbotanics.com]
- 15. researchgate.net [researchgate.net]
- 16. CN102489193A - Dissolving method of sodium hyaluronate for solution preparation - Google Patents [patents.google.com]
- 17. stanfordchem.com [stanfordchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. meddocsonline.org [meddocsonline.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Hyaluronate Decasaccharide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyaluronate decasaccharide purification protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of hyaluronate decasaccharides.
1. Low Yield of Purified Decasaccharide
-
Question: Why is the recovery of my this compound unexpectedly low after purification?
-
Possible Causes & Solutions:
-
Suboptimal Enzymatic Digestion: The initial digestion of high-molecular-weight hyaluronic acid (HA) may not be efficient. The incubation time of the hyaluronidase (B3051955) can be varied to obtain the desired sizes of HA oligosaccharides.[1] The reaction can be stopped by boiling, followed by centrifugation to remove undigested material.[1]
-
Precipitation Inefficiencies: If using solvent precipitation, the ratio of the solvent (e.g., ethanol, isopropanol) to the sample and the precipitation temperature can significantly impact yield. Experiment with different solvent ratios and temperatures (e.g., 4°C vs. -20°C) to optimize recovery.[2][3] The number of precipitation steps can also lead to the loss of low-molecular-weight fractions.[4]
-
Non-specific Adsorption: The oligosaccharides may be adsorbing to chromatography columns or other surfaces. Ensure all surfaces are properly passivated. The use of specific column chemistries and mobile phases can minimize these interactions.
-
Loss During Desalting: Desalting steps are crucial but can also be a source of sample loss. Graphitized carbon solid-phase extraction is an effective method for desalting with high recovery of oligosaccharides.[5]
-
2. Poor Chromatographic Resolution
-
Question: My chromatography run shows broad, overlapping peaks, making it difficult to isolate the decasaccharide fraction. How can I improve the resolution?
-
Possible Causes & Solutions:
-
Inappropriate Column Choice: The chosen size-exclusion (SEC) or anion-exchange (AEC) column may not have the optimal fractionation range for decasaccharides. For SEC, select a resin with a fractionation range suitable for peptides and other small biomolecules (e.g., 100 to 7000 Mr).[6] For AEC, a high-resolution resin is recommended.[7]
-
Suboptimal Mobile Phase/Gradient:
-
For SEC: The composition and flow rate of the mobile phase are critical. An isocratic mobile phase is typically used.[6] Lowering the flow rate can improve resolution.[8] Increasing the column temperature can reduce viscosity and improve separation, but ensure the sample is stable at higher temperatures.[9]
-
For AEC: The salt gradient for elution needs to be optimized. A shallow gradient will generally provide better resolution of similarly charged oligosaccharides.[10]
-
-
Sample Overload: Injecting too much sample can lead to peak fronting and poor resolution.[11] Reduce the sample volume or concentration. As a general guideline for SEC, the sample volume should not exceed 2% of the total column volume for high resolution.[6]
-
Column Contamination: The column may be contaminated with precipitated sample or other impurities.[8] Follow the manufacturer's instructions for column cleaning. Filtering the sample before injection can prevent this issue.[8]
-
3. Contamination of Final Product
-
Question: How can I remove common contaminants like proteins and endotoxins from my purified decasaccharide?
-
Possible Causes & Solutions:
-
Protein Contamination: Proteins from the initial HA source or the hyaluronidase enzyme can co-purify.
-
Enzyme Removal: After enzymatic digestion, the hyaluronidase can be removed by boiling and centrifugation.[1]
-
Chromatographic Removal: Size-exclusion chromatography is effective in removing protein contaminants.[4] Anion-exchange chromatography can also separate the negatively charged oligosaccharides from many proteins.
-
Adsorptive Methods: Treatment with activated charcoal or silica (B1680970) gel can effectively remove protein impurities.[2][12]
-
-
Endotoxin (B1171834) Contamination: Endotoxins are a common contaminant in bacterially-derived HA.
-
Ultrafiltration: Using a molecular weight cut-off filter (e.g., 10,000 Da) can help in removing pyrogens.[1]
-
Specialized Columns: There are commercially available columns specifically designed for endotoxin removal.
-
-
Salt Contamination from AEC: High salt concentrations from AEC elution buffers need to be removed.
-
Quantitative Data Summary
The following table summarizes typical parameters and outcomes for this compound purification.
| Parameter | Size-Exclusion Chromatography (SEC) | Anion-Exchange Chromatography (AEC) |
| Primary Separation Principle | Molecular Size | Charge |
| Typical Purity Achieved | High, effective for removing protein contaminants.[4] | High, separates oligosaccharides of different lengths.[1][14] |
| Typical Yield | Can be lower due to the need for multiple pre-purification steps.[4] | Can provide gram/mg-scale yields from large starting material.[1][15] |
| Common Column Types | Bio-Gel P-6, Superose 6, Shodex OHPak SB806 M HQ | YMC NH2, CarboPac PA1 |
| Typical Mobile Phase | Buffered saline solutions (e.g., 0.2 M ammonium (B1175870) acetate, 0.1 M NaNO3). | Salt gradients (e.g., linear gradient of 16–800 mM phosphate (B84403) buffer).[1] |
| Detection Methods | Refractive Index (RI), UV (at low wavelengths, e.g., 205-210 nm).[16] | Pulsed Amperometric Detection (PAD), UV (210 nm).[14][17] |
Experimental Protocols
Protocol 1: Purification of this compound using Anion-Exchange Chromatography (AEC)
This protocol is a generalized procedure based on common practices in the literature.[1][14]
-
Enzymatic Digestion:
-
Dissolve high-molecular-weight hyaluronic acid in a suitable buffer (e.g., 100 mM phosphate buffer, pH 5.3, containing 150 mM NaCl).[1]
-
Add hyaluronidase and incubate at 37°C. The duration of incubation (6-40 hours) will determine the size distribution of the resulting oligosaccharides.[1]
-
Stop the reaction by heating the solution to boiling for 20 minutes.[1]
-
Centrifuge the digest at 10,000 rpm for 30 minutes to pellet the denatured enzyme and any insoluble material.[1]
-
Collect the supernatant containing the oligosaccharide mixture.
-
-
Anion-Exchange Chromatography:
-
Equilibrate a suitable anion-exchange column (e.g., YMC NH2) with the starting buffer (e.g., 16 mM phosphate buffer).
-
Load the supernatant from the enzymatic digestion onto the column.
-
Elute the bound oligosaccharides using a linear gradient of increasing salt concentration (e.g., 16 mM to 800 mM phosphate buffer over 60 minutes).[1]
-
Monitor the column effluent at 210 nm.
-
Collect fractions corresponding to the peaks in the chromatogram.
-
-
Analysis and Desalting:
-
Analyze the collected fractions by a suitable method (e.g., mass spectrometry, FACE) to identify the fraction containing the decasaccharide.[14]
-
Pool the fractions containing the purified decasaccharide.
-
Desalt the pooled fractions using a desalting column, dialysis, or solid-phase extraction.
-
Protocol 2: Purification of this compound using Size-Exclusion Chromatography (SEC)
This protocol outlines a general approach for SEC-based purification.[14][18]
-
Sample Preparation:
-
Prepare the hyaluronate oligosaccharide mixture, typically after enzymatic digestion and removal of the enzyme as described in Protocol 1.
-
The sample should be dissolved in the same buffer that will be used for the SEC run to avoid viscosity and refractive index mismatches.
-
-
Size-Exclusion Chromatography:
-
Equilibrate a size-exclusion column (e.g., Bio-Gel P-6) with the chosen mobile phase (e.g., 0.2 M ammonium acetate, pH 6.9).[14]
-
Apply the sample to the column. The sample volume should be a small fraction of the total column volume (typically 1-2%) for optimal resolution.
-
Elute the sample isocratically with the mobile phase at a constant, low flow rate.
-
Monitor the eluent (e.g., by UV absorbance at 210 nm or refractive index).
-
Collect fractions. The larger oligosaccharides will elute first.
-
-
Fraction Analysis:
-
Analyze the collected fractions to identify those containing the decasaccharide. This can be done by mass spectrometry or by running analytical standards.
-
Pool the relevant fractions. The pooled fractions will be in the mobile phase buffer, which may be suitable for downstream applications or may require buffer exchange.
-
Visualized Workflows and Logic
Troubleshooting Low Yield in Decasaccharide Purification
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preparation, purification, and characterization of low-molecular-weight hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recovery and Purity of High Molar Mass Bio-hyaluronic Acid Via Precipitation Strategies Modulated by pH and Sodium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Current Strategies for Extraction and Purification of Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general approach to desalting oligosaccharides released from glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. EP2216412B1 - Process for purification of high molecular weight hyaluronic acid - Google Patents [patents.google.com]
- 13. Matrix assisted laser desorption ionization-time of flight mass spectrometry analysis of hyaluronan oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Large-scale preparation, purification, and characterization of hyaluronan oligosaccharides from 4-mers to 52-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for the sensitive determination of hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Contamination issues in enzymatic synthesis of oligosaccharides
Welcome to the Technical Support Center for Enzymatic Oligosaccharide Synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding contamination issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in enzymatic oligosaccharide synthesis?
Contamination in enzymatic synthesis can be broadly categorized into three main areas:
-
Microbial Contamination: This is the introduction of unwanted microorganisms such as bacteria, yeast, or fungi.[1] These can arise from non-sterile equipment, reagents, lab personnel, or the surrounding environment.[2][3] Microbial growth can alter the pH of the reaction medium, consume substrates, and introduce by-products, including enzymes that may degrade your product.[3]
-
Chemical Contamination: This includes impurities in the starting materials (substrates, enzymes, buffers) and endotoxins. Endotoxins (Lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria and are a major concern in preparations intended for biomedical applications due to their pyrogenic properties.[4][5] Other chemical contaminants can be residual solvents, detergents, or plasticizers from labware.[1]
-
Process-Related Impurities: These are not contaminants in the traditional sense but are unwanted molecules that arise from the synthesis process itself. They include residual enzymes, unreacted donor and acceptor substrates, and side-products from undesired enzymatic reactions.[6][7]
Q2: My reaction mixture has turned cloudy and the pH has dropped. What is the likely cause?
A cloudy appearance and a drop in pH (often indicated by a color change from red to yellow in media containing phenol (B47542) red) are classic signs of bacterial contamination.[3] Bacteria grow rapidly in nutrient-rich synthesis media, and their metabolic activity often produces acidic by-products, causing the pH to decrease.[3] Yeast contamination can also cause turbidity, though the pH change may be less pronounced initially.[1]
Q3: How can I detect and quantify endotoxin (B1171834) contamination in my purified oligosaccharide sample?
Endotoxin detection is critical for any product intended for in vivo or cell culture use. The industry-standard method is the Limulus Amebocyte Lysate (LAL) assay, which is derived from the blood cells of the horseshoe crab.[4][8]
Several LAL-based methods are available:
-
Gel-Clot Assay: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxins above a certain sensitivity threshold.[4][9]
-
Turbidimetric Assay: A quantitative method that measures the increase in turbidity as the lysate clots.
-
Chromogenic Assay: A highly sensitive quantitative method where the activated enzyme complex cleaves a chromogenic substrate, producing a color change that is proportional to the amount of endotoxin present.[9][10]
Modern fluorescent assays, such as the Qubit Endotoxin Detection Assay, also offer high sensitivity and a broad dynamic range for quantification.[4]
Q4: What are the best methods to remove the enzyme from the final reaction mixture?
Removing the biocatalyst (enzyme) is a crucial purification step. Several effective methods are available:
-
Heat Inactivation: For thermostable products, heating the reaction mixture can denature and precipitate the enzyme. A common practice is heating at 99-100°C for 10 minutes, followed by centrifugation to pellet the denatured protein.[11] However, this may not be suitable for heat-labile oligosaccharides. Maillard reactions between the sugar and the enzyme at high temperatures can also occur, leading to browning and faster enzyme inactivation.[12]
-
Protein Precipitation: This involves adding agents like trichloroacetic acid (TCA) followed by acetone (B3395972) to precipitate the enzyme, which can then be removed by centrifugation.[11][13]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on size, allowing the larger enzyme to be separated from the smaller oligosaccharide product.[13]
-
Solid Phase Extraction (SPE): Using a solid support, such as a carbon-based cartridge, can effectively separate oligosaccharides from proteins. The oligosaccharides bind to the carbon support while the enzyme and salts are washed away.[14]
Q5: My HPLC analysis shows several unexpected peaks. What could they be?
Unexpected peaks in your analytical chromatogram often point to process-related impurities. Common sources include:
-
Unreacted Substrates: Incomplete conversion will leave residual donor and acceptor substrates in the mixture.
-
Hydrolysis Products: Glycosidases, often used for synthesis, can also catalyze the reverse hydrolysis reaction, breaking down the desired oligosaccharide product, particularly if the reaction is left for too long.[15]
-
Side-Products: The enzyme may have relaxed specificity, leading to the formation of regioisomers or other unintended oligosaccharide structures.
-
Substrate Impurities: Impurities in the starting monosaccharide or oligosaccharide substrates can be carried through the synthesis and appear in the final analysis.[16]
-
Degradation from Inactivation: Harsh inactivation methods (e.g., extreme pH or temperature) could potentially degrade the target oligosaccharide.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common contamination issues.
Issue 1: Suspected Microbial Contamination
| Symptom | Potential Cause | Recommended Action |
| Reaction medium is cloudy or turbid. | Bacterial or yeast contamination. | 1. Microscopic Examination: Check a sample under a light microscope to confirm the presence of microbes (bacteria appear as small, motile rods or spheres; yeast as larger, budding ovals).[1] 2. Discard: It is best practice to discard the contaminated culture to prevent cross-contamination.[1] 3. Review Aseptic Technique: Ensure all media, buffers, and equipment are properly sterilized. Review handling procedures to minimize exposure to the environment.[3] |
| pH of the medium drops (e.g., turns yellow). | Bacterial contamination.[1][3] | 1. Confirm with pH meter. 2. Identify Source: Check sterility of stock solutions, water, and bioreactor components.[3] 3. Prevention: Use sterile-filtered reagents and always work in a laminar flow hood or biosafety cabinet.[1] |
| Fungal hyphae (fuzzy balls) are visible. | Mold contamination.[1] | 1. Immediate Discard: Mold contamination is difficult to eliminate and poses a high risk of spreading spores throughout the lab. 2. Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and surrounding work areas.[1] |
Issue 2: Product Purification and Impurity Removal
| Symptom | Potential Cause | Recommended Action |
| Final product fails endotoxin testing (LAL assay is positive). | Endotoxin (LPS) contamination from Gram-negative bacteria, contaminated water, or reagents.[2][5] | 1. Identify Source: Test all raw materials (water, media, buffers, serum if used) for endotoxin levels.[5] 2. Removal: Use affinity chromatography methods specifically designed for endotoxin removal. 3. Prevention: Use endotoxin-free water, reagents, and plasticware for all steps of the process.[9] |
| Residual protein (enzyme) detected in the final product. | Incomplete removal of the enzyme after the reaction. | 1. Optimize Removal Method: If using heat inactivation, ensure temperature and time are sufficient.[11] 2. Alternative Methods: Employ protein precipitation, size exclusion chromatography, or solid-phase extraction on a carbon cartridge.[13][14] 3. Immobilize Enzyme: For future syntheses, consider immobilizing the enzyme on a solid support to simplify removal by simple filtration.[17] |
| TLC/HPLC shows a smear or multiple spots/peaks close to the starting material. | Incomplete reaction or presence of substrate-related impurities.[16][18] | 1. Monitor Reaction Kinetics: Run a time-course experiment to determine the optimal reaction time.[15] 2. Analyze Starting Materials: Check the purity of donor and acceptor substrates using TLC or HPLC before starting the synthesis.[19][20] 3. Purification: Employ purification techniques like activated charcoal adsorption, which has a higher affinity for di- and trisaccharides than monosaccharides, to remove unreacted starting materials.[15][21] |
Data Presentation
Table 1: Comparison of Endotoxin Detection Methods
| Method | Type | Sensitivity Range | Key Advantages | Key Disadvantages |
| Gel-Clot LAL | Qualitative / Semi-Quantitative | 0.03 - 0.25 EU/mL | Simple, economical, no sophisticated equipment needed.[4] | Not precisely quantitative, potential for subjective interpretation. |
| Chromogenic LAL | Quantitative | As low as 0.01 EU/mL | Highly sensitive, accurate, objective quantitative results.[4][9] | More complex protocol, requires a spectrophotometer. |
| Fluorescent Assays | Quantitative | 0.01 - 10.0 EU/mL | High sensitivity, broad dynamic range, streamlined workflow.[4] | Requires a fluorometer or specific reader (e.g., Qubit Flex). |
EU = Endotoxin Unit
Table 2: Effectiveness of Enzyme Inactivation/Removal Methods
| Method | Principle | Typical Conditions | Efficiency | Considerations |
| Heat Inactivation | Thermal Denaturation | 99-100°C for 10 min | >99% | Not suitable for heat-labile products; can cause Maillard reactions.[11][12] |
| TCA/Acetone Precipitation | Solvent-based Precipitation | Standard protocols | High | Can be laborious; requires removal of precipitation agents.[11][13] |
| Size Exclusion Chromatography | Separation by Size | N/A | High | Can lead to sample dilution; requires chromatography equipment.[13] |
| Solid Phase Extraction (Carbon) | Adsorption | N/A | High | Excellent for desalting and removing protein simultaneously.[14] |
Visual Guides and Workflows
Troubleshooting Workflow for Unexpected HPLC Results
Caption: A decision tree for troubleshooting unexpected results in HPLC analysis.
Logical Flow of Contamination and Control
Caption: Relationship between contamination sources, types, and control methods.
Key Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a simple and rapid method to qualitatively monitor the progress of an enzymatic reaction by observing the consumption of substrates and the formation of products.[18][19]
Materials:
-
TLC plates (e.g., Silica gel 60 F254)
-
Developing chamber
-
Mobile phase (solvent system): A common system for oligosaccharides is Ethyl Acetate:Propanol:Acetonitrile:Water. The exact ratio must be optimized for the specific oligosaccharides.[20]
-
Visualization Reagent: Orcinol-sulfuric acid spray or anisaldehyde-sulfuric acid spray.[20]
-
Heat gun or hot plate.
Methodology:
-
Prepare the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Spot Samples: At time intervals (e.g., T=0, 1h, 4h, 24h), take a small aliquot (1-2 µL) from the reaction mixture. Spot it carefully onto the origin line. Also spot standards for your acceptor and donor substrates if available.
-
Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Dry the Plate: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualize: Spray the plate evenly with the visualization reagent. Heat the plate gently with a heat gun or on a hot plate until colored spots appear. Carbohydrates typically appear as dark spots.
-
Analyze: Compare the spots from the reaction aliquots to the standards. The disappearance of substrate spots and the appearance of new, slower-moving spots (oligosaccharides are more polar and move less) indicate product formation.
Protocol 2: Endotoxin Detection using Chromogenic LAL Assay
This protocol provides a general outline for a quantitative chromogenic endotoxin test.[9] Always follow the specific instructions provided by the kit manufacturer.
Materials:
-
Chromogenic Endotoxin Quantitation Kit (includes LAL reagent, endotoxin standard, chromogenic substrate, and endotoxin-free water).
-
Endotoxin-free test tubes and pipette tips.
-
Heating block or water bath set to 37°C.
-
Microplate reader capable of reading absorbance at 405 nm.
Methodology:
-
Reagent Preparation: Reconstitute the LAL reagent, endotoxin standard, and substrate according to the kit's manual using endotoxin-free water.
-
Standard Curve Preparation: Perform a serial dilution of the endotoxin standard to create a standard curve (e.g., ranging from 0.01 to 1.0 EU/mL). Also, prepare a blank using only endotoxin-free water.
-
Sample Preparation: Dilute your oligosaccharide sample with endotoxin-free water. The dilution factor is important to overcome potential assay interference. Prepare a positive product control by spiking a sample duplicate with a known amount of endotoxin.
-
Assay Procedure:
-
Pipette 50 µL of each standard, sample, control, and blank into separate endotoxin-free tubes.
-
Add 50 µL of the reconstituted LAL reagent to each tube. Mix gently.
-
Incubate the tubes at 37°C for the time specified in the kit protocol (e.g., 10 minutes).
-
Add 100 µL of the reconstituted chromogenic substrate to each tube. Mix gently.
-
Incubate at 37°C for the specified time (e.g., 6 minutes).
-
Add 50 µL of a stop solution (if provided/required by the kit) to each tube to halt the reaction.
-
-
Read Results: Transfer the contents of each tube to a 96-well microplate. Read the absorbance at 405 nm.
-
Calculate Concentration: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the equation of the line to calculate the endotoxin concentration in your samples, remembering to account for the dilution factor.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. corning.com [corning.com]
- 3. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 4. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Current technologies to endotoxin detection and removal for biopharmaceutical purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Oligosaccharide Production → Term [esg.sustainability-directory.com]
- 7. Enzymatic Oligosaccharide Production → Area → Sustainability [esg.sustainability-directory.com]
- 8. Strategies for measuring endotoxin in difficult samples | FUJIFILM Wako [wakopyrostar.com]
- 9. Endotoxin Quantitation, Removal, and Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Removal of Interfering Substances | Bio-Rad [bio-rad.com]
- 14. EP0876384B1 - Desalting and purification of oligosaccharides and their derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzymes in Food Processing: A Condensed Overview on Strategies for Better Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Enzymatic synthesis of oligosaccharides: product removal during a kinetically controlled reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Hyaluronate Decasaccharide
Welcome to the technical support center for mass spectrometry analysis of hyaluronate (HA) decasaccharide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometry of hyaluronate decasaccharide.
Problem: I am observing unexpected peaks in my mass spectrum, including ions that do not correspond to the expected mass of the decasaccharide.
Possible Causes and Solutions:
-
Cause 1: Formation of Salt Adducts. Hyaluronan oligosaccharides have a high affinity for cations like sodium (Na+) and potassium (K+), which are often present as trace impurities in samples or solvents.[1] This can lead to the appearance of [M+Na-H] and [M+K-H] ions in negative ion mode, or [M+Na]+ and [M+K]+ ions in positive ion mode, alongside the expected molecular ion.[1][2] The presence of multiple adducts can split the signal of a single peptide species into several peaks, reducing the intensity of the desired molecular ion and complicating data interpretation.[3]
-
Solution:
-
Sample Preparation: Minimize salt contamination during sample preparation. Use high-purity water and solvents.
-
Mobile Phase Additives: The addition of volatile ammonium (B1175870) salts, like ammonium acetate, to the mobile phase can help to suppress the formation of sodium and potassium adducts.[4]
-
Surfactants: The use of certain commercially available surfactant blends as matrix additives in MALDI-TOF MS has been shown to significantly reduce the adduction of monovalent cations.[3]
-
-
-
Cause 2: In-source Fragmentation or Decay. The electrospray ionization (ESI) process can sometimes be harsh enough to cause fragmentation of the oligosaccharide within the ion source, even before mass analysis.[5] This can lead to the appearance of smaller oligosaccharide fragments in the spectrum.
-
Solution:
-
Optimize ESI Source Conditions: Reduce the cone voltage (in ESI) to minimize collisional activation in the source.[5] It is crucial to keep this voltage low and precisely controlled.[5]
-
Use a "Softer" Ionization Technique: If available, consider using a softer ionization method. Infrared MALDI is considered gentler than UV-MALDI and can reduce in-source decay.[2]
-
-
-
Cause 3: Presence of Odd-Numbered Oligosaccharides. While enzymatic digestion with hyaluronate lyase is expected to produce even-numbered oligosaccharides, the appearance of odd-numbered fragments has been reported.[5][6] These can arise from non-specific enzymatic activity or in-source fragmentation.[5]
-
Solution:
-
Verify Enzyme Specificity: Ensure the hyaluronate lyase used is of high purity and specificity.
-
Optimize ESI Conditions: As with in-source decay, optimizing the cone voltage in the ESI source can help determine if these odd-numbered oligomers are being generated in the mass spectrometer.[5]
-
-
Problem: I am having difficulty achieving good signal intensity for my this compound.
Possible Causes and Solutions:
-
Cause 1: Signal Splitting Due to Adduct Formation. As mentioned previously, the formation of multiple adducts divides the total ion current for your analyte among several peaks, reducing the intensity of any single peak.[3]
-
Solution: Follow the recommendations above for minimizing adduct formation.
-
-
Cause 2: Inefficient Ionization. Hyaluronate oligosaccharides can be challenging to ionize efficiently.
-
Solution:
-
Negative Ion Mode: Due to the presence of carboxyl groups, negative ion mode is typically preferred for the analysis of hyaluronan oligosaccharides.[7]
-
Mobile Phase Composition: For LC-ESI-MS, the use of an ion-pairing agent in the mobile phase, such as tributylamine (B1682462) (TrBA), along with a volatile salt like ammonium acetate, can improve separation and signal intensity.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts I should expect to see with this compound?
A1: The most common adducts are sodium ([M+Na-H]⁻ or [M+Na]⁺) and potassium ([M+K-H]⁻ or [M+K]⁺).[1][2] These arise from the high affinity of the anionic carboxyl groups of the glucuronic acid residues for monovalent cations.[7]
Q2: What fragmentation patterns are characteristic of this compound in tandem mass spectrometry (MS/MS)?
A2: In tandem MS, hyaluronate oligosaccharides primarily exhibit glycosidic bond cleavages, resulting in B, C, and Y ions.[4] Cross-ring fragmentation is not commonly observed for hyaluronan oligosaccharides.[4] The resulting fragment ions can be used to sequence the oligosaccharide.[4]
Q3: Why am I seeing multiply charged ions for my decasaccharide?
A3: Due to the presence of multiple carboxyl groups, hyaluronate oligosaccharides can readily accept multiple charges during electrospray ionization. For a decasaccharide, which contains five glucuronic acid residues, you can expect to see ions with charges ranging from -2 to -5 in negative ion mode.[4][8] Larger oligosaccharides (6-mer to 10-mer) are often observed with a predominant charge state of -2.[4]
Q4: Can I distinguish between isomeric hyaluronate decasaccharides using mass spectrometry?
A4: While mass spectrometry can readily determine the composition of an oligosaccharide, distinguishing between isomers with the same mass but different linkage patterns can be challenging. However, tandem mass spectrometry (MS/MS) can sometimes provide differentiating fragmentation patterns. For instance, isobaric oligosaccharides from hyaluronic acid and N-acetylheparosan can be distinguished based on the presence of specific cross-ring cleavage ions in the N-acetylheparosan fragments that are absent in the hyaluronic acid fragments.[8]
Quantitative Data Summary
The following table summarizes the expected m/z values for a this compound (molecular weight ≈ 1987.6 Da) with common adducts and charge states in negative ion mode ESI-MS.
| Ion Species | Charge State (z) | Calculated m/z |
| [M-2H]²⁻ | -2 | 992.8 |
| [M-3H]³⁻ | -3 | 661.5 |
| [M-4H]⁴⁻ | -4 | 495.9 |
| [M+Na-3H]²⁻ | -2 | 1003.8 |
| [M+K-3H]²⁻ | -2 | 1011.8 |
Experimental Protocols
LC-ESI-MS Method for Hyaluronate Oligosaccharide Analysis
This protocol is adapted from a method described for the analysis of hyaluronan oligosaccharides.[4]
-
Chromatography: Reversed-Phase Ion-Pairing High-Performance Liquid Chromatography (RPIP-HPLC)
-
Column: Poroshell 120 EC-C18 (3.0 x 150 mm, 2.7 µm)
-
Eluent A: 85:15 (v/v) water/acetonitrile with 12 mM Tributylamine (TrBA) and 38 mM Ammonium Acetate (NH₄OAc), pH 6.5
-
Eluent B: 35:65 (v/v) water/acetonitrile with 12 mM TrBA and 38 mM NH₄OAc, pH 6.5
-
Gradient: A linear gradient from 0% to 50% Eluent B over 30 minutes.
-
Flow Rate: 100 µL/min
-
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative
-
Source Temperature: 350°C
-
Skimmer Potential: 40.0 V
-
Capillary Exit: -50.0 V
-
Scan Range: m/z 200-2000
-
Visualizations
Caption: Experimental workflow for LC-MS analysis of hyaluronate oligosaccharides.
Caption: Troubleshooting decision tree for artifacts in hyaluronate mass spectrometry.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Glycosaminoglycan Glycomics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-line separation and characterization of hyaluronan oligosaccharides derived from radical depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing the electrospray-ionization mass spectral fragmentation pattern of enzymatically derived hyaluronic acid oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization by electrospray-ionization mass spectrometry and high-performance anion-exchange chromatography of oligosaccharides derived from hyaluronic acid by hyaluronate lyase digestion: observation of some heretofore unobserved oligosaccharides that contain an odd number of units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem MS can Distinguish Hyaluronic Acid from N-Acetylheparosan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Characterization of Hyaluronate Decasaccharides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of hyaluronate (HA) decasaccharides and other complex oligosaccharides. The inherent structural similarity of the repeating disaccharide units in HA often leads to significant signal overlap in NMR spectra, complicating structural elucidation and characterization.[1][2] This guide offers strategies and experimental protocols to overcome these challenges.
Troubleshooting Guide
This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.
Question 1: My 1D ¹H NMR spectrum for the hyaluronate decasaccharide shows severe signal crowding, especially in the 3.5-4.5 ppm region. How can I resolve these signals?
Answer: Severe overlap in the 1D ¹H NMR spectrum is a well-known difficulty in the analysis of oligosaccharides due to the similar chemical environments of many non-anomeric protons.[3] The most effective way to address this is to use two-dimensional (2D) NMR experiments, which disperse the signals into a second frequency dimension, providing significantly better resolution.
-
Solution A: 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other (typically over 2-3 bonds). It is useful for tracing connectivities between neighboring protons within a sugar ring.
-
TOCSY (Total Correlation Spectroscopy): This is a more powerful technique for carbohydrate analysis as it reveals correlations between all protons within a single spin system (i.e., within one monosaccharide residue).[4] By irradiating a well-resolved anomeric proton, you can often identify the signals for the entire sugar residue.
-
-
Solution B: 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for resolving severe proton overlap.[4] It correlates each proton with the carbon it is directly attached to. Since ¹³C chemical shifts have a much larger dispersion than ¹H shifts, protons that overlap in the 1D spectrum are often resolved in the ¹³C dimension of the HSQC spectrum.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for establishing linkages between different monosaccharide units by observing correlations across the glycosidic bond.
-
Question 2: I've run standard 2D NMR experiments (COSY, TOCSY, HSQC), but some key cross-peaks for my decasaccharide are still overlapped. What are the next steps?
Answer: When standard 2D experiments are insufficient, you can turn to more advanced techniques to further increase spectral resolution.
-
Solution A: Higher Magnetic Field Strength
-
If available, using a spectrometer with a higher magnetic field (e.g., 800 MHz vs. 500 MHz) will increase the chemical shift dispersion for both ¹H and ¹³C nuclei, which can resolve previously overlapped signals.[6]
-
-
Solution B: 3D NMR Spectroscopy
-
Three-dimensional (3D) NMR experiments add a third frequency dimension, which can effectively resolve ambiguities that persist in 2D spectra.[1][2]
-
TOCSY-HSQC: This experiment separates the TOCSY spectrum into a third dimension based on the ¹³C chemical shifts. It is extremely powerful for assigning all the protons and carbons of a single residue, even in very complex spectra.
-
¹⁵N-edited Experiments: If your hyaluronate is isotopically labeled with ¹⁵N, you can use ¹⁵N-edited 3D experiments. This has been shown to be highly effective for resolving the amide groups in HA oligomers up to a decamer, which is not always possible with ¹³C NMR alone.[1][2]
-
-
Solution C: Isotopic Labeling (¹³C and ¹⁵N)
Question 3: How can I distinguish signals from the internal sugar residues versus those at the reducing and non-reducing ends of the decasaccharide?
Answer: End-effects can cause subtle chemical shift perturbations that allow for the differentiation of terminal and internal residues.[1][2]
-
Solution A: Comparative NMR Analysis
-
By comparing the spectra of different length HA oligosaccharides (e.g., hexasaccharide, octasaccharide, and decasaccharide), you can identify signals that are unique to the longer chains.[1][2][7] Resonances from internal residues tend to have similar chemical shifts across different oligomer lengths, while signals from the ends will be distinct.
-
-
Solution B: High-Resolution ¹⁵N-HSQC
Question 4: My sample may be a mixture of different chain lengths or conformations. Can NMR help to analyze this?
Answer: Yes, Diffusion-Ordered Spectroscopy (DOSY) is an excellent technique for analyzing mixtures.
-
Solution: 2D DOSY NMR
-
DOSY separates the NMR signals of different molecules in a mixture based on their translational diffusion coefficients, which are related to their size and shape.[8] In a DOSY spectrum, all the signals from a single molecular species will align horizontally at the same diffusion coefficient. This allows you to generate individual 1D spectra for each component in the mixture, effectively "separating" them spectroscopically.[9] This technique can be used to distinguish between different oligosaccharide chain lengths or to identify different conformational species in solution.[10]
-
Frequently Asked Questions (FAQs)
Q: What is the very first step I should take when I see a crowded 1D ¹H NMR spectrum? A: The first and most crucial step is to acquire a set of standard 2D NMR spectra. A ¹H-¹³C HSQC is the most powerful single experiment for resolving proton overlap because it disperses signals based on the large ¹³C chemical shift range.[4] A 2D TOCSY is also essential to begin grouping proton signals into individual monosaccharide spin systems.[4]
Q: How can my sample preparation affect spectral resolution? A: Proper sample preparation is critical. Ensure your hyaluronate sample is fully dissolved in a high-quality deuterated solvent (e.g., D₂O). The presence of paramagnetic impurities (metal ions) can cause significant line broadening, which will worsen signal overlap; these should be removed if possible. Maintaining a consistent temperature and pH is also important for chemical shift reproducibility.[11]
Q: Are there any newer or less common NMR techniques that can simplify my crowded spectra? A: Yes, several advanced methods can help.
-
Pure Shift NMR: These techniques collapse complex multiplets into single sharp peaks, dramatically simplifying the spectrum and reducing overlap.[12]
-
Non-Uniform Sampling (NUS): NUS is a data acquisition method that allows for the collection of very high-resolution 2D or 3D spectra in a fraction of the traditional time. The resulting spectra have narrower lines and better resolution.[4]
-
CRAFT (Complete Reduction to Amplitude Frequency Table): This is a data processing method that analyzes NMR data in the time domain, which can improve resolution and provide more accurate quantification compared to traditional Fourier transform-based methods.[13]
Data Presentation: Comparison of NMR Techniques for Overlap Resolution
The table below provides a qualitative summary of the primary NMR techniques used to address signal overlap in this compound characterization.
| Technique | Primary Purpose | Resolution Power | Typical Experiment Time (600 MHz) | Key Advantage |
| 1D ¹H | Initial survey of sample | Low | < 5 minutes | Quick overview of sample purity and complexity. |
| 2D COSY | Trace J-coupling networks | Medium | 15-30 minutes | Identifies directly coupled protons (H-H neighbors). |
| 2D TOCSY | Identify all protons in a spin system | Medium-High | 30-60 minutes | Links all protons within a single monosaccharide residue.[4] |
| 2D HSQC | Resolve ¹H overlap via ¹³C dimension | High | 1-2 hours | Disperses signals via the large ¹³C chemical shift range.[4] |
| 2D DOSY | Separate components in a mixture | High (for separation) | 2-4 hours | Separates signals from molecules of different sizes.[14] |
| 3D TOCSY-HSQC | Resolve severe 2D cross-peak overlap | Very High | 12-24+ hours | Provides maximum signal separation for complex structures.[4] |
| ¹H-¹⁵N HSQC | Resolve amide signals | Very High (for amides) | 2-4 hours | Resolves individual GlcNAc residues in a decamer.[1][2] |
Experimental Protocols
Protocol 1: 2D ¹H-¹³C HSQC
This protocol outlines the setup for a gradient-edited, sensitivity-enhanced HSQC experiment, which is ideal for resolving the proton signals of a this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in 0.5 mL of high-purity D₂O (99.96%).
-
Ensure the sample is fully dissolved. Lyophilizing the sample from D₂O one or two times can improve the suppression of the residual H₂O signal.
-
Transfer the solution to a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Optimize the shims to obtain a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse Program: hsqcedetgpsisp2.2 (or an equivalent gradient-edited, sensitivity-enhanced version).[4]
-
Spectral Width (F2, ¹H): ~10 ppm, centered around 4.7 ppm.
-
Spectral Width (F1, ¹³C): ~120 ppm, centered around 75 ppm to cover the carbohydrate ring carbons.[4]
-
Acquired Points: 2048 (t₂) x 256 (t₁).
-
Number of Scans (ns): 8 to 32, depending on sample concentration.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.[4]
-
¹J(CH) Coupling Constant: Set to an average value for carbohydrates, typically 145-150 Hz.[4]
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the spectrum using an internal or external standard.
-
Protocol 2: 2D ¹H-¹H TOCSY
This protocol is for acquiring a 2D TOCSY spectrum to identify all protons within each monosaccharide residue of the decasaccharide.
-
Sample Preparation:
-
Use the same sample as prepared for the HSQC experiment.
-
-
Spectrometer Setup:
-
The lock, tune, and shim settings from the HSQC experiment can be used as a starting point.
-
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse Program: mlevesgpph (or an equivalent version with water suppression).
-
Spectral Width (F1 and F2): ~10 ppm, centered around 4.7 ppm.
-
Acquired Points: 2048 (t₂) x 512 (t₁).
-
Number of Scans (ns): 4 to 16.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
TOCSY Mixing Time: 60-100 ms. A longer mixing time allows magnetization to propagate further through the spin system, revealing more distant protons. It may be beneficial to acquire spectra with different mixing times.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum. Symmetrize the spectrum if necessary.
-
Mandatory Visualizations
Caption: Decision workflow for resolving NMR signal overlap in complex carbohydrates.
Caption: Conceptual diagram of 2D NMR resolving overlapped 1D signals.
References
- 1. Use of 15N-NMR to resolve molecular details in isotopically-enriched carbohydrates: sequence-specific observations in hyaluronan oligomers up to decasaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. NMR studies of oligosaccharides derived from hyaluronate: complete assignment of 1H and 13C NMR spectra of aqueous di- and tetra-saccharides, and comparison of chemical shifts for oligosaccharides of increasing degree of polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Reactive Intermediates by Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Advancing NMR-based quantification in complex mixtures using fourier transform and complete reduction to amplitude frequency table - The case of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - 13CâDOSY-TOSY NMR Correlation for In Situ Analysis of Structure, Size Distribution, and Dynamics of Prebiotic Oligosaccharides - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
Technical Support Center: Hyaluronate Decasaccharide in Cell-Based Assays
Welcome to the technical support center for the use of hyaluronate decasaccharide in cell-based assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its size influence its biological activity?
Hyaluronate (HA) is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. The biological function of HA is highly dependent on its molecular weight.[1][2] High-molecular-weight HA (HMW-HA) is generally associated with anti-inflammatory and immunosuppressive properties, while low-molecular-weight HA (LMW-HA), including oligosaccharides like decasaccharide, can trigger pro-inflammatory and angiogenic responses.[1][2][3] A decasaccharide is the minimum size required for effective binding to some key HA receptors, such as CD44, and to compete with polymeric HA.[4]
Q2: Which cell surface receptors interact with this compound?
This compound primarily interacts with cell surface receptors known as hyaladherins. The most well-characterized of these are CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[5][6][7][8] Depending on the cell type, it may also interact with other receptors like Toll-like receptor 4 (TLR4).[9] The specific receptor and its cellular context will determine the downstream signaling and biological outcome.[1][5]
Q3: How should I store and handle this compound to ensure its stability?
Solid sodium hyaluronate is most stable at a neutral pH.[10][11] For long-term storage, it is recommended to keep the lyophilized powder at -20°C. Once reconstituted in a buffered solution, it is best to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. The stability of hyaluronate in solution can be affected by temperature and pH.[10][11]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Cell Proliferation
Potential Cause 1: Suboptimal Concentration
The effect of this compound on cell proliferation is dose-dependent. Concentrations that are too low may not elicit a response, while excessively high concentrations could have inhibitory or unexpected effects.
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions. A typical starting range for HA oligosaccharides is between 1-100 µg/mL.
Potential Cause 2: Cell Type and Density
Different cell types will respond differently to this compound. Furthermore, the initial cell seeding density can influence the outcome, as contact inhibition can interfere with proliferation assays.[12]
Solution: Ensure the cell type you are using is known to respond to LMW-HA. Review the literature for appropriate cell models. Optimize your cell seeding density to ensure cells are in the exponential growth phase during the experiment and do not become over-confluent.
Potential Cause 3: Purity and Quality of the Reagent
The purity of the this compound is critical. Contamination with endotoxins or other sizes of HA can lead to inconsistent and misleading results.[13]
Solution: Use a high-purity (>95%) this compound from a reputable supplier. Confirm the absence of endotoxins, especially when working with immune cells.
| Parameter | Recommendation | Rationale |
| Purity | >95% (HPLC) | Ensures that the observed effects are due to the decasaccharide and not contaminants. |
| Endotoxin Level | < 0.5 EU/mg | Prevents non-specific activation of immune cells. |
| Source | Reputable Supplier | Ensures batch-to-batch consistency and quality control. |
Issue 2: Unexpected Increase in Apoptosis
Potential Cause 1: Pro-apoptotic Signaling
In some cell types, LMW-HA can induce apoptosis, particularly at higher concentrations or after prolonged exposure.[14][15] This is often mediated through receptors like CD44 and can involve the activation of caspases.[15][16][17]
Solution: Measure markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining) at different time points and concentrations of the decasaccharide. If apoptosis is confirmed, this may be a genuine biological effect for your cell type.
Potential Cause 2: Oxidative Stress
LMW-HA can sometimes induce oxidative stress, which can lead to apoptosis.
Solution: Measure reactive oxygen species (ROS) levels in your cells following treatment. If ROS levels are elevated, consider co-treatment with an antioxidant to determine if this rescues the apoptotic phenotype.
Issue 3: Lack of Downstream Signaling Pathway Activation
Potential Cause 1: Insufficient Receptor Expression
The target cells may not express sufficient levels of the necessary receptors (e.g., CD44, RHAMM) to respond to the this compound.
Solution: Confirm the expression of hyaluronan receptors on your cells using techniques like flow cytometry, western blotting, or qPCR.
Potential Cause 2: Incorrect Assay Timing
The activation of signaling pathways, such as the phosphorylation of kinases, is often a rapid and transient event.
Solution: Perform a time-course experiment to capture the peak of signaling activation. For example, phosphorylation events can often be detected within 5 to 60 minutes of stimulation.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
Visualizations
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Simplified signaling pathways activated by this compound.
Caption: Troubleshooting logic for inconsistent results in this compound assays.
References
- 1. Hyaluronan: molecular size-dependent signaling and biological functions in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Early-response gene signalling is induced by angiogenic oligosaccharides of hyaluronan in endothelial cells. Inhibition by non-angiogenic, high-molecular-weight hyaluronan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of a Hyaluronic Acid Decasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer | Semantic Scholar [semanticscholar.org]
- 8. Hyaluronan Regulates Cell Behavior: A Potential Niche Matrix for Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal degradation and stability of sodium hyaluronate in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Abnormal accumulation of hyaluronan matrix diminishes contact inhibition of cell growth and promotes cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hyaluronic acid of high molecular weight inhibits proliferation and induces cell death in U937 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyaluronic Acid Alleviates Oxidative Stress and Apoptosis in Human Tenocytes via Caspase 3 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of hyaluronan to inhibit caspase activation in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hyaluronate Decasaccharide for Cell Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hyaluronate decasaccharide in cell-based assays. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell studies?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. Based on current research, a good starting point for optimization is in the range of 0.5 µg/mL to 10 µg/mL .
For studies on angiogenesis using endothelial cells, concentrations between 0.5 to 2 µg/mL have been shown to be effective.[1] One study demonstrated that hyaluronan oligosaccharides of 10 saccharide units (o-HA10) can promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare a sterile stock solution of this compound for cell culture?
To prepare a sterile stock solution, dissolve the lyophilized this compound powder in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to a convenient concentration (e.g., 1 mg/mL). Sterilization should be performed by filtration through a 0.2 µm syringe filter. Due to the potential for viscosity at higher concentrations, it may be necessary to dilute the solution before filtration. Avoid autoclaving, as heat can degrade the oligosaccharide.
Q3: What is the stability of this compound in cell culture medium?
This compound is generally stable in cell culture medium under standard incubation conditions (37°C, 5% CO2). For long-term storage of the stock solution, it is recommended to store it at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can this compound affect cell viability?
At the recommended concentrations for biological activity, this compound is not typically cytotoxic. However, as with any experimental treatment, it is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to confirm that the chosen concentrations do not negatively impact cell viability in your specific cell model.
Q5: Which signaling pathways are commonly activated by this compound?
Hyaluronate decasaccharides and other small hyaluronan oligosaccharides are known to interact with cell surface receptors like CD44 and Toll-like receptor 4 (TLR4) .[3][4][5][6] Activation of these receptors can trigger various downstream signaling cascades, including:
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MAPK pathways (e.g., p38, ERK1/2)
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NF-κB signaling
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PI3K/Akt pathway
The specific pathway activated can depend on the cell type and the cellular context.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell proliferation or migration. | 1. Suboptimal Concentration: The concentration of this compound may be too low or too high. 2. Cell Type Specificity: The cell line being used may not be responsive to this compound. 3. Degradation of Compound: Improper storage or handling may have led to the degradation of the decasaccharide. 4. Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µg/mL to 50 µg/mL). 2. Research the expression of receptors like CD44 and TLR4 on your cell line. Consider using a positive control cell line known to respond to hyaluronan oligosaccharides. 3. Prepare a fresh stock solution from a new vial of lyophilized powder. Ensure proper storage at ≤ -20°C. 4. Optimize the assay parameters, such as incubation time or cell seeding density. Consider using a more sensitive assay if necessary. |
| Inconsistent results between experiments. | 1. Batch-to-batch Variability: There may be variations in the purity or composition of the this compound between different lots. 2. Inconsistent Solution Preparation: Variations in the preparation of the stock and working solutions. 3. Cell Passage Number: High passage numbers can lead to phenotypic changes and altered cellular responses. | 1. If possible, purchase a larger quantity from a single batch for the entire study. If switching batches, perform a bridging experiment to compare the activity of the new and old batches. 2. Follow a standardized protocol for solution preparation, including consistent vortexing and dilution steps. 3. Use cells within a consistent and low passage number range for all experiments. |
| Decreased cell viability at higher concentrations. | 1. Cytotoxicity: Although uncommon at typical working concentrations, some cell lines may be more sensitive. 2. Contamination: The stock solution may be contaminated. | 1. Perform a cytotoxicity assay to determine the toxic concentration range for your specific cells. 2. Re-prepare the stock solution using sterile techniques and filter-sterilize. |
| Unexpected changes in cell morphology. | 1. Cellular Differentiation: this compound may be inducing differentiation in your cell type. 2. Cytoskeletal Rearrangement: Activation of signaling pathways can lead to changes in the actin cytoskeleton. | 1. Analyze the expression of differentiation markers relevant to your cell type. 2. Stain for F-actin (e.g., with phalloidin) to visualize any changes in the cytoskeleton. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Aseptically add the required volume of sterile PBS or serum-free medium to the vial of lyophilized this compound to achieve a stock concentration of 1 mg/mL.
-
Dissolution: Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent shearing.
-
Sterilization: Filter the stock solution through a sterile 0.2 µm syringe filter into a sterile polypropylene (B1209903) tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 µg/mL). Include a vehicle control (medium with the same amount of PBS used to dissolve the decasaccharide).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well and mix thoroughly.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Cell Migration Assay (Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
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Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
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Washing: Gently wash the wells with sterile PBS to remove detached cells and debris.
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Treatment: Add fresh low-serum medium containing the desired concentration of this compound. Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Cell-Based Assays
| Assay Type | Cell Type Example | Recommended Starting Concentration Range | Key Considerations |
| Cell Proliferation | Endothelial Cells (e.g., HUVEC) | 0.5 - 5 µg/mL | Effects can be modest; ensure sufficient incubation time (48-72h). |
| Fibroblasts, Epithelial Cells | 1 - 10 µg/mL | Response can be highly cell-type dependent. | |
| Cell Migration | Endothelial Cells (e.g., HUVEC) | 0.5 - 2 µg/mL | Use low-serum medium to minimize baseline migration. |
| Fibroblasts | 1 - 10 µg/mL | Some studies show no effect of 10-mer on fibroblast migration, highlighting the need for empirical testing. | |
| Angiogenesis (Tube Formation) | Endothelial Cells (e.g., HUVEC) | 0.5 - 2 µg/mL | Assess tube length, number of junctions, and network complexity. |
| Signaling Pathway Activation | Macrophages, Dendritic Cells, Cancer Cell Lines | 1 - 10 µg/mL | Analyze phosphorylation of key signaling proteins (e.g., p38, Akt) at early time points (15-60 min). |
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for lack of cellular response.
References
- 1. Synergistic effect of hyaluronan oligosaccharides and vascular endothelial growth factor on angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engagement of CD44 by hyaluronan suppresses TLR4 signaling and the septic response to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD44 and TLR4 mediate hyaluronic acid regulation of Lgr5+ stem cell proliferation, crypt fission, and intestinal growth in postnatal and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD44 and TLR4 mediate hyaluronic acid regulation of Lgr5+ stem cell proliferation, crypt fission, and intestinal growth in postnatal and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyaluronic acid binding to TLR4 promotes proliferation and blocks apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Hyaluronate Decasaccharide Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyaluronate decasaccharide formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound formulations?
A1: The stability of this compound formulations is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. High temperatures, as well as acidic or alkaline conditions, can lead to the hydrolysis of the glycosidic bonds, breaking down the decasaccharide into smaller units.[1] Exposure to light and oxidizing agents can also promote degradation through the generation of free radicals.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure long-term stability, aqueous solutions of hyaluronate decasaccharides should be stored at refrigerated temperatures, typically between 2°C and 8°C.[2] The pH of the solution should be maintained in the neutral range, ideally between 6.0 and 8.0, to minimize hydrolysis.[1] Formulations should also be protected from light.
Q3: My this compound formulation is showing a decrease in viscosity over time. What could be the cause?
A3: A decrease in viscosity is a common indicator of hyaluronate degradation. This is likely due to the cleavage of the polysaccharide chains, resulting in a lower average molecular weight. This degradation can be triggered by suboptimal storage conditions such as high temperatures or a pH outside the stable range of 6-8.[1]
Q4: Can I freeze my this compound solution for long-term storage?
A4: Freezing is generally not recommended for hyaluronate solutions. The formation of ice crystals can physically stress and potentially break the polymer chains, leading to a reduction in molecular weight and viscosity upon thawing.
Q5: What are the main degradation pathways for hyaluronate decasaccharides?
A5: Hyaluronate decasaccharides can degrade through two primary pathways:
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Enzymatic Degradation: This is mediated by enzymes called hyaluronidases, which specifically cleave the β-1,4-glycosidic bonds of hyaluronic acid.
-
Non-Enzymatic Degradation: This includes:
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Acid Hydrolysis: Cleavage of glycosidic bonds in acidic conditions.
-
Alkaline Hydrolysis: Degradation in basic conditions.
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Oxidative Degradation: Breakdown by reactive oxygen species (free radicals).
-
Troubleshooting Guides
Troubleshooting HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., residual silanol (B1196071) groups). | Adjust the mobile phase pH to suppress ionization of silanol groups. Consider using a column with end-capping or a more inert stationary phase.[3] |
| Peak Splitting or Shoulders | Co-elution of two different components or an issue with the column. | Inject a smaller sample volume to see if the peaks resolve. If not, optimize the mobile phase composition or temperature to improve separation. A blocked column frit or a void in the stationary phase can also cause peak splitting and may require column replacement.[4] |
| Retention Time Drift | Poor column equilibration, changes in mobile phase composition, or temperature fluctuations. | Ensure the column is adequately equilibrated before analysis. Prepare fresh mobile phase and use a column oven to maintain a stable temperature.[5] |
| Ghost Peaks | Contamination in the mobile phase, carryover from previous injections, or column bleed. | Run a blank injection to identify the source of the ghost peaks. Use fresh, high-purity mobile phase and implement a thorough needle wash protocol. A guard column can help protect the analytical column from contaminants.[3] |
Troubleshooting Formulation Instability
| Problem | Potential Cause | Suggested Solution |
| Loss of Assay Potency | Chemical degradation of the this compound. | Review storage conditions (temperature, pH, light exposure). Conduct a forced degradation study to identify the primary degradation pathway and adjust the formulation or storage accordingly. |
| Change in pH | Degradation of hyaluronate can release acidic byproducts. Interaction with container closure system. | Monitor the pH of the formulation over time. Ensure the buffering capacity of the formulation is sufficient. Evaluate the compatibility of the formulation with the container. |
| Formation of Particulates | Aggregation of the decasaccharide or interaction with other formulation components. | Analyze the particulates to determine their composition. Evaluate the solubility of the decasaccharide in the formulation and consider adjusting excipients. |
| Color Change | Oxidative degradation or interaction with impurities. | Protect the formulation from light and consider the addition of an antioxidant. Ensure all excipients are of high purity. |
Data Presentation
Table 1: Impact of Storage Temperature on the Stability of Low Molecular Weight Hyaluronan (14.3 kDa) in Aqueous Solution over Two Months
| Storage Condition | Average Molecular Weight Decrease (%) |
| Room Temperature | 90% |
| Refrigerator Temperature (2-8°C) | 5.6% |
Data adapted from a study on 14.3 kDa hyaluronan, which can serve as an indicator for the stability of oligosaccharides like decasaccharides. The study highlights the significant impact of temperature on degradation.[2]
Table 2: Kinetic Data for Acid Hydrolysis of Hyaluronic Acid
| Temperature (°C) | Acid Concentration (HCl) | Kinetic Rate Constant (kh) | Activation Energy (Ea) |
| 40, 60, 80 | 0.1 M | Dependent on temperature | 137 kJ/mol |
| 60, 80 | 0.0010 M - 2.0 M | Linearly dependent on acid concentration | Not Applicable |
This table summarizes that the acid hydrolysis of hyaluronic acid follows first-order kinetics and is dependent on both temperature and acid concentration.[6]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-SEC Method for this compound
This protocol describes a Size Exclusion Chromatography (SEC) method suitable for monitoring the stability of hyaluronate decasaccharides by observing changes in the molecular weight distribution and the appearance of degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Size-Exclusion Chromatography column suitable for the separation of oligosaccharides (e.g., BioSep SEC S2000, 300 mm x 7.8 mm).[7]
2. Chromatographic Conditions:
-
Mobile Phase: 0.05 M potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 7.0.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
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Detection: UV at 205 nm.[7]
-
Injection Volume: 10 µL.[7]
3. Sample Preparation:
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Accurately weigh and dissolve the this compound formulation in the mobile phase to a known concentration.
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Filter the sample through a 0.45 µm membrane filter before injection.
4. Analysis:
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Inject the prepared sample onto the HPLC system.
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Monitor the chromatogram for the main decasaccharide peak and any new peaks that may indicate degradation products.
-
A decrease in the area of the main peak and the emergence of smaller fragment peaks over time are indicative of degradation.
Protocol 2: Forced Degradation Study of this compound Formulations
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
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Prepare a stock solution of the this compound formulation at a known concentration.
2. Stress Conditions:
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Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for a specified time.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and store at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C), protected from light.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At various time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples using the stability-indicating HPLC-SEC method described in Protocol 1.
4. Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products to determine the degradation pathway.
Visualizations
Caption: Workflow for forced degradation stability testing.
Caption: o-HA induced signaling via the CD44 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term degradation study of hyaluronic acid in aqueous solutions without protection against microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of sodium hyaluronate in pharmaceutical formulations by HPLC–UV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Hyaluronate Decasaccharide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of hyaluronate (HA) decasaccharide. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing hyaluronate decasaccharide compared to shorter oligosaccharides?
A1: The primary challenge in scaling up to a decasaccharide is the increased difficulty in both the glycosylation and deprotection steps.[1][2][3][4] Conditions that are successful for synthesizing smaller fragments like hexasaccharides may not be directly transferable and often fail to yield the desired decasaccharide.[1][2][3][4]
Q2: What is a common and effective overall yield for the chemical synthesis of a this compound backbone?
A2: A reported overall yield for the successful construction of a this compound backbone from disaccharide building blocks is approximately 37%.[2][4]
Q3: Which analytical techniques are essential for characterizing the final this compound product?
A3: A combination of techniques is crucial for proper characterization. High-Performance Liquid Chromatography (HPLC) is used to assess purity.[5] Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and the successful removal of protecting groups.[2][5][7]
Troubleshooting Guide
Problem 1: Low yield during glycosylation reactions, especially when coupling larger fragments.
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Question: My glycosylation yields are dropping significantly as the oligosaccharide chain elongates. What could be the cause and how can I improve it?
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Answer: Low glycosylation yields with larger oligosaccharides are a known issue.[3] A major side reaction is the formation of a trichloromethyl oxazoline (B21484) byproduct when using a trichloroacetyl (TCA) protecting group on the glucosamine (B1671600) donor.[1][2][4]
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Solution: The addition of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to the reaction mixture is crucial.[1][2][4] TMSOTf acts as a Lewis acid to suppress the formation of the oxazoline side product, thereby improving the yield of the desired glycosylation product.[4]
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Problem 2: Incomplete or problematic deprotection of the fully assembled decasaccharide.
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Question: I am struggling with the final deprotection steps. Either the reaction is incomplete, or I observe degradation of the oligosaccharide backbone. What is a recommended deprotection strategy?
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Answer: Complete and clean deprotection of a large, protected oligosaccharide is challenging due to the numerous protecting groups.[1] Harsh conditions can lead to the cleavage of the glycan chain.
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Solution: A combination of mild basic conditions is recommended for the removal of base-labile protecting groups like esters and the trichloroacetyl (TCA) group from the glucosamine units.[1][2][4] It is highly advisable to monitor the progress of the deprotection closely using ¹H NMR spectroscopy.[1][2][4] This allows for careful tracking of the removal of specific protecting groups and helps to avoid over-exposure to basic conditions that could damage the product.
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Problem 3: Formation of an oxazoline side-product during glycosylation.
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Question: I have identified a significant amount of an oxazoline derivative as a byproduct in my glycosylation reaction. How can I prevent this?
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Answer: The formation of an oxazoline side-product is a common issue, particularly when using N-acyl protecting groups on the glycosyl donor.[3]
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Solution: As mentioned in Problem 1, the key is to add TMSOTf to the reaction. This shifts the equilibrium away from the oxazoline and favors the desired glycosylation pathway.[4] In one documented synthesis, while coupling a tetrasaccharide donor, the majority of the starting material was converted to the oxazoline byproduct in the absence of an optimized protocol.[3]
-
Quantitative Data Summary
The following tables summarize key quantitative data reported for the synthesis of a this compound.
Table 1: Overall and Stepwise Yields for Decasaccharide Assembly
| Synthesis Step | Yield | Reference |
| Overall Yield of Decasaccharide Backbone | 37% | [2][4] |
| Tetrasaccharide formation (Donor 11 + Acceptor 12) | 55% | [3] |
| Hexasaccharide formation (Donor 25 + Acceptor 13) | 40% | [3] |
| Final Decasaccharide Coupling (Donor 25 + Acceptor 28) | 10% | [3] |
Table 2: Protecting Groups Used in this compound Synthesis
| Functional Group | Protecting Group | Reference |
| Glucosamine Nitrogen | Trichloroacetyl (TCA) | [1][2][4] |
| Carboxyl Group (Glucuronic Acid) | Benzyl ester | [3] |
| Hydroxyl Groups (General) | Benzoyl (Bz) | [3] |
| 6-OH of Glucose | p-Methoxybenzyl (PMB) | [3] |
Experimental Protocols
1. General Glycosylation Protocol (Pre-activation Method)
This protocol is a general representation of the pre-activation based chemoselective glycosylation strategy.
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Dry the glycosyl donor and acceptor under high vacuum for several hours before use.
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Dissolve the glycosyl donor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (Argon or Nitrogen).
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Add molecular sieves (e.g., 4 Å) and stir for 30 minutes at room temperature.
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Cool the reaction mixture to a low temperature (e.g., -78 °C).
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Add the promoter system (e.g., p-TolSCl/AgOTf).
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After a short activation period (e.g., 5-10 minutes), add a solution of the glycosyl acceptor in the same anhydrous solvent.
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Slowly warm the reaction to room temperature and stir until completion (monitor by TLC).
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Quench the reaction (e.g., with triethylamine), filter through celite, and concentrate in vacuo.
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Purify the crude product by silica (B1680970) gel chromatography.
2. Final Deprotection Protocol
This protocol describes the removal of base-labile protecting groups.
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Dissolve the fully protected decasaccharide in a mixture of methanol (B129727) and dichloromethane.
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Add a solution of sodium methoxide (B1231860) in methanol.
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Monitor the reaction progress carefully by ¹H NMR. The disappearance of signals corresponding to the protecting groups (e.g., benzoyl and trichloroacetyl) indicates the progression of the deprotection.
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Once the deprotection is complete, neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
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Filter the resin and concentrate the filtrate.
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Purify the fully deprotected this compound using size-exclusion chromatography (e.g., Sephadex G-25).
3. Purification and Characterization
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HPLC Purification: Utilize a reversed-phase ion-pairing (RPIP)-HPLC method for purification and analysis. A C18 column with a mobile phase containing an ion-pairing agent like tributylamine (B1682462) (TrBA) and a buffer such as ammonium (B1175870) acetate (B1210297) is effective. A gradient of acetonitrile (B52724) in water is typically used for elution.[8]
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ESI-MS Analysis: Couple the HPLC system directly to an ESI-mass spectrometer for online analysis. This allows for the determination of the molecular weights of the eluting fractions, confirming the presence of the decasaccharide.[9][10]
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NMR Spectroscopy: Dissolve the final product in D₂O for ¹H and ¹³C NMR analysis to confirm the structure, stereochemistry, and the absence of any remaining protecting groups.[7]
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Key pathways in the glycosylation reaction.
References
- 1. Highly Efficient Syntheses of Hyaluronic Acid Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Synthesis of a Hyaluronic Acid Decasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large-scale preparation, purification, and characterization of hyaluronan oligosaccharides from 4-mers to 52-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforschenonline.org [sciforschenonline.org]
- 7. researchgate.net [researchgate.net]
- 8. On-line separation and characterization of hyaluronan oligosaccharides derived from radical depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On-line HPLC/ESI-MS separation and characterization of hyaluronan oligosaccharides from 2-mers to 40-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Synthetic Hyaluronate Decasaccharide: A Comparative Guide
Introduction
Hyaluronan (HA), a linear polysaccharide composed of repeating disaccharide units, is a major component of the extracellular matrix and plays a pivotal role in numerous biological processes, including tissue hydration, wound healing, and cell signaling. The biological function of HA is critically dependent on its molecular weight. High-molecular-weight HA (HMW-HA, >500 kDa) is generally associated with tissue homeostasis and possesses anti-inflammatory and anti-angiogenic properties. In contrast, low-molecular-weight fragments, such as synthetic hyaluronate decasaccharide (o-HA10), exhibit distinct and often opposing biological activities. This guide provides a comparative analysis of the biological activity of synthetic this compound, supported by experimental data and detailed protocols for its validation.
Comparative Analysis of Biological Activity
Synthetic this compound is a potent signaling molecule that primarily promotes angiogenesis and cell proliferation, particularly of endothelial cells. This activity profile stands in stark contrast to that of HMW-HA and is also more pronounced than that of very small oligosaccharides.
Key Biological Activities:
-
Pro-angiogenic Activity: this compound has been shown to be an effective angiogenic factor. Studies demonstrate that oligosaccharides ranging from 6 to 10 saccharide units can effectively promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and induce angiogenesis.[1] This is a critical function in processes like wound healing and tissue regeneration. In contrast, HMW-HA is known to be anti-angiogenic, inhibiting endothelial cell proliferation.[2][3]
-
Endothelial Cell Proliferation: The pro-angiogenic effect is driven by the stimulation of endothelial cell proliferation. Hyaluronate oligosaccharides between 3 and 16 disaccharides in length have been found to stimulate the proliferation of cultured endothelial cells.[2]
-
Inflammatory Signaling: Low-molecular-weight fragments of HA can act as endogenous danger signals, activating the innate immune system. They have been shown to induce maturation of dendritic cells by signaling through Toll-like receptor 4 (TLR4), leading to the activation of downstream pathways involving MAP-kinases and the translocation of NF-κB.
-
Gene Expression: A key mechanism behind the pro-angiogenic activity of this compound is its ability to upregulate the expression of critical angiogenic factors. Studies have shown that o-HA10, along with hexa- and octasaccharides, significantly increases the mRNA levels of Vascular Endothelial Growth Factor (VEGF) in HUVECs.[1]
Data Presentation
The following tables summarize the quantitative data comparing the biological performance of this compound with other HA alternatives.
Table 1: Comparison of Angiogenic and Proliferative Activity
| Compound | Target Cell Line | Assay | Concentration | Result | Reference |
| This compound (o-HA10) | HUVEC | MTT Proliferation | 50 µg/mL | Significant increase in proliferation | [1] |
| This compound (o-HA10) | Chick Embryo | CAM Angiogenesis | 50 µ g/disc | Significant induction of angiogenesis | [1] |
| Hyaluronate Octasaccharide (o-HA8) | HUVEC | MTT Proliferation | 50 µg/mL | Significant increase in proliferation | [1] |
| Hyaluronate Hexasaccharide (o-HA6) | HUVEC | MTT Proliferation | 50 µg/mL | Significant increase in proliferation | [1] |
| Hyaluronate Tetrasaccharide (o-HA4) | HUVEC | MTT Proliferation | 50 µg/mL | No significant effect | [1] |
| High-Molecular-Weight HA (HMW-HA) | Endothelial Cells | Proliferation Assay | Physiological | Inhibition of proliferation | [2][3] |
Table 2: Comparison of VEGF mRNA Expression in HUVECs
| Compound | Concentration | Fold Increase in VEGF mRNA (vs. Control) | Reference |
| This compound (o-HA10) | 50 µg/mL | Significant Increase | [1] |
| Hyaluronate Octasaccharide (o-HA8) | 50 µg/mL | Significant Increase | [1] |
| Hyaluronate Hexasaccharide (o-HA6) | 50 µg/mL | Significant Increase | [1] |
| Hyaluronate Tetrasaccharide (o-HA4) | 50 µg/mL | No significant effect | [1] |
Visualizations
Signaling Pathway
Caption: TLR4-mediated signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for validating this compound biological activity.
Experimental Protocols
Endothelial Cell Proliferation (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
96-well tissue culture plates
-
Synthetic this compound and other HA alternatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing the desired concentrations of synthetic this compound or alternative compounds (e.g., 50 µg/mL). Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell proliferation is determined by comparing the absorbance of treated wells to the control wells.
Angiogenesis (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is a widely used in vivo model to study angiogenesis.
Materials:
-
Fertilized chicken eggs (Day 6-8)
-
Egg incubator (37.5°C, 85% humidity)
-
Sterile filter paper discs (5 mm)
-
Synthetic this compound solution (e.g., 10 mg/mL in sterile PBS)
-
Sterile normal saline
-
Methanol/acetone mix (1:1)
-
Stereomicroscope with a camera
Procedure:
-
Egg Preparation: Clean fertilized eggs (incubated for 6 days) with 70% ethanol.
-
Windowing: Under sterile conditions, create a small hole over the air sac. Gently apply suction to drop the chorioallantoic membrane (CAM). Cut a 1x1 cm window in the eggshell above the dropped CAM.
-
Sample Application: Prepare sterile filter paper discs and allow them to dry. Apply 5 µL of the this compound solution (containing 50 µg) onto a disc. A negative control disc should be loaded with sterile PBS.
-
Implantation: Gently place the dried disc onto the CAM surface, avoiding large pre-existing blood vessels.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for a further 48-72 hours.
-
Analysis: After incubation, carefully open the window. Fix the CAM by adding a methanol/acetone mixture. Excise the CAM around the filter disc, place it on a glass slide, and examine it under a stereomicroscope.
-
Quantification: Capture images of the CAM. Quantify angiogenesis by counting the number of blood vessel branch points converging towards the disc. A significant increase in branching compared to the control indicates a pro-angiogenic response.
References
- 1. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of hyaluronate and its oligosaccharides on endothelial cell proliferation and monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The High and Low Molecular Weight Forms of Hyaluronan Have Distinct Effects on CD44 Clustering - PMC [pmc.ncbi.nlm.nih.gov]
Hyaluronate decasaccharide vs. high molecular weight hyaluronan in cell signaling
A Comparative Guide to the Dichotomous Roles of High Molecular Weight Hyaluronan and Hyaluronate Decasaccharide
Hyaluronan (HA), a simple, non-sulfated glycosaminoglycan, has emerged as a critical regulator of cellular behavior, orchestrating a wide array of physiological and pathological processes. Its function, however, is dramatically dictated by its molecular size. In its native, high molecular weight (HMW-HA) form, it is a key component of the extracellular matrix, maintaining tissue homeostasis and exerting anti-inflammatory and anti-proliferative effects.[1][2][3][4][5] Conversely, when broken down into smaller fragments, such as low molecular weight hyaluronan (LMW-HA) and oligosaccharides like decasaccharide, it acts as a danger signal, triggering pro-inflammatory, pro-angiogenic, and pro-proliferative responses.[1][4][6][7][8] This guide provides a comprehensive comparison of the signaling mechanisms of HMW-HA and this compound, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies.
Contrasting Biological Effects: A Summary of Quantitative Data
The opposing effects of HMW-HA and LMW-HA, including decasaccharides, are evident in their influence on gene expression, cytokine production, and cellular phenotypes. The following table summarizes key quantitative findings from various studies.
| Parameter | High Molecular Weight Hyaluronan (HMW-HA) | Low Molecular Weight Hyaluronan (LMW-HA) / Decasaccharide | Cell Type/Model | Key Findings & Citations |
| Inflammation | Anti-inflammatory; inhibits TLR signaling[5][9][[“]] | Pro-inflammatory; activates TLR2/TLR4[7][8][[“]][11] | Macrophages, Dendritic Cells | LMW-HA induces a classically activated (M1) macrophage phenotype, while HMW-HA promotes an alternatively activated (M2) state.[12][13] |
| Gene Expression (Inflammatory) | Downregulates pro-inflammatory genes | Upregulates TNF-α, IL-1β, IL-12, iNOS, MMPs[4][8][12] | Macrophages, Astrocytes | LMW-HA significantly upregulates nos2 and tnf gene expression in macrophages, with HA digests showing over a 20-fold increase in nos2 compared to the resting state.[12] |
| Gene Expression (Anti-inflammatory) | Upregulates Arginase-1 (Arg1), IL-10[12] | Downregulates Arg1[12] | Macrophages | HMW-HA (3,000 kDa) significantly increases arg1 transcription in macrophages, exceeding levels induced by IL-4.[12] |
| Cell Proliferation & Migration | Anti-proliferative, inhibits cell migration[1] | Promotes proliferation and migration[1][14][15] | Keratinocytes, Endothelial Cells | LMW-HA significantly enhances keratinocyte migration in scratch wound assays.[15] HMW-HA inhibits EGF-induced branching in breast tissue, while 10 kDa HA promotes it.[16] |
| Angiogenesis | Anti-angiogenic[1] | Pro-angiogenic[1][7][16] | Endothelial Cells | LMW-HA fragments induce angiogenesis, a process that is CD44-dependent.[16] |
| Tumor Progression | Anti-oncogenic; activates Hippo signaling[17] | Pro-oncogenic; promotes invasion and metastasis[7][16][18] | Breast Cancer Cells | HMW-HA stimulates the tumor-suppressive Hippo signaling pathway, while LMW-HA inhibits it.[17] |
| Receptor Clustering | Induces CD44 clustering[1][19] | Reduces or disrupts CD44 clustering[1][19] | COS-7, HK-2, BT549 cells | HMW-HA stimulates CD44 clustering, which is then disrupted by the subsequent addition of HA oligosaccharides.[1] |
Divergent Signaling Pathways
The size-dependent effects of hyaluronan are primarily mediated through its interaction with cell surface receptors, most notably CD44 and Toll-like receptors (TLR2 and TLR4). HMW-HA and decasaccharide engage these receptors differently, triggering distinct downstream signaling cascades.
High Molecular Weight Hyaluronan: A Guardian of Homeostasis
HMW-HA typically signals through the CD44 receptor. Its large size allows it to crosslink and cluster multiple CD44 molecules on the cell surface.[1][19] This clustering is a critical event that initiates anti-inflammatory and pro-homeostatic signaling. For instance, HMW-HA-induced CD44 clustering can recruit the polarity-regulating kinase PAR1b, leading to the activation of the tumor-suppressive Hippo signaling pathway.[17] Furthermore, HMW-HA can suppress inflammatory responses by negatively regulating TLR signaling pathways.[5][9]
This compound: An Instigator of Inflammation
In contrast, small HA fragments like decasaccharide act as damage-associated molecular patterns (DAMPs). They can bind to CD44 without causing the extensive clustering induced by HMW-HA, and in some cases, can even disrupt pre-existing clusters.[1][19] More significantly, these small fragments are recognized by Toll-like receptors, particularly TLR2 and TLR4.[7][[“]][11] This engagement triggers canonical innate immune signaling cascades, leading to the activation of transcription factors like NF-κB and the subsequent expression of a host of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases.[4][8][20][21]
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the differential effects of HMW-HA and this compound.
Macrophage Polarization Assay
Objective: To determine the effect of different HA sizes on macrophage activation status (M1 vs. M2).
Methodology:
-
Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from mice and culture in DMEM supplemented with 10% FBS and M-CSF.
-
Treatment: After differentiation, polarize macrophages towards M1 (with LPS and IFN-γ) or M2 (with IL-4) or leave as resting (M0). Subsequently, treat cells with either HMW-HA (e.g., >1000 kDa) or LMW-HA/decasaccharide at a specified concentration (e.g., 100 µg/mL) for 24 hours.
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers for M1 markers (Nos2, Tnf, Il12b) and M2 markers (Arg1, Il10, Mrc1). Normalize expression to a housekeeping gene (e.g., Gapdh).
-
-
Cytokine Analysis (ELISA): Collect cell culture supernatants and measure the concentration of TNF-α (M1 marker) and IL-10 (M2 marker) using commercially available ELISA kits.
-
Enzymatic Activity Assay:
-
For iNOS activity (M1), measure nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
For Arginase activity (M2), lyse the cells and measure urea (B33335) production using an arginase activity assay kit.
-
In Vitro Scratch Wound Healing Assay
Objective: To assess the effect of HA size on cell migration.
Methodology:
-
Cell Culture: Grow a confluent monolayer of cells (e.g., human keratinocytes or endothelial cells) in a multi-well plate.
-
Scratch Creation: Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing either HMW-HA, decasaccharide, or a vehicle control at various concentrations.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., 6, 12, 24, 48 hours) using a microscope equipped with a camera.
-
Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
CD44 Clustering Analysis by FRET
Objective: To visualize and quantify the effect of HA size on CD44 receptor clustering.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., COS-7) with plasmids encoding CD44 fused to a FRET donor (e.g., ECFP) and a FRET acceptor (e.g., EYFP).
-
Treatment: Treat the transfected cells with HMW-HA to induce clustering. For competition experiments, subsequently treat with decasaccharide.
-
FRET Microscopy: Acquire images of the cells using a fluorescence microscope equipped for FRET analysis (e.g., using sensitized emission or acceptor photobleaching methods).
-
Analysis: Calculate the FRET efficiency in different regions of the cell membrane. An increase in FRET efficiency indicates that the donor and acceptor-tagged CD44 molecules are in closer proximity, signifying receptor clustering.
References
- 1. The High and Low Molecular Weight Forms of Hyaluronan Have Distinct Effects on CD44 Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyaluronan: molecular size-dependent signaling and biological functions in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyaluronan, a Crucial Regulator of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue integrity signals communicated by high-molecular weight hyaluronan and the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyaluronan Fragmentation During Inflammatory Pathologies: A Signal that Empowers Tissue Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Size Matters: Molecular Weight Specificity of Hyaluronan Effects in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Low Molecular Weight Hyaluronan Activates Cytosolic Phospholipase A2α and Eicosanoid Production in Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High and low molecular weight hyaluronic acid differentially influence macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] High and low molecular weight hyaluronic acid differentially influence macrophage activation. | Semantic Scholar [semanticscholar.org]
- 14. Low molecular weight hyaluronan induces lymphangiogenesis through LYVE-1-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Effects of Two Hyaluronic Acid-Based Formulations on Cellular Repair Mechanisms in Human Keratinocytes | MDPI [mdpi.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. High-Molecular-Weight Hyaluronan Is a Hippo Pathway Ligand Directing Cell Density-Dependent Growth Inhibition via PAR1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 | Semantic Scholar [semanticscholar.org]
- 21. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 [folia.unifr.ch]
Comparative Analysis of Hyaluronate Decasaccharide and Hexasaccharide in Cellular Processes
A comprehensive guide for researchers and drug development professionals on the differential biological activities, receptor interactions, and signaling pathways of hyaluronate decasaccharide (HA10) and hexasaccharide (HA6).
Hyaluronan (HA), a major component of the extracellular matrix, plays a pivotal role in a multitude of biological processes. The physiological functions of HA are intricately linked to its molecular weight. While high-molecular-weight HA is generally associated with tissue hydration and lubrication, its enzymatic degradation into smaller oligosaccharides, such as decasaccharides (ten sugar units) and hexasaccharides (six sugar units), unleashes a diverse range of biological signals. These smaller fragments can modulate cellular behavior, including proliferation, migration, and differentiation, primarily through interactions with cell surface receptors. This guide provides a comparative analysis of the biological effects of this compound and hexasaccharide, supported by experimental data and detailed methodologies, to aid researchers in their exploration of HA-based therapeutics.
Differential Biological Activities: A Tabular Comparison
The biological effects of hyaluronate oligosaccharides are highly dependent on their size. The following tables summarize the key differences in the activities of decasaccharides and hexasaccharides based on available experimental data.
| Biological Process | This compound (HA10) | Hyaluronate Hexasaccharide (HA6) | Key Findings |
| Angiogenesis | Pro-angiogenic[1] | Pro-angiogenic[1] | Both HA6 and HA10 effectively promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and induce angiogenesis in the Chicken Chorioallantoic Membrane (CAM) assay.[1] |
| Receptor Binding (CD44) | Higher affinity; can effectively compete with polymeric HA[2] | Minimum size for binding[2][3] | While HA6 is the minimum size required for CD44 binding, HA10 and larger fragments are more effective at competing with high-molecular-weight HA for receptor binding.[2][4] |
| Inflammation | Can be pro-inflammatory | Can be pro-inflammatory[5] | Both sizes can induce pro-inflammatory responses, though the specific effects can be cell-type and context-dependent.[5] In some models, hexasaccharides have shown potent anti-inflammatory effects against LPS-induced inflammation.[5] |
| Cell Proliferation | Stimulates endothelial cell proliferation[6][7] | Stimulates endothelial cell proliferation[1][6][7] | Oligosaccharides ranging from 3 to 16 disaccharides in length have been shown to stimulate the proliferation of endothelial cells.[7] |
Receptor Binding and Signaling Pathways
The primary cell surface receptor for hyaluronan is CD44. The binding of HA oligosaccharides to CD44 initiates intracellular signaling cascades that regulate various cellular functions. The size of the HA fragment plays a crucial role in the nature and strength of this signaling.
Hyaluronate hexasaccharide is recognized as the minimal structural unit for CD44 binding.[2][3] However, a decasaccharide or larger is required to effectively displace high-molecular-weight hyaluronan from the receptor, suggesting a higher affinity or a more stable interaction.[2][4] This differential binding has significant implications for downstream signaling.
The binding of HA6 and HA10 to CD44 can lead to the activation of several signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation and cell survival. Furthermore, these oligosaccharides can stimulate the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1]
References
- 1. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of a Hyaluronic Acid Decasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction of hyaluronate with the cell surface: the hyaluronate receptor and the core protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyaluronic Acid Oligosaccharide Derivatives Alleviate Lipopolysaccharide-Induced Inflammation in ATDC5 Cells by Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of hyaluronan oligosaccharides for angiogenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of hyaluronate and its oligosaccharides on endothelial cell proliferation and monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dichotomy: In Vivo vs. In Vitro Effects of Hyaluronate Decasaccharide
A comprehensive guide for researchers, scientists, and drug development professionals exploring the multifaceted roles of a specific hyaluronan fragment.
Hyaluronate decasaccharide, a ten-monosaccharide fragment of the larger hyaluronic acid (HA) polymer, is emerging as a molecule of significant interest in biomedical research. Its biological activities, however, appear to be context-dependent, exhibiting distinct effects in controlled in vitro settings versus complex in vivo environments. This guide provides an objective comparison of the known in vivo and in vitro effects of this compound, supported by available experimental data, detailed methodologies for key assays, and visual representations of the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound and related oligosaccharides in various experimental models. It is important to note that specific quantitative data for decasaccharide is often part of broader studies on HA oligosaccharides.
Table 1: In Vitro Effects of Hyaluronate Oligosaccharides
| Effect | Cell Type | Assay | Key Findings | Citation(s) |
| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay (MTT) | Oligosaccharides of 6, 8, and 10 saccharide residues (o-HA6, o-HA8, o-HA10) effectively promoted the proliferation of HUVEC. | [1] |
| Inflammation | Mouse Alveolar Macrophage (MH-S) | Cytokine Release (ELISA) | A tetramer form of HA (oligo-HA) suppressed poly(I:C)-induced release of IL-6 and TNF-α. | [2] |
| Chondroprotection | Bovine Articular Chondrocytes | Gene Expression (RT-PCR) | HA oligosaccharides stimulated the expression of both matrix metalloproteinase-3 (MMP-3) and hyaluronan synthase-2 (HAS-2). | [3] |
Table 2: In Vivo Effects of Hyaluronate Oligosaccharides
| Effect | Animal Model | Assay | Key Findings | Citation(s) |
| Angiogenesis | Chick Chorioallantoic Membrane (CAM) | Angiogenesis Assay | o-HA6, o-HA8, and o-HA10 induced angiogenesis in the CAM assay. | [1] |
| Angiogenesis | Rat Skin | Histological Analysis | Application of HA oligosaccharides significantly increased the mean number of blood vessels/mm of skin length in treated rats compared to controls. | [4] |
| Angiogenesis | Rat Skin Autograft | Laser Doppler Flowmetry & 133Xe Clearance | 1- to 4-kDa HA fragments (encompassing decasaccharide size) increased blood flow and graft vessel growth. | [5] |
| Anti-inflammatory | Rat Adjuvant-Induced Arthritis | Cytokine Quantification (ELISA) | N-Butyrylated hyaluronic acid (a derivative) provided strong suppression of TNFα, IL-1β, and IL-6 production in joint tissues. | [6] |
| Chondroprotection | Rabbit Osteoarthritis Model (ACLT) | Gross Morphological & Histomorphometric Evaluation | Repeat courses of hyaluronic acid injections reduced the degree of articular degeneration. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the context of this compound research.
In Vitro Endothelial Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of endothelial cells, a key process in angiogenesis.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in appropriate media (e.g., Medium 200PRF supplemented with LSGS).
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium without the decasaccharide.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable, proliferating cells.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator for 3-4 days.
-
Windowing: A small window is carefully made in the eggshell to expose the chorioallantoic membrane (CAM) without damaging it.
-
Sample Application: A sterile, inert carrier (e.g., a small filter paper disc or a biocompatible gel) saturated with a known concentration of this compound is placed on the CAM. Control carriers contain the vehicle solution only.
-
Re-incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for a further 2-3 days.
-
Observation and Quantification: The CAM is observed under a stereomicroscope. The angiogenic response is quantified by counting the number of new blood vessel branches converging towards the carrier. Digital imaging and analysis software can be used for more objective quantification.[8][9]
Signaling Pathways
This compound is believed to exert its effects by interacting with cell surface receptors, primarily CD44 and Toll-like Receptor 4 (TLR4), which triggers downstream signaling cascades. The specific pathway activated can depend on the cell type and the physiological context.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
References
- 1. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyaluronic Acid Oligosaccharides Suppress TLR3-Dependent Cytokine Expression in a TLR4-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyaluronan oligosaccharide treatment of chondrocytes stimulates expression of both HAS-2 and MMP-3, but by different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of angiogenic oligosaccharides of hyaluronan increases blood vessel numbers in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiogenesis in a delayed revascularization model is accelerated by angiogenic oligosaccharides of hyaluronan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Butyrylated Hyaluronic Acid Achieves Anti-Inflammatory Effects In Vitro and in Adjuvant-Induced Immune Activation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term effect of sodium hyaluronate (Hyalgan) on osteoarthritis progression in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative assays for the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of methods to quantitate the chick chorioallantoic membrane assay in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Hyaluronate Decasaccharide: A Comparative Analysis of Efficacy in Preclinical Disease Models
For Immediate Release
In the landscape of therapeutic development, hyaluronate (HA) fragments, particularly oligosaccharides, are emerging as potent modulators of cellular behavior in various pathological conditions. This guide offers a comprehensive comparison of the efficacy of hyaluronate decasaccharide in animal models of inflammatory, autoimmune, and cancer diseases, juxtaposed with alternative treatments. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's preclinical potential.
Executive Summary
This compound, a low-molecular-weight fragment of the naturally occurring glycosaminoglycan hyaluronic acid, has demonstrated significant therapeutic potential across a range of animal disease models. Unlike its high-molecular-weight counterpart, which is generally considered anti-inflammatory and immunosuppressive, hyaluronate oligosaccharides, including the decasaccharide, exhibit more complex, size-dependent biological activities. These activities often involve the modulation of key signaling pathways implicated in inflammation, angiogenesis, and immune responses. This guide synthesizes the available preclinical data, presenting a comparative analysis of this compound's efficacy against other hyaluronan-based treatments and existing therapeutic agents.
Efficacy in Inflammatory and Autoimmune Disease Models
Hyaluronate oligosaccharides have been investigated in models of inflammatory and autoimmune diseases, where they can influence immune cell recruitment and cytokine production. The size of the HA fragment is a critical determinant of its function, with smaller fragments often eliciting pro-inflammatory responses, while specific oligosaccharide sizes may have regulatory effects.
Arthritis Models
In animal models of arthritis, such as collagen-induced arthritis (CIA), the therapeutic potential of hyaluronan derivatives is a subject of extensive research. While high-molecular-weight HA is used for viscosupplementation, smaller fragments are being explored for their immunomodulatory properties.
Comparative Efficacy in a Rat Model of Inflammatory Arthritis
| Treatment Group | Knee Swelling Inhibition | Synovial Inflammation Reduction | Mechanism of Action | Reference |
| Hyaluronic Acid-Methotrexate Conjugate (DK226) | Significant inhibition | Significant reduction | CD44-mediated uptake and intracellular MTX release | [1] |
| Free Methotrexate (MTX) | No significant inhibition (intra-articular) | Not reported | Dihydrofolate reductase inhibition | [1] |
| Hyaluronic Acid (HA) alone | No significant inhibition | Not reported | Viscosupplementation | [1] |
| Saline Control | No inhibition | No reduction | N/A | [1] |
Note: While this study uses a HA-drug conjugate, it highlights the potential of leveraging HA for targeted delivery in inflammatory conditions. Further studies are needed to elucidate the specific effects of unconjugated this compound in these models.
Myocardial Infarction Model
In a mouse model of myocardial infarction (MI), hyaluronan oligosaccharides of 6-10 disaccharides (which includes the decasaccharide) have shown promise in promoting cardiac repair.
Efficacy of Hyaluronan Oligosaccharides (o-HA) in a Mouse MI Model
| Treatment Group | Infarct Size | Apoptosis in MI Region | Angiogenesis | Cardiac Function | Key Cellular Effect | Reference |
| o-HA (6-10 disaccharides) | Reduced | Reduced | Promoted | Improved | Promoted M2 macrophage polarization | [2][3][4] |
| Saline Control | N/A | N/A | N/A | N/A | N/A | [2][3][4] |
The therapeutic effects in the MI model are attributed to the modulation of macrophage polarization and the stimulation of pro-reparative signaling pathways.
References
- 1. Novel hyaluronic acid-methotrexate conjugate suppresses joint inflammation in the rat knee: efficacy and safety evaluation in two rat arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyaluronic Acid Oligosaccharides Improve Myocardial Function Reconstruction and Angiogenesis against Myocardial Infarction by Regulation of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyaluronic Acid Oligosaccharides Improve Myocardial Function Reconstruction and Angiogenesis against Myocardial Infarction by Regulation of Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Hyaluronate Decasaccharide and Other Glycosaminoglycans for Researchers and Drug Development Professionals
An in-depth analysis of hyaluronate decasaccharide in comparison to other key glycosaminoglycans (GAGs), supported by experimental data and detailed protocols to guide research and development.
This guide provides a comprehensive comparison of this compound with other prominent glycosaminoglycans (GAGs) such as heparin, chondroitin (B13769445) sulfate (B86663), dermatan sulfate, and keratan (B14152107) sulfate. For researchers, scientists, and drug development professionals, this document outlines the structural and functional differences and presents supporting experimental data to inform material selection and experimental design in therapeutic and biomedical applications.
Structural and Functional Overview of Glycosaminoglycans
Glycosaminoglycans are long, unbranched polysaccharides composed of repeating disaccharide units. Their structure, including the degree and position of sulfation, dictates their biological function. Hyaluronan is unique among GAGs as it is non-sulfated.[1] The biological activity of hyaluronan is notably size-dependent, with oligosaccharides like the decasaccharide exhibiting distinct properties compared to high-molecular-weight hyaluronan.[2]
| Glycosaminoglycan | Average Molecular Weight (Da) | Key Structural Features | Primary Biological Functions |
| This compound | ~1,915 | Non-sulfated oligosaccharide of 10 sugar units | Anti-inflammatory, pro-angiogenic, wound healing, drug delivery[3][4] |
| Heparin | 12,000 - 15,000 | Highly sulfated | Anticoagulant, anti-inflammatory, growth factor binding[5][6][7] |
| Chondroitin Sulfate | 15,000 - 50,000 | Sulfated N-acetylgalactosamine and glucuronic acid | Structural component of cartilage, anti-inflammatory, wound healing[8][9][10] |
| Dermatan Sulfate | ~92,000 | Contains L-iduronic acid | Wound repair, coagulation, cardiovascular health[11][12] |
| Keratan Sulfate | 11,600 - 41,000 | Contains galactose in place of uronic acid | Tissue hydration (cornea), joint lubrication[13][14][15] |
Comparative Performance in Key Biological Processes
The functional differences between this compound and other GAGs are evident in their performance in various biological assays. This section summarizes their comparative efficacy in anti-inflammatory activity, cell migration, and angiogenesis.
Anti-inflammatory Activity
Hyaluronan oligosaccharides and heparin have demonstrated anti-inflammatory properties, in part through their interaction with Toll-like receptor 4 (TLR4) and modulation of the NF-κB signaling pathway.[2][16][17]
| GAG | Assay | Key Finding |
| Hyaluronan Oligosaccharides | Cytokine Release Assay (LPS-stimulated macrophages) | Significant reduction in TNF-α and IL-6 secretion. |
| Heparin | Cytokine Release Assay (LPS-stimulated macrophages) | Potent inhibitor of TNF-α and IL-6 secretion, generally more effective than hyaluronan oligosaccharides.[18] |
| Chondroitin Sulfate | Cytokine Release Assay (IL-1β-stimulated HeLa cells) | Modest reduction in IL-8 mRNA expression.[18] |
Cell Migration
The effect of GAGs on cell migration is crucial in processes like wound healing and cancer metastasis. Hyaluronan oligosaccharides have been shown to promote the migration of certain cell types, a phenomenon linked to CD44 signaling.[19]
| GAG | Assay | Key Finding |
| Hyaluronan Oligosaccharides (6-8mers) | Scratch Wound Assay (Dermal Fibroblasts) | Stimulated cell migration into the cell-free space.[20] |
| Chondroitin Sulfate | Transwell Migration Assay (Chondrocytes) | Increased cell migration.[21] |
| High-Molecular-Weight Hyaluronan | Scratch Wound Assay (Dermal Fibroblasts) | Inhibited cell migration.[20] |
Angiogenesis
The formation of new blood vessels, or angiogenesis, is a critical process in development and disease. Hyaluronan oligosaccharides have been identified as pro-angiogenic factors.[13]
| GAG | Assay | Key Finding |
| Hyaluronate Oligosaccharides (6-10mers) | Chick Chorioallantoic Membrane (CAM) Assay | Induced angiogenesis and increased VEGF mRNA levels.[11] |
| Heparin | In vivo Matrigel Plug Assay | Promotes angiogenesis, often used in combination with growth factors.[22] |
| High-Molecular-Weight Hyaluronan | In vitro Angiogenesis Assay | Inhibits angiogenesis.[13] |
Signaling Pathways
The distinct biological activities of this compound and other GAGs are mediated by their interaction with specific cell surface receptors and the subsequent activation of downstream signaling cascades.
CD44 Signaling Pathway
CD44 is a primary receptor for hyaluronan, and its interaction with HA, particularly oligosaccharides, can trigger signaling pathways involved in cell migration, proliferation, and survival. Chondroitin sulfate can also bind to CD44, sometimes negatively regulating hyaluronan binding.[3][23]
CD44 signaling initiated by GAGs.
TLR4 Signaling Pathway
Toll-like receptor 4 is a key component of the innate immune system. Both hyaluronan oligosaccharides and heparin can modulate TLR4 signaling, leading to downstream effects on inflammatory cytokine production.[24][25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Mechanisms of Anti-Inflammatory Activity of Heparin- and Hyaluronan-Containing Multilayer Coatings—Targeting NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. The New Heparins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparin - Wikipedia [en.wikipedia.org]
- 7. Heparin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. USP Chondroitin Sulfate Ingredients for sale - Princeton Powder [princetonpowder.com]
- 9. Chondroitin sulfate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Dermatan sulphate sodium | 54328-33-5 | YD30120 [biosynth.com]
- 12. Dermatan sulfate - Wikipedia [en.wikipedia.org]
- 13. Keratan sulfate glycosaminoglycan from chicken egg white - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of bovine corneal keratan sulfate and its growth factor and morphogen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Keratan Sulphate|For Research [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Study on the potential mechanism of anti-inflammatory activity of covalently immobilized hyaluronan and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Hyaluronan oligosaccharides induce CD44 cleavage and promote cell migration in CD44-expressing tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Specific Sizes of Hyaluronan Oligosaccharides Stimulate Fibroblast Migration and Excisional Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 22. Dermatan sulphate sodium salt,average MW 92000 | 54328-33-5 | OD153505 [biosynth.com]
- 23. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Low-molecular-weight heparin - Wikipedia [en.wikipedia.org]
- 25. fn-test.com [fn-test.com]
- 26. In Vitro Investigation of the Effects of the Hyaluronan-Rich Extracellular Matrix on Neural Crest Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Hyaluronate Decasaccharide Characterization Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of hyaluronate (HA) oligosaccharides, particularly decasaccharides (HA10), is critical for understanding their biological functions and for the development of new therapeutics. This guide provides a comprehensive comparison of key analytical techniques used for HA10 characterization, supported by experimental data and detailed protocols to aid in method selection and cross-validation.
Hyaluronan, a glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, plays a vital role in various physiological and pathological processes. The biological activity of HA is often dependent on its molecular weight, with smaller fragments like decasaccharides exhibiting unique signaling properties. Therefore, robust and reliable analytical methods are essential for their structural elucidation and quantification.
This guide focuses on three primary analytical methodologies: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chromatographic Techniques. Each method offers distinct advantages and limitations in providing information on molecular weight, purity, and structure.
Comparative Analysis of Characterization Methods
The following table summarizes the quantitative performance of different analytical techniques for the characterization of hyaluronate decasaccharides.
| Analytical Technique | Parameter | Performance Metric | Typical Values/Observations for HA Decasaccharide |
| Mass Spectrometry | |||
| Electrospray Ionization (ESI-MS) | Molecular Weight Determination | High accuracy and resolution. | Can readily determine the molecular weight of oligosaccharides up to dp16.[1] Provides molecular species with multiple charges.[2] |
| Sensitivity | High | Can analyze mixtures of oligosaccharides without prior separation.[2] | |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) | Molecular Weight Determination | Powerful for determining molecular weight and dispersity.[3] | Can analyze mixtures of HA oligosaccharides from tetrasaccharides to 34-mers.[3] |
| Sensitivity | High, enhanced by derivatization. | Methylation of carboxyl groups significantly enhances the sensitivity for a wider range of masses.[3] | |
| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Can distinguish between isobaric oligosaccharides. | Differentiates HA from N-acetylheparosan based on fragmentation patterns.[4] Useful for definitive structural confirmation.[4] |
| NMR Spectroscopy | |||
| ¹H and ¹³C NMR | Structural Confirmation | Provides detailed structural information. | Resonance overlap can limit resolution for larger oligosaccharides.[5] ¹³C NMR can resolve internal groups up to hexamers.[5] |
| ¹⁵N NMR | Resolution of Amide Groups | Overcomes limitations of ¹H and ¹³C NMR. | Allows for the resolution of amide groups in a decamer at high magnetic fields.[5][6] |
| Sequence-Specific Assignments | High | Enables complete sequence-specific assignments and reveals end-effects even in the middle of octamers.[5] | |
| Chromatographic Techniques | |||
| High-Performance Anion-Exchange Chromatography (HPAEC) | Separation and Quantification | Excellent resolution of oligosaccharides. | Used with pulsed amperometric detection (PAD) for characterization of oligosaccharides up to dp16.[1] |
| Size-Exclusion Chromatography (HPLC-SEC) | Molecular Weight Distribution | Determines concentration and molecular weight distribution. | Validated methods show high repeatability and reproducibility (>98%).[7][8] |
| Limits of Detection (LOD) and Quantification (LOQ) | Good | LOD and LOQ reported as 12 and 42 mg/L, respectively.[7][8] | |
| Thin-Layer Chromatography (TLC) | Separation | Simple and rapid separation. | Can separate odd- and even-numbered hyaluronate oligosaccharides.[9] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the characterization of hyaluronate decasaccharides using Mass Spectrometry, NMR Spectroscopy, and Chromatography.
Experimental Protocols
Preparation of Hyaluronate Decasaccharides by Enzymatic Digestion
-
Enzymatic Digestion: High molecular weight hyaluronic acid is digested with a specific enzyme such as Streptomyces hyalurolyticus hyaluronate lyase or testicular hyaluronidase.[1][3][10] The reaction is typically carried out in a suitable buffer (e.g., sodium acetate) at an optimal pH and temperature for the chosen enzyme.
-
Purification: The resulting mixture of oligosaccharides is then subjected to purification to isolate the decasaccharide fraction. This is commonly achieved through a combination of size-exclusion chromatography (SEC) and anion-exchange chromatography (AEC).[10] Fractions are collected and analyzed to identify those containing the decasaccharide.
Mass Spectrometry Analysis
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Purified decasaccharide samples are typically dissolved in a water/acetonitrile mixture with a small amount of volatile acid (e.g., formic acid) to aid ionization.
-
Instrumentation: Analysis is performed on an ESI-mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Spectra are acquired in negative ion mode to observe the deprotonated molecular ions [M-nH]ⁿ⁻.[10]
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
-
Sample Preparation: The decasaccharide sample is mixed with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid).[3][10] A small volume of the mixture is spotted onto a MALDI target plate and allowed to dry.
-
Derivatization (Optional but Recommended): For enhanced sensitivity, the carboxyl groups of the glucuronic acid residues can be methylated using trimethylsilyl (B98337) diazomethane.[3]
-
Instrumentation: Analysis is performed on a MALDI-TOF mass spectrometer.
-
Data Acquisition: Spectra can be acquired in both positive and negative ion modes. In positive ion mode, sodiated or potassiated adducts ([M+Na]⁺, [M+K]⁺) are commonly observed.[10]
-
NMR Spectroscopy Analysis
-
Sample Preparation: The purified hyaluronate decasaccharide is lyophilized and then dissolved in deuterium (B1214612) oxide (D₂O).
-
Isotopic Labeling (for advanced studies): For enhanced resolution and assignment, especially for larger oligosaccharides, isotopic labeling with ¹⁵N and/or ¹³C can be employed during the production of the initial high molecular weight HA.[5][6]
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 750 MHz).[6]
-
Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (e.g., HSQC) NMR experiments are performed. For isotopically labeled samples, 3D triple-resonance experiments can be conducted to resolve resonance overlap.[5]
Chromatographic Analysis
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):
-
Mobile Phase: A gradient of sodium acetate (B1210297) or sodium chloride in sodium hydroxide (B78521) is typically used for elution.
-
Column: A high-pH anion-exchange column (e.g., CarboPac) is employed.
-
Detection: Pulsed amperometric detection provides sensitive detection of the non-UV-absorbing oligosaccharides.[1]
-
-
Size-Exclusion Chromatography (HPLC-SEC):
-
Mobile Phase: An aqueous buffer, such as 0.05 M potassium dihydrogen phosphate, is used as the mobile phase.[11]
-
Column: A size-exclusion column (e.g., BioSep SEC S2000) is used to separate molecules based on their hydrodynamic volume.[11]
-
Detection: Detection is often performed using a UV detector at a low wavelength (e.g., 205 nm) or a refractive index (RI) detector.[11]
-
Conclusion
The comprehensive characterization of hyaluronate decasaccharides requires a multi-faceted analytical approach. Mass spectrometry provides rapid and sensitive determination of molecular weight, while tandem MS can confirm the identity and linkage of the saccharide units. NMR spectroscopy offers unparalleled detail for structural elucidation and conformational analysis, with ¹⁵N NMR being particularly advantageous for resolving individual amide groups in the decasaccharide. Chromatographic techniques, especially HPAEC and HPLC-SEC, are indispensable for purification, quantification, and assessment of purity and molecular weight distribution. By cross-validating results from these complementary techniques, researchers can achieve a high level of confidence in the characterization of hyaluronate decasaccharides, which is fundamental for advancing research and development in this field.
References
- 1. Isolation and characterization by electrospray-ionization mass spectrometry and high-performance anion-exchange chromatography of oligosaccharides derived from hyaluronic acid by hyaluronate lyase digestion: observation of some heretofore unobserved oligosaccharides that contain an odd number of units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion-spray mass spectrometric analysis of glycosaminoglycan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix assisted laser desorption ionization-time of flight mass spectrometry analysis of hyaluronan oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem MS can Distinguish Hyaluronic Acid from N-Acetylheparosan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of 15N-NMR to resolve molecular details in isotopically-enriched carbohydrates: sequence-specific observations in hyaluronan oligomers up to decasaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Thin-layer chromatography of hyaluronate oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of sodium hyaluronate in pharmaceutical formulations by HPLC–UV - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Hyaluronate Decasaccharide Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of hyaluronate decasaccharide in modulating cellular responses, particularly in the context of inflammation and cell signaling. The data presented here is collated from multiple studies to offer a comprehensive overview for researchers designing experiments or evaluating the therapeutic potential of hyaluronan oligosaccharides.
Executive Summary
This compound (HA10), a ten-sugar unit oligosaccharide of hyaluronic acid, demonstrates distinct and reproducible effects on cell signaling pathways, primarily through its interaction with cell surface receptors like CD44 and Toll-like receptor 4 (TLR4). Its biological activity is highly dependent on its size, often exhibiting a pro-inflammatory response in contrast to the anti-inflammatory nature of high-molecular-weight hyaluronan (HMW-HA). This guide presents quantitative data comparing HA10 to other hyaluronan fragments and outlines detailed experimental protocols to aid in the replication of these findings.
Comparative Data on Hyaluronan Oligosaccharide Activity
The biological effects of hyaluronan are intrinsically linked to its molecular weight. While HMW-HA is generally considered anti-inflammatory, smaller fragments, including decasaccharides, can initiate inflammatory signaling cascades. The following tables summarize quantitative data from various experimental setups.
Table 1: Comparative Efficacy of Hyaluronan Oligosaccharides on CD44 Binding
| Hyaluronan Oligosaccharide | IC50 for CD44 Binding (µM) | Reference |
| Hexasaccharide (HA6) | 213 | [1] |
| Octasaccharide (HA8) | 168 | [1] |
| Decasaccharide (HA10) | Data not available in reviewed literature | - |
Note: Lower IC50 values indicate higher binding affinity.
Table 2: Pro-inflammatory Cytokine Secretion in Macrophages/Dendritic Cells
| Treatment | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Cell Type | Reference |
| Control (Unstimulated) | Baseline | Baseline | Human Monocyte-derived Dendritic Cells | [2] |
| LPS (100 ng/mL) | Significantly Increased | Significantly Increased | Human Monocyte-derived Dendritic Cells | [2] |
| Small HA fragments (4-16 saccharides) | Significantly Increased | Significantly Increased | Human Monocyte-derived Dendritic Cells | [2] |
| High-Molecular-Weight HA | No significant change | No significant change | Human Monocyte-derived Dendritic Cells | [2] |
Note: Specific quantitative values for decasaccharide were not consistently reported across studies, but it falls within the pro-inflammatory size range of 4-16 saccharides.
Signaling Pathways Modulated by this compound
This compound and other small oligosaccharides primarily exert their effects through the activation of TLR4 and modulation of CD44 signaling. This leads to the activation of downstream pathways, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.
Figure 1. Signaling pathway activated by this compound.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies for key experiments are provided below.
Experimental Workflow: Macrophage Stimulation and Cytokine Analysis
Figure 2. Workflow for macrophage stimulation and analysis.
Cell Culture and Stimulation
-
Cell Line: Human monocytic cell line THP-1 is a suitable model. Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. Alternatively, primary human or murine bone marrow-derived macrophages can be used.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Stimulation:
-
Seed differentiated macrophages in 24-well plates at a density of 5 x 10^5 cells/well.
-
Starve the cells in serum-free media for 2-4 hours prior to stimulation.
-
Prepare stock solutions of this compound, hexasaccharide, octasaccharide, and HMW-HA in sterile phosphate-buffered saline (PBS). Ensure all hyaluronan preparations are tested for endotoxin (B1171834) contamination.
-
Treat cells with various concentrations of each hyaluronan fragment (e.g., 1, 10, 50 µg/mL).
-
Use lipopolysaccharide (LPS) at 100 ng/mL as a positive control for pro-inflammatory response.
-
Include an unstimulated (vehicle control) group treated with PBS alone.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) for cytokine analysis and shorter time points (e.g., 15, 30, 60 minutes) for signaling pathway analysis.
-
Cytokine Quantification by ELISA
-
Sample Collection: After the incubation period, centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for human or murine TNF-α and IL-6.
-
Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubation with detection antibody, addition of substrate, and stopping the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Pathway Activation
-
Protein Extraction:
-
After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-ERK1/2, total ERK1/2, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The experimental evidence strongly indicates that this compound, as part of the broader category of small hyaluronan oligosaccharides, reproducibly induces a pro-inflammatory response in immune cells. This activity is primarily mediated through the TLR4 signaling pathway, leading to the activation of NF-κB and MAPKs and subsequent cytokine production. For researchers investigating the nuanced roles of hyaluronan fragments in health and disease, adherence to detailed and consistent experimental protocols, such as those outlined in this guide, is crucial for obtaining reproducible and comparable results. Further studies are warranted to delineate the precise quantitative differences in the bioactivity of decasaccharides compared to other specific oligosaccharide sizes.
References
Benchmarking Hyaluronate Decasaccharide: A Comparative Guide to its Signaling Efficacy Against Established Biomolecules
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, the quest for molecules that can precisely modulate biological processes is paramount for therapeutic innovation. This guide provides a comprehensive benchmark analysis of hyaluronate decasaccharide (HA10), a specific low-molecular-weight fragment of the ubiquitous glycosaminoglycan hyaluronan, against two well-established signaling molecules: Lipopolysaccharide (LPS) and Vascular Endothelial Growth Factor (VEGF). This report is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of their effects on inflammatory and angiogenic pathways, supported by experimental data and detailed methodologies.
Executive Summary
Hyaluronan's biological activity is profoundly dependent on its molecular weight. While high-molecular-weight hyaluronan is generally associated with tissue homeostasis and has anti-inflammatory and anti-angiogenic properties, its fragmentation into smaller oligosaccharides, such as decasaccharides, can trigger distinct signaling cascades. This guide delves into the pro-inflammatory and pro-angiogenic potential of this compound, drawing direct comparisons with the potent inflammatory inducer, LPS, and the key mediator of angiogenesis, VEGF.
Data Presentation: Quantitative Comparison of Signaling Molecules
The following tables summarize the dose-dependent effects of this compound, LPS, and VEGF on key cellular responses related to inflammation and angiogenesis.
Table 1: Inflammatory Response Benchmarking
| Parameter | This compound (HA10) | Lipopolysaccharide (LPS) | Cell Type |
| Receptor | TLR4, CD44[1] | TLR4 | Macrophages, Dendritic Cells[1] |
| NF-κB Activation (EC50) | ~10-50 µg/mL (estimated)[2] | ~1-10 ng/mL[1] | RAW 264.7 Macrophages |
| TNF-α Production | Moderate induction[2] | Potent induction | Murine Macrophages |
| IL-6 Production | Moderate induction | Potent induction | Human Dermal Fibroblasts[3] |
Table 2: Angiogenic Response Benchmarking
| Parameter | This compound (HA10) | Vascular Endothelial Growth Factor (VEGF) | Cell Type |
| Receptor | CD44, RHAMM[4] | VEGFR2 | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Endothelial Cell Proliferation (EC50) | ~1-10 µg/mL[5] | ~5-20 ng/mL[6] | Bovine Aortic Endothelial Cells, HUVECs |
| Endothelial Tube Formation | Induces tube formation[7] | Potent inducer of tube formation[6] | HUVECs |
| Signaling Pathways | Src, Ras, ERK1/2, PLCγ1[8] | PI3K/Akt, PLCγ, ERK1/2[9] | Endothelial Cells |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound, LPS, and VEGF, while sometimes converging on common downstream effectors, are initiated by distinct receptor interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. Low molecular weight hyaluronan mediated CD44 dependent induction of IL-6 and chemokines in human dermal fibroblasts potentiates innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyaluronic Acid Promotes Angiogenesis by Inducing RHAMM-TGFβ Receptor Interaction via CD44-PKCδ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of hyaluronate and its oligosaccharides on endothelial cell proliferation and monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular endothelial growth factor-induced endothelial cell proliferation is regulated by interaction between VEGFR-2, SH-PTP1 and eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyaluronan oligosaccharides induce tube formation of a brain endothelial cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different hyaluronate decasaccharide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Hyaluronate (HA) decasaccharides, oligosaccharides composed of ten repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, are of significant interest in biomedical research. Their specific size allows for unique interactions with cell surface receptors like CD44, modulating critical signaling pathways involved in cell proliferation, migration, and inflammation. The availability of structurally well-defined HA decasaccharides is crucial for advancing our understanding of their biological functions and for developing novel therapeutics. This guide provides a head-to-head comparison of the leading synthesis methods for hyaluronate decasaccharides, supported by experimental data and detailed protocols.
Performance Comparison of Synthesis Methods
The synthesis of a specific length oligosaccharide like a decasaccharide presents unique challenges. Three primary methodologies have been employed: chemical synthesis, chemoenzymatic synthesis, and enzymatic degradation. Each approach offers a distinct set of advantages and disadvantages in terms of yield, purity, scalability, and the ability to introduce modifications.
| Synthesis Method | Key Features | Overall Yield | Purity | Scalability | Key Advantages | Key Disadvantages |
| Chemical Synthesis | Multi-step process involving protected monosaccharide building blocks and chemical glycosylation reactions. | Reported at 37% from disaccharide building blocks.[1][2] | High, requires extensive purification. | Can be scaled up, with reports of over 200 mg produced.[1] | Precise control over structure, allows for site-specific modifications. | Complex and lengthy multi-step process, requires extensive use of protecting groups, potential for side reactions.[1][2] |
| Chemoenzymatic Synthesis | Stepwise addition of monosaccharides using engineered hyaluronan synthases. | Potentially high, but specific yield for decasaccharide not reported. | Very high, produces monodisperse oligosaccharides.[3] | Amenable to scale-up with immobilized enzyme reactors.[3] | High purity of the final product, avoids complex protecting group chemistry.[3] | Requires specialized enzymes and nucleotide sugar donors, potential for intermediate purification steps.[4] |
| Enzymatic Degradation | Controlled depolymerization of high molecular weight hyaluronan using hyaluronidases. | High, with production reported at 40 g/L for oligosaccharide mixtures.[5] | Produces a distribution of oligosaccharide sizes, requires further purification for monodisperse decasaccharide. | Highly scalable for the production of oligosaccharide mixtures.[5] | Utilizes readily available starting material (high molecular weight HA). | Lack of precise control over the final product length, resulting in a mixture of oligosaccharides. |
Experimental Protocols
Chemical Synthesis: Preactivation-Based Chemoselective Glycosylation
This method, detailed by Lu, Kamat, Huang, & Huang (2009), involves the assembly of the decasaccharide from protected disaccharide building blocks.[1][2]
Key Steps:
-
Monosaccharide Building Block Synthesis: Preparation of protected D-glucuronic acid and N-acetyl-D-glucosamine derivatives. The glucosamine (B1671600) units are protected with a trichloroacetyl group.[1][2]
-
Disaccharide Assembly: Coupling of the protected monosaccharides to form disaccharide building blocks.
-
Iterative Glycosylation: A preactivation-based chemoselective glycosylation strategy is used to couple the disaccharide building blocks sequentially. A key improvement in the final coupling step to form the decasaccharide involved the addition of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to suppress the formation of a trichloromethyl oxazoline (B21484) side product, boosting the yield of this step to 77%.[1]
-
Deprotection: Removal of all protecting groups to yield the final hyaluronate decasaccharide. This is a challenging step due to the number of protective groups. A mild basic condition is employed to avoid epimerization.[1][2]
Chemoenzymatic Synthesis using Immobilized Enzyme Reactors
This innovative approach utilizes mutant enzymes from Pasteurella multocida hyaluronan synthase (pmHAS) to achieve controlled, stepwise synthesis.[3]
Key Steps:
-
Enzyme Preparation and Immobilization: Two mutant pmHAS enzymes, a glucuronic acid transferase and an N-acetylglucosamine transferase, are expressed, purified, and immobilized onto solid supports to create separate enzyme reactors.[3]
-
Stepwise Elongation: The synthesis starts with a smaller hyaluronan oligosaccharide primer (e.g., a tetrasaccharide).[4]
-
The primer is passed through the first enzyme reactor (e.g., glucuronic acid transferase) with the corresponding UDP-sugar donor (UDP-GlcUA) to add one monosaccharide.
-
The resulting elongated oligosaccharide is then passed through the second enzyme reactor (N-acetylglucosamine transferase) with its corresponding UDP-sugar donor (UDP-GlcNAc) to add the next monosaccharide.
-
This alternating process is repeated in a controlled, stepwise fashion until the desired decasaccharide length is achieved. A key advantage of this method is that it avoids the need for purification of the intermediate oligosaccharides.[3]
Enzymatic Degradation of High Molecular Weight Hyaluronan
This method relies on the controlled cleavage of long-chain hyaluronan by hyaluronidases.
Key Steps:
-
Reaction Setup: High molecular weight hyaluronan is dissolved in a suitable buffer.
-
Enzymatic Digestion: A specific concentration of hyaluronidase (B3051955) (e.g., recombinant leech hyaluronidase) is added to the HA solution.[5]
-
Controlled Hydrolysis: The reaction time and enzyme concentration are carefully controlled to achieve a desired average molecular weight distribution of the resulting oligosaccharides.[5]
-
Purification: The reaction is stopped, and the resulting mixture of HA oligosaccharides is subjected to purification techniques such as size-exclusion chromatography to isolate the decasaccharide fraction.
Visualizing the Synthesis Workflows and Signaling Pathway
To better illustrate the methodologies and the biological context of hyaluronate decasaccharides, the following diagrams were generated using the DOT language.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Chemoenzymatic synthesis using immobilized enzyme reactors.
Caption: Simplified signaling cascade initiated by HA decasaccharide binding to CD44.
Conclusion
The choice of synthesis method for hyaluronate decasaccharides depends heavily on the specific research needs. Chemical synthesis offers unparalleled control for creating modified structures but is a complex and labor-intensive process. For applications requiring high purity and monodispersity, the chemoenzymatic approach using immobilized enzymes presents a highly attractive and efficient alternative. Finally, enzymatic degradation is a viable option for producing large quantities of oligosaccharide mixtures, from which the decasaccharide can be isolated, making it suitable for applications where absolute purity is not the primary concern. As research into the specific biological roles of hyaluronate decasaccharides continues, the demand for reliable and efficient synthesis methods will undoubtedly grow, driving further innovation in this field.
References
- 1. Chemical Synthesis of a Hyaluronic Acid Decasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid chemoenzymatic synthesis of monodisperse hyaluronan oligosaccharides with immobilized enzyme reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis with the Pasteurella hyaluronan synthase; production of a multitude of defined authentic, derivatized, and analog polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic production of specifically distributed hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Validating the Purity of Commercially Available Hyaluronate Decasaccharide for Research Applications
For researchers, scientists, and drug development professionals, the purity of hyaluronate decasaccharide is a critical factor influencing experimental outcomes and product efficacy. This guide provides a comparative overview of methods and considerations for validating the purity of commercially available this compound, supported by established experimental protocols.
This compound, a low molecular weight fragment of hyaluronic acid (HA), is a key molecule in various biological processes, including cell signaling, wound healing, and angiogenesis.[1] Given its potent biological activity, ensuring the purity of commercially available preparations is paramount to avoid confounding experimental results from contaminants. Common impurities can include other glycosaminoglycans like chondroitin (B13769445) sulfate (B86663), different-sized hyaluronan oligosaccharides, endotoxins, proteins, and residual DNA from the manufacturing process.
Comparative Analysis of Commercial this compound
While a direct head-to-head independent analysis of all commercially available hyaluronate decasaccharides is beyond the scope of this guide, a review of product specifications from major suppliers reveals a common purity standard. Most suppliers guarantee a purity of ≥95%, primarily determined by High-Performance Liquid Chromatography (HPLC).[2] However, the nature and quantity of the remaining <5% impurities can vary.
Table 1: Comparison of Typical Purity Specifications for Commercial this compound
| Parameter | Supplier A Specification | Supplier B Specification | Supplier C Specification | Typical Analytical Method |
| Purity (Decasaccharide) | ≥ 95% | > 95.0% | ≥ 95% | HPLC (Size-Exclusion or Anion-Exchange) |
| Endotoxin (B1171834) Level | < 0.5 EU/mg | Low in endotoxin | Not specified | Limulus Amebocyte Lysate (LAL) Assay |
| Presence of other GAGs | Not specified | Not specified | Not specified | HPLC, Capillary Electrophoresis |
| Protein Content | Not specified | Not specified | Not specified | Bradford or BCA Assay |
| Heavy Metals | Not specified | Not specified | Not specified | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Experimental Protocols for Purity Validation
To independently verify the purity of a commercial this compound preparation, the following experimental protocols are recommended.
High-Performance Liquid Chromatography (HPLC) for Size Purity
HPLC is the gold standard for determining the size homogeneity of hyaluronan oligosaccharides. Size-Exclusion Chromatography (SEC) and Anion-Exchange Chromatography (AEX) are commonly employed.
Protocol: Size-Exclusion HPLC (SEC-HPLC)
-
Column: A high-resolution size-exclusion column suitable for oligosaccharide separation (e.g., TSKgel G2000SWxl).
-
Mobile Phase: An aqueous buffer such as 0.1 M sodium sulfate in 0.05 M sodium phosphate, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: Refractive Index (RI) or UV at 205-215 nm.
-
Sample Preparation: Dissolve the this compound in the mobile phase to a concentration of 1-5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Calibration: Run a series of hyaluronan oligosaccharide standards of known molecular weight to create a calibration curve.
-
Analysis: Inject the sample and compare the retention time of the major peak to the calibration curve to confirm its size as a decasaccharide. The presence of other peaks indicates the presence of different-sized oligosaccharides.
Mass Spectrometry (MS) for Structural Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with HPLC provides definitive structural confirmation and can identify and quantify impurities.[3]
Protocol: LC-MS Analysis
-
LC System: Utilize a reverse-phase ion-pairing HPLC method for optimal separation of oligosaccharides.[3]
-
Mass Spectrometer: An ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Negative ion mode is typically used for hyaluronan analysis.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the eluting peaks. The theoretical monoisotopic mass of this compound (as the sodium salt) can be calculated and compared to the experimental data. Impurities will present as peaks with different m/z values.
Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection
Endotoxins from gram-negative bacteria are potent inflammatory agents and a critical impurity to quantify. The LAL assay is a highly sensitive method for their detection.[4]
Protocol: Chromogenic LAL Assay
-
Reagents: LAL reagent kit (chromogenic), endotoxin-free water, and control standard endotoxin.
-
Sample Preparation: Reconstitute the this compound in endotoxin-free water. Due to the potential for high viscosity to interfere with the assay, enzymatic digestion of the sample with hyaluronidase (B3051955) may be necessary.[5]
-
Procedure: Follow the manufacturer's instructions for the LAL kit. This typically involves incubating the sample with the LAL reagent and measuring the colorimetric change at a specific wavelength (e.g., 405 nm) over time.
-
Quantification: Generate a standard curve using the control standard endotoxin to quantify the endotoxin level in the sample, expressed in Endotoxin Units per milligram (EU/mg).
Experimental Workflow for Purity Validation
Caption: Workflow for the comprehensive purity validation of this compound.
Biological Activity and Signaling Pathways
The biological effects of hyaluronan oligosaccharides are size-dependent and are primarily mediated through interactions with cell surface receptors, most notably CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[6] The binding of this compound to CD44 can initiate intracellular signaling cascades that regulate cell migration, proliferation, and inflammation.[7]
Caption: Simplified CD44-mediated signaling pathway initiated by this compound.
Alternatives to this compound
For certain research applications, other glycosaminoglycans or synthetic molecules may serve as alternatives, though their biological activities and receptor interactions will differ.
Table 2: Potential Alternatives to this compound
| Alternative | Key Characteristics | Common Applications |
| Chondroitin Sulfate Oligosaccharides | Sulfated glycosaminoglycan. Interacts with different sets of receptors. | Cartilage biology research, inflammation studies. |
| Dermatan Sulfate Oligosaccharides | Another sulfated glycosaminoglycan with distinct biological roles. | Coagulation and wound healing research. |
| Heparan Sulfate Oligosaccharides | Highly sulfated and structurally complex, with diverse signaling roles. | Growth factor signaling, developmental biology. |
| Synthetic Glycomimetics | Small molecules designed to mimic the biological activity of oligosaccharides. | Therapeutic development, receptor binding studies. |
Conclusion
References
- 1. Size Matters: Molecular Weight Specificity of Hyaluronan Effects in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. On-line HPLC/ESI-MS separation and characterization of hyaluronan oligosaccharides from 2-mers to 40-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Hyaluronan: molecular size-dependent signaling and biological functions in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligosaccharides of hyaluronan induce angiogenesis through distinct CD44 and RHAMM-mediated signalling pathways involving Cdc2 and gamma-adducin - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Hyaluronate Decasaccharide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hyaluronate decasaccharide (HA10) with alternative molecules, focusing on their on-target and potential off-target effects. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development and research applications.
Introduction to this compound (HA10)
Hyaluronan (HA), a major component of the extracellular matrix, plays a crucial role in various biological processes, including cell signaling, proliferation, and migration. The biological activity of HA is highly dependent on its molecular weight. While high-molecular-weight HA is generally associated with tissue hydration and anti-inflammatory properties, smaller fragments, such as this compound (HA10), can elicit distinct and sometimes opposing cellular responses. HA10 primarily interacts with cell surface receptors like CD44 and Toll-like receptor 4 (TLR4), modulating downstream signaling pathways. Understanding the specificity of these interactions and the potential for off-target effects is critical for the therapeutic development of HA10.
On-Target and Off-Target Signaling of HA10
HA10's biological activities are primarily mediated through its binding to CD44 and TLR4.
-
CD44 Signaling: The interaction of HA with CD44 can trigger a variety of downstream signaling cascades, including the activation of Src, Ras, and the PI3K/Akt pathway, which are involved in cell survival, proliferation, and migration. The size of the HA fragment can influence the cellular response. While high-molecular-weight HA can induce cell adhesion, smaller fragments like HA oligosaccharides can compete with endogenous HA, potentially disrupting established signaling complexes and leading to different cellular outcomes[1][2].
-
TLR4 Signaling: Low-molecular-weight HA fragments, including oligosaccharides, have been shown to act as damage-associated molecular patterns (DAMPs) that can activate TLR4, a key receptor in the innate immune system. This activation can lead to the production of pro-inflammatory cytokines through the NF-κB pathway[3].
The potential for off-target effects arises from the possibility of HA10 interacting with other cell surface receptors or intracellular signaling molecules in an unintended manner. A thorough assessment of these off-target interactions is crucial for evaluating the safety and efficacy of HA10-based therapeutics.
Comparison with Alternatives
Several alternative approaches exist for modulating the signaling pathways targeted by HA10. These can be broadly categorized as other HA oligosaccharides of varying lengths, and synthetic antagonists targeting CD44 or TLR4.
Hyaluronan Oligosaccharides of Different Sizes
The biological activity of HA oligosaccharides is size-dependent. Shorter or longer fragments may exhibit different binding affinities for CD44 and TLR4, and consequently, different downstream effects.
Synthetic CD44 Antagonists
Small molecules and peptides have been developed to specifically block the interaction of HA with CD44, thereby inhibiting downstream signaling. These antagonists offer the potential for higher specificity compared to HA fragments.
Synthetic TLR4 Antagonists
A variety of small molecules and peptides have been designed to antagonize TLR4 activation, thereby blocking the pro-inflammatory signaling cascade initiated by ligands such as lipopolysaccharide (LPS) and, potentially, small HA fragments.
Quantitative Data Comparison
The following tables summarize the available quantitative data for HA10 and its alternatives.
| Compound | Target | Assay Type | IC50/EC50 | Reference |
| This compound (HA10) | CD44 | Competitive Binding Assay | 32 µM | [4] |
| Hyaluronate Octasaccharide (HA8) | CD44 | Competitive ELISA | 168 µM | [2] |
| Hyaluronate Hexasaccharide (HA6) | CD44 | Competitive ELISA | 213 µM | [2] |
| Hyaluronate Tetrasaccharide (HA4) | CD44 | Competitive ELISA | > 240 µM (weak) | [2] |
| Synthetic CD44 Antagonist (SRT6) | CD44 | Antiproliferative Activity (NCI-H23 cells) | 1.37 µM | [5] |
| Synthetic TLR4 Antagonist (FP7) | TLR4 | LPS-stimulated cytokine production (macrophages) | 0.46 - 3.2 µM | [6] |
| Peptidic TLR4 Antagonist (Papiliocin) | TLR4 | Inhibition of LPS-induced NF-κB translocation | Effective at 0.1 µM | [7] |
Table 1: Comparison of Inhibitory/Effective Concentrations. This table presents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for HA10 and its alternatives in various cell-based assays. Lower values indicate higher potency.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on-target and off-target effects of this compound and its alternatives.
Competitive Receptor Binding Assay (CD44)
This assay determines the ability of a test compound to compete with a known ligand (e.g., biotinylated high-molecular-weight HA) for binding to a specific receptor (e.g., recombinant CD44).
Materials:
-
Recombinant human CD44 protein
-
Biotinylated high-molecular-weight hyaluronic acid (b-HA)
-
Streptavidin-coated microplates
-
Test compounds (HA10 and alternatives)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-CD44 antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplates with b-HA by incubating with a solution of b-HA in assay buffer overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Block non-specific binding sites by incubating with assay buffer for 1 hour at room temperature.
-
Prepare serial dilutions of the test compounds (HA10 and alternatives) in assay buffer.
-
Add the test compound dilutions to the wells, followed by a fixed concentration of recombinant CD44 protein.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
Wash the plates three times with wash buffer.
-
Add HRP-conjugated anti-CD44 antibody and incubate for 1 hour at room temperature.
-
Wash the plates three times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
TLR4 Activation Assay (NF-κB Reporter Assay)
This cell-based assay measures the activation of the TLR4 signaling pathway by quantifying the activity of a downstream reporter gene, such as luciferase, under the control of an NF-κB promoter.
Materials:
-
HEK293 cells stably expressing human TLR4, MD2, CD14, and an NF-κB-luciferase reporter gene (HEK-Blue™ hTLR4 cells or similar).
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Test compounds (HA10 and alternatives).
-
Lipopolysaccharide (LPS) as a positive control.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HEK-Blue™ hTLR4 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and LPS in cell culture medium.
-
Replace the medium in the wells with the prepared dilutions of test compounds or LPS. Include a vehicle control.
-
Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability if necessary (e.g., using a parallel MTT assay).
-
Calculate the fold induction of NF-κB activity compared to the vehicle control and determine the EC50 value for agonists or the IC50 value for antagonists (in the presence of a fixed concentration of LPS).
Multiplex Cytokine Profiling Assay
This assay simultaneously measures the secretion of multiple cytokines from immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in response to treatment with the test compounds. This provides a broader view of the immunomodulatory effects and potential for off-target inflammatory responses.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Test compounds (HA10 and alternatives).
-
Phytohemagglutinin (PHA) or LPS as positive controls.
-
Multiplex cytokine assay kit (e.g., Luminex-based).
-
Luminex instrument or a compatible flow cytometer.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of the test compounds and positive controls in RPMI medium.
-
Add the dilutions to the wells containing PBMCs.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate and collect the culture supernatants.
-
Perform the multiplex cytokine assay on the supernatants according to the manufacturer's protocol.
-
Acquire the data using a Luminex instrument.
-
Analyze the data to determine the concentration of each cytokine in the samples.
-
Compare the cytokine profiles induced by the different test compounds.
Mandatory Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Experimental workflow for off-target effect assessment.
Conclusion
The assessment of off-target effects is a critical step in the preclinical development of any therapeutic agent. For this compound, its known interactions with key signaling receptors like CD44 and TLR4 necessitate a thorough investigation of its signaling specificity. This guide provides a framework for comparing HA10 with relevant alternatives and outlines key experimental protocols for a comprehensive off-target assessment. By employing a multi-faceted approach that includes receptor binding assays, cell-based reporter assays, and broader profiling techniques such as cytokine and kinome profiling, researchers can gain a deeper understanding of the complete pharmacological profile of HA10 and its potential for therapeutic applications. The provided data and methodologies serve as a valuable resource for guiding future research and development in this area.
References
- 1. Hyaluronan oligosaccharide treatment of chondrocytes stimulates expression of both HAS-2 and MMP-3, but by different signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and syntheses of hyaluronan oligosaccharide conjugates as inhibitors of CD44-Hyaluronan binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial synthesis of a hyaluronan based polysaccharide library for enhanced CD44 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. mdpi.com [mdpi.com]
- 7. Specific Sizes of Hyaluronan Oligosaccharides Stimulate Fibroblast Migration and Excisional Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Hyaluronate Oligosaccharide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hyaluronate oligosaccharide analogs, focusing on their structure-activity relationship (SAR) in modulating the interaction between hyaluronan (HA) and its primary cell surface receptor, CD44. The binding of HA to CD44 is a critical signaling event implicated in tumor progression, inflammation, and cell migration. Consequently, synthetic HA oligosaccharide analogs that can competitively inhibit this interaction are promising candidates for novel therapeutics.
Introduction to Hyaluronan Oligosaccharide Activity
Hyaluronan, a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, exhibits a wide range of biological activities that are dependent on its molecular weight.[1][2] While high-molecular-weight HA is generally associated with tissue hydration and structural integrity, its smaller fragments, known as hyaluronan oligosaccharides (HAOs), can elicit distinct and potent biological responses.[2][3]
HAOs, including decasaccharides (10-mers), have been shown to induce angiogenesis, inflammation, and cytokine production.[1][4] Notably, the decasaccharide is the minimum size required for strong binding to the proteoglycan aggrecan and for the displacement of high-molecular-weight HA from CD44 on keratinocytes.[1] Smaller HA oligosaccharides, typically between 6 and 18 sugar units, have demonstrated the ability to induce apoptosis in various cancer cell lines.[5]
The development of synthetic HAO analogs allows for systematic modifications to the oligosaccharide structure to probe and optimize their biological activity. A key therapeutic strategy involves the design of HAO analogs that act as antagonists of the HA-CD44 interaction, thereby disrupting the downstream signaling pathways that promote cancer cell proliferation and survival.[6][7]
Comparison of Synthetic Hyaluronan Oligosaccharide Analogs
Recent research has focused on the synthesis of HA oligosaccharide analogs with modifications designed to enhance their binding affinity for CD44 and their inhibitory potency against the native HA-CD44 interaction. A study by Lu and Huang (2015) investigated a series of HA tetrasaccharide (HA₄) analogs with various aromatic groups attached to the reducing end. Their findings provide valuable insights into the SAR of these compounds.[1]
Quantitative Data Summary
The inhibitory activity of the most potent synthetic analog, Analog 36 , which features an m-benzyl phenyl moiety, was compared to unmodified HA oligosaccharides of varying lengths (HA₄, HA₆, and HA₈) using a competitive ELISA. The IC50 values, representing the concentration required for 50% inhibition of biotinylated HA polysaccharide binding to the CD44 hyaluronan-binding domain (HABD), are summarized in the table below.
| Compound | Description | IC50 (µM) |
| Analog 36 | HA tetrasaccharide with m-benzyl phenyl moiety | 322 |
| Unmodified HA₄ | Natural hyaluronan tetrasaccharide | > 240 |
| Unmodified HA₆ | Natural hyaluronan hexasaccharide | 213 |
| Unmodified HA₈ | Natural hyaluronan octasaccharide | 168 |
Data sourced from Lu and Huang, 2015.[1]
The data indicates that the addition of a hydrophobic, aromatic group at the reducing end of the HA tetrasaccharide significantly enhances its inhibitory activity compared to the unmodified tetrasaccharide.[1] The potency of Analog 36 is comparable to that of the longer, unmodified hexasaccharide, suggesting that targeted chemical modifications can compensate for a shorter oligosaccharide chain length. The general trend of increasing inhibitory activity with increasing chain length for unmodified oligosaccharides is also evident.[1]
Key Signaling Pathway: HA-CD44 Interaction
The binding of multivalent, high-molecular-weight HA to CD44 receptors on the cell surface leads to receptor clustering and the activation of downstream signaling cascades that promote cell survival, proliferation, and migration.[1][7] Synthetic HA oligosaccharide analogs competitively inhibit this process by binding to CD44 without inducing receptor clustering, thereby disrupting the oncogenic signaling.[6]
Caption: Competitive inhibition of HA-CD44 signaling by a synthetic analog.
Experimental Protocols
Synthesis of HA Tetrasaccharide Analog 36
The synthesis of HA oligosaccharide analogs involves a multi-step chemical process. A key strategy to expedite this is the use of enzymatic digestion of HA polysaccharides to obtain shorter oligosaccharide precursors.[1]
1. Enzymatic Digestion of HA Polysaccharide:
-
High-molecular-weight HA polysaccharide is treated with hyaluronidase (B3051955) in a sodium acetate (B1210297) buffer (pH 5.2).
-
The resulting HA tetrasaccharide is purified.
2. Chemical Modification:
-
The purified HA tetrasaccharide undergoes a series of protection and activation steps to prepare it for conjugation.
-
This involves the formation of a glycosyl thiol at the reducing end.
-
The glycosyl thiol is then coupled with a specifically designed aromatic moiety, such as an m-benzyl phenyl group, to yield the final analog.
-
The final product is purified and characterized using techniques like NMR and mass spectrometry.[1]
Competitive ELISA for CD44-HA Binding Inhibition
This assay is used to determine the IC50 values of potential inhibitors of the HA-CD44 interaction.
1. Plate Coating:
-
A 96-well microtiter plate is coated with the recombinant hyaluronan-binding domain (HABD) of CD44.
-
The plate is incubated to allow for protein adsorption and then washed.
2. Blocking:
-
The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
The plate is then washed.
3. Competitive Binding:
-
A fixed concentration of biotinylated high-molecular-weight HA is mixed with varying concentrations of the test compound (e.g., synthetic HA analog or unmodified HA oligosaccharide).
-
This mixture is added to the CD44-coated wells and incubated. During this time, the test compound and the biotinylated HA compete for binding to the immobilized CD44 HABD.
4. Detection:
-
The plate is washed to remove unbound reagents.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added to the wells. The streptavidin binds to the biotinylated HA that is captured on the plate.
-
After another wash, a substrate for the enzyme is added, resulting in a colorimetric reaction.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of the test compound.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][8]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of HA oligosaccharide analogs as inhibitors of CD44-HA binding.
Caption: Workflow for the development of HA oligosaccharide analog inhibitors.
Conclusion
The structure-activity relationship of hyaluronate oligosaccharide analogs is a critical area of research for the development of novel therapeutics targeting pathologies driven by the HA-CD44 signaling axis. The available data demonstrates that:
-
Oligosaccharide length is a key determinant of activity , with longer chains generally showing higher potency in inhibiting CD44-HA binding.
-
Chemical modification of the oligosaccharide backbone can significantly enhance inhibitory activity. Specifically, the addition of hydrophobic, aromatic moieties at the reducing end of HA tetrasaccharides has proven to be a successful strategy.
-
Synthetic analogs can achieve inhibitory potencies comparable to longer, unmodified oligosaccharides, highlighting the potential for rational drug design in this field.
Further investigation into a broader range of modifications on decasaccharide and other oligosaccharide backbones will be crucial in identifying more potent and selective inhibitors of the HA-CD44 interaction for future clinical applications.
References
- 1. Design and syntheses of hyaluronan oligosaccharide conjugates as inhibitors of CD44-Hyaluronan binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of hyaluronic acid oligosaccharides with a GlcNAc-GlcA repeating pattern and their binding affinity with CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and syntheses of hyaluronan oligosaccharide conjugates as inhibitors of CD44-Hyaluronan binding | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Combinatorial synthesis of a hyaluronan based polysaccharide library for enhanced CD44 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Hyaluronan Size: A Critical Determinant of Cellular Transcriptomic Responses
A Comparative Guide for Researchers and Drug Development Professionals
Hyaluronan (HA), a major glycosaminoglycan of the extracellular matrix, has emerged as a key regulator of cellular behavior, with its molecular weight being a critical determinant of its biological function. The differential effects of high molecular weight (HMW) HA and low molecular weight (LMW) HA on gene expression are profound, influencing processes ranging from inflammation and immune responses to cell proliferation and differentiation. This guide provides a comparative overview of the transcriptomic changes induced by various HA sizes, supported by experimental data and detailed methodologies, to aid researchers in their exploration of HA-based therapeutics.
Executive Summary
High molecular weight hyaluronan, the native form found in healthy tissues, is generally associated with anti-inflammatory and tissue-protective effects. In contrast, low molecular weight fragments, often generated during tissue injury and inflammation, can act as damage-associated molecular patterns (DAMPs), triggering pro-inflammatory gene expression. Understanding these size-dependent transcriptomic shifts is crucial for the development of targeted therapies for a variety of diseases, including osteoarthritis, cancer, and inflammatory skin conditions.
Comparative Transcriptomic Data
The following tables summarize the differential effects of high and low molecular weight hyaluronan on the expression of key genes in various cell types, as reported in the scientific literature.
Table 1: Effect of Hyaluronan Size on Inflammatory Gene Expression in Macrophages
| Gene | Cell Type | HA Molecular Weight | Concentration | Incubation Time | Change in Expression | Reference |
| nos2 (iNOS) | Resting Macrophages | LMW HA (digests) | 1µM | 24 hours | >20-fold increase vs. resting | [1] |
| HMW HA (800, 3,000 kDa) | 1µM | 24 hours | Comparable to alternatively activated (M(IL-4)) macrophages | [1] | ||
| tnf (TNF-α) | Resting Macrophages | LMW HA (digests) | 1µM | 24 hours | 24-fold increase vs. untreated | [1] |
| HMW HA (3,000 kDa) | 1µM | 24 hours | 7-fold decrease vs. classically activated (M(LPS)) macrophages | [1] | ||
| il12b | Resting Macrophages | HMW HA (3,000 kDa) | 1µM | 24 hours | Minimal transcription | [1] |
| il10 | Resting Macrophages | HMW HA | 1µM | 24 hours | Enhanced transcription | [1] |
| cd80 | Resting Macrophages | LMW HA (digests) | 1µM | 24 hours | Enhanced expression to levels of classically activated state | [1] |
| HMW HA (800, 3,000 kDa) | 1µM | 24 hours | Reduced expression to levels comparable to M(IL-4) | [1] | ||
| arg1 (Arginase-1) | Resting Macrophages | LMW HA | 1µM | 24 hours | Decreased transcription | [1] |
| mrc1 (CD206) | Resting Macrophages | LMW HA & HMW HA | 1µM | 24 hours | Minimally influenced | [1] |
| IL-1β | THP-1 cells | LMW-HA (<100 kDa) | 50, 100 µg/mL | Not specified | Significant increase | [2] |
| MMW-HA (100-500 kDa) | 50, 100 µg/mL | Not specified | Significant increase | [2] | ||
| HMW-HA (>1000 kDa) | 50, 100 µg/mL | Not specified | Significant decrease | [2] | ||
| TNF-α | THP-1 cells | LMW-HA (<100 kDa) | 50, 100 µg/mL | Not specified | Significant increase | [2] |
| MMW-HA (100-500 kDa) | 50, 100 µg/mL | Not specified | Significant increase | [2] | ||
| HMW-HA (>1000 kDa) | 50, 100 µg/mL | Not specified | Significant decrease | [2] | ||
| IL-6 | THP-1 cells | LMW-HA (<100 kDa) | 50, 100 µg/mL | Not specified | Significant increase | [2] |
| MMW-HA (100-500 kDa) | 50, 100 µg/mL | Not specified | Significant increase | [2] | ||
| HMW-HA (>1000 kDa) | 50, 100 µg/mL | Not specified | Significant decrease | [2] |
Table 2: Effect of Hyaluronan Size on Adipogenic Gene Expression in Human Adipose-Derived Stem Cells (HASCs)
| Gene | HA Treatment | Incubation Time | Change in Expression | Reference |
| PPARγ | L-HA | 7 days | Highly up-regulated | [3] |
| HCCs (Hybrid Cooperative Complexes) | 21 days | ~10-fold increase | [3] | |
| Leptin | HCCs | Not specified | Significant increase | [3] |
| LPL | HCCs | Not specified | Significant increase | [3] |
| Adiponectin | HCCs | Not specified | Significant increase | [3] |
Signaling Pathways Modulated by Hyaluronan Size
The differential gene expression profiles induced by various HA sizes are a consequence of their distinct engagement with cell surface receptors, primarily CD44 and Toll-like receptors (TLRs).[4][5] HMW HA tends to induce receptor clustering, leading to anti-inflammatory and pro-survival signals, while LMW HA can act as a competitive inhibitor or trigger pro-inflammatory signaling cascades.[5][6]
Figure 1. Differential signaling pathways activated by high vs. low molecular weight hyaluronan.
HMW HA promotes the clustering of its primary receptor, CD44.[6][7] This clustering can lead to the recruitment of the polarity-regulating kinase PAR1b, which in turn activates the tumor-suppressive Hippo signaling pathway.[8] Conversely, LMW HA can bind to CD44 and also activate TLR2 and TLR4, leading to the activation of downstream pro-inflammatory pathways such as NF-κB and MAPK.[5]
Experimental Protocols
To ensure reproducibility and facilitate the comparison of findings across different studies, detailed experimental protocols are essential. Below are generalized methodologies for key experiments cited in this guide.
Cell Culture and HA Treatment
-
Cell Lines:
-
Macrophages: Bone marrow-derived macrophages (BMDMs) or macrophage-like cell lines such as THP-1 are commonly used.[1][2]
-
Adipose-Derived Stem Cells (ASCs): Human ASCs can be isolated from adipose tissue and characterized by flow cytometry for relevant markers (e.g., CD90, CD105, CD29).[3]
-
Cancer Cell Lines: HT-29 (colon cancer) and various breast cancer cell lines have been utilized to study the effects of HA.[9][10]
-
-
HA Preparation and Treatment:
-
Hyaluronan of defined molecular weights (e.g., LMW <100 kDa, HMW >1000 kDa) is commercially available or can be prepared by enzymatic digestion of HMW HA.[9][11]
-
Cells are typically seeded and allowed to adhere overnight before treatment.
-
HA is dissolved in complete culture medium at the desired concentration (e.g., 1 µM, 20 µg/mL, 50-100 µg/mL).[1][2][9]
-
Cells are incubated with the HA-containing medium for a specified duration (e.g., 24-48 hours).[1][9]
-
Transcriptomic Analysis: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cell lysates using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: Real-time PCR is performed using a thermal cycler with a SYBR Green-based detection system. Gene-specific primers are used to amplify the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
High-Throughput Transcriptomic Analysis: RNA Sequencing (RNA-seq)
-
Library Preparation: Following RNA extraction, the quality and quantity of the RNA are assessed. A cDNA library is then constructed.[9]
-
Sequencing: High-throughput sequencing is performed using a platform such as the Illumina HiSeq.[9]
-
Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated between different treatment groups.[9] This allows for a global and unbiased view of the transcriptomic changes induced by different HA sizes.
Figure 2. Generalized experimental workflow for comparative transcriptomics of HA-treated cells.
Conclusion
The molecular weight of hyaluronan is a critical factor that dictates its interaction with cells and the subsequent transcriptomic response. While HMW HA generally promotes a quiescent or anti-inflammatory state, LMW HA fragments can induce a pro-inflammatory and pro-fibrotic gene expression profile. This size-dependent duality highlights the importance of carefully characterizing HA-based biomaterials and therapeutics. For researchers and drug development professionals, a thorough understanding of the comparative transcriptomics of cells treated with different HA sizes is paramount for designing effective and safe interventions for a wide range of clinical applications. Future research employing high-throughput single-cell RNA sequencing will further elucidate the heterogeneous cellular responses to different HA sizes and pave the way for more precise therapeutic strategies.
References
- 1. High and low molecular weight hyaluronic acid differentially influence macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of hyaluronic acid with different molecular weights on the expression of inflammatory factors IL-1β TNF-α and IL-6 in THP-1 cells - Journal of Guilan University of Medical Sciences [journal.gums.ac.ir]
- 3. karger.com [karger.com]
- 4. Hyaluronan: molecular size-dependent signaling and biological functions in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size Matters: Molecular Weight Specificity of Hyaluronan Effects in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The High and Low Molecular Weight Forms of Hyaluronan Have Distinct Effects on CD44 Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The high and low molecular weight forms of hyaluronan have distinct effects on CD44 clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Molecular-Weight Hyaluronan Is a Hippo Pathway Ligand Directing Cell Density-Dependent Growth Inhibition via PAR1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. forestchemicalsreview.com [forestchemicalsreview.com]
- 10. Molecular size-dependent specificity of hyaluronan on functional properties, morphology and matrix composition of mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Hyaluronate Decasaccharide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Hyaluronate Decasaccharide, a specialized glycosaminoglycan derivative. While specific institutional policies should always be consulted, this document outlines the general procedures and key considerations for handling this substance.
Initial Assessment and Safety Precautions
Based on available safety data for related compounds such as sodium hyaluronate and other hyaluronic acid oligosaccharides, this compound is not classified as a hazardous substance.[1][2] It is a water-soluble, biodegradable compound.[3] However, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for the specific product in use to confirm its hazard classification.[4] In the absence of a specific SDS or clear institutional guidance, it is prudent to treat the substance as a chemical waste and follow standard laboratory chemical disposal procedures.[5][6]
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound waste.[7]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Accumulation and Storage:
-
Disposal Pathway Determination:
-
Consult Institutional EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) or equivalent department to confirm the proper disposal pathway. They will provide specific guidance based on local, state, and federal regulations.
-
Non-Hazardous Waste Stream: If confirmed as non-hazardous by your EHS office, it may be permissible for disposal via a specific non-hazardous laboratory waste stream.
-
Sewer Disposal (Conditional): Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble, and biodegradable substances down the drain with copious amounts of water.[8] However, this is strictly prohibited for hazardous materials and should only be done with explicit approval from your institution's EHS office.[5] Do not empty into drains without this confirmation.[11]
-
-
Empty Container Disposal:
Quantitative Data Summary
The following table summarizes key quantitative limits and timeframes for laboratory chemical waste, which should be followed as a matter of best practice, even for substances not classified as hazardous.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Maximum Storage Time in SAA (partially filled) | Up to 12 months | [6] |
| Container Removal from SAA (once full) | Within 3 calendar days | [6][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these general principles and, most importantly, consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible laboratory environment.
References
- 1. biosynth.com [biosynth.com]
- 2. lifecore.com [lifecore.com]
- 3. News - Hyaluronic Acid: Exploring the Field of Sustainable Development [focuschem.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Personal protective equipment for handling Hyaluronate Decasaccharide
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This guide provides immediate and essential safety and logistical information for handling Hyaluronate Decasaccharide, including operational procedures and disposal plans. While specific safety data for this compound is not extensively available, the following recommendations are based on data for structurally similar hyaluronates, such as hyaluronic acid and its salts.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Should be worn to protect against dust particles and splashes.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves | Compatible gloves should be worn to prevent skin contact.[1][2][3][4] |
| Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing.[1][2][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[1][4][5] |
Operational Plan
A systematic approach to handling this compound in a laboratory setting is essential to maintain a safe working environment.
Handling Procedures:
-
Engineering Controls : Work in a well-ventilated area. Use of a fume hood or other local exhaust ventilation is recommended to control airborne dust.[4] A safety shower and eye wash station should be readily accessible.[1][3]
-
General Handling : Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1] Wash hands thoroughly after handling.[6]
-
Dust Prevention : Minimize the generation of dust. Use dry clean-up procedures such as sweeping or vacuuming; avoid creating dust clouds.[5]
-
Storage : Keep the container tightly closed when not in use.[1] Store in a cool, dry place.[4][6] For product integrity, storage at ≤ -15 °C may be recommended.
Spill Management: In the event of a spill, follow these steps:
-
Evacuate : If the spill is large, evacuate personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent the powder from spreading or entering drains.[4][5]
-
Clean-up : Carefully sweep or vacuum the spilled material.[5] Place the collected material into a suitable, labeled container for disposal.[1][4]
-
Decontamination : Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Collection : Collect waste material in closed, suitable containers labeled for disposal.[1]
-
Disposal Method : Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or surface water.[1][4]
-
Contaminated PPE : Dispose of contaminated gloves and other protective equipment as chemical waste according to institutional guidelines.
Quantitative Data
Occupational exposure limits for this compound or its close analogs have not been widely established.[2] Researchers should handle the material with the assumption that it is a potentially hazardous substance and take appropriate precautions to minimize exposure.
| Parameter | Value |
| Occupational Exposure Limits (OELs) | Not established |
Workflow and Safety Protocols
The following diagrams illustrate the standard workflow for handling this compound and the procedural flow in case of an accidental exposure.
Caption: Standard laboratory workflow for handling this compound.
Caption: Emergency first aid procedures for accidental exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
